1-(3,4-Dichlorophenyl)biguanide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSXYWPWHREDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369639 | |
| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21703-08-2 | |
| Record name | 21703-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride
This guide provides a comprehensive, technically-grounded protocol for the laboratory-scale synthesis of 1-(3,4-Dichlorophenyl)biguanide hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and characterization methodologies. The protocol described herein is a self-validating system, integrating established chemical transformations with rigorous safety and analytical practices.
Strategic Overview: The Chemistry of Biguanide Formation
The synthesis of this compound is fundamentally an acid-catalyzed condensation reaction. The core transformation involves the nucleophilic addition of an aromatic amine, 3,4-dichloroaniline, to the nitrile carbon of dicyandiamide (also known as cyanoguanidine).
The generally accepted mechanism proceeds via the formation of a substituted guanidine intermediate, which then reacts further to yield the biguanide structure. The use of hydrochloric acid is twofold: it catalyzes the reaction and forms the stable, crystalline hydrochloride salt of the final product, which facilitates its isolation and purification. The synthesis of biguanides by heating cyanoguanidine with an amine hydrochloride salt is a well-established method in medicinal chemistry.[1]
Precursor Chemicals and Reagents
Successful synthesis requires high-purity starting materials. The following table summarizes the key reagents and their relevant properties.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Safety Considerations |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Aromatic Amine Precursor | Toxic if swallowed, in contact with skin, or inhaled; Causes serious eye damage; May cause an allergic skin reaction; Very toxic to aquatic life.[2][3] |
| Dicyandiamide (Cyanoguanidine) | C₂H₄N₄ | 84.08 | Biguanide Backbone Source | Standard laboratory handling; avoid dust inhalation. |
| Toluene | C₇H₈ | 92.14 | Reaction Solvent | Flammable liquid and vapor; Skin and eye irritant; May cause drowsiness or dizziness. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Catalyst & Salt Formation | Causes severe skin burns and eye damage; May cause respiratory irritation. |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent | Highly flammable liquid and vapor. |
| Deionized Water | H₂O | 18.02 | Co-Solvent & Washing | N/A |
Critical Safety & Engineering Controls
The toxicity profile of 3,4-dichloroaniline necessitates stringent safety protocols.[2][3][4][5] All operations must be conducted within a certified chemical fume hood to prevent inhalation of dusts and vapors.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical splash goggles and a full-face shield.[5]
-
A flame-resistant laboratory coat.
-
-
Handling Procedures: Avoid all personal contact with 3,4-dichloroaniline, including inhalation and skin contact.[4][5] Use spatula and weighing paper techniques that minimize dust generation. Contaminated clothing must be removed immediately and decontaminated before reuse.[3]
-
Waste Disposal: All chemical waste, including residual solvents and contaminated materials, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Avoid environmental release.
Experimental Synthesis Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed.
Reaction Assembly & Execution
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.[6]
-
Reagent Charging: To the flask, add dicyandiamide (4.2 g, 0.050 mol) and toluene (50 mL). Begin stirring to create a suspension.
-
Amine Addition: In a separate beaker, dissolve 3,4-dichloroaniline (8.1 g, 0.050 mol) in toluene (25 mL). Transfer this solution to the reaction flask.
-
Acidification & Reflux: Prepare a 1:1 (v/v) solution of concentrated hydrochloric acid and deionized water. Add this aqueous HCl solution (10 mL) dropwise to the stirred reaction mixture over 15 minutes. A general procedure for a similar synthesis specifies stirring at room temperature before adding acid and refluxing.[7]
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C internal temperature) using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Product Isolation and Purification
-
Cooling & Filtration: After the reaction period, cool the flask to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.[8] Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude solid product on the filter with two portions of cold toluene (20 mL each) to remove non-polar impurities, followed by two portions of cold deionized water (30 mL each) to remove any unreacted dicyandiamide and ammonium chloride byproduct.[7][8]
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C for 12-18 hours or until a constant weight is achieved.
-
Recrystallization (Purification): Transfer the dried crude solid to an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.[7]
Synthesis Workflow Visualization
The following diagram outlines the complete workflow from precursor preparation to final product characterization.
Caption: Experimental workflow for the synthesis of 1-(3,4-Dichlorophenyl)biguanide HCl.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Parameter | Expected Value / Technique | Reference |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [9][10] |
| Molecular Weight | 282.56 g/mol | [9][10][11] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 222-228 °C | [9][10] |
| ¹H NMR | Expect aromatic protons in the 7-8 ppm region and broad signals for the N-H protons. | |
| ¹³C NMR | Expect signals for the dichlorinated aromatic ring and two distinct signals for the biguanide carbons. | |
| FT-IR | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Cl stretching. | |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ should be observed around m/z 246.03, corresponding to the free base. | [12] |
References
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PubChemLite. This compound (C8H9Cl2N5). Retrieved from [Link]
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Ostrowska, K., & Wujec, M. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2645. Retrieved from [Link]
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Varesano, A., et al. (2014). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Materials, 7(5), 3719-3731. Retrieved from [Link]
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Tiong, A. S., et al. (2019). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 24(20), 3747. Retrieved from [Link]
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Tiong, A. S., et al. (2019). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. Procedure for resuspension and filtration. Retrieved from [Link]
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Organic Syntheses. Procedure for three-necked flask setup. Retrieved from [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of Dichlorophenyl Biguanides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorophenyl biguanides, a subclass of the biguanide family of synthetic compounds, have a multifaceted mechanism of action that extends beyond their traditional therapeutic applications. Initially recognized for their antimalarial properties, exemplified by chlorproguanil, the deeper molecular workings of these compounds reveal a canonical pathway of induced energy stress that is of significant interest in metabolic disease and oncology research. This guide delineates the primary causal chain of their action: the direct inhibition of mitochondrial Complex I, the subsequent disruption of cellular bioenergetics, and the compensatory activation of the master metabolic regulator, AMP-activated protein kinase (AMPK). We provide an in-depth exploration of these core mechanisms, supported by detailed experimental protocols and visual pathway models to equip researchers with the foundational knowledge required for advanced study and application.
Introduction: Deconstructing the Biguanide Identity
The biguanide class of drugs, which includes the widely used anti-diabetic agent metformin, has a rich history of therapeutic use.[1][2] The dichlorophenyl derivatives, such as chlorproguanil, were initially developed and utilized as antimalarial agents.[3][4] Their classic mechanism in this context involves the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of nucleic acids and amino acids, thereby arresting parasite replication.[5][6]
However, this antifolate activity represents only one facet of their biological effects. The broader, more fundamental mechanism, shared with other biguanides like metformin and phenformin, lies in their profound impact on cellular energy metabolism.[1][7][8] This guide focuses on this core mechanism, which positions dichlorophenyl biguanides as potent modulators of mitochondrial function and cellular energy sensing.
The Core Mechanism: A Tripartite Cascade of Cellular Energy Disruption
The primary mechanism of action of dichlorophenyl biguanides can be understood as a sequential, three-step process that originates in the mitochondrion and radiates outwards to reprogram cellular metabolism.
The Primary Target: Inhibition of Mitochondrial Respiratory Complex I
The central and initial event in the action of biguanides is the partial inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[7][9][10] Complex I is the first and largest enzyme complex of the ETC, responsible for oxidizing NADH and transferring electrons to ubiquinone.[10] This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the electrochemical gradient necessary for ATP synthesis.[10]
Biguanides inhibit Complex I by interfering with the reduction of ubiquinone in a noncompetitive manner.[9][11] This inhibition curtails the flow of electrons through the ETC, leading to a direct decrease in oxidative phosphorylation and, consequently, a reduced rate of ATP synthesis.[7][9] An interesting and critical aspect of this interaction is that biguanides selectively inhibit the 'deactivated' conformational state of Complex I.[11][12] This 'de-active' state is promoted in the absence of substrates, and its sensitization to biguanides suggests that the drugs' effects may be more pronounced in tissues or conditions where Complex I is already partially compromised.[11]
Figure 1: Inhibition of Mitochondrial Electron Transport Chain (ETC) at Complex I by Dichlorophenyl Biguanides.
The Energetic Consequence: Altered Cellular AMP:ATP Ratio
The direct consequence of reduced ATP synthesis is a shift in the cell's energy balance. As ATP is consumed in cellular processes, it is hydrolyzed to ADP and AMP. With diminished mitochondrial output, the regeneration of ATP from ADP cannot keep pace with consumption. This leads to a progressive decrease in the intracellular ATP concentration and a corresponding increase in the concentrations of AMP and ADP. The most critical outcome of this shift is a significant rise in the cellular AMP:ATP ratio, a sensitive barometer of metabolic stress.
The Cellular Response: Activation of AMP-Activated Protein Kinase (AMPK)
The elevated AMP:ATP ratio is the trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][13] AMPK is a heterotrimeric enzyme that functions as a cellular energy sensor.[14] When the AMP:ATP ratio rises, AMP binds to the regulatory γ-subunit of AMPK, causing a conformational change that promotes its phosphorylation on Threonine 172 of the catalytic α-subunit by upstream kinases, such as LKB1.[7][14] This phosphorylation event is the key indicator of AMPK activation.[14]
Once activated, AMPK acts to restore energy homeostasis by orchestrating a large-scale switch in cellular metabolism.[15] It inhibits anabolic (energy-consuming) pathways while simultaneously stimulating catabolic (energy-producing) pathways.
-
Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inactivates key enzymes involved in processes like fatty acid synthesis (e.g., Acetyl-CoA Carboxylase, ACC) and protein synthesis (via the mTOR pathway).[7]
-
Stimulation of Catabolic Pathways: AMPK promotes ATP generation by enhancing glucose uptake (by promoting the translocation of GLUT4 transporters to the cell surface) and stimulating glycolysis and fatty acid oxidation.[1][16]
This metabolic reprogramming is believed to be the basis for many of the therapeutic effects of biguanides, including their glucose-lowering effects in diabetes and their potential anti-neoplastic activity.[7][13]
Figure 2: The AMPK activation cascade initiated by dichlorophenyl biguanides.
Experimental Validation & Methodologies
Validating the mechanism of action of dichlorophenyl biguanides requires a multi-faceted approach targeting each step of the proposed cascade. Below are detailed protocols for two cornerstone experiments.
Quantifying Mitochondrial Inhibition: High-Resolution Respirometry
High-resolution respirometry (HRR) is the gold standard for measuring mitochondrial oxygen consumption and assessing the function of the ETC complexes.[17][18] The causality is established by demonstrating a dose-dependent decrease in Complex I-linked respiration upon addition of the biguanide, while Complex II-linked respiration remains largely unaffected, pinpointing the specific site of inhibition.[16]
Experimental Protocol: High-Resolution Respirometry
-
Mitochondrial Isolation:
-
Homogenize fresh tissue (e.g., liver, heart) or cultured cells in a cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA).[19]
-
Perform differential centrifugation to pellet mitochondria. A low-speed spin (e.g., 800 x g) removes nuclei and debris, followed by a high-speed spin (e.g., 10,000 x g) to pellet the mitochondria.[19]
-
Resuspend the final mitochondrial pellet in a suitable respiration medium (e.g., MiR05).[20]
-
-
Respirometer Setup:
-
Calibrate the polarographic oxygen sensors of the respirometer (e.g., Oroboros O2k) to air saturation.[20]
-
Add 2 mL of respiration medium to the chambers and bring to the desired temperature (e.g., 37°C).[20]
-
Add the isolated mitochondria to the chamber at a final concentration of approximately 0.1-0.3 mg/mL.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 (LEAK) Respiration (Complex I): Add Complex I-linked substrates malate (2 mM) and pyruvate (5 mM) or glutamate (10 mM). This measures basal respiration in the absence of ADP.[20]
-
State 3 (OXPHOS) Respiration (Complex I): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation. This is the primary state for observing inhibition.
-
Drug Titration: Inject the dichlorophenyl biguanide of interest at increasing concentrations and record the corresponding decrease in oxygen consumption rate.
-
Complex II-linked Respiration: Add the Complex II substrate succinate (10 mM) along with the Complex I inhibitor rotenone (0.5 µM). This bypasses Complex I and allows for the assessment of the rest of the ETC. The biguanide should have minimal effect on this state.
-
ETS Capacity: Add a protonophore uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system, independent of ATP synthase.
-
Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and confirm that the observed oxygen consumption is mitochondrial.
-
Table 1: Representative Quantitative Data from High-Resolution Respirometry
| Respiratory State | Control (pmol O₂/s/mg) | + Dichlorophenyl Biguanide (pmol O₂/s/mg) | % Inhibition |
| CI-linked OXPHOS | 150.5 ± 8.2 | 65.1 ± 5.5 | 56.7% |
| CII-linked OXPHOS | 185.3 ± 10.1 | 179.8 ± 9.7 | 3.0% |
| ETS Capacity (CI+CII) | 220.1 ± 12.5 | 185.2 ± 11.3 | 15.9% |
Measuring AMPK Activation: Western Blotting for Phospho-AMPK
Western blotting is a fundamental technique used to detect the activation state of AMPK by using an antibody specific to the phosphorylated Threonine 172 residue.[21] An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK confirms the activation of the signaling cascade.[22]
Figure 3: Standard workflow for Western Blot analysis of AMPK phosphorylation.
Experimental Protocol: Western Blotting for p-AMPK
-
Sample Preparation:
-
Culture cells (e.g., HepG2, C2C12) to desired confluency and treat with the dichlorophenyl biguanide for a specified time (e.g., 1-18 hours).[22]
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.[14]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.[14]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size on a polyacrylamide gel (e.g., 10% gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is preferred over milk, as milk contains phosphoproteins that can increase background noise.[23]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPK (Thr172) at an optimized dilution (e.g., 1:1000 in 5% BSA/TBST).[14]
-
Secondary Antibody: After washing, incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[14]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
-
Stripping and Re-probing:
-
To normalize the p-AMPK signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total AMPK and a loading control (e.g., β-actin).[14]
-
Quantify band intensities using densitometry software and express results as the ratio of p-AMPK to total AMPK.
-
Conclusion and Future Directions
The core mechanism of action for dichlorophenyl biguanides is a well-defined cascade initiated by the inhibition of mitochondrial Complex I. This leads to cellular energy stress, which is sensed by AMPK, triggering a global metabolic reprogramming. This elegant mechanism provides a robust framework for understanding the therapeutic potential of these compounds beyond their historical use as antimalarials. For researchers and drug developers, this understanding is critical. It provides clear biomarkers for target engagement (e.g., decreased oxygen consumption, increased p-AMPK) and a rationale for exploring these compounds in indications characterized by metabolic dysregulation, such as type 2 diabetes and various cancers.[7][24] Future research should focus on the tissue-specific effects of these compounds and the precise molecular features that govern their potency and selectivity for the 'de-active' state of Complex I, which could pave the way for the development of next-generation metabolic modulators.
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An In-Depth Technical Guide to the Predicted Biological Activity of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride
Abstract
1-(3,4-Dichlorophenyl)biguanide hydrochloride is a member of the pharmacologically significant aryl biguanide class of compounds. While direct and extensive biological studies on this specific molecule are not widely published, its structural characteristics allow for robust predictions of its activity based on well-documented analogs. This guide synthesizes data from the broader biguanide family to construct a comprehensive profile of its probable biological functions. By examining its closest structural analog, the antimalarial drug Chlorproguanil, as well as archetypal biguanides like Metformin and Polyhexamethylene biguanide (PHMB), we can infer its potential mechanisms of action. This whitepaper explores three primary predicted activities: antimalarial action via dihydrofolate reductase inhibition, anticancer effects through mitochondrial complex I inhibition and subsequent AMPK activation, and broad-spectrum antimicrobial properties by way of bacterial membrane disruption. This document provides the theoretical framework, key signaling pathways, and detailed experimental protocols for the scientific validation of these predicted activities, serving as a foundational resource for researchers in drug discovery and development.
Introduction to the Biguanide Scaffold
The biguanide moiety is a cornerstone of medicinal chemistry, giving rise to drugs with diverse therapeutic applications. This compound belongs to the aryl biguanide subclass, characterized by a phenyl group substitution which significantly modulates its biological and pharmacokinetic properties.
Chemical Properties of this compound
-
Chemical Name: this compound[1]
-
CAS Number: 21703-08-2[2]
-
Molecular Formula: C₈H₁₀Cl₃N₅[1]
-
Structure: A biguanide functional group attached to a 3,4-dichlorinated phenyl ring. The hydrochloride salt form enhances its solubility in aqueous media.
The Pharmacological Significance of Aryl Biguanides
The biguanide class of drugs has a rich history, with its members demonstrating a wide range of biological effects. Metformin and Phenformin are globally recognized for their use in treating type 2 diabetes, primarily by reducing hepatic glucose output.[3][4] Their mechanism, centered on the inhibition of mitochondrial respiratory complex I, has also led to their investigation as anticancer agents.[3][5] Other biguanides, such as Proguanil and Chlorproguanil, are established antimalarial agents.[6][7] Furthermore, polymeric biguanides like PHMB are widely used as potent antiseptics and disinfectants.[8][9] This functional diversity underscores the versatility of the biguanide scaffold.
The Role of the 3,4-Dichlorophenyl Moiety
Halogen substitution on the phenyl ring is a common strategy in drug design to enhance activity and modify metabolic stability. The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring in the target molecule is significant. This substitution pattern is known to increase lipophilicity, which can enhance membrane permeability and binding affinity to protein targets. In a related structure-activity relationship study on biguanide derivatives, the introduction of a chloro group on the phenyl ring was found to greatly enhance cytotoxic activity against cancer cells.[5] This suggests that the 3,4-dichloro substitution is a critical determinant of the molecule's predicted biological potency.
Predicted Antimalarial Activity: An Analogue to Chlorproguanil
The most direct structural analog to 1-(3,4-Dichlorophenyl)biguanide is Chlorproguanil, which is 1-(3,4-dichlorophenyl)-5-isopropylbiguanide.[10] Chlorproguanil is a known antimalarial drug that targets the Plasmodium falciparum parasite, which is responsible for the most severe forms of malaria.[6][11] Therefore, it is highly probable that 1-(3,4-Dichlorophenyl)biguanide possesses similar antimalarial properties.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Biguanide antimalarials like Chlorproguanil function as prodrugs. In the host, they undergo metabolic cyclization to form a triazine ring, which is the active metabolite. This active form is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[6][7] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate.[7] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides required for DNA replication and cell division.[6][7] By inhibiting DHFR, the biguanide effectively starves the rapidly reproducing parasite of necessary DNA precursors, leading to its death.[6]
Signaling Pathway: Folate Synthesis in Plasmodium falciparum
The diagram below illustrates the proposed mechanism of action, where the active metabolite of the biguanide inhibits the parasitic DHFR enzyme, blocking the folate pathway.
Caption: Predicted inhibition of the Plasmodium falciparum folate pathway.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the compound against the chloroquine-sensitive (3D7) or resistant (Dd2) strains of P. falciparum.
Causality: The SYBR Green I dye intercalates with DNA. In the presence of an effective antimalarial drug, parasite proliferation is inhibited, leading to less parasitic DNA and a lower fluorescence signal. This provides a quantitative measure of the drug's efficacy.
Methodology:
-
Parasite Culture: Asynchronously culture P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain cultures at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium.
-
Assay Plate Setup: Add 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well of a 96-well microtiter plate.
-
Drug Addition: Add 100 µL of the serially diluted compound to the wells. Include positive (Artemisinin) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
-
After incubation, carefully remove 150 µL of the supernatant from each well.
-
Add 100 µL of the lysis buffer to the remaining 50 µL in each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Predicted Anticancer Activity: Targeting Cellular Bioenergetics
The biguanides Metformin and Phenformin have demonstrated significant anticancer properties, largely attributed to their ability to induce metabolic stress.[5] Given its core biguanide structure, 1-(3,4-Dichlorophenyl)biguanide is predicted to share this mechanism of action.
Mechanism of Action: Inhibition of Mitochondrial Complex I
Biguanides are positively charged and accumulate within the mitochondrial matrix. Here, they directly inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[3][5] This inhibition has two major consequences:
-
Reduced ATP Synthesis: It impairs oxidative phosphorylation (OXPHOS), leading to a significant drop in cellular ATP production.
-
Increased AMP/ATP Ratio: The decrease in ATP and corresponding increase in AMP levels act as a critical cellular energy stress signal.
Downstream Signaling: Activation of AMP-Activated Protein Kinase (AMPK)
The elevated AMP/ATP ratio is a potent activator of AMP-Activated Protein Kinase (AMPK), a master regulator of cellular metabolism.[5] Once activated, AMPK orchestrates a shutdown of anabolic processes to conserve energy while promoting catabolic pathways to generate ATP. Key downstream effects include:
-
Inhibition of mTORC1: Activated AMPK phosphorylates and activates TSC2, which in turn inhibits the mTORC1 complex. This leads to a global decrease in protein synthesis, cell growth, and proliferation.
-
Cell Cycle Arrest: AMPK activation can lead to cell cycle arrest, providing time for the cell to restore energy balance or undergo apoptosis if the stress is too severe.
Caption: Biguanide-induced activation of the AMPK signaling pathway.
Data Presentation: Predicted Cytotoxicity
Based on studies of related biguanides, it is expected that 1-(3,4-Dichlorophenyl)biguanide will show selective cytotoxicity towards cancer cells, particularly under glucose-deprived conditions which mimic the tumor microenvironment.[5]
| Cell Line | Condition | Predicted IC₅₀ (µM) | Selectivity Ratio (Glc+ / Glc−) |
| HT-29 (Colon) | Glucose (+) | 15 - 30 | \multirow{2}{}{> 5} |
| Glucose (−) | < 5 | ||
| A549 (Lung) | Glucose (+) | 20 - 40 | \multirow{2}{}{> 4} |
| Glucose (−) | < 10 |
Experimental Protocol: Assessing Mitochondrial Respiration
Causality: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. An inhibitor of Complex I will cause a specific and measurable decrease in OCR.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
Assay Medium: The next day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with modulators of respiration:
-
Port A: 1-(3,4-Dichlorophenyl)biguanide (test compound) or vehicle.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (an uncoupling agent).
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject the compounds from each port, measuring OCR after each injection.
-
Data Analysis:
-
The injection of the biguanide should cause a significant drop in OCR, confirming its inhibitory effect on the electron transport chain.
-
Calculate key parameters such as Basal Respiration, ATP-Linked Respiration, and Maximal Respiration to quantify the bioenergetic impact of the compound.
-
Predicted Antimicrobial/Antiseptic Activity
The biguanide functional group is strongly basic and exists in a protonated, cationic state at physiological pH. This property is central to the antimicrobial activity of compounds like Polyhexamethylene biguanide (PHMB).[8][9]
Mechanism of Action: Disruption of Bacterial Cell Membranes
The antimicrobial mechanism is a rapid, membrane-disrupting action.[8]
-
Electrostatic Attraction: The positively charged biguanide is attracted to the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids.
-
Membrane Binding & Disruption: The compound binds to the membrane, displacing essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane structure. This leads to a disorganization of the lipid bilayer.
-
Increased Permeability: The structural integrity of the membrane is compromised, causing leakage of essential intracellular components like potassium ions and ATP, ultimately leading to cell death.[12]
Experimental Workflow: Determination of MIC and MBC
This workflow outlines the standard procedure for assessing the antimicrobial potency of a new compound.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Experimental Protocol: Broth Microdilution Method for MIC
Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of bacteriostatic activity.
Methodology:
-
Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of this compound in CAMHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no drug) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth). A colorimetric indicator like resazurin can be added to aid in visualization (blue = no growth, pink = growth).
-
(Optional) MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth and plate it onto a Mueller-Hinton Agar plate. Incubate for 24 hours. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Summary and Future Directions
This compound is a molecule of significant therapeutic potential. Based on robust evidence from its structural and chemical class analogs, it is strongly predicted to exhibit a tripartite biological activity profile:
-
Antimalarial: Acting as a DHFR inhibitor, analogous to Chlorproguanil.
-
Anticancer: Functioning as a mitochondrial Complex I inhibitor that activates the AMPK pathway, similar to Phenformin.
-
Antimicrobial: Behaving as a cationic antiseptic that disrupts bacterial membranes, in the manner of PHMB.
The true potential of this compound can only be unlocked through direct empirical validation. Future research should prioritize its chemical synthesis and subsequent evaluation using the experimental protocols detailed in this guide. A comprehensive screening program against panels of Plasmodium strains, cancer cell lines, and pathogenic bacteria will be essential to precisely define its potency, selectivity, and spectrum of activity. Such studies will pave the way for its potential development as a novel therapeutic agent.
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An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)biguanide HCl: Structure, Properties, and Scientific Context
Executive Summary
The biguanide class of molecules holds a significant place in medicinal chemistry, most notably represented by the frontline anti-diabetic drug, metformin.[1][2] This guide provides a detailed technical overview of a specific analog, 1-(3,4-Dichlorophenyl)biguanide hydrochloride, a compound primarily utilized within the research and drug development sectors. Unlike its famous relative, this molecule is distinguished by the presence of a 3,4-dichlorinated phenyl ring, a substitution that significantly alters its lipophilicity and potential biological interactions. This document will dissect its chemical structure, physicochemical properties, probable synthesis routes, and its hypothesized pharmacological profile based on the established mechanism of the biguanide class. We will explore its potential applications as a research tool, particularly in the fields of oncology and metabolic disease, where targeting cellular energy pathways is a key therapeutic strategy.
Chemical Identity and Structure
1-(3,4-Dichlorophenyl)biguanide HCl is an organic compound featuring a core biguanide moiety linked to a dichlorinated aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.[3]
IUPAC Name: 1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine,hydrochloride[4]
Molecular Structure:
Figure 1: 2D chemical structure of 1-(3,4-Dichlorophenyl)biguanide.
Chemical and Physical Properties
The compound's key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 21703-08-2 | [5][6] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [4][6] |
| Molecular Weight | 282.56 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 222-228 °C | [4][7] |
| Purity (Typical) | ≥97% | [5] |
| Storage | Room temperature | [5] |
| SMILES | C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl | [8] |
| InChI | InChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | [8] |
Synthesis and Manufacturing Context
The synthesis of N-aryl biguanides is a well-established process in organic chemistry.[9] The most common and direct route involves the condensation of an aniline derivative with dicyandiamide (cyanoguanidine).[9][10]
Proposed Synthetic Pathway
The synthesis of 1-(3,4-Dichlorophenyl)biguanide HCl is logically achieved by reacting 3,4-dichloroaniline with dicyandiamide under heat. The resulting free base is then treated with hydrochloric acid to yield the final salt. This reaction can be performed by heating the reactants together directly (fusion) or in a high-boiling polar solvent.[9]
Experimental Protocol: Conceptual Guideline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3,4-dichloroaniline and dicyandiamide.
-
Heating: Heat the mixture to 180-200°C for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).[9]
-
Workup: Cool the reaction mixture to room temperature. The resulting solid mass is the crude free base.
-
Purification & Salt Formation: Dissolve the crude product in a suitable alcohol (e.g., isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid.
-
Isolation: Cool the solution to induce crystallization of the hydrochloride salt. The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Pharmacological Profile and Mechanism of Action
While specific studies on 1-(3,4-Dichlorophenyl)biguanide HCl are limited, its mechanism of action can be confidently extrapolated from the extensive research on the biguanide class, particularly metformin and the more potent phenformin.[11][12]
Core Mechanism: Inhibition of Mitochondrial Complex I
The primary molecular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[11][12][13] Inhibition of this complex disrupts oxidative phosphorylation, leading to two major consequences:
-
A decrease in cellular ATP (adenosine triphosphate) production.
-
A corresponding increase in the cellular AMP:ATP ratio.[13]
This shift in the cellular energy state is the lynchpin of biguanide activity.
Key Effector: Activation of AMPK
The elevated AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[13] Once activated, AMPK initiates a cascade of events to restore energy homeostasis:
-
Inhibition of Anabolic Pathways: It switches off energy-consuming processes like gluconeogenesis (glucose production) in the liver and lipogenesis (fat synthesis).[1][13]
-
Stimulation of Catabolic Pathways: It promotes energy-producing processes such as peripheral glucose uptake (in muscle and fat tissues) and fatty acid oxidation.[1][13]
Influence of the 3,4-Dichlorophenyl Moiety
The addition of the dichlorophenyl group is expected to increase the lipophilicity of the molecule compared to metformin. This structural modification could enhance its ability to cross cellular membranes, potentially leading to greater intracellular accumulation and more potent inhibition of Complex I, akin to the difference observed between metformin and the more lipophilic phenformin.[12] This suggests that 1-(3,4-Dichlorophenyl)biguanide HCl may exhibit stronger biological activity than metformin, a hypothesis that requires experimental validation.
Pharmacokinetic Considerations (Extrapolated)
The study of a drug's journey through the body is defined by its pharmacokinetics: absorption, distribution, metabolism, and excretion (ADME).[14][15] The likely ADME profile for this compound is inferred from general biguanide properties.
-
Absorption: Biguanides are hydrophilic bases that exist as cations at physiological pH, limiting passive diffusion.[16] Their absorption from the small intestine is mediated by organic cation transporters (OCTs).[16] The oral bioavailability is expected to be moderate.
-
Distribution: Following absorption, biguanides are rapidly distributed throughout the body and do not bind to plasma proteins.[17]
-
Metabolism: A key feature of metformin is its lack of hepatic metabolism.[17] It is excreted unchanged. While this is a class trend, the dichlorophenyl group introduces a potential site for cytochrome P450-mediated oxidation. Therefore, the metabolic stability of 1-(3,4-Dichlorophenyl)biguanide HCl must be experimentally determined and not assumed. A study on a structurally related compound, 1-(3,4-dichlorobenzyl)-5-octylbiguanide, showed it underwent significant metabolism.[18]
-
Excretion: The primary route of elimination for biguanides is renal excretion via the kidneys.[16][17]
Applications in Research and Drug Development
Given its structural novelty and potent hypothesized mechanism, 1-(3,4-Dichlorophenyl)biguanide HCl is a valuable tool for scientific investigation.
-
Oncology Research: Cancer cells often exhibit metabolic vulnerabilities, such as a reliance on glycolysis even in the presence of oxygen (the Warburg effect). By inhibiting mitochondrial respiration, this compound can induce energy stress, making it a tool to study metabolic targeting in cancer.[12] Studies on related aryl biguanides have demonstrated selective cytotoxicity towards cancer cells under glucose-deprived conditions, a state common in the tumor microenvironment.[12]
-
Metabolic Disease Research: As a potent AMPK activator, it can be used in cellular and animal models to probe the pathways involved in glucose and lipid metabolism, independent of the complexities of a whole-organism diabetic state.
-
Scaffold for Drug Discovery: The compound serves as an advanced building block for further chemical modification.[5] Researchers can use the dichlorophenyl biguanide scaffold to synthesize new derivatives with optimized potency, selectivity, or pharmacokinetic properties, potentially leading to novel therapeutics for diabetes, cancer, or other metabolic disorders.[19]
Safety and Handling
As a research chemical, 1-(3,4-Dichlorophenyl)biguanide HCl should be handled with appropriate laboratory precautions. It is classified as an irritant, causing potential skin, eye, and respiratory irritation.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Conclusion
1-(3,4-Dichlorophenyl)biguanide HCl represents a scientifically intriguing iteration of the classic biguanide structure. Its chemical properties are well-defined, and its synthesis is straightforward. While its biological and pharmacokinetic profiles are largely extrapolated from the broader biguanide class, the presence of the dichlorophenyl moiety suggests the potential for enhanced potency and unique pharmacological characteristics. Its primary value lies not as a clinical agent, but as a specialized research tool and a foundational scaffold for the development of next-generation therapeutics targeting cellular energy metabolism. Further investigation into its specific biological activities and metabolic fate is warranted to fully unlock its potential in drug discovery.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Aryl-Biguanide Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of novel aryl-biguanide derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, offering field-proven insights to empower your research and development endeavors.
The Enduring Therapeutic Promise of the Biguanide Scaffold
The biguanide moiety, characterized by two linked guanidine groups, is a cornerstone of modern pharmacotherapy. Its journey began with the discovery of the glucose-lowering properties of Galega officinalis (French lilac), leading to the synthesis of metformin, now a first-line treatment for type 2 diabetes mellitus taken by over 150 million people annually.[1] Beyond its profound impact on metabolic disease, the biguanide scaffold has demonstrated significant potential across a spectrum of therapeutic areas, including oncology and infectious diseases.[2][3][4]
Historically, biguanides like proguanil were developed as antimalarial agents.[2] More recently, extensive preclinical and clinical research has illuminated the potent anti-cancer properties of this class of compounds, sparking a renaissance in the development of novel biguanide derivatives.[3][4][5] This guide will navigate the synthesis of these novel agents, elucidate their mechanisms of action, and provide robust protocols for their biological evaluation.
Strategic Synthesis of Aryl-Biguanide Derivatives: From Classical Approaches to Modern Innovations
The synthesis of aryl-biguanides can be broadly categorized into classical methods, which form the bedrock of our understanding, and modern techniques that offer enhanced efficiency and versatility. The choice of synthetic route is dictated by the desired substitution pattern, scale, and available starting materials.
Foundational Synthetic Strategies
The two primary classical routes for the synthesis of biguanides involve the reaction of amines with either cyanoguanidines or cyanamide derivatives.[6][7]
-
The Cyanoguanidine Route (Pinner Synthesis): This is the most common and versatile method for preparing N-substituted biguanides. The reaction involves the addition of an amine to a cyanoguanidine precursor. The reactivity of the nitrile group is enhanced under acidic conditions, which protonates the nitrile and facilitates nucleophilic attack by the amine.[8]
-
Causality in Experimental Choices: The use of copper salts (e.g., CuCl₂, CuSO₄) is a historical and effective method to drive the reaction.[9] The copper(II) ion acts as a Lewis acid, coordinating to the nitrile nitrogen and further increasing its electrophilicity. This allows the reaction to proceed under milder conditions than direct fusion of the amine hydrochloride and cyanoguanidine, which often requires high temperatures (180-200°C).[9] The choice of solvent is also critical; polar solvents like water or alcohols are typically used to dissolve the polar starting materials.[8]
-
-
The Dicyandiamide/Cyanamide Route: This approach involves the reaction of an amine with dicyandiamide or a cyanamide derivative. While historically significant, this method is often less direct for creating unsymmetrically substituted biguanides compared to the cyanoguanidine route.[7]
Microwave-Assisted Synthesis: A Paradigm of Efficiency
Modern synthetic chemistry has increasingly embraced microwave-assisted organic synthesis (MAOS) for its ability to dramatically reduce reaction times, increase yields, and improve product purity.[10][11][12] The synthesis of aryl-biguanides is particularly amenable to this technology.
-
Mechanism of Microwave Heating: Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reactants through dipolar polarization and ionic conduction.[11] This results in rapid and uniform heating throughout the reaction mixture, often leading to cleaner reactions with fewer side products.[10][12]
-
Causality in Experimental Choices: The choice of solvent in MAOS is critical. Solvents with high dielectric constants (e.g., acetonitrile, isopropanol) absorb microwave energy efficiently, leading to rapid heating.[13] The use of activating agents like trimethylsilyl chloride (TMSCl) can further enhance the reaction rate by silylating the cyanoguanidine, making it more susceptible to nucleophilic attack.[13]
Experimental Protocol 1: Microwave-Assisted Synthesis of a Novel N¹-(aryl)-N⁵-(alkyl)biguanide
This protocol provides a detailed, step-by-step methodology for the efficient synthesis of a representative aryl-biguanide derivative using microwave irradiation.
Materials:
-
Substituted aniline (1.0 eq)
-
Dicyandiamide (1.1 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Alkylamine (1.5 eq)
-
Isopropanol (iPrOH)
-
Microwave synthesizer
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Step 1: Formation of the Arylcyanoguanidine Intermediate
-
To a dry microwave-safe reaction vessel, add the substituted aniline (1.0 eq), dicyandiamide (1.1 eq), and anhydrous acetonitrile.
-
Stir the mixture to ensure homogeneity.
-
Carefully add TMSCl (1.2 eq) to the suspension.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 130-150°C for 5-15 minutes. The reaction progress can be monitored by TLC.
-
Rationale: This step forms the key N-arylcyanoguanidine intermediate. TMSCl acts as an activating agent, increasing the electrophilicity of the dicyandiamide. Acetonitrile is an excellent solvent for microwave synthesis due to its high dielectric constant.
-
-
Step 2: Biguanide Formation
-
After cooling the reaction mixture, add the alkylamine (1.5 eq) and isopropanol.
-
Reseal the vessel and irradiate at 125°C for 1 minute.
-
Rationale: The second microwave irradiation step rapidly drives the addition of the alkylamine to the activated nitrile of the arylcyanoguanidine intermediate, forming the desired biguanide. Isopropanol is used as the solvent for this step.
-
-
Step 3: Isolation and Purification
-
Cool the reaction vessel in an ice bath to precipitate the product.
-
Filter the resulting solid and wash with cold acetonitrile and isopropanol to remove any unreacted starting materials.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aryl-biguanide hydrochloride salt.[14][15]
-
Rationale: The product is typically isolated as a hydrochloride salt, which is often a stable, crystalline solid. Recrystallization is a powerful technique for purifying solid organic compounds.
-
Characterization:
-
The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17][18][19]
Visualization of the Synthetic Workflow
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An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)biguanide Hydrochloride for Advanced Research Applications
This guide provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)biguanide hydrochloride (CAS Number: 21703-08-2), a molecule of significant interest to researchers and drug development professionals. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential.
Introduction: The Biguanide Scaffold in Modern Drug Discovery
The biguanide moiety is a cornerstone in medicinal chemistry, most famously represented by the anti-diabetic drug metformin. Biguanides are characterized by their ability to modulate cellular energy metabolism, primarily through the inhibition of mitochondrial respiratory chain complex I.[1][2] This mechanism of action leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4][5][6][7]
The activation of AMPK has profound effects on various cellular processes, including glucose uptake, fatty acid oxidation, and the inhibition of anabolic pathways, which are often dysregulated in metabolic diseases and cancer.[8][9] The interest in biguanide derivatives, such as this compound, extends beyond metabolic disorders into oncology, where the unique metabolic stresses of the tumor microenvironment can be exploited.[8][10]
Furthermore, the structural features of aryl biguanides make them attractive candidates for the development of Proteolysis Targeting Chimeras (PROTACs).[2][9][11][12][13][14][15] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][8][9][10][12][13][14][15][16][17][18][19][][21][22][23] The classification of this compound as a "Protein Degrader Building Block" underscores its potential in this cutting-edge area of drug discovery.
This guide will delve into the synthesis, physicochemical properties, potential mechanisms of action, and advanced applications of this compound, with a particular focus on its relevance in cancer research and PROTAC development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research.
| Property | Value | Source |
| CAS Number | 21703-08-2 | [11][24] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [11] |
| Molecular Weight | 282.56 g/mol | [11] |
| Melting Point | 222-228 °C | [11][25] |
| Appearance | White to off-white solid | [13] |
| Purity | Typically ≥97% |
Structural Elucidation
The chemical structure of this compound is defined by a biguanide core attached to a 3,4-dichlorophenyl group.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of 1-arylbiguanide hydrochlorides is typically achieved through the condensation of an appropriate anilinium salt with dicyandiamide.[16][17][18][19] This method, a modification of the procedure originally patented by Curd and Rose, offers a reliable route to a variety of substituted arylbiguanides in good yields.[17]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for arylbiguanide synthesis and should be adapted and optimized by the researcher.[4][16][17]
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichloroaniline (1.0 eq) and dicyandiamide (1.05 eq).
-
Add a sufficient volume of aqueous hydrochloric acid (e.g., 2 M) to completely dissolve the reactants and achieve a desired concentration. The acid serves to form the 3,4-dichloroanilinium chloride in situ.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary but are typically in the range of 4-12 hours.[26]
-
-
Isolation and Purification:
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The desired product, this compound, will often crystallize out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water and then a small amount of a suitable organic solvent (e.g., ethanol or isopropanol) to remove unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
-
Characterization:
-
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
-
-
Postulated Mechanism of Action and Biological Activity
While direct experimental data for this compound is limited in the public domain, its mechanism of action can be inferred from the extensive research on other biguanides and structurally related compounds.
Inhibition of Mitochondrial Complex I and AMPK Activation
The primary mechanism of action for many biguanides is the inhibition of complex I of the mitochondrial electron transport chain.[1][2] This inhibition leads to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio, which is a key signal for the activation of AMPK.[3][4]
Caption: Postulated AMPK activation pathway by 1-(3,4-Dichlorophenyl)biguanide.
Potential Anti-Cancer Effects
The metabolic reprogramming induced by AMPK activation is particularly relevant in oncology. Cancer cells often exhibit a high metabolic rate and are susceptible to disruptions in their energy supply. By targeting mitochondrial respiration, this compound may selectively induce apoptosis in cancer cells, especially those in the nutrient-deprived tumor microenvironment.[8][10]
Furthermore, some substituted biguanide derivatives have been shown to inhibit other key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[24][26][27][28][29] A study on 1-n-heptyl-5-(3,4-difluorophenyl) biguanide demonstrated its ability to downregulate EGFR expression and inhibit downstream signaling.[24][26][27] It is plausible that this compound could exhibit similar properties, making it a candidate for investigation in EGFR-driven cancers.
Application in Proteolysis Targeting Chimeras (PROTACs)
The designation of this compound as a "Protein Degrader Building Block" points to its potential utility in the design and synthesis of PROTACs.
PROTAC Technology Overview
PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][8][9][10][12][13][14][15][18][][22][23] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2][8][9][10][12][13][14][15][16][17][19][][21][22][23]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(3,4-Dichlorophenyl)biguanide
Abstract
The biguanide class of molecules, historically anchored by the anti-diabetic drug metformin, is undergoing a renaissance in therapeutic development, with significant interest in its oncologic and antimicrobial applications. This guide focuses on 1-(3,4-Dichlorophenyl)biguanide, a halogenated derivative whose therapeutic potential is largely unexplored. Drawing upon the well-established mechanisms of related biguanides like metformin and the more potent phenformin, we delineate a logical framework for identifying and validating its primary therapeutic targets. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of core biguanide mechanisms, potential therapeutic avenues for 1-(3,4-Dichlorophenyl)biguanide, and detailed experimental protocols to investigate these targets. The central hypothesis is that the addition of the 3,4-dichlorophenyl moiety enhances lipophilicity, likely leading to increased cell permeability and potency, particularly in targeting mitochondrial bioenergetics.
Introduction: The Biguanide Scaffold and the Rationale for 1-(3,4-Dichlorophenyl)biguanide
Biguanides are a class of drugs defined by a shared chemical structure of two guanidine groups. Their journey in medicine began with compounds identified in the French lilac (Galega officinalis), which was known for its glucose-lowering properties.[1] This led to the synthesis of metformin and phenformin, which became mainstays in the treatment of type 2 diabetes mellitus (T2DM).[1][2] The primary mechanism of biguanides in T2DM involves the reduction of hepatic glucose production and an increase in insulin sensitivity in peripheral tissues.[2]
In recent years, extensive preclinical and epidemiological data have revealed potent anti-cancer properties of biguanides, spurring efforts to repurpose them for oncology.[1][3] 1-(3,4-Dichlorophenyl)biguanide represents a logical next step in the chemical evolution of this class. The dichlorinated phenyl group is expected to significantly increase the molecule's lipophilicity compared to metformin. This chemical modification is analogous to the structural difference between metformin and the more potent, more lipophilic phenformin.[1] Increased lipophilicity can enhance passive diffusion across cellular membranes, potentially leading to higher intracellular concentrations and greater efficacy, particularly in targeting intracellular organelles like the mitochondria.
This guide will, therefore, extrapolate from the known targets of potent biguanides to build a predictive model for the therapeutic targets of 1-(3,4-Dichlorophenyl)biguanide, focusing on three key areas: Oncology , Metabolic Disorders , and Antimicrobial Activity .
Core Mechanistic Hypothesis: Targeting Cellular Bioenergetics
The consensus from decades of research is that the primary target of biguanides is the mitochondrial respiratory chain.[1][4] This interaction initiates a cascade of metabolic reprogramming that underlies their therapeutic effects.
Primary Target: Mitochondrial Complex I
The most widely accepted molecular target for biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][4][5] Inhibition of Complex I disrupts oxidative phosphorylation (OXPHOS), leading to two critical downstream consequences:
-
Decreased ATP Synthesis: By blocking the ETC, biguanides reduce the proton motive force required for ATP synthase to produce ATP. This leads to a state of cellular energy stress, reflected by an increased AMP:ATP ratio.[6]
-
Redox Imbalance: Inhibition of Complex I prevents the oxidation of NADH to NAD+, causing an accumulation of NADH and an increased NADH/NAD+ ratio within the mitochondrial matrix.[7]
This disruption of mitochondrial function is a powerful therapeutic lever, particularly in cancer, where cells have a high energy demand and exhibit metabolic plasticity.[7][8]
Central Signaling Hub: AMP-Activated Protein Kinase (AMPK)
The increase in the cellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis.[4][9] Once activated via phosphorylation at Threonine-172, AMPK works to restore energy balance by:
-
Inhibiting anabolic (ATP-consuming) pathways , such as protein synthesis via the mTORC1 pathway, lipid synthesis, and gluconeogenesis.[9][10]
-
Activating catabolic (ATP-producing) pathways , such as fatty acid oxidation and autophagy.[9]
The activation of AMPK is central to many of the anti-diabetic and anti-cancer effects of biguanides.[4][10]
AMPK-Independent Mechanisms
While the Complex I-AMPK axis is critical, evidence suggests that it does not account for all of the effects of biguanides, especially at therapeutically relevant concentrations.[1][11] Other key mechanisms include:
-
Inhibition of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH): This enzyme is part of the glycerol phosphate shuttle, which transfers reducing equivalents from cytosolic NADH into the mitochondrial ETC.[12][13][14] Its inhibition by biguanides also contributes to an elevated cytosolic NADH/NAD+ ratio, which independently suppresses hepatic gluconeogenesis.[15][16]
-
Rag GTPase-Dependent mTORC1 Inhibition: Studies have shown that biguanides can inhibit mTORC1 signaling even in the absence of AMPK, acting through a mechanism dependent on the Rag GTPases, which are key sensors of amino acid availability.[17][18]
Potential Therapeutic Applications and Targets
Based on these core mechanisms, we can identify specific therapeutic targets for 1-(3,4-Dichlorophenyl)biguanide.
Oncology
The metabolic reprogramming inherent to cancer cells, including their reliance on both glycolysis and mitochondrial respiration, makes them particularly vulnerable to bioenergetic disruption.[7][8]
-
Primary Target: Mitochondrial Respiration (Complex I & mGPDH)
-
Mechanism: By inhibiting Complex I and potentially mGPDH, 1-(3,4-Dichlorophenyl)biguanide can induce severe energy depletion (ATP crisis) and reductive stress (NADH accumulation) in cancer cells.[5][19] This can lead to cell cycle arrest and apoptosis.[20] The increased lipophilicity of the dichlorophenyl derivative may enhance its ability to accumulate in mitochondria and inhibit these targets more potently than less lipophilic biguanides.[21]
-
Downstream Effect: Inhibition of Complex I leads to the overproduction of reactive oxygen species (ROS), causing oxidative stress, DNA damage, and induction of apoptosis.[10][21]
-
-
Key Signaling Pathway: The AMPK/mTORC1 Axis
-
Mechanism: Energy stress-induced activation of AMPK directly leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) .[10][18] mTORC1 is a critical promoter of cell growth and proliferation by stimulating protein and lipid synthesis.
-
Downstream Effect: AMPK-mediated inhibition of mTORC1 suppresses the translation of key proteins required for cell growth and proliferation, effectively halting the cancer cell cycle.[5][20]
-
Metabolic Disorders (Type 2 Diabetes)
The foundational therapeutic application for biguanides is T2DM.
-
Primary Target: Hepatic Gluconeogenesis
-
Mechanism: In the liver, biguanides decrease glucose production through both AMPK-dependent and AMPK-independent pathways.[11] AMPK activation phosphorylates and inactivates key gluconeogenic enzymes.[4] Concurrently, the inhibition of mGPDH and the resulting increase in cytosolic NADH/NAD+ ratio allosterically inhibits the conversion of lactate and other precursors into glucose.[15][16]
-
Downstream Effect: Reduced hepatic glucose output is a major contributor to the overall lowering of blood glucose levels in patients with T2DM.[2][22]
-
-
Secondary Target: Peripheral Insulin Sensitivity
-
Mechanism: Biguanides increase glucose uptake and utilization in skeletal muscle and adipose tissue.[2] This is partly mediated by AMPK, which can promote the translocation of GLUT4 glucose transporters to the cell surface.[4]
-
Downstream Effect: Improved insulin sensitivity helps the body to more effectively clear glucose from the bloodstream.[22]
-
Antimicrobial Applications
The cationic nature of the biguanide functional group imparts inherent antimicrobial properties. Polyhexamethylene biguanide (PHMB), a polymer of biguanides, is a widely used antiseptic.[23][24]
-
Primary Target: Bacterial Cell Membrane
-
Mechanism: The positively charged biguanide structure is believed to interact electrostatically with negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.[25] This interaction disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[25]
-
Downstream Effect: This mechanism provides broad-spectrum activity against various bacteria and fungi and is less prone to the development of resistance compared to antibiotics that target specific enzymes.[23][26] The dichlorophenyl group on 1-(3,4-Dichlorophenyl)biguanide may further enhance its ability to intercalate into and disrupt the lipid bilayer of the bacterial membrane.
-
Key Experimental Protocols for Target Validation
To validate the predicted therapeutic targets of 1-(3,4-Dichlorophenyl)biguanide, a series of well-established in vitro assays are required.
Protocol 1: Assessment of Mitochondrial Respiration
Objective: To determine if 1-(3,4-Dichlorophenyl)biguanide inhibits mitochondrial respiration by measuring the oxygen consumption rate (OCR). The Seahorse XFe96 Extracellular Flux Analyzer is the gold-standard instrument for this purpose.[27]
Methodology: Seahorse XFe96 Cell Mito Stress Test
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) or hepatocytes (e.g., HepG2) in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the Seahorse sensor cartridge with compounds for sequential injection:
-
Port A: 1-(3,4-Dichlorophenyl)biguanide (at various concentrations) or vehicle control (e.g., DMSO).
-
Port B: Oligomycin (ATP synthase inhibitor, to measure ATP-linked respiration).
-
Port C: FCCP (a protonophore that uncouples the ETC, to measure maximal respiration).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
-
Assay Execution: Place the microplate in the Seahorse XFe96 analyzer and run the pre-programmed Cell Mito Stress Test protocol. The instrument will measure OCR in real-time before and after the injection of each compound.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the data to determine the effect of 1-(3,4-Dichlorophenyl)biguanide on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration is indicative of Complex I inhibition.
Protocol 2: Analysis of AMPK/mTORC1 Signaling Pathway
Objective: To determine if 1-(3,4-Dichlorophenyl)biguanide activates AMPK and inhibits the downstream mTORC1 pathway via Western Blotting.[28]
Methodology: Western Blotting for Key Phospho-Proteins
-
Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of 1-(3,4-Dichlorophenyl)biguanide for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control and a positive control (e.g., phenformin).[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-AMPKα (Thr172) [to measure activation]
-
Total AMPKα [for normalization]
-
Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79) [a direct AMPK substrate]
-
Phospho-p70 S6 Kinase (Thr389) [a downstream target of mTORC1]
-
Total p70 S6 Kinase [for normalization]
-
A loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the relative activation or inhibition of the pathway.
Summary of Potential Therapeutic Targets
The following table summarizes the primary therapeutic targets for 1-(3,4-Dichlorophenyl)biguanide based on the established pharmacology of the biguanide class.
| Therapeutic Area | Primary Target(s) | Key Mechanism of Action | Potential Clinical Indication |
| Oncology | Mitochondrial Complex I, mTORC1 | Induction of energy crisis (↓ATP), inhibition of anabolic signaling, induction of apoptosis.[19][20] | Solid tumors (e.g., breast, prostate, colon), particularly those with metabolic vulnerabilities. |
| Metabolic Disease | Hepatic Gluconeogenesis, mGPDH | Reduction of hepatic glucose output via AMPK activation and redox changes.[16] | Type 2 Diabetes Mellitus. |
| Infectious Disease | Bacterial Cell Membrane | Electrostatic disruption of membrane integrity, leading to cell lysis.[25] | Topical antiseptic for wound care, treatment of bacterial infections. |
Conclusion and Future Directions
1-(3,4-Dichlorophenyl)biguanide is a promising, yet under-investigated, compound that belongs to a class of drugs with proven therapeutic value and a growing list of applications. Based on its structure, it is logical to hypothesize that it functions as a potent inhibitor of mitochondrial respiration, leading to profound effects on cellular metabolism. This positions it as a strong candidate for development in oncology, where metabolic targeting is a key therapeutic strategy. The experimental frameworks provided in this guide offer a clear path for validating its primary targets—Mitochondrial Complex I and the AMPK/mTORC1 signaling axis—and quantifying its activity. Future research should focus on in vivo studies in xenograft models to assess anti-tumor efficacy and pharmacokinetic/pharmacodynamic profiling to understand its distribution and safety profile. The potential for this compound to exhibit enhanced potency due to its dichlorophenyl moiety makes it a compelling subject for further drug development efforts.
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An In-Depth Technical Guide to the Preliminary In Vitro Screening of Dichlorophenyl Biguanide Compounds
Introduction
The biguanide scaffold represents a cornerstone in medicinal chemistry, most famously exemplified by metformin, the first-line therapeutic for type 2 diabetes.[1][2] Beyond their profound impact on metabolic diseases, biguanides have demonstrated significant potential as antimalarial and antineoplastic agents.[3][4][5] The core mechanism of action for many biguanides involves the induction of cellular energy stress. This is primarily achieved through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[6][7][8] This inhibition leads to a decreased ATP-to-AMP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism that orchestrates a switch from anabolic to catabolic processes to restore energy homeostasis.[1][9][10]
The dichlorophenyl biguanide chemical space offers a fertile ground for the discovery of novel therapeutic agents with potentially enhanced potency or novel activity profiles. The addition of dichlorophenyl moieties can significantly alter the lipophilicity and electronic properties of the biguanide structure, influencing cell permeability, target engagement, and overall pharmacological activity.
This guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of novel dichlorophenyl biguanide compounds. Moving beyond a simple list of protocols, we will delve into the causal logic behind a tiered screening cascade, designed to efficiently identify active compounds, elucidate their primary mechanism of action, and validate their potential within specific therapeutic contexts. This workflow is structured to ensure that each step provides a self-validating system for robust and reliable lead candidate identification.
Part 1: Tier 1 - Foundational Cellular Screening
Core Directive: The initial objective is to cast a wide net to identify compounds that exhibit biological activity at the cellular level and to establish a preliminary therapeutic index by comparing cytotoxicity across various cell types. This foundational screen is critical for triaging a library of novel compounds, prioritizing potent molecules, and flagging those with indiscriminate toxicity early in the discovery process.
Multi-Cell Line Cytotoxicity Profiling
Expertise & Experience: The choice of cell lines is a critical experimental parameter. A well-curated panel should include models relevant to the intended therapeutic areas (e.g., cancer, liver-related metabolic disease) alongside a non-cancerous control line. This strategy is not merely for assessing potency but is a crucial first look at selectivity. For biguanides, whose primary target is the universally expressed mitochondria, understanding on-target toxicity in healthy cells is paramount. Liver cell lines like HepG2 are particularly relevant, as the liver is a major site of action for biguanides.[8]
Trustworthiness: We recommend employing a luminescence-based assay, such as Promega's CellTiter-Glo®, which measures intracellular ATP levels. This method is mechanistically synergistic with the known action of biguanides; a compound that inhibits mitochondrial respiration is expected to deplete ATP, providing a direct and sensitive readout of on-target effect. This is a more mechanistically informative endpoint than metabolic assays like the MTT assay, although MTT is also a valid and widely used alternative.[5][11]
Experimental Protocol: ATP-Based Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in opaque-walled 96-well microplates at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each dichlorophenyl biguanide compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for a period relevant to the expected mechanism. For compounds affecting cellular energy metabolism, a 48- to 72-hour incubation is typically sufficient to observe profound effects on cell proliferation and viability.
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Tier 1 Cytotoxicity
All quantitative data should be summarized for clear comparison.
| Compound ID | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | HEK293 (Non-cancerous Kidney) IC₅₀ (µM) | Selectivity Index (SI)* |
| DCB-001 | 15.2 | 21.5 | >100 | >6.6 |
| DCB-002 | 8.7 | 11.3 | 95.4 | >10.9 |
| Phenformin | 25.6 | 30.1 | 89.0 | 3.5 |
| Control |
*Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line. A higher SI is desirable.
Visualization: Tier 1 Screening Workflow
Caption: Workflow for Tier 1 cytotoxicity screening.
Part 2: Tier 2 - Mechanistic Elucidation
Core Directive: Having identified compounds with potent and selective cytotoxicity, the next imperative is to determine if they operate through the canonical biguanide mechanism. This tier focuses on assays that directly probe the two key molecular events: inhibition of mitochondrial function and subsequent activation of the AMPK signaling pathway.
Assessment of AMPK Pathway Activation
Expertise & Experience: The activation of AMPK is a hallmark of biguanide action.[12][13] This is a phosphorylation event, and thus Western blotting is the gold-standard technique for its detection. A robust validation requires probing for the phosphorylation of the AMPKα subunit at threonine 172 (p-AMPKα Thr172), which is the critical phosphorylation site for kinase activation.[14] To further confirm that the pathway is functionally active, one must also assess the phosphorylation of a well-established downstream AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[5] Observing an increase in both p-AMPK and p-ACC provides strong, self-validating evidence of pathway engagement.
Experimental Protocol: Western Blot for AMPK and ACC Phosphorylation
-
Cell Treatment: Plate a responsive cell line (e.g., HepG2) and treat with the test compounds at concentrations around their IC₅₀ and 0.5x IC₅₀ for a shorter duration (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., phenformin or AICAR).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
p-AMPKα (Thr172)
-
Total AMPKα
-
p-ACC (Ser79)
-
Total ACC
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. For each sample, normalize the phosphoprotein signal to the total protein signal to account for any changes in protein expression.
Direct Measurement of Mitochondrial Complex I Activity
Expertise & Experience: While AMPK activation is a strong indicator, it can be triggered by various cellular stresses. A direct assessment of mitochondrial Complex I inhibition provides definitive evidence linking the compound to its primary molecular target.[15][16] This is best accomplished using isolated mitochondria, which removes confounding cellular variables and provides a clean system to measure the enzymatic activity of the respiratory chain.
Experimental Protocol: Spectrophotometric Complex I Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from a suitable source, such as cultured HepG2 cells or rat liver tissue, using differential centrifugation.
-
Assay Buffer: Prepare an assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2).
-
Reaction Mix: In a 96-well UV-transparent plate, add assay buffer, antimycin A (to inhibit Complex III), and ubiquinone (the electron acceptor).
-
Compound Incubation: Add the dichlorophenyl biguanide compounds at various concentrations to the wells and incubate with the isolated mitochondria (5-10 µg) for 5-10 minutes at 30°C.
-
Initiate Reaction: Start the reaction by adding NADH, the substrate for Complex I.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD⁺ by Complex I results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of NADH oxidation (the slope of the absorbance vs. time curve). Determine the IC₅₀ of the compound for Complex I inhibition by plotting the percent inhibition against the compound concentration. Rotenone should be used as a positive control for potent Complex I inhibition.[16]
Visualization: Biguanide Mechanism of Action
Caption: Canonical biguanide signaling pathway.
Part 3: Tier 3 - Therapeutic Area-Specific Validation
Core Directive: For compounds that show both potent/selective activity (Tier 1) and a clear on-target mechanism (Tier 2), the final preliminary step is to validate their efficacy in a model that more closely represents a specific disease state.
In Vitro Antimalarial Activity Assay
Expertise & Experience: The biguanide proguanil is a well-established antimalarial prodrug.[3] Therefore, assessing novel biguanides for antiplasmodial activity is a logical extension. The SYBR Green I-based fluorescence assay is a reliable, high-throughput method for measuring parasite proliferation by quantifying the DNA content of the parasites within red blood cells.
Experimental Protocol: SYBR Green I-Based P. falciparum Growth Inhibition Assay
-
Parasite Culture: Maintain a synchronous culture of a chloroquine-sensitive Plasmodium falciparum strain (e.g., 3D7) in human O+ erythrocytes.
-
Assay Preparation: In a 96-well plate, add serially diluted test compounds.
-
Infection: Add the parasite culture (at the ring stage, ~2% parasitemia, 1% hematocrit) to the wells.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark for 1 hour.
-
-
Measurement: Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Determine the IC₅₀ values by plotting the percentage of growth inhibition against the drug concentration.
Anticancer Activity Under Metabolic Stress
Expertise & Experience: The tumor microenvironment is often characterized by nutrient deprivation, particularly low glucose.[17][18] Biguanides that inhibit mitochondrial respiration can be synthetically lethal in this context, as cancer cells become heavily reliant on glycolysis. Testing compound cytotoxicity under glucose-deprived conditions can reveal selective anticancer activity that may not be apparent in standard, nutrient-rich culture conditions.[18]
Experimental Protocol: Cytotoxicity Assay in Glucose-Deprived Media
-
Media Preparation: Prepare two types of media: standard glucose-replete medium (e.g., DMEM with 25 mM glucose) and glucose-deprived medium (DMEM with 0 mM glucose, supplemented with dialyzed FBS).
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) in parallel in both media types. Allow cells to adapt for a few hours before adding serial dilutions of the test compounds.
-
Incubation and Assay: Incubate for 48-72 hours and perform a cell viability assay (e.g., CellTiter-Glo®) as described in Tier 1.
-
Analysis: Calculate the IC₅₀ for each compound in both high-glucose and no-glucose conditions. A significantly lower IC₅₀ in the glucose-deprived condition indicates selective targeting of metabolically stressed cells.
Data Presentation: Tier 3 Validation
Table 3a: Antimalarial Activity
| Compound ID | P. falciparum 3D7 IC₅₀ (nM) |
|---|---|
| DCB-001 | 85.3 |
| DCB-002 | 44.1 |
| Chloroquine | 15.6 |
Table 3b: Anticancer Activity Under Stress
| Compound ID | IC₅₀ (µM) in High Glucose | IC₅₀ (µM) in No Glucose | Potency Increase (-fold) |
|---|---|---|---|
| DCB-001 | 21.5 | 5.4 | 4.0 |
| DCB-002 | 11.3 | 1.9 | 5.9 |
Synthesizing the Data for Lead Selection
The culmination of this tiered screening cascade is a comprehensive dataset that allows for a holistic evaluation of each dichlorophenyl biguanide derivative. A lead candidate should ideally exhibit:
-
High Potency: Low IC₅₀ values in the primary disease-relevant cell lines (Tier 1).
-
Favorable Selectivity: A high selectivity index, demonstrating a significantly lower impact on non-cancerous cells (Tier 1).
-
Clear On-Target Mechanism: Demonstrable activation of the AMPK pathway and direct inhibition of mitochondrial Complex I (Tier 2).
-
Validated Disease-Specific Efficacy: Potent activity in a specific therapeutic model, such as antimalarial activity or selective killing of metabolically stressed cancer cells (Tier 3).
By systematically progressing compounds through this logical workflow, researchers can confidently select promising lead candidates for further preclinical development, armed with a robust understanding of their cellular activity and molecular mechanism of action.
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A Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Biguanides: From Core Principles to Therapeutic Applications
Abstract
The biguanide scaffold is a cornerstone of modern pharmacology, giving rise to critical therapies for diabetes, malaria, and microbial infections. Within this class, aryl biguanides, and specifically those bearing a dichlorophenyl moiety, represent a compelling area for drug development due to the profound impact of this substitution on the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dichlorophenyl biguanides. We dissect the core mechanisms of action, explore the specific influence of dichlorophenyl substitution patterns on antimalarial, anticancer, and antimicrobial efficacy, and provide detailed experimental protocols for SAR elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these SAR insights for the rational design of next-generation biguanide therapeutics with enhanced potency and selectivity.
Section 1: The Biguanide Scaffold: A Foundation of Therapeutic Diversity
Introduction to the Biguanide Pharmacophore
The biguanide structure consists of two guanidine units fused via a shared nitrogen atom. Its key chemical features include high basicity (forming cationic species at physiological pH), a planar delocalized π-system, and a rich capacity for hydrogen bonding. These properties are fundamental to its interaction with diverse biological targets. Prominent examples include the antidiabetic drug metformin, the antimalarial proguanil, and the antiseptic chlorhexidine, each demonstrating the scaffold's remarkable versatility.[1][2][3]
Core Mechanisms of Action
Dichlorophenyl biguanides exert their effects through several primary mechanisms, with the specific pathway often dictated by the overall molecular structure and the target organism.
-
Mitochondrial Respiration Inhibition: A primary mechanism, particularly for anticancer and antidiabetic effects, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4] This disrupts cellular energy metabolism, leading to decreased ATP production, an increased AMP:ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
-
Dihydrofolate Reductase (DHFR) Inhibition: In the context of malaria, biguanides like proguanil act as prodrugs, cyclizing in vivo to form active metabolites (e.g., cycloguanil) that potently inhibit the parasite's DHFR enzyme.[5] This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis and cell replication, making its inhibition lethal to the rapidly dividing parasite.[6][7]
-
Membrane Disruption: The cationic nature of biguanides is central to their antimicrobial activity. They bind to negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids, disrupting membrane integrity.[8] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2][9]
Section 2: The Role of the Aryl Moiety: Focusing on Dichlorophenyl Substitution
General Aryl Group SAR
In N1-aryl biguanides, the aromatic ring is a critical determinant of activity. It governs lipophilicity, which influences membrane permeability and access to intracellular targets. Furthermore, its electronic properties and potential for π-π stacking interactions can dictate the strength and specificity of binding to target proteins.
The Impact of Dichlorophenyl Substitution
The introduction of two chlorine atoms onto the phenyl ring profoundly alters the molecule's properties:
-
Increased Lipophilicity: Halogens significantly increase the compound's hydrophobicity, which can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the mitochondrial membranes of cancer cells.
-
Electron-Withdrawing Effects: Chlorine is a strongly electronegative, electron-withdrawing atom. This influences the pKa of the biguanide moiety and the overall electron distribution of the molecule, which can be critical for target engagement.
-
Steric Influence: The position of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) creates a specific three-dimensional shape that can either promote or hinder binding to an active site. For instance, substitution at the ortho position can force the phenyl ring out of coplanarity with the biguanide chain, altering the molecule's conformational profile.[4]
Section 3: SAR in Key Therapeutic Areas
The strategic placement of dichlorophenyl groups has been explored to optimize biguanide activity across various therapeutic domains.
Antimalarial Activity
The primary target for antimalarial biguanides is the DHFR enzyme of Plasmodium falciparum. The SAR for this class is well-defined, with the N1-aryl group playing a key role in binding affinity.
-
SAR Insights: Early studies indicated that substitution at the C3 and C4 positions of the N1-aromatic ring with dihalogen compounds yields potent drugs. The 3,4-dichloro substitution pattern is particularly effective. This is likely due to favorable hydrophobic and electronic interactions within the DHFR active site. The N5-alkyl group also modulates activity, with an isopropyl group often being optimal.
Table 1: Representative Antimalarial Activity of Biguanide Analogs
| Compound | Substitution Pattern | Target/Organism | Activity (IC50) | Reference |
|---|---|---|---|---|
| Proguanil | 4-chlorophenyl | P. falciparum | Prodrug; activity via cycloguanil | [1] |
| Cycloguanil | 4-chlorophenyl (metabolite) | P. falciparum DHFR | ~1 µM (wild-type) | [5] |
| Analog A | 3,4-dichlorophenyl | P. falciparum DHFR | Potent inhibition expected | [10] |
| Analog B | 2,4-dichlorophenyl | P. falciparum DHFR | Activity to be determined | N/A |
(Note: Specific quantitative data for dichlorophenyl analogs is sparse in public literature, reflecting proprietary drug development efforts. Analog A represents a synthesized compound with expected high potency based on established SAR principles.)
Anticancer Activity
The anticancer potential of biguanides is linked to their ability to induce metabolic stress. Here, lipophilicity and cellular uptake are paramount.
-
SAR Insights: Studies on phenformin (N1-phenylethylbiguanide) analogs have shown that introducing a single chloro group at the ortho-position of the phenyl ring enhances selective cytotoxicity under glucose-deprived conditions found in the tumor microenvironment.[4] Extrapolating from this, dichlorophenyl substitution is a rational strategy to further increase lipophilicity and potency. Novel biguanides with lipophilic substituents have demonstrated anticancer activities up to 800-fold higher than metformin.[11]
-
Quantitative Data: Research into 1,3,5-triazine derivatives, which can be synthesized from biguanides, has shown that aryl substitution is key to cytotoxicity against colorectal cancer cell lines (HCT116, SW620).[12][13] While this study did not include dichlorophenyl analogs, it validates the strategy of modifying the aryl ring to enhance anticancer effects.
Table 2: Representative Anticancer Activity of Biguanide Derivatives
| Compound | Cell Line | Activity (IC50) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Metformin | Pancreatic Cancer (NB508) | > 5 µM | N,N-dimethyl | [11] |
| Phenformin | Pancreatic Cancer (NB508) | > 5 µM | Phenylethyl | [11] |
| Compound 1b | Pancreatic Cancer (NB508) | < 5 µM | Phenylethynylbenzyl | [11] |
| Triazine 3c | HCT116 | 20.79 ± 1.07 µM | o-hydroxyphenyl | [12] |
(Note: This table illustrates the principle that increasing the lipophilicity of the aryl-associated substituent dramatically enhances anticancer potency compared to metformin and phenformin.)
Antimicrobial Activity
For antimicrobial biguanides like chlorhexidine, the interaction with the bacterial cell surface is the critical event.
-
SAR Insights: Chlorhexidine contains two (p-chlorophenyl)biguanide units linked by a hexamethylene bridge. Its potent, broad-spectrum activity is due to this cationic, bis-biguanide structure.[2] Modifying this structure with dichlorophenyl groups would increase hydrophobicity, potentially enhancing its ability to disrupt the lipid bilayer of bacterial membranes. The antibacterial activity of dichlorophen-functionalized nanoparticles further supports the utility of the dichlorophenyl moiety in antimicrobial applications, with MICs ranging from 4 to 16 μg/mL against carbapenem-resistant Enterobacteriaceae.[14]
-
Quantitative Data: A 0.20% chlorhexidine solution can induce a 92.7% reduction in the viability of Porphyromonas gingivalis after just one minute of exposure.[9] While direct comparative data for a dichlorophenyl analog of chlorhexidine is not available, compounds containing a 2,4-dichlorophenyl group have shown antimicrobial activity against various bacterial and fungal species.[15]
Table 3: Representative Antimicrobial Activity of Biguanides and Related Compounds
| Compound/Agent | Organism | Activity (MIC/Concentration) | Reference |
|---|---|---|---|
| Chlorhexidine | Carbapenem-Resistant A. baumannii | 32 μg/mL (inhibitory) | [8] |
| Dichlorophen-Au NPs | Carbapenem-Resistant Enterobacteriaceae | 4-16 μg/mL | [14] |
| 5-(6-(2,4-dichlorophenyl)...triazolo...thidiazol...) | S. aureus | 250 µg/mL | [15] |
| 5-(6-(2,4-dichlorophenyl)...triazolo...thidiazol...) | E. coli | 250 µg/mL |[15] |
Section 4: Methodologies for SAR Elucidation
Chemical Synthesis Workflow
The synthesis of N1-aryl biguanides is typically achieved through the condensation of an appropriate aniline hydrochloride with dicyandiamide or a substituted cyanoguanidine.[3][16][17]
Protocol: In Vitro DHFR Inhibition Assay
This spectrophotometric assay quantifies a compound's ability to inhibit DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[6][18]
Materials:
-
Purified recombinant P. falciparum DHFR enzyme.
-
DHFR Assay Buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA).
-
NADPH solution (in assay buffer).
-
Dihydrofolic acid (DHF) substrate (in assay buffer).
-
Test compounds (dichlorophenyl biguanides) dissolved in DMSO.
-
96-well, UV-transparent microplate.
-
Microplate spectrophotometer.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare fresh dilutions of NADPH and DHF in assay buffer on the day of the experiment.
-
Plate Setup: To each well of the microplate, add:
-
x µL of DHFR Assay Buffer.
-
2 µL of test compound at various concentrations (final concentration range 1 nM - 100 µM).
-
10 µL of NADPH solution (final concentration ~100 µM).
-
10 µL of DHFR enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of DHF substrate (final concentration ~50 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor (slope of the linear portion of the absorbance vs. time curve).
-
Plot % Inhibition vs. log[Inhibitor].
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21]
Materials:
-
Cancer cell line of interest (e.g., HCT116).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Test compounds (dichlorophenyl biguanides) in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate % Viability relative to the vehicle control wells.
-
Plot % Viability vs. log[Compound] and determine the IC50 value using a non-linear regression fit.
-
Section 5: Mechanistic Insights & Visualizations
Signaling Pathway: Biguanide-Induced Energy Stress
The inhibition of mitochondrial complex I by dichlorophenyl biguanides initiates a cascade that culminates in the suppression of anabolic processes like cell growth and proliferation, a key mechanism for their anticancer effects.
Logical Relationship: The SAR Triad
The development of effective dichlorophenyl biguanides relies on understanding the interplay between their chemical structure, the resulting physicochemical properties, and the ultimate biological effect.
Section 6: Conclusion and Future Directions
The structure-activity relationship of dichlorophenyl biguanides is a rich field driven by clear mechanistic principles. The addition of two chlorine atoms to the N1-phenyl ring serves as a powerful tool to modulate lipophilicity and electronic character, thereby enhancing potency across antimalarial, anticancer, and antimicrobial applications. Key SAR insights confirm that increased lipophilicity generally correlates with improved activity, particularly for targets located within cellular membranes or organelles.
Future research should focus on synthesizing and testing a wider array of dichlorophenyl isomers (e.g., 2,6-dichloro, 3,5-dichloro) to build more comprehensive Quantitative Structure-Activity Relationship (QSAR) models.[22] Investigating the metabolic stability of these highly chlorinated compounds is crucial for their translation into viable drug candidates. Finally, promising lead compounds identified through in vitro screening must be advanced into in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for the next generation of highly effective biguanide-based therapeutics.
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Unlocking New Degradation Pathways: A Technical Guide to 1-(3,4-Dichlorophenyl)biguanide as a Novel Protein Degrader Building Block
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets by harnessing the cell's own protein disposal machinery.[1][2] This is primarily achieved through the design of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which induce the degradation of specific proteins of interest (POIs).[3][4] The innovation in this field is heavily reliant on the discovery and characterization of novel building blocks, particularly new E3 ligase ligands, which can expand the scope and selectivity of TPD.[5][6] This guide provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)biguanide, a commercially available building block with potential applications in the development of novel protein degraders. While its direct role in protein degradation is yet to be extensively characterized, its structural motifs suggest intriguing possibilities. This document will serve as a roadmap for researchers and drug development professionals to explore the potential of this compound, from its fundamental properties to its hypothetical application in creating next-generation protein degraders. We will delve into its synthesis, propose a hypothetical mechanism of action, and provide detailed experimental protocols for its validation.
The Expanding Universe of Targeted Protein Degradation: A Primer
The central paradigm of TPD is to co-opt the ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2] This is in stark contrast to traditional small-molecule inhibitors that merely block a protein's function.[1] The two most prominent strategies in TPD are PROTACs and molecular glues.
-
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[7][8] By bringing the POI and an E3 ligase into close proximity, a PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[9]
-
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a neo-substrate (the POI), leading to its ubiquitination and degradation.[10] Unlike PROTACs, molecular glues are not bifunctional in the same way and are often discovered through serendipitous screening.
The success of these approaches is critically dependent on the availability of a diverse toolkit of building blocks, especially ligands for the over 600 E3 ligases in the human genome.[5][11] The discovery of novel E3 ligase ligands is a key area of research, as it can unlock tissue-specific degradation and overcome resistance mechanisms.[6][12]
1-(3,4-Dichlorophenyl)biguanide: A Building Block with Untapped Potential
1-(3,4-Dichlorophenyl)biguanide is a small molecule with the chemical formula C8H9Cl2N5. Its structure, featuring a biguanide core and a dichlorophenyl moiety, presents several interesting features for its potential use as a protein degrader building block.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H9Cl2N5 | [13] |
| Molecular Weight | 246.09 g/mol | N/A |
| Melting Point | 222-228 °C | [13] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
Synthesis of 1-(3,4-Dichlorophenyl)biguanide
The synthesis of 1-(3,4-Dichlorophenyl)biguanide can be achieved through the reaction of 3,4-dichloroaniline with dicyandiamide in the presence of a strong acid catalyst. A general procedure is outlined below, adapted from known methods for biguanide synthesis.[14][15][16]
Protocol 1: Synthesis of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride
-
Reaction Setup: To a round-bottom flask, add 3,4-dichloroaniline (1 equivalent) and dicyandiamide (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as n-butanol and a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 117°C for n-butanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution.
-
Purification: Collect the solid by filtration and wash with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
A Hypothetical Mechanism of Action: Engaging a Novel E3 Ligase
Given the novelty of 1-(3,4-Dichlorophenyl)biguanide in the context of TPD, we propose a hypothetical mechanism where it acts as a ligand for a yet-to-be-implicated E3 ligase. For the purpose of this guide, we will hypothesize that it binds to an E3 ligase we'll call "E3-X". This E3 ligase could have tissue-specific expression or be implicated in a particular disease state, making it an attractive target.
In our proposed model, a PROTAC is constructed using 1-(3,4-Dichlorophenyl)biguanide as the E3-X ligase ligand, a linker, and a warhead targeting a hypothetical Protein of Interest (POI), for instance, a kinase involved in cancer progression.
Caption: Hypothetical PROTAC mechanism using a biguanide-based E3 ligase ligand.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesis that 1-(3,4-Dichlorophenyl)biguanide can function as an E3 ligase ligand, a systematic series of experiments is required. The following protocols provide a comprehensive workflow for the characterization of a novel PROTAC synthesized with this building block.
Caption: Experimental workflow for the validation of a novel PROTAC.
Target Engagement Assays
The first step is to confirm that the individual components of the PROTAC bind to their respective targets.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Immobilize the purified E3-X ligase and the POI on separate sensor chips.
-
Analyte Injection: Flow varying concentrations of the 1-(3,4-Dichlorophenyl)biguanide (for the E3-X chip) and the POI warhead (for the POI chip) over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte bound.
-
Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).
Ternary Complex Formation Assays
A critical step in PROTAC efficacy is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents: Use a fluorescently labeled antibody or tag for the E3 ligase (e.g., terbium cryptate) and a different fluorescent label for the POI (e.g., d2).
-
Assay Plate Setup: In a microplate, add the E3 ligase, the POI, and varying concentrations of the novel PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Excite the donor fluorophore (terbium) and measure the emission from both the donor and the acceptor (d2).
-
Analysis: An increase in the FRET signal indicates the proximity of the E3 ligase and the POI, confirming the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly demonstrates the PROTAC-induced ubiquitination of the POI.
Protocol 4: Reconstituted In Vitro Ubiquitination
-
Reaction Mixture: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (specific for E3-X), ubiquitin, ATP, the purified POI, and the E3-X ligase.
-
PROTAC Addition: Add the novel PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction and analyze the samples by Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI will indicate successful ubiquitination.
Cellular Degradation Assays
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Protocol 5: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells that endogenously express the POI and the E3-X ligase. Treat the cells with a range of concentrations of the novel PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the POI. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize the results.
-
Analysis: Quantify the band intensities to determine the extent of POI degradation at each PROTAC concentration and time point. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Future Perspectives and Conclusion
The exploration of novel building blocks like 1-(3,4-Dichlorophenyl)biguanide is crucial for the continued advancement of targeted protein degradation. While this guide presents a hypothetical framework, the outlined experimental strategies provide a robust and validated path for the characterization of any new protein degrader. The biguanide moiety, with its unique chemical properties, may offer new avenues for engaging E3 ligases that have been previously unexploited. The successful validation of this or similar building blocks would not only expand the toolbox for TPD but could also lead to the development of more selective and potent therapeutics for a wide range of diseases. The journey from a hypothetical building block to a clinically viable drug is long and challenging, but it begins with the systematic and rigorous scientific inquiry detailed in this guide.
References
- Li, X., Pu, W., Zheng, Q., Ai, M., Chen, S., & Peng, Y. (2022). Proteolysis-targeting chimeras (PROTACs) in cancer therapy. Molecular Cancer, 21(1), 99.
- Schade, M., Scott, J.S., & Hayhow, T. (2023). Novel approaches to targeted protein degradation technologies in drug discovery. Expert Opinion on Drug Discovery, 18(5), 467–483.
- Sosic, I., Bricelj, A., & Steinebach, C. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(9), 3487–3534.
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- Lv, D., Pal, P., Liu, X., Jia, Y., Thummuri, D., Zhang, P., Hu, W., Pei, J., Zhang, Q., & Zhou, S. (2022). The discovery and characterization of CFT8634: A potent and selective degrader of BRD9 for the treatment of SMARCB1-perturbed cancers. Cancer Research, 82(12_Supplement), ND09.
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solubility and stability of 1-(3,4-Dichlorophenyl)biguanide hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride
Introduction
This compound is a chemical entity belonging to the biguanide class, characterized by a dichlorinated phenyl ring. Compounds in this class are investigated for a variety of biological activities. For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecule's fundamental physicochemical properties—namely its solubility and stability—is a prerequisite for any meaningful application, from initial screening to formulation development. The hydrochloride salt form suggests a strategy to enhance aqueous solubility, a common approach in pharmaceutical development.
This guide provides a robust framework for characterizing the . It is structured not as a rigid template, but as a logical scientific narrative that moves from theoretical assessment to detailed, actionable experimental protocols. The methodologies described herein are grounded in established regulatory principles, such as the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is reliable, reproducible, and relevant for developmental decision-making.[1]
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic chemical and physical data. This information is critical for calculating concentrations, interpreting analytical data, and designing experiments.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 21703-08-2 | [2][3] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [3][4][5] |
| Molecular Weight | 282.56 g/mol | [2][3][5] |
| Melting Point | 222-228 °C (with potential decomposition) | [3][5][6] |
| Appearance | White to off-white solid/powder | Inferred |
| Storage | Room temperature, protected from light and moisture | [2] |
Section 1: Solubility Profile Assessment
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development.[7] A thorough assessment involves both aqueous and organic solvents to build a comprehensive polarity profile.
Theoretical Assessment & Structural Insights
The structure of this compound provides key clues to its solubility:
-
Biguanide Group: This group is highly basic and, in its protonated hydrochloride salt form, contains multiple N-H groups capable of acting as hydrogen bond donors. This strongly suggests favorable interactions with polar, protic solvents like water.
-
Dichlorophenyl Group: The aromatic ring with two chlorine substituents is nonpolar and hydrophobic. This region will contribute to solubility in organic solvents.
The molecule is therefore amphiphilic . Its hydrochloride salt form is expected to render it soluble in water.[8][9] However, the hydrophobic phenyl ring may limit its solubility in highly polar solvents and enhance it in solvents of intermediate polarity or in nonpolar solvents to a lesser extent.
Experimental Workflow for Solubility Determination
A reliable method for quantifying solubility is the equilibrium shake-flask method . This protocol establishes the maximum amount of solute that can dissolve in a given solvent at a specific temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Solvents for Testing:
-
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4
-
Organic (Polar Protic): Methanol, Ethanol
-
Organic (Polar Aprotic): Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Organic (Nonpolar): Dichloromethane (DCM)
-
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 10-20 mg, ensuring solid remains after equilibration) to a series of vials.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each test solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for at least 24 hours. This duration is crucial to ensure equilibrium is reached.
-
Sample Collection: After 24 hours, cease agitation and allow the vials to stand undisturbed for 1-2 hours for the excess solid to sediment.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first ~200 µL to saturate the filter membrane before collecting the filtrate into a clean vial. This step is critical to remove undissolved particulates.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 3) to determine the concentration.
-
Calculation: Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.
Section 2: Chemical Stability Profile & Forced Degradation
Assessing chemical stability is paramount for determining a compound's shelf-life, storage conditions, and potential degradation pathways.[1] Forced degradation (or stress testing) is an intentional process of exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[10][11] The goal is typically to achieve 10-20% degradation, which is sufficient to validate the analytical method's ability to separate degradants from the parent peak without completely consuming the parent compound.[12]
Caption: Experimental Workflow for Forced Degradation Studies.
Protocol: Hydrolytic Stability (Acid & Base Stress)
Causality: Biguanides can be susceptible to hydrolysis, breaking down into guanidine and other derivatives. Testing at pH extremes accelerates this process.[1][13]
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.[13]
-
Acid Stress: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Stress: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control: Mix the stock solution with an equal volume of purified water.
-
Incubate all samples at an elevated temperature (e.g., 60 °C) and collect aliquots at various time points (e.g., 2, 8, 24 hours).
-
Prior to analysis, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to prevent damage to the HPLC column.
-
Analyze all samples by the stability-indicating method.
Protocol: Oxidative Stability
Causality: The multiple nitrogen atoms in the biguanide structure could be susceptible to oxidation. Hydrogen peroxide is a common and effective oxidizing agent for these studies.[10][13]
Procedure:
-
Prepare a 1 mg/mL stock solution as described above.
-
Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Maintain the sample at room temperature, protected from light.
-
Collect aliquots at various time points and analyze directly.
Protocol: Thermal Stability
Causality: This test assesses the intrinsic stability of the molecule at elevated temperatures, simulating long-term storage at room temperature or exposure to high-temperature manufacturing processes.[14][15][16]
Procedure:
-
Solid State: Place a known amount of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80 °C). Periodically remove samples, dissolve in a suitable solvent, and analyze.
-
Solution State: Use the control sample from the hydrolysis study (compound in water/ACN) and incubate it at 60 °C alongside the other stressed samples. Analyze at each time point.
Protocol: Photostability
Causality: The dichlorophenyl aromatic ring is a chromophore that can absorb UV light, potentially leading to photodegradation. This study is mandated by ICH guideline Q1B.[17][18]
Procedure:
-
Prepare a solution of the compound (e.g., 0.5 mg/mL).
-
Expose the solution in a chemically inert, transparent container to a calibrated light source within a photostability chamber.
-
The exposure should conform to ICH Q1B standards: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][19]
-
Dark Control: Wrap an identical sample in aluminum foil and place it in the same chamber to serve as a control for thermal effects.
-
Analyze the exposed and dark control samples after the exposure period.
Section 3: Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the active ingredient without interference from degradants, impurities, or excipients. A reverse-phase HPLC method with UV detection is the standard approach.[20]
Caption: Logic Flow for Developing a Stability-Indicating HPLC Method.
Protocol: HPLC-UV Method Development
Objective: To develop an HPLC method that separates this compound from all potential degradation products generated during stress testing.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Wavelength Selection: Dissolve the compound in mobile phase and acquire its UV spectrum from 200-400 nm. Select the wavelength of maximum absorbance (λmax) for detection. The dichlorophenyl group is expected to have a strong absorbance around 230-260 nm.[20]
-
Initial Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (provides good peak shape for basic compounds).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.
-
-
Specificity Confirmation: Prepare a "cocktail" by mixing small aliquots from all stressed samples (acid, base, oxidative, etc.). Inject this cocktail. The method is considered "stability-indicating" only if all degradation peaks are baseline-resolved (Resolution > 2.0) from the parent peak and from each other.
-
Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH (by switching to a phosphate buffer), or try a different column chemistry (e.g., Phenyl-Hexyl).
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Conclusion
This guide outlines a comprehensive, scientifically rigorous approach to characterizing the . By grounding the experimental design in fundamental physicochemical principles and established regulatory guidelines, researchers can generate high-quality, reliable data. The provided protocols for solubility determination via the shake-flask method and for stability assessment through a systematic forced degradation study offer a clear path forward. Furthermore, the framework for developing a stability-indicating HPLC method ensures that the analytical data collected is accurate and defensible. This foundational knowledge is indispensable for advancing any research or development program involving this compound.
References
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- Jadhav, S. B., et al. (2016).
- Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Aladdin Scientific. (n.d.). 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram.
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- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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- Appchem. (n.d.). 1-(3,4-Dichlorophenyl)biguanide, HCl.
- R.D.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(3,4-Dichlorophenyl)biguanide HCl
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride, a compound of interest in pharmaceutical development and chemical research. This document details the application of fundamental spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the unequivocal identification, structural elucidation, and purity assessment of this molecule. The methodologies presented herein are grounded in established analytical principles, offering researchers, scientists, and drug development professionals a robust guide to achieving accurate and reproducible results. Each section explains the causality behind experimental choices, provides step-by-step protocols, and integrates data interpretation strategies, ensuring a self-validating analytical workflow.
Introduction: The Analytical Imperative for 1-(3,4-Dichlorophenyl)biguanide HCl
1-(3,4-Dichlorophenyl)biguanide HCl is a member of the biguanide class of compounds, which are recognized for their therapeutic potential. The structural integrity and purity of such active pharmaceutical ingredients (APIs) are paramount to ensuring their safety and efficacy. Spectroscopic analysis serves as the cornerstone of chemical characterization, providing an empirical "fingerprint" of a molecule. A multi-technique approach is essential not only for confirming the primary structure but also for identifying potential impurities, degradants, or polymorphic forms that could arise during synthesis or storage.
This guide is structured to provide a logical progression of analysis, from initial identity confirmation using techniques like UV-Vis and IR spectroscopy to definitive structural elucidation through NMR and Mass Spectrometry. The integration of these techniques provides a holistic and definitive characterization of 1-(3,4-Dichlorophenyl)biguanide HCl.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecular structure of 1-(3,4-Dichlorophenyl)biguanide HCl is critical for anticipating and interpreting spectroscopic data.
-
Chemical Structure: C₈H₁₀Cl₃N₅
-
Molecular Weight: 282.56 g/mol [1]
-
Key Structural Features:
-
3,4-Dichlorophenyl Ring: This aromatic system is a strong chromophore, predicting significant absorption in the UV region. Its substitution pattern will give rise to characteristic signals in IR and NMR spectra.
-
Biguanide Chain: This nitrogen-rich, flexible chain contains multiple N-H bonds and C=N double bonds, which will produce distinct absorption bands in the IR spectrum and exchangeable protons in the ¹H NMR spectrum.
-
Hydrochloride Salt: The presence of the HCl salt influences the compound's solubility and the protonation state of the biguanide moiety, which can affect chemical shifts in NMR.
-
The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.
Caption: Predicted NMR Chemical Shift Regions.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Rationale for Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-(3,4-Dichlorophenyl)biguanide HCl, as it typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments can be used to confirm the connectivity of the molecule. [2]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
-
Ionization: Use ESI in positive ion mode.
-
Data Acquisition:
Data Interpretation and Expected Results
-
Molecular Ion: The base compound has a molecular formula of C₈H₉Cl₂N₅. The expected monoisotopic mass is approximately 245.02 g/mol . [5]In positive ESI mode, the primary ion observed will be [M+H]⁺ at m/z ≈ 246.03. The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks with relative intensities of ~9:6:1) will be a key diagnostic feature.
-
Fragmentation: The biguanide chain is expected to be the primary site of fragmentation. Common fragmentation pathways for biguanides involve cleavages of the C-N and N-N bonds within the chain, leading to characteristic neutral losses. [6][7]
| Ion | Expected m/z (monoisotopic) | Rationale |
| [M+H]⁺ | 246.03 | Protonated molecular ion of the free base. |
| Isotope Peaks | 248.03, 250.03 | Characteristic pattern for a molecule with two chlorine atoms. |
| Fragment Ion | Varies | Resulting from cleavage of the biguanide side chain. |
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from all techniques. No single method provides a complete picture.
-
Identity Confirmation: The molecular weight from MS, combined with the functional groups identified by IR and the aromatic chromophore from UV-Vis, provides strong initial evidence of the compound's identity.
-
Structural Elucidation: NMR is the ultimate arbiter of the precise atomic connectivity. The aromatic substitution pattern and the structure of the side chain are confirmed by ¹H and ¹³C NMR.
-
Purity Assessment: The presence of unexpected signals in any of the spectra (e.g., small peaks in NMR, unexpected absorptions in IR, or additional m/z values in MS) can indicate the presence of impurities.
Conclusion
The spectroscopic characterization of 1-(3,4-Dichlorophenyl)biguanide HCl is a systematic process that relies on the synergistic application of UV-Vis, IR, NMR, and Mass Spectrometry. By following the protocols and interpretation strategies outlined in this guide, researchers can confidently verify the structure and purity of this compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical entities used in research and drug development.
References
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Bhavya Sri, K., et al. Chemical structures and mass fragmentation pattern. ResearchGate. Available at: [Link].
-
Ojanperä, I., et al. (2007). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available at: [Link].
-
Ojanperä, I., et al. (2007). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link].
-
Singh, S., et al. Proposed mass fragmentation patterns of gliclazide, I, II, V, and VI. ResearchGate. Available at: [Link].
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Aladdin Scientific. 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram. Available at: [Link].
-
Prabavathi, N., et al. (2013). Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory. ResearchGate. Available at: [Link].
-
SpectraBase. Biguanidine, 1-(3,5-dichlorophenyl)-. Available at: [Link].
-
NIST. 3,5-Dichlorophenyl isocyanate. NIST WebBook. Available at: [Link].
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link].
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An In-depth Technical Guide to Exploring the Anticancer Potential of Biguanide Derivatives
Abstract
Biguanide derivatives, a class of drugs historically used for type 2 diabetes, are gaining significant attention for their potential as anticancer agents.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core mechanisms of biguanide anticancer activity and the experimental workflows required to investigate them. We will delve into the molecular underpinnings of how these compounds exert their effects, from the well-studied metformin and phenformin to novel derivatives. This document will also provide detailed, field-proven protocols for key in vitro assays and discuss the considerations for in vivo studies, equipping research teams with the necessary tools to explore this promising class of therapeutic agents.
Introduction: The Evolution of Biguanides from Metabolic Modulators to Anticancer Agents
The journey of biguanides in medicine began with the French lilac (Galega officinalis), a plant known for its glucose-lowering properties.[1] This led to the development of metformin and phenformin for the treatment of type 2 diabetes.[1] While phenformin was largely withdrawn due to the risk of lactic acidosis, metformin has become a first-line therapy worldwide.[1][2]
A paradigm shift occurred with the emergence of large-scale epidemiological studies showing a reduced cancer incidence and mortality in diabetic patients treated with metformin.[1][3][4] These findings have spurred a wave of preclinical and clinical research to repurpose these agents for oncology.[1][5]
Biguanides exert their anticancer effects through both indirect and direct mechanisms.[3][6] Indirectly, they lower systemic insulin and insulin-like growth factor-1 (IGF-1) levels, which are known promoters of tumor growth.[6] Directly, they act on cancer cells to induce energetic stress and inhibit critical growth signaling pathways.[3][5] This guide will primarily focus on the direct, cellular mechanisms of action.
Core Mechanisms of Action: Targeting the Metabolic Engine of Cancer
The primary anticancer mechanism of biguanide derivatives is the disruption of cellular energy metabolism, primarily through the inhibition of mitochondrial respiratory chain complex I.[1][2][5][7] This leads to a cascade of downstream effects that are detrimental to cancer cell survival and proliferation.
Mitochondrial Complex I Inhibition and Energy Stress
Biguanides, particularly the more lipophilic phenformin, accumulate in the mitochondria of cancer cells.[8] Here, they inhibit the function of complex I, the first and largest enzyme in the electron transport chain.[1][2][5] This has two major consequences:
-
Decreased ATP Production: The inhibition of oxidative phosphorylation leads to a significant drop in cellular ATP levels.[6]
-
Increased AMP:ATP Ratio: The depletion of ATP and subsequent increase in AMP creates a state of energetic stress.[2][6]
This energy crisis is a critical initiating event in the anticancer activity of biguanides.
Activation of the LKB1/AMPK Tumor Suppressor Axis
The increased AMP:ATP ratio is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9][10] In the presence of high AMP levels, AMPK is activated through phosphorylation by the tumor suppressor kinase LKB1.[3][11] Activated AMPK orchestrates a cellular response to conserve energy by:
-
Inhibiting Anabolic Processes: AMPK switches off energy-consuming pathways like protein and fatty acid synthesis.[5][12]
-
Stimulating Catabolic Processes: It promotes pathways that generate ATP, such as glycolysis and fatty acid oxidation.[12]
The activation of the LKB1/AMPK pathway is central to the tumor-suppressive effects of biguanides.[11]
Inhibition of the mTOR Signaling Pathway
A key downstream target of activated AMPK is the mammalian target of rapamycin (mTOR) signaling pathway.[9][10] mTOR is a central controller of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[10][13] AMPK inhibits mTOR through two primary mechanisms:
-
TSC2-Dependent Inhibition: AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits a small GTPase (Rheb) required for mTORC1 activation.[7][14]
-
Raptor-Dependent Inhibition: AMPK can directly phosphorylate Raptor, a key component of the mTORC1 complex, leading to its inactivation.[7][14]
The inhibition of mTOR signaling by biguanides leads to a shutdown of protein synthesis and cell cycle arrest, thereby halting cancer cell proliferation.[7][13]
Signaling Pathway Overview
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Initial Toxicity Assessment of 1-(3,4-Dichlorophenyl)biguanide (Chlorproguanil)
An In-Depth Technical Guide:
Foreword: A Proactive Approach to Safety Assessment
The journey of a drug candidate from discovery to clinical application is fraught with challenges, chief among them being the assurance of safety. An initial, robust toxicity assessment serves as the critical first filter, identifying potential liabilities long before significant resources are invested. This guide focuses on 1-(3,4-Dichlorophenyl)biguanide, a compound known clinically as Chlorproguanil, which belongs to the biguanide class of drugs.[1][2] While its primary application has been in antimalarial therapy, understanding its toxicological profile is paramount for any future development or for assessing the safety of related structural analogs.[1][3]
This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and scientifically-grounded workflow for the initial toxicological evaluation of Chlorproguanil. We will delve into the causality behind experimental choices, provide actionable protocols, and emphasize the integration of data to build a comprehensive preliminary safety profile. Our methodology is rooted in a tiered strategy, beginning with high-throughput in vitro assays to assess fundamental toxicity before considering targeted mechanistic studies or the necessity of in vivo validation.
Section 1: Compound Profile and Mechanistic Context
1-(3,4-Dichlorophenyl)biguanide (Chlorproguanil) is a dichloro-derivative of proguanil.[4] Like other biguanides such as metformin, its mechanism of action and potential toxicity are linked to cellular energy metabolism.[5][6] The biguanide class is known to interact with mitochondrial respiratory complex I, which can lead to decreased ATP production, activation of AMP-activated protein kinase (AMPK), and a shift towards glycolysis.[7][8] This inhibition of oxidative phosphorylation is a key mechanism that can lead to cytotoxicity, particularly in cells with high energy demands or under conditions of metabolic stress.[7][9] Furthermore, the liver is a primary site for the metabolism of many biguanides and a key organ for potential toxicity, often involving the organic cation transporter 1 (Oct1) for uptake.[10][11] Therefore, our initial assessment must prioritize assays that can detect cytotoxicity, mitochondrial dysfunction, and potential genotoxicity.
Section 2: A Tiered Strategy for Initial Toxicity Assessment
A successful initial toxicity screen should be efficient, informative, and resource-conscious. We advocate for a workflow that begins with broad in vitro screening to identify hazards, followed by more specific assays to understand the mechanism of any observed toxicity.
Caption: Tiered workflow for initial toxicity assessment of Chlorproguanil.
Section 3: Phase 1 - In Vitro Hazard Identification
The objective of this phase is to rapidly identify the primary toxicological liabilities of the compound using established cell-based assays.[12][13][14]
Cytotoxicity Assessment
Causality: The first step is to determine the concentration at which Chlorproguanil induces cell death. This provides the half-maximal inhibitory concentration (IC50), a critical parameter that informs the dose selection for all subsequent, more complex assays. We select a panel of cell lines to identify potential organ-specific toxicity, including a liver line (HepG2, as the liver is a known target for biguanides), a kidney line (HEK293, as renal clearance is important for biguanides), and a cancer cell line (e.g., A549) for context.[5][15]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate HepG2, HEK293, and A549 cells in separate 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of Chlorproguanil in culture medium, ranging from 0.1 µM to 1000 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Tissue of Origin | IC50 (µM) [Example Data] | Notes |
| HepG2 | Human Liver Carcinoma | 75.5 ± 5.2 | Suggests moderate hepatotoxicity. |
| HEK293 | Human Embryonic Kidney | 150.2 ± 11.8 | Less sensitive than liver cells. |
| A549 | Human Lung Carcinoma | 98.6 ± 8.1 | Baseline for non-specialized cells. |
Genotoxicity Assessment
Causality: Genotoxicity testing is essential to evaluate a compound's potential to damage genetic material, a key indicator of potential carcinogenicity.[16] The in vitro micronucleus assay is a robust method that detects both clastogens (agents that break chromosomes) and aneugens (agents that disrupt chromosome segregation). This assay is a standard component of the regulatory testing battery.
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Use a cell line with a stable karyotype and low background micronucleus frequency, such as L5178Y or TK6 cells.
-
Dosing: Treat cells with at least three concentrations of Chlorproguanil, selected based on the cytotoxicity data (typically up to a concentration that produces ~50-60% cytotoxicity). Include negative (vehicle) and positive (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity) controls.
-
Treatment Duration: Expose cells for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to mimic metabolism.[17] A second, longer treatment (e.g., 24 hours) without S9 is also performed.
-
Recovery and Cytokinesis Block: After treatment, wash the cells and culture them in fresh medium containing Cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).
-
Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Section 4: Phase 2 - Mechanistic Investigation
If Phase 1 assays reveal significant cytotoxicity, particularly in liver cells, the next logical step is to investigate the underlying mechanism. For a biguanide, mitochondrial toxicity is the primary suspect.
Mitochondrial Toxicity
Causality: As previously noted, biguanides are known inhibitors of mitochondrial complex I.[8] This inhibition disrupts the electron transport chain, leading to a decrease in oxygen consumption and ATP synthesis, and a compensatory increase in glycolysis, which produces lactate.[7][11] Measuring the cellular oxygen consumption rate (OCR) is a direct way to assess mitochondrial function.
Caption: Mechanism of biguanide-induced mitochondrial toxicity.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Plate HepG2 cells on a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Chlorproguanil for a specified time (e.g., 1-6 hours) in the incubator.
-
Assay Preparation: Wash the cells and replace the medium with Seahorse XF assay medium. Incubate in a CO₂-free incubator for 1 hour prior to the assay.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Analysis: Analyze the resulting OCR profile to determine key parameters of mitochondrial function:
-
Basal Respiration: A decrease after Chlorproguanil treatment indicates mitochondrial inhibition.
-
ATP-Linked Respiration: A decrease indicates reduced ATP production.
-
Maximal Respiration: A decrease indicates a lower mitochondrial reserve capacity.
-
Section 5: Phase 3 - Bridging to In Vivo Assessment
Causality: While in vitro data is invaluable for hazard identification and mechanistic understanding, an in vivo study is necessary to understand the compound's effects in a whole organism, accounting for complex ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18] An acute oral toxicity study provides a preliminary assessment of systemic toxicity and helps determine the median lethal dose (LD50) or classify the compound's hazard potential.[19]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Selection: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).
-
Acclimatization: Acclimatize animals for at least 5 days before the study.
-
Dosing (Sighting Study): Dose a single animal at a starting dose (e.g., 300 mg/kg). The outcome (survival or death) determines the next dose for another animal (either lower or higher).
-
Dosing (Main Study): Once the dose range is identified, dose a group of 5 animals with the selected dose.
-
Administration: Administer Chlorproguanil once by oral gavage. Animals should be fasted prior to dosing.[19]
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days.[20] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) and any instances of mortality.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
Endpoint: The test determines the dose that produces clear toxicity but no mortality. This provides a more refined hazard classification than a traditional LD50 study while using fewer animals.
Data Presentation: Expected Observations in Acute Toxicity Study
| Parameter | Observation | Interpretation |
| Clinical Signs | Vomiting, diarrhea, lethargy, ataxia.[21][22][23] | Signs of gastrointestinal and central nervous system toxicity. |
| Body Weight | Initial weight loss followed by recovery. | Common sign of systemic toxicity. |
| Mortality | Occurs at higher doses (e.g., >2000 mg/kg). | Helps classify the compound according to GHS categories. |
| Gross Necropsy | Potential changes in liver or kidney appearance. | Identifies potential target organs for further histopathological analysis. |
Conclusion: An Integrated View
The initial toxicity assessment of 1-(3,4-Dichlorophenyl)biguanide (Chlorproguanil) must be a multi-faceted endeavor. By integrating data from cytotoxicity, genotoxicity, and mechanistic assays, a clear picture of the compound's in vitro liabilities can be formed. This guide proposes a logical progression, starting with broad screening to identify if Chlorproguanil is cytotoxic and at what concentrations. If cytotoxicity is confirmed, particularly in liver cells, the focus shifts to its known class-specific mechanism: mitochondrial inhibition. The results of these in vitro studies provide the essential foundation for deciding whether to proceed to a more resource-intensive in vivo acute toxicity study and for designing that study in an informed, ethical, and efficient manner. This structured, causality-driven approach ensures that potential safety concerns are identified and understood at the earliest possible stage of development.
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A Comprehensive Physicochemical Characterization of 1-(3,4-Dichlorophenyl)biguanide: A Technical Guide
Introduction
1-(3,4-Dichlorophenyl)biguanide is a derivative of the biguanide class of compounds, which are noted for a wide range of biological activities, including antidiabetic, antimalarial, and antimicrobial properties.[1][2] Structurally, biguanides are characterized by two linked guanidine units, rendering them highly basic and typically hydrophilic.[3] The addition of an apolar dichlorophenyl group to the biguanide scaffold imparts a degree of lipophilicity, potentially modifying its biological interactions and physicochemical behavior.[3]
This technical guide provides a comprehensive framework for the full physicochemical characterization of 1-(3,4-Dichlorophenyl)biguanide. As a Senior Application Scientist, my approach is to move beyond a simple recitation of methods. Instead, this document elucidates the causal logic behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's fundamental properties.
Section 1: Identity and Structural Elucidation
The unambiguous confirmation of a molecule's identity and structure is the bedrock of all subsequent characterization. This section outlines the primary spectroscopic techniques required for this purpose.
Core Molecular Properties
A summary of the fundamental identifiers for 1-(3,4-Dichlorophenyl)biguanide hydrochloride, the common salt form, is presented below.
| Property | Value | Source |
| IUPAC Name | 1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine hydrochloride | [4] |
| CAS Number | 21703-08-2 | [5][6] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [5][7][8] |
| Molecular Weight | 282.56 g/mol | [6][7][8] |
| Predicted XlogP | 1.1 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For a molecule like 1-(3,4-Dichlorophenyl)biguanide, NMR is critical to confirm the substitution pattern on the aromatic ring and the integrity of the biguanide moiety. The use of a deuterated solvent like DMSO-d₆ is often preferred for biguanides due to their good solubility and the ability to observe exchangeable protons (N-H).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Acquisition Parameters (¹H): Set spectral width to cover 0-12 ppm. Acquire at least 16 scans.
-
Acquisition Parameters (¹³C): Set spectral width to cover 0-200 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (may require several hundred or thousand scans).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts (δ), coupling constants (J), and multiplicity, correlating them with the expected structure. Assign ¹³C peaks based on their chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9][10] For this compound, key vibrational bands are expected for N-H bonds (amines/imines), C=N bonds of the biguanide structure, and C-Cl and C=C bonds of the dichlorophenyl ring. This serves as a quick confirmation of the major structural components.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR anvil to ensure good contact with the sample. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background.
-
Analysis: Identify and assign characteristic absorption bands corresponding to the molecule's functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H and C=C stretches).
Section 2: Purity and Separation Science
Assessing the purity of a compound is non-negotiable in scientific research. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for this evaluation.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: The analysis of biguanides by traditional reversed-phase HPLC can be challenging due to their highly polar and basic nature, which can lead to poor retention and peak tailing on standard silica-based C18 columns.[11] To overcome this, several strategies can be employed:
-
Cyano (CN) Columns: These offer different selectivity and are less prone to strong interactions with basic analytes.[12]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase neutralizes the charge on the biguanide, improving retention and peak shape.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for highly polar compounds.
The following protocol utilizes a cyano-propyl bonded phase, which provides a robust starting point for method development.[12]
Caption: Fig 2: Shake-Flask Solubility Workflow
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Add an excess amount of 1-(3,4-Dichlorophenyl)biguanide to vials containing buffers of desired pH (e.g., pH 2.0, 7.4, 9.0). The presence of solid material after equilibration is essential.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand for a short period for the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a low-binding 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate to an appropriate concentration and determine the concentration using a validated analytical method, such as the HPLC method described in Section 2.1 or a UV-Vis spectrophotometric method with a standard curve.
Dissociation Constant (pKa)
Expertise & Rationale: Biguanides are strong bases due to the delocalization of charge across the nitrogen atoms upon protonation. [3]The pKa value defines the pH at which the compound is 50% ionized. This is crucial for predicting its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a direct and accurate method for determining the pKa of basic compounds.
Experimental Protocol: Potentiometric Titration for pKa
-
Sample Preparation: Accurately prepare a solution of the compound in water or a water/co-solvent mixture (if solubility is limited) at a known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes of the titrant. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point. For more accurate results, use specialized software to calculate the pKa from the first or second derivative of the titration curve.
Section 4: Solid-State and Thermal Characterization
The solid-state properties of a compound affect its stability, dissolution rate, and manufacturability. Thermal analysis techniques are essential for probing these characteristics. [13][14] Expertise & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques. [15]DSC measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, or polymorphic transitions. [13]TGA measures changes in mass with temperature, which is ideal for detecting the loss of volatiles like water or residual solvents and assessing thermal stability. [14][16]Running both provides a comprehensive thermal profile.
Caption: Fig 3: Complementary Nature of TGA and DSC
Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole lid is often used to allow any evolving volatiles to escape).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature beyond its melt (e.g., 25 °C to 250 °C).
-
Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point. The area under the peak can be integrated to determine the enthalpy of fusion. The reported melting point for the hydrochloride salt is in the range of 222-228 °C. [7]
Thermogravimetric Analysis (TGA)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 500 °C).
-
Analysis: Examine the TGA curve (weight % vs. temperature). Any initial weight loss at temperatures below ~120 °C typically corresponds to the loss of water or volatile solvents. The onset of significant weight loss at higher temperatures indicates thermal decomposition.
Section 5: Summary of Physicochemical Data
This table consolidates the key physicochemical parameters for this compound, providing a quick reference for researchers.
| Parameter | Technique | Expected/Reported Value | Significance |
| Molecular Weight | Mass Spectrometry | 282.56 g/mol (for HCl salt) | Fundamental identity |
| Structure | NMR, FT-IR | Confirmed | Unambiguous chemical identity |
| Purity | HPLC | ≥ 97% (typical commercial) [6] | Defines quality of the material |
| Melting Point | DSC | 222-228 °C [7] | Solid-state identity, purity indicator |
| Aqueous Solubility | Shake-Flask/HPLC | pH-dependent | Affects bioavailability and formulation |
| pKa | Potentiometric Titration | Expected to be highly basic | Governs ionization state in vivo |
| Thermal Stability | TGA | To be determined | Defines degradation temperature |
| Lipophilicity | Calculation | Predicted XlogP = 1.1 [4] | Influences membrane permeability |
Conclusion
The comprehensive physicochemical characterization of 1-(3,4-Dichlorophenyl)biguanide, as outlined in this guide, is an essential undertaking for any research or development program involving this molecule. By employing a suite of orthogonal analytical techniques—from spectroscopy and chromatography to thermal analysis—a robust and reliable data package can be generated. This detailed understanding of the molecule's identity, purity, solubility, stability, and other core properties is fundamental to interpreting biological data, designing effective formulations, and ensuring the quality and consistency of scientific outcomes.
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Kudo, S. K., et al. (1998). High-performance liquid chromatography-electrospray tandem mass spectrometry for the measurement of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in human serum. Therapeutic Drug Monitoring. Available from: [Link]
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N'Zou, E., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. Available from: [Link]
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N'Zou, E., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega via PMC. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Preparation, Validation, and Storage of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride Stock Solutions
An Application Note from the Senior Scientist's Desk
Abstract
This document provides a comprehensive, field-tested guide for the preparation of high-quality, reproducible stock solutions of 1-(3,4-Dichlorophenyl)biguanide hydrochloride. Intended for researchers in drug development and the life sciences, this guide moves beyond a simple recitation of steps to explain the critical rationale behind solvent selection, handling procedures, and storage conditions. We present detailed protocols for creating stock solutions in both organic (DMSO) and aqueous-based solvents, supplemented with validation checkpoints, troubleshooting advice, and workflow visualizations to ensure experimental success and consistency.
Introduction: The Significance of this compound
This compound is a member of the biguanide class of compounds, which are noted for their diverse biological activities. Related biguanide derivatives have been investigated for their roles as inhibitors of enzymes like dihydrofolate reductase (DHFR) and are utilized as building blocks in the synthesis of more complex molecules, such as protein degraders[1][2]. Given its potential utility in various biochemical and cellular assays, the ability to prepare accurate and stable stock solutions is the foundational first step for generating reliable and reproducible experimental data. This application note serves as an authoritative guide to achieve that goal.
Compound Specifications & Physical Properties
A thorough understanding of the compound's physical and chemical properties is essential for proper handling and preparation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| Synonyms | N-(3,4-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride | [4] |
| CAS Number | 21703-08-2 | [1] |
| Molecular Formula | C₈H₁₀Cl₃N₅ | [3][4] |
| Molecular Weight | 282.56 g/mol | [1][3][5] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 222-228 °C | [3][4] |
| Purity | Typically ≥97% | [1] |
| Storage (Solid) | Room temperature or 2-8°C, sealed in a dry environment | [1][2][5] |
Mandatory Safety & Handling Protocols
This compound and its structural analogs must be handled with care. Adherence to safety protocols is non-negotiable.
-
Hazard Profile: While specific data for this exact compound is limited, related biguanide hydrochlorides are known to cause skin, eye, and respiratory irritation[6][7][8][9]. Some related compounds are suspected of causing cancer or organ damage through prolonged exposure[10].
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles.
-
Engineering Controls: All weighing and initial solvent addition steps should be performed in a certified chemical fume hood to avoid inhalation of the powdered compound[7][11].
-
Spill & Waste Management: In case of a spill, decontaminate the area according to your institution's safety guidelines. Dispose of all waste, including contaminated tips and tubes, in a designated hazardous waste container[8].
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists[7].
-
Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[6].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[7].
-
The Scientist's Rationale: Core Principles of Stock Solution Preparation
A robust protocol is a self-validating system. Here, we explain the causality behind our procedural choices.
-
The Choice of Solvent: The goal is to create a high-concentration, stable primary stock that can be easily diluted into aqueous experimental media.
-
Dimethyl Sulfoxide (DMSO): DMSO is the preferred solvent for initial high-concentration stocks of many organic molecules. Its high solvating power allows for the creation of concentrated stocks (e.g., 10-100 mM), which minimizes the volume of organic solvent added to the final assay, thereby reducing potential solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity[12].
-
Aqueous Solvents (e.g., ddH₂O, PBS): As a hydrochloride salt, the compound is expected to have some degree of aqueous solubility[13][14]. An aqueous stock is ideal for experiments where any amount of organic solvent is unacceptable. However, the maximum achievable concentration may be lower than in DMSO, and long-term stability against hydrolysis or microbial growth must be considered.
-
-
Concentration & Accuracy: Weighing a larger mass (e.g., >5 mg) minimizes the relative error from the analytical balance. The concentration of the primary stock should be significantly higher than the final working concentration to allow for accurate serial dilutions.
-
Aliquotting & Storage: Repeated freeze-thaw cycles are a primary driver of compound degradation and precipitation. Preparing single-use aliquots of the stock solution is the most effective strategy to preserve its integrity[12]. Storing these aliquots at -80°C provides the best long-term stability[12].
Experimental Workflow Visualization
The following diagram outlines the generalized workflow for preparing a validated stock solution.
Caption: General workflow for stock solution preparation.
Protocol 1: Preparation of a 50 mM Stock in DMSO
This protocol is recommended for creating a primary, high-concentration stock for use in most cell-based and biochemical assays.
Materials:
-
This compound (MW: 282.56 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weigh Vial: Place a sterile, empty 1.5 mL microcentrifuge tube (or other appropriate vial) on the analytical balance and tare it.
-
Weigh Compound: Carefully weigh approximately 5-10 mg of this compound directly into the tared tube inside a fume hood. Record the exact mass precisely (e.g., 7.06 mg).
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:
-
Volume (µL) = [Mass (mg) / 282.56 ( g/mol )] * [1,000,000 (µL/L) / 50 (mmol/L)]
-
Example Calculation: For 7.06 mg:
-
Volume (µL) = (7.06 / 282.56) * (1,000,000 / 50) = 0.025 * 20,000 = 500 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap the vial securely.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 30-37°C.
-
Visual QC Check: Once dissolved, hold the vial against a light source to ensure the solution is clear, colorless, and free of any visible particulates. A clear solution is the primary validation checkpoint.
-
Aliquot for Storage: Dispense the stock solution into 10-20 µL single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the compound name, concentration (50 mM), solvent (DMSO), and preparation date. Store immediately at -80°C.
Protocol 2: Preparation of a 10 mM Stock in Sterile Water
This protocol is for applications where DMSO is not permissible. The maximum solubility should be determined empirically, but 10 mM is a conservative starting point for a hydrochloride salt.
Materials:
-
This compound (MW: 282.56 g/mol )
-
Sterile, nuclease-free or deionized water (ddH₂O)
-
Analytical balance
-
Sterile conical or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weigh Compound: In a fume hood, weigh exactly 2.83 mg of the compound into a sterile tube. This mass is chosen to simplify the volume calculation.
-
Add Solvent: Add just under 1.0 mL (e.g., 950 µL) of sterile ddH₂O to the tube.
-
Facilitate Dissolution: Vortex vigorously. If needed, sonicate or warm the solution gently (not exceeding 40°C) to aid dissolution. Biguanides are generally stable, but excessive heat should be avoided[13].
-
pH Adjustment (Optional but Recommended): The pH of the solution may be acidic due to the hydrochloride[13]. If your application is pH-sensitive, check the pH and adjust as necessary with dilute NaOH or HCl. Note that pH changes can affect solubility and stability.
-
Bring to Final Volume: Once fully dissolved, add sterile ddH₂O to bring the final volume to exactly 1.0 mL. This ensures a final concentration of 10 mM.
-
Sterile Filtration (Critical): To prevent microbial growth in the aqueous stock, filter the solution through a 0.22 µm syringe filter into a new sterile tube. This is a critical self-validating step for aqueous preparations.
-
Aliquot and Store: Dispense into single-use aliquots, label clearly, and store at -20°C or -80°C. Aqueous solutions are more susceptible to degradation, so -80°C is strongly preferred.
Storage, Stability, and Troubleshooting
Proper storage is paramount to ensuring the long-term viability of your stock solutions.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage (>1 month). -20°C is acceptable for short-term storage (<1 month)[12]. | Minimizes the rate of chemical degradation and prevents solvent evaporation. |
| Aliquoting | Prepare single-use aliquots (e.g., 10-50 µL) sufficient for one or two experiments. | Avoids repeated freeze-thaw cycles which can cause the compound to precipitate out of solution and degrade. |
| Light | Store in amber vials or wrap clear tubes in aluminum foil. | Protects the compound from potential photodegradation. |
| Expected Shelf-Life | In DMSO at -80°C: ≥ 6 months. In water at -80°C: ~1-3 months (re-validation recommended if stored longer)[12]. | DMSO provides a more stable environment for many organic compounds compared to water. |
Troubleshooting:
-
Precipitation upon Thawing: This indicates the solution may be supersaturated or has degraded. Try gently warming and vortexing the tube. If the precipitate does not redissolve, the aliquot should be discarded. Prepare a new stock at a slightly lower concentration.
-
Color Change: A change in color signifies potential degradation. The aliquot should be discarded and a fresh stock prepared.
-
Inconsistent Assay Results: This could be due to degraded stock. Always use a fresh aliquot from -80°C storage for critical experiments.
Solvent Selection Decision Pathway
Caption: Decision tree for selecting the appropriate solvent.
References
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PubChemLite. This compound (C8H9Cl2N5). Available from: [Link]
-
DC Fine Chemicals. Safety Data Sheet. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)biguanide hydrochloride. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(4-Chlorophenyl)biguanide hydrochloride. Available from: [Link]
-
Aladdin Scientific. 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram. Available from: [Link]
-
PubChem. Biguanide, 1-(p-chlorophenyl)-, monohydrochloride. Available from: [Link]
-
General Protocol. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available from: [Link]
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ResearchGate. (PDF) Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Available from: [Link]
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Longdom Publishing. Polyhexamethylene Biguanide Hydrochloride (PHMB): Exploring Its Antimicrobial Applications and Beyond. Available from: [Link]
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British Journal of Environmental Sciences. Polyhexamethylene Biguanide Hydrochloride: Features and Applications. Available from: [Link]
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Taylor & Francis. Biguanide – Knowledge and References. Available from: [Link]
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Royal Society of Chemistry. Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application. Available from: [Link]
-
Laboratoire Pareva. Storage conditions PHMB. Available from: [Link]
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European-American Journals. POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE: FEATURES AND APPLICATIONS. Available from: [Link]
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Application Notes and Protocols: A Guide to In Vitro Testing of Biguanide Analogs
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the effects of biguanide compounds. While the query specified "dichlorophenyl biguanide," this is not a widely characterized agent. Therefore, this guide will focus on the principles and protocols applicable to the biguanide class of drugs, using the extensively studied compounds metformin and phenformin as primary examples. The methodologies described herein are adaptable for novel biguanide derivatives.
The biguanide class of drugs, most notably metformin, has a long history in the treatment of type 2 diabetes. More recently, their therapeutic potential has been explored in oncology, aging, and other metabolic diseases. This has spurred interest in developing novel biguanide analogs with improved efficacy and safety profiles. Rigorous in vitro testing is the foundational step in the preclinical evaluation of these new chemical entities.
This guide is structured to provide not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring that the generated data is robust, reproducible, and readily interpretable.
The Molecular Mechanism of Biguanides: A Complex Interplay
The primary molecular target of biguanides is the mitochondrial respiratory chain, specifically Complex I. Inhibition of Complex I by biguanides leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. This shift in the cell's energy status is a critical upstream event that triggers a cascade of downstream signaling pathways, the most prominent of which is the activation of AMP-activated protein kinase (AMPK).
AMPK-Dependent Effects:
Activated AMPK acts as a master regulator of cellular metabolism, working to restore energy homeostasis by:
-
Inhibiting anabolic pathways: This includes the suppression of protein synthesis through the mTORC1 pathway, and the downregulation of fatty acid and cholesterol synthesis.
-
Stimulating catabolic pathways: AMPK promotes glucose uptake and glycolysis, as well as fatty acid oxidation.
AMPK-Independent Effects:
While AMPK activation is a hallmark of biguanide action, it is not the sole mechanism. Biguanides have also been shown to exert effects independently of AMPK, including the inhibition of mitochondrial glycerophosphate dehydrogenase and alterations in lysosomal function.
Figure 1. Simplified signaling pathway of biguanide action.
Essential Pre-experimental Considerations
Careful planning is paramount for the successful execution of cell culture experiments. The following factors should be considered before initiating any of the protocols outlined below.
| Parameter | Key Considerations | Rationale |
| Cell Line Selection | - Metabolic Phenotype: Choose cell lines with varying reliance on oxidative phosphorylation versus glycolysis (e.g., LKB1-wildtype vs. LKB1-deficient cancer cells).- Tissue of Origin: Select cell lines relevant to the therapeutic indication (e.g., breast cancer lines like MCF-7, prostate cancer lines like PC-3).- Controls: Include a non-cancerous cell line (e.g., MCF-10A) to assess specificity and toxicity. | The cellular response to biguanides is highly dependent on the genetic and metabolic context of the cell. |
| Compound Handling | - Solubility: Determine the appropriate solvent (e.g., water, DMSO). Prepare high-concentration stock solutions.- Stability: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- Vehicle Control: Always include a vehicle control group (cells treated with the solvent at the same final concentration as the drug-treated groups). | Improper handling can lead to compound degradation and inaccurate results. The vehicle control is essential to distinguish drug-specific effects from solvent effects. |
| Dose-Response | - Concentration Range: Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from low micromolar to high millimolar for metformin).- Curve Fitting: Use a non-linear regression model to determine the IC50 (half-maximal inhibitory concentration). | This is critical for identifying the therapeutic window of the compound and for selecting appropriate concentrations for mechanistic studies. |
| Time-Course | - Duration: Assess the effects of the compound at multiple time points (e.g., 24, 48, 72 hours). | Cellular responses to drug treatment are dynamic. A time-course study can reveal early and late effects. |
Core Experimental Protocols
The following protocols provide a comprehensive suite of assays to characterize the in vitro effects of a novel biguanide.
Cell Viability and Cytotoxicity: The MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the old media and add fresh media containing the biguanide at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Figure 2. Workflow for the MTT cell viability assay.
Target Engagement: Western Blot for AMPK Activation
Principle: This assay determines if the biguanide activates its primary target, AMPK. This is assessed by measuring the phosphorylation of AMPK at threonine 172 (p-AMPKα Thr172), which is indicative of its activation.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-p-AMPKα Thr172, anti-total AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the biguanide at the desired concentration and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα to normalize for protein loading.
Metabolic Phenotyping: Glucose Uptake and Lactate Production
Principle: Biguanides are known to modulate cellular metabolism. Measuring glucose uptake and lactate production provides a snapshot of the metabolic reprogramming induced by the compound. Increased glucose uptake and lactate production are indicative of a shift towards glycolysis.
Glucose Uptake Assay (2-NBDG-based):
-
Cell Treatment: Treat cells with the biguanide for the desired duration.
-
Glucose Starvation: Wash the cells and incubate them in glucose-free media for 1-2 hours.
-
2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to the media and incubate for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells to remove excess 2-NBDG and measure the intracellular fluorescence using a plate reader or flow cytometer.
Lactate Production Assay:
-
Cell Treatment: Treat cells with the biguanide for the desired duration.
-
Media Collection: Collect the cell culture media at the end of the treatment period.
-
Lactate Measurement: Measure the lactate concentration in the media using a commercially available lactate assay kit.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content.
Data Interpretation and Advanced Assays
-
Integrated Analysis: The data from these assays should be interpreted in an integrated manner. For example, a decrease in cell viability should correlate with an increase in apoptosis markers and be preceded by the activation of AMPK.
-
Advanced Assays: For a more in-depth analysis, consider using techniques like Seahorse XF analysis to measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing a comprehensive view of mitochondrial respiration and glycolysis. Cellular Thermal Shift Assay (CETSA) can be employed to confirm direct target engagement of the novel biguanide with its protein targets in a cellular context.
References
-
Mechanism of Action of Metformin: He, L., & Wondisford, F. E. (2015). Metformin action: concentrations and consequences. Diabetologia, 58(8), 1-9. [Link]
-
AMPK as a Therapeutic Target: Hardie, D. G. (2014). AMPK: a target for drugs in partnership with nature. Biochemical Society Transactions, 42(4), 885-890. [Link]
-
MTT Assay Protocol: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Western Blotting Principles and Methods: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
-
2-NBDG for Glucose Uptake: Zou, C., Wang, Y., & Shen, Z. (2005). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. Journal of biochemical and biophysical methods, 64(3), 207–215. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Application Note & Protocols: In Vivo Evaluation of 1-(3,4-Dichlorophenyl)biguanide
For: Researchers, scientists, and drug development professionals.
Introduction: Rationale for In Vivo Studies of 1-(3,4-Dichlorophenyl)biguanide
1-(3,4-Dichlorophenyl)biguanide is a synthetic compound belonging to the biguanide class of molecules. This class includes widely-used therapeutic agents like metformin, an oral antihyperglycemic agent, and the antimalarial drug proguanil.[1][2] The core biguanide structure is known to exert biological effects primarily through the modulation of cellular energy metabolism. A key mechanism involves the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[1][3][4] AMPK activation has downstream effects on glucose metabolism, lipid synthesis, and cell growth, making biguanides relevant for investigating conditions such as type 2 diabetes and cancer.[5][6][7]
The presence of the 3,4-dichlorophenyl group may confer unique pharmacokinetic properties or target affinities compared to other biguanides, warranting a thorough in vivo investigation.[8] This document provides a strategic guide and detailed protocols for the preclinical in vivo evaluation of 1-(3,4-Dichlorophenyl)biguanide, focusing on two high-potential therapeutic areas: type 2 diabetes and oncology.
Section 1: Preclinical Strategy & Animal Model Selection
The selection of an appropriate animal model is the most critical step in designing a meaningful in vivo study. The choice must be driven by the compound's hypothesized mechanism of action and the desired clinical indication.[9] For biguanides, the primary pathways of interest are metabolic regulation and inhibition of cell proliferation.
Proposed Therapeutic Area 1: Type 2 Diabetes Mellitus (T2DM)
Causality for Model Selection: Biguanides like metformin primarily act by suppressing hepatic gluconeogenesis and enhancing insulin-mediated glucose uptake in peripheral tissues.[2] Therefore, an ideal animal model should recapitulate the key features of human T2DM, namely insulin resistance, hyperglycemia, and obesity.[9][10]
Recommended Model: The db/db Mouse The db/db mouse is a well-established and widely used model for T2DM research.[11][12] These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, severe obesity, insulin resistance, and progressive hyperglycemia that mimics the human condition.[11][13][14] The progressive nature of the disease in db/db mice allows for the evaluation of therapeutic interventions over several weeks.[12]
-
Key Characteristics: Develops hyperglycemia by 4-8 weeks of age, hyperinsulinemia, and eventual β-cell failure.[10]
-
Justification: Its robust and spontaneous diabetic phenotype makes it highly suitable for testing the efficacy of novel antihyperglycemic agents like 1-(3,4-Dichlorophenyl)biguanide.[11][12]
Proposed Therapeutic Area 2: Oncology
Causality for Model Selection: The anticancer properties of biguanides are linked to their ability to induce energy stress and activate AMPK, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[5][15] To test an anticancer agent, an in vivo model that allows for the growth of human tumors is required.
Recommended Model: Athymic Nude Mouse Xenograft Model The athymic nude mouse is an immunodeficient strain that lacks a thymus and cannot produce T-cells.[16] This allows for the successful engraftment and growth of human cancer cell lines (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX).[17][18][19][20][21][22]
-
Key Characteristics: Tolerates transplantation of foreign tissues without rejection.[16]
-
Justification: This model provides a direct method to assess the efficacy of 1-(3,4-Dichlorophenyl)biguanide on human tumor growth in a living system, offering a higher translational value than in vitro assays alone.[18][20] The choice of cell line should be based on the specific cancer type being targeted.
Section 2: Foundational In Vivo Studies: Pharmacokinetics & Toxicology
Before initiating efficacy studies, it is imperative to establish the compound's basic pharmacokinetic (PK) and safety profile. Biguanides are typically administered orally and are not metabolized, with excretion occurring via the kidneys.[23][24]
Preliminary Pharmacokinetic (PK) Assessment
A preliminary PK study in healthy mice (e.g., C57BL/6) is recommended to understand the absorption, distribution, and elimination profile of the compound. This data is crucial for selecting the appropriate dose and dosing frequency for subsequent efficacy studies.
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[25] This study is essential for selecting dose levels for efficacy studies.[25][26][27]
Objective: To determine the MTD of 1-(3,4-Dichlorophenyl)biguanide following single or short-term administration.
Materials:
-
Healthy adult mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
1-(3,4-Dichlorophenyl)biguanide.
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose).
-
Dosing equipment (oral gavage needles, syringes).[28][29][30]
-
Animal scale.
Step-by-Step Methodology:
-
Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.
-
Group Assignment: Assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
Administer the compound once daily for 5-7 days via the intended clinical route (e.g., oral gavage).[28]
-
-
Clinical Monitoring:
-
Endpoint Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or significant body weight loss.[25][32]
| Parameter | Description | Acceptable Limit (Example) |
| Mortality | Death of an animal due to compound toxicity. | 0% |
| Body Weight Loss | Percentage decrease from baseline body weight. | <15%[31] |
| Clinical Signs | Observable adverse effects (e.g., seizures, paralysis). | Absence of severe signs. |
Table 1: Example Endpoints for MTD Determination.
Section 3: Efficacy Study Protocols
The following protocols are designed as robust, self-validating systems with clear objectives, procedures, and endpoints.
Protocol 3.1: Antidiabetic Efficacy in the db/db Mouse Model
Objective: To evaluate the ability of 1-(3,4-Dichlorophenyl)biguanide to improve glycemic control in a model of type 2 diabetes.
Materials:
-
Male db/db mice (8-10 weeks of age, when hyperglycemia is established).[14]
-
Age-matched heterozygous db/+ mice as lean controls.
-
1-(3,4-Dichlorophenyl)biguanide formulated in an appropriate vehicle.
-
Positive control: Metformin (e.g., 250 mg/kg/day).
-
Handheld glucometer and test strips.
-
Glucose solution (for OGTT).
Step-by-Step Methodology:
-
Animal Acclimatization & Baseline:
-
Acclimate mice for one week.
-
Measure baseline body weight and fasting blood glucose (4-6 hour fast).
-
Randomize db/db mice into treatment groups (n=8-10 per group) based on blood glucose levels to ensure homogeneity. Groups should include: Vehicle, Test Compound (e.g., 3 dose levels based on MTD), and Metformin.
-
-
Dosing Administration:
-
Administer treatments daily via oral gavage for 4-6 weeks.[12]
-
-
Monitoring:
-
Measure body weight and fasting blood glucose weekly.
-
Monitor food and water intake periodically.
-
-
Mid-Point Assessment: Oral Glucose Tolerance Test (OGTT)
-
Perform an OGTT during week 3 or 4 of treatment.
-
Fast mice for 6 hours.
-
Administer the daily dose of the compound.
-
30-60 minutes later, administer an oral glucose bolus (2 g/kg).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for analysis of HbA1c and plasma insulin.[35]
-
Harvest tissues (liver, pancreas, muscle) for histological or molecular analysis (e.g., Western blot for p-AMPK).
-
Protocol 3.2: Antitumor Efficacy in an Athymic Nude Mouse Xenograft Model
Objective: To assess the ability of 1-(3,4-Dichlorophenyl)biguanide to inhibit the growth of human tumors in vivo.
Materials:
-
Female athymic nude mice (6-8 weeks old).[22]
-
Selected human cancer cell line (e.g., HCT116 for colon cancer, PC3 for prostate cancer).
-
Matrigel (optional, to improve tumor take rate).[22]
-
1-(3,4-Dichlorophenyl)biguanide formulated for administration (e.g., oral gavage or intraperitoneal injection).[36][37][38][39]
-
Vehicle control.
-
Positive control (standard-of-care chemotherapy for the chosen cell line).
-
Digital calipers.
Step-by-Step Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 2-5 x 10^6 cancer cells (resuspended in sterile PBS, optionally mixed 1:1 with Matrigel) into the right flank of each mouse.[40]
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).[41] Groups: Vehicle, Test Compound (2-3 dose levels), Positive Control.
-
-
Treatment Administration:
-
Administer treatments daily (or as determined by PK studies) for 21-28 days.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Monitoring:
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the maximum allowed size (e.g., 1500 mm³) or at the end of the study period.[41]
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blot for AMPK pathway proteins).
-
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle (0.5% MC) | - | PO | QD |
| 2 | 1-(3,4-Dichlorophenyl)biguanide | Low Dose | PO | QD |
| 3 | 1-(3,4-Dichlorophenyl)biguanide | Mid Dose | PO | QD |
| 4 | 1-(3,4-Dichlorophenyl)biguanide | High Dose | PO | QD |
| 5 | Positive Control (e.g., Metformin) | 250 | PO | QD |
Table 2: Example Dosing Regimen for a db/db Mouse Efficacy Study.
Section 4: Visualizing Workflows & Pathways
Experimental Workflow Diagram
This diagram outlines the logical progression from initial safety assessment to parallel efficacy studies.
Caption: General workflow for in vivo evaluation.
Hypothesized Signaling Pathway
This diagram illustrates the expected mechanism of action for a biguanide compound, leading to therapeutic effects in both diabetes and cancer.
Caption: Hypothesized biguanide signaling pathway.
References
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Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Chatzigeorgiou, A., Halapas, A., Kalafatakis, K., & Kamper, E. (2016). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo, 30(4), 391-410.
- Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472.
- GBD 2015 Disease and Injury Incidence and Prevalence Collaborators. (2016). Global, regional, and national incidence, prevalence, and years lived with disability for 310 diseases and injuries, 1990–2015: a systematic analysis for the Global Burden of Disease Study 2015. The Lancet, 388(10053), 1545-1602.
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University of Wisconsin-Madison. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
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Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]
- Zakaria, Z. Z., et al. (2022). Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. Journal of Advanced Veterinary and Animal Research, 9(3), 425-436.
- Lin, Y., et al. (2018). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. Oncology Letters, 16(3), 2955-2959.
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UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved from [Link]
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Melior Discovery. (n.d.). db/db Mice, Type II Diabetes Mouse Model. Retrieved from [Link]
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South Dakota State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
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Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]
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Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from [Link]
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Gubra. (n.d.). The db/db mouse. Retrieved from [Link]
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protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
- Menendez, J. A., et al. (2020). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 12(12), 3662.
- Klein, J., et al. (2018). Characterization of the db/db Mouse Model of Type 2 Diabetes. Methods in Molecular Biology, 1916, 219-228.
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from [Link]
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UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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Altogen Labs. (n.d.). Xenograft Models. Retrieved from [Link]
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ResearchGate. (n.d.). AMPK-dependent and AMPK-independent inhibition of tumor growth by biguanides. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Cell Line-Derived Xenograft (CDX) Mouse Models. Retrieved from [Link]
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ResearchGate. (n.d.). AMP-activated protein kinase (AMPK) activation by biguanides in MDBK.... Retrieved from [Link]
- Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain. Biochemical Journal, 348(3), 607-614.
- Hawley, S. A., et al. (2010). The ancient drug salicylate directly activates AMP-activated protein kinase. Science, 327(5967), 860-864.
- Hardie, D. G. (2013). AMPK: a target for drugs and natural products with effects on both diabetes and cancer. Diabetes, 62(7), 2164-2172.
- Cufí, S., et al. (2020). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 12(12), 3662.
- Scheen, A. J. (1996). Clinical pharmacokinetics of metformin. Clinical Pharmacokinetics, 30(5), 359-371.
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ResearchGate. (n.d.). Xenograft model of in situ gene therapy. Retrieved from [Link]
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The Jackson Laboratory. (n.d.). Xenograft Services and PDX Protocols. Retrieved from [Link]
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Pharmacology Mentor. (2025). Metformin: The Most Popular Biguanide Explained. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Retrieved from [Link]
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Bio-protocol. (2014). Tumorigenicity Assay in Nude Mice. Retrieved from [Link]
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ECETOC. (n.d.). Guidance on Dose Selection. Retrieved from [Link]
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NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]
- Marchetti, P., et al. (1988). [New findings on the metabolic effects of biguanides. In vitro and in vivo studies]. Minerva Endocrinologica, 13(3), 173-180.
- Marlow, L. A., et al. (2015). Methods for developing patient derived xenografts in athymic nude mice. Cancer Research, 75(15_Supplement), 1453.
- Miyamoto, S., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Journal of Medicinal Chemistry, 57(11), 4630-4643.
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Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link]
- Babula, P., et al. (2014). Athymic Nude Mice as an Experimental Model for Cancer Treatment. Physiological Research, 63(Suppl 1), S45-S55.
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Xeno-Tech. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
- Ouci, H., et al. (2024). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. Pharmaceuticals, 17(5), 614.
-
Ouci, H., et al. (2024). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. MDPI. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]
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Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 1-(3,4-Dichlorophenyl)biguanide
Abstract
This application note details a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(3,4-Dichlorophenyl)biguanide. Developed for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol encompassing method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies. The described reverse-phase HPLC method with UV detection is demonstrated to be linear, accurate, precise, and selective for the analysis of 1-(3,4-Dichlorophenyl)biguanide in the presence of its degradation products.
Introduction
1-(3,4-Dichlorophenyl)biguanide is a biguanide derivative with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances.[1][2] This application note presents a detailed, step-by-step protocol for a stability-indicating HPLC method, ensuring that the analytical procedure is suitable for its intended purpose.[3]
The principle of this method is based on reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The choice of a C18 column provides excellent retention and resolution for the moderately non-polar 1-(3,4-Dichlorophenyl)biguanide. UV detection is selected based on the chromophoric nature of the analyte.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
1-(3,4-Dichlorophenyl)biguanide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good peak shape and resolution. The acidic pH of the buffer ensures that the biguanide, a basic compound, is in its protonated form, leading to consistent retention and symmetrical peaks.
-
Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
-
Detection Wavelength: 254 nm was selected as it provides good sensitivity for the analyte based on its UV absorption profile.
Detailed Protocols
Standard and Sample Preparation
3.1.1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of 1-(3,4-Dichlorophenyl)biguanide reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
3.1.2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used for constructing the calibration curve.
3.1.3. Preparation of Sample Solution (for Assay)
-
Accurately weigh a quantity of the sample (e.g., bulk drug powder) equivalent to 100 mg of 1-(3,4-Dichlorophenyl)biguanide.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method.[4][5] These studies expose the drug substance to stress conditions to generate potential degradation products.[6][7]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
3.2.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1N HCl.
-
Keep the solution at 60°C for 4 hours.
-
Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
3.2.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
3.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Store at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
3.2.4. Thermal Degradation
-
Keep the solid drug substance in an oven at 80°C for 48 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
3.2.5. Photolytic Degradation
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a 100 µg/mL solution in the mobile phase.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[3][8][9]
Workflow for HPLC Method Validation
Caption: General workflow for HPLC method validation.
System Suitability
Before each validation run, the chromatographic system's suitability was confirmed by injecting six replicate injections of a 100 µg/mL standard solution. The acceptance criteria are listed in Table 2. These parameters are crucial to ensure the system is adequate for the intended analysis.[10]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity was demonstrated by analyzing blank (mobile phase), standard, and forced degradation samples. The chromatograms from the stressed samples showed that the main peak of 1-(3,4-Dichlorophenyl)biguanide was well-resolved from any degradation product peaks, proving the method's stability-indicating capability. Peak purity analysis using a photodiode array (PDA) detector further confirmed the homogeneity of the analyte peak.
Linearity and Range
Linearity was evaluated by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Slope | 15230 |
| Intercept | 125 |
| Correlation Coefficient (r²) | 0.9998 |
The method demonstrated excellent linearity over the specified range, with a correlation coefficient greater than 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal assay concentration).
Table 4: Accuracy (Recovery) Data
| Level | Spiked Conc. (µg/mL) | Recovered Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.5 | 99.6% |
| Mean % Recovery | 99.7% |
The high recovery values (98-102%) confirm the accuracy of the method.
Precision
4.5.1. Repeatability (Intra-day Precision) Repeatability was assessed by analyzing six replicate preparations of the sample at 100% of the test concentration on the same day.
4.5.2. Intermediate Precision (Inter-day Ruggedness) Intermediate precision was determined by repeating the analysis on a different day with a different analyst and/or different equipment.
Table 5: Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Assay Result | 0.8% | 1.2% |
The low relative standard deviation (%RSD) values (<2%) indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N ratio of 3:1, and LOQ at 10:1.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (±0.1 mL/min)
-
Mobile phase composition (±2% organic)
-
Column temperature (±2°C)
-
pH of the buffer (±0.2 units)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.
Conclusion
The HPLC method described in this application note is a validated, reliable, and robust procedure for the quantification of 1-(3,4-Dichlorophenyl)biguanide. The method has been shown to be specific, linear, accurate, and precise. The stability-indicating nature of the assay was confirmed through forced degradation studies, making it suitable for routine quality control and stability testing of 1-(3,4-Dichlorophenyl)biguanide in bulk drug and pharmaceutical dosage forms. This comprehensive guide provides researchers and drug development professionals with a solid foundation for implementing this analytical method.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention.
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
-
Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Hodel, E. M., et al. (2009). A single LC–tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
DergiPark. (2019). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Marmara Pharmaceutical Journal, 23(1), 112-124.
- Ravisankar, P., et al. (2015). The forced degradation and solid state stability indicating study and Validation of method for the determination of Assay of Artesunate by HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 1436-1445.
-
PubMed. (2022). Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form. Biomedical Chromatography, 36(7), e5384.
- Seema Sawant, et al. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as its tablet dosage form. Der Pharma Chemica, 5(5), 11-19.
-
Tahara, K., et al. (2006). Determination of antihyperglycemic biguanides in serum and urine using an ion-pair solid-phase extraction technique followed by HPLC-UV on a pentafluorophenylpropyl column and on an octadecyl column. Biomedical Chromatography, 20(11), 1200-1205.
-
Kudo, S., et al. (1998). High-performance liquid chromatography-electrospray tandem mass spectrometry for the measurement of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in human serum. Therapeutic Drug Monitoring, 20(6), 697-705.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). The European Pharmacopoeia (Ph. Eur.).
- Blessy, M., et al. (2014). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Salud y Ciencia, 20(6), 579-585.
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- 10. agilent.com [agilent.com]
Application Note: Characterization of 1-(3,4-Dichlorophenyl)biguanide HCl in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biguanides are a class of drugs, most famously represented by the anti-diabetic medication metformin, that have garnered significant attention for their potential anticancer properties.[1] Emerging evidence from preclinical studies and retrospective analyses suggests that biguanides can inhibit tumor growth and improve outcomes in various cancers.[1] The primary mechanism of action for biguanides involves the inhibition of mitochondrial respiratory chain complex I.[2][3][4][5] This disruption of oxidative phosphorylation leads to a state of energetic stress, characterized by a decrease in ATP production and a corresponding increase in the AMP:ATP ratio.[3] This metabolic shift activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][6][7] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key driver of cell growth, proliferation, and survival.[6][8]
1-(3,4-Dichlorophenyl)biguanide HCl is a member of the biguanide class. While less studied than metformin, its structural similarity suggests it likely shares the core mechanism of mitochondrial complex I inhibition. The dichlorophenyl moiety may influence its potency, cell permeability, and off-target effects, making it a compound of interest for cancer research. This application note provides a comprehensive guide for researchers to characterize the in vitro anticancer effects of 1-(3,4-Dichlorophenyl)biguanide HCl in cancer cell lines. It offers detailed, step-by-step protocols for evaluating its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Presumed Mechanism of Action
Based on the well-established mechanism of other biguanides like metformin and phenformin, 1-(3,4-Dichlorophenyl)biguanide HCl is hypothesized to exert its anticancer effects primarily through the induction of metabolic stress.
Key Steps in the Proposed Signaling Pathway:
-
Mitochondrial Complex I Inhibition : The compound is expected to accumulate in the mitochondria and inhibit complex I of the electron transport chain.[2][3][4]
-
Induction of Energetic Stress : Inhibition of oxidative phosphorylation leads to decreased ATP synthesis and an increased cellular AMP:ATP ratio.[3]
-
AMPK Activation : The rise in the AMP:ATP ratio activates AMPK via phosphorylation.[2][6][7]
-
mTOR Pathway Inhibition : Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits mTORC1 signaling, a critical pathway for protein synthesis and cell growth.[6][8]
-
Anticancer Effects : The downstream consequences of mTOR inhibition include cell cycle arrest, induction of apoptosis, and a general reduction in cell proliferation and survival.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of 1-(3,4-Dichlorophenyl)biguanide HCl in cancer cells.
Materials and Reagents
-
Compound: 1-(3,4-Dichlorophenyl)biguanide HCl (CAS No. 21703-08-2)
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HCT116 for colon cancer). A non-cancerous cell line (e.g., MCF-10A) should be included as a control.
-
Cell Culture Medium: As recommended for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Reagents for Assays:
-
MTT or MTS reagent for viability assays.
-
Annexin V-FITC/Propidium Iodide (PI) kit for apoptosis assays.
-
PI/RNase staining buffer for cell cycle analysis.
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-β-actin) and HRP-conjugated secondary antibodies for Western blotting.
-
JC-1 dye for mitochondrial membrane potential assay.
-
Seahorse XF Cell Mito Stress Test Kit for oxygen consumption rate.
-
Experimental Workflow
The following diagram outlines the general workflow for characterizing the anticancer effects of 1-(3,4-Dichlorophenyl)biguanide HCl.
Sources
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Dichlorophenyl Biguanides in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dichlorophenyl biguanides in drug discovery. This document delves into the core mechanisms of action, outlines key therapeutic applications, and provides detailed protocols for the evaluation of these compounds.
Introduction: The Versatility of Dichlorophenyl Biguanides
Dichlorophenyl biguanides are a class of synthetic compounds that have garnered significant attention in medicinal chemistry. Historically, their primary application has been in the field of antimalarial drug discovery, with proguanil and chlorproguanil being notable examples.[1][2][3][4] These compounds function as prodrugs, metabolizing into their active forms, which are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for parasite survival.[1][3][5][6] More recently, the therapeutic potential of biguanides, in general, has been explored in oncology, leveraging their ability to modulate cellular metabolism.[7][8][9][10]
This guide will explore both the established antimalarial applications and the emerging anticancer properties of dichlorophenyl biguanides, providing a framework for their investigation in a drug discovery setting.
Section 1: Antimalarial Drug Discovery
The primary mechanism of action of dichlorophenyl biguanides like proguanil and chlorproguanil in malaria is the inhibition of the parasitic DHFR enzyme.[1][3][6] This inhibition disrupts the folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids, thereby arresting parasite replication.[5][11]
Mechanism of Action: DHFR Inhibition
Proguanil itself is a prodrug that is converted in the liver to its active metabolite, cycloguanil.[1][5] Cycloguanil is a selective inhibitor of the Plasmodium falciparum DHFR enzyme.[1] This selectivity is crucial, as it minimizes the effect on the human host's DHFR. The inhibition of DHFR leads to a depletion of tetrahydrofolate (THF), a vital cofactor in the synthesis of thymidylate and purines, which are necessary for DNA replication and repair.[1][5]
When used in combination with atovaquone, proguanil exhibits a synergistic effect.[1][12] Atovaquone inhibits the parasite's mitochondrial electron transport chain, and proguanil appears to lower the effective concentration of atovaquone needed to disrupt the mitochondrial membrane potential.[1][13]
Experimental Protocols for Antimalarial Activity
Evaluating the antimalarial potential of dichlorophenyl biguanides involves a series of in vitro and in vivo assays.
This assay is a cornerstone for screening antimalarial compounds.[14][15] It measures the ability of a compound to inhibit the growth of P. falciparum in cultured red blood cells.
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human O+ red blood cells at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Compound Preparation: Prepare a stock solution of the dichlorophenyl biguanide in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 50 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 50 µL of the diluted compound to the test wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.[16]
-
Lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark for 1 hour.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Parasite Strain | e.g., Chloroquine-sensitive (3D7) or resistant (Dd2) P. falciparum |
| Initial Parasitemia | 0.5 - 1% |
| Hematocrit | 2% |
| Incubation Time | 72 hours |
| Readout | SYBR Green I fluorescence |
This biochemical assay directly measures the inhibitory activity of the compound against the DHFR enzyme.[17][18][19]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
Substrate: Dihydrofolate (DHF).
-
Cofactor: NADPH.
-
Enzyme: Recombinant P. falciparum DHFR.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately before reading, add the DHF substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Section 2: Anticancer Drug Discovery
The application of biguanides in cancer research is a growing field, largely inspired by the observed anticancer effects of the antidiabetic drug metformin.[8][10] While the precise mechanisms are still under investigation, they are thought to involve the modulation of cellular energy metabolism.[7][20]
Potential Mechanisms of Action in Cancer
Biguanides are known to inhibit mitochondrial complex I of the electron transport chain.[20][21] This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[7][22] Activated AMPK can then inhibit anabolic pathways that are crucial for cancer cell growth and proliferation, such as the mTOR signaling pathway.[7][9]
Some studies also suggest that biguanides can have AMPK-independent effects and may influence other cellular processes like the immune response within the tumor microenvironment.[10] A novel dichlorophenyl urea compound has shown promise in lung cancer by inducing apoptosis and cell cycle arrest, and activating the AMPK pathway.[23]
Experimental Protocols for Anticancer Activity
This assay determines the cytotoxic and cytostatic effects of the dichlorophenyl biguanide on cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the dichlorophenyl biguanide for 24, 48, and 72 hours.
-
Viability Assessment: Use a resazurin-based assay (e.g., alamarBlue) or MTT assay to measure cell viability.
-
Add the reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the IC₅₀ value for each time point.
| Parameter | Description |
| Cell Lines | Relevant cancer cell lines (e.g., lung, breast, colon) |
| Treatment Duration | 24, 48, 72 hours |
| Readout | Absorbance or fluorescence (correlating to cell viability) |
This protocol is used to confirm the activation of the AMPK pathway in response to biguanide treatment.
Protocol:
-
Cell Lysis: Treat cancer cells with the dichlorophenyl biguanide at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and a loading control (e.g., β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating pathway activation.
Conclusion
Dichlorophenyl biguanides represent a versatile chemical scaffold with proven efficacy in antimalarial therapy and emerging potential in oncology. The protocols detailed in these application notes provide a robust framework for the initial stages of drug discovery and development. By understanding the underlying mechanisms of action and employing these standardized assays, researchers can effectively evaluate novel dichlorophenyl biguanide derivatives and advance them through the drug discovery pipeline.
References
-
Wikipedia. Proguanil. [Link]
-
Patsnap Synapse. What is the mechanism of Proguanil Hydrochloride? [Link]
-
National Center for Biotechnology Information. Drug Discovery and Development - Malaria. [Link]
-
Patsnap Synapse. What is Chlorproguanil Hydrochloride used for? [Link]
-
Wikipedia. Atovaquone/proguanil. [Link]
-
MDPI. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]
-
Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
-
ResearchGate. Assays for Antimalarial Drug Discovery. [Link]
-
PubMed Central. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. [Link]
-
ACS Publications. Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. [Link]
-
PubMed Central. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. [Link]
-
MDPI. The Mechanism of Action of Biguanides: New Answers to a Complex Question. [Link]
-
ImmunoMet Therapeutics. Potential applications for biguanides in oncology. [Link]
-
PubMed Central. Biguanides and targeted anti-cancer treatments. [Link]
-
PubMed Central. Therapeutic repurposing of biguanides in cancer. [Link]
-
PubMed Central. The mechanisms of action of metformin. [Link]
-
Deranged Physiology. Pharmacology of oral hypoglycaemic drugs. [Link]
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PubMed Central. The Mechanism of Action of Biguanides: New Answers to a Complex Question. [Link]
-
ResearchGate. Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... [Link]
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Application Notes and Protocols for the Experimental Testing of Biguanide-Based 1,3,5-Triazine Derivatives
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and biological evaluation of biguanide-based 1,3,5-triazine derivatives. These compounds represent a promising class of molecules with potential therapeutic applications spanning oncology, infectious diseases, and metabolic disorders. This document is designed to be a practical resource, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Introduction: The Therapeutic Potential of Biguanide-Triazine Hybrids
The fusion of the biguanide moiety, famously represented by the anti-diabetic drug metformin, with the versatile 1,3,5-triazine scaffold has given rise to a new class of compounds with significant therapeutic promise. Biguanides are known to exert their effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the inhibition of mitochondrial complex I.[1][2] The 1,3,5-triazine core, a privileged structure in medicinal chemistry, allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[3] This combination has led to the development of derivatives with potent anticancer, antimalarial, and antimicrobial activities.[4][5][6]
This guide will detail the experimental protocols for:
-
The synthesis and purification of biguanide-based 1,3,5-triazine derivatives.
-
Comprehensive in vitro evaluation of their anticancer properties, including cytotoxicity, apoptosis induction, and effects on the cell cycle.
-
Assessment of their potential as antimalarial and antimicrobial agents.
-
Elucidation of their mechanism of action, with a focus on the AMPK signaling pathway and mitochondrial function.
I. Synthesis and Characterization of Biguanide-Based 1,3,5-Triazine Derivatives
A common and effective method for the synthesis of these derivatives involves the condensation reaction between a biguanide hydrochloride and an ester in the presence of a base.[7][8]
Protocol 1: Synthesis of a Representative Biguanide-Based 1,3,5-Triazine Derivative
This protocol describes the synthesis of a 2,4-diamino-1,3,5-triazine derivative from a substituted biguanide and a benzoate ester.
Materials:
-
Substituted biguanide hydrochloride (e.g., metformin hydrochloride, phenylbiguanide hydrochloride)
-
Substituted methyl benzoate
-
Anhydrous methanol
-
Sodium methoxide (NaOMe)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
To a solution of the biguanide hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask, add sodium methoxide (2-5 equivalents) at 0°C under a nitrogen atmosphere.
-
To this cooled mixture, add the corresponding ester derivative (1.3 to 1.5 equivalents).[7]
-
Stir the reaction mixture at reflux for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[8]
-
Collect the fractions containing the desired product, combine them, and evaporate the solvent to obtain the purified 1,3,5-triazine derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.[8]
-
FTIR Spectroscopy: To identify characteristic functional groups.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
II. In Vitro Anticancer Evaluation
The anticancer potential of the synthesized derivatives can be assessed through a series of in vitro assays.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
Human cancer cell lines (e.g., colorectal cancer lines HCT116 and SW620)[4][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Synthesized 1,3,5-triazine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[4][8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the IC₅₀ concentration of the test compounds for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cells treated with the test compounds.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells as in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
III. In Vitro Antimalarial and Antimicrobial Evaluation
The broad-spectrum biological activity of these derivatives can be explored through antimalarial and antimicrobial susceptibility testing.
Protocol 5: In Vitro Antimalarial Susceptibility Testing
This protocol is for assessing the activity of the compounds against Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum[5][12]
-
Human erythrocytes
-
Complete RPMI-1640 medium supplemented with human serum or Albumax
-
96-well plates
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Prepare serial dilutions of the test compounds in 96-well plates.
-
Add the parasite culture (at ~0.5% parasitemia and 2% hematocrit) to the wells and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity and calculate the IC₅₀ values.
Protocol 6: Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[6][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Elucidation of the Mechanism of Action
Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for their further development.
Protocol 7: Western Blot Analysis of Apoptosis-Related Proteins and AMPK Pathway Activation
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis and the AMPK signaling pathway.[4][14]
Materials:
-
Cancer cells treated with the test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-AMPK, anti-AMPK)[14][15]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Treat cells with the test compounds for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 8: Assessment of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis.[9][16]
Materials:
-
Cancer cells treated with the test compounds
-
JC-1 or other suitable MMP-sensitive fluorescent dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat cells as in other cellular assays.
-
Incubate the cells with the JC-1 dye according to the manufacturer's protocol. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence, which is indicative of the MMP.
Data Presentation and Visualization
All quantitative data should be presented in a clear and organized manner.
Table 1: Example of IC₅₀ Values for Biguanide-Based 1,3,5-Triazine Derivatives against Cancer Cell Lines
| Compound | HCT116 IC₅₀ (µM) | SW620 IC₅₀ (µM) |
| Derivative 1 | 25.4 ± 2.1 | 30.1 ± 3.5 |
| Derivative 2 | 15.8 ± 1.5 | 18.9 ± 2.3 |
| Cisplatin | 22.5 ± 2.8 | 28.7 ± 3.1 |
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Overview of the experimental workflow for testing biguanide-based 1,3,5-triazine derivatives.
Caption: Proposed signaling pathway for the induction of apoptosis by biguanide-triazine derivatives.
References
-
Chalermnon, M., Cherdchom, S., Sereemaspun, A., Rojanathanes, R., & Khotavivattana, T. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. [Link]
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Douarre, C., et al. (2005). The triazine derivative 12459 is a potent G-quadruplex interacting agent that inhibits telomerase activity. Molecular Pharmacology, 67(5), 1648-1655. [Link]
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Pérez-gayo, E., et al. (2021). In vitro efficacy of next-generation dihydrotriazines and biguanides against babesiosis and malaria parasites. Antimicrobial Agents and Chemotherapy, 65(11), e01036-21. [Link]
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Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Institutes of Health. [Link]
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Zineb induces ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis. (2018). OncoTargets and Therapy, 11, 485-496. [Link]
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Viollet, B., et al. (2012). AMPK: a key sensor of energy stress integrating metabolic and hormonal signals to control cellular functions. Cell metabolism, 15(4), 423-436. [Link]
-
AMP-activated protein kinase (AMPK) activation by biguanides in MDBK cells. (n.d.). ResearchGate. [Link]
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Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(11), 2843. [Link]
-
Sak, K. (2017). Mitochondrial Membrane Potential Assay. Methods in molecular biology (Clifton, N.J.), 1601, 113–119. [Link]
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Wang, Q., et al. (2016). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. PLOS ONE, 11(10), e0163327. [Link]
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MTT Assay Protocol. (n.d.). Creative Diagnostics. [Link]
-
Mechanism of Action of Biguanides. (n.d.). Pharmacy Freak. [Link]
-
Lee, S. H., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & medicinal chemistry letters, 18(4), 1308–1311. [Link]
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Kuvaeva, Z. I., et al. (2021). Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Pharmacy & Pharmacology, 9(4), 266-274. [Link]
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Sahu, N. K., et al. (2020). Discovery of potential 1,3,5-Triazine compounds against strains of Plasmodium falciparum using supervised machine learning models. European journal of pharmaceutical sciences, 144, 105208. [Link]
-
Assessment of mitochondrial membrane potential (Δψmt) (upper panels) and production of ROS (lower panels) after treatment of HeLa cells with compounds 14 or 25. (n.d.). ResearchGate. [Link]
-
Mitochondrial Membrane Potential Assay. (2017). National Institutes of Health. [Link]
-
Sahu, N. K., et al. (2020). Discovery of potential 1,3,5-Triazine compounds against strains of Plasmodium falciparum using supervised machine learning models. European Journal of Pharmaceutical Sciences, 144, 105208. [Link]
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Biguanides directly target mitochondria and promote copper... (n.d.). ResearchGate. [Link]
-
In Vitro Efficacy of Next Generation Dihydrotriazines and Biguanides Against Babesiosis and Malaria Parasites. (2024). bioRxiv. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
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Application Note: Quantitative Analysis of 1-(3,4-Dichlorophenyl)biguanide in Human Plasma by HILIC-LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 1-(3,4-Dichlorophenyl)biguanide, the primary active metabolite of the antimalarial pro-drug Chlorproguanil, in human plasma. Due to the polar and basic nature of the biguanide functional group, traditional reversed-phase liquid chromatography often provides inadequate retention.[1][2] To overcome this challenge, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined solid-phase extraction (SPE) procedure for sample clean-up and a validated LC-MS/MS method capable of achieving high sensitivity and throughput, suitable for pharmacokinetic studies. All procedures are designed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidelines.[3][4][5][6]
Introduction & Scientific Rationale
1-(3,4-Dichlorophenyl)biguanide, also known as Chlorcycloguanil (CCG), is the active triazine metabolite of the antimalarial drug Chlorproguanil (CPG).[7][8][9] CPG itself is a pro-drug that undergoes metabolic cyclization to form CCG, which exerts its therapeutic effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in the malaria parasite, thereby disrupting DNA synthesis and preventing replication.[10] Accurate quantification of CCG in biological matrices is therefore critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]
The analytical challenge for biguanides like CCG lies in their high polarity and basicity, which makes them difficult to retain on conventional C18 reversed-phase columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative, utilizing a polar stationary phase and a high-organic mobile phase to effectively retain and separate polar analytes.[1][13][14] This method, combined with the specificity and sensitivity of tandem mass spectrometry (MS/MS), provides a powerful tool for bioanalysis.[12][15]
Metabolic Pathway of Chlorproguanil
Chlorproguanil is metabolized in the liver to its active form, Chlorcycloguanil. This biotransformation is a critical step for the drug's antimalarial activity.
Caption: Metabolic conversion of Chlorproguanil to its active metabolite.
Experimental Protocol
Materials and Reagents
-
Analytes: 1-(3,4-Dichlorophenyl)biguanide (CCG) reference standard, Chlorproguanil (CPG) reference standard.
-
Internal Standard (IS): Metformin-d6 or another suitable stable isotope-labeled biguanide.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium formate (AmAc), Ammonia solution.
-
Biological Matrix: Blank human plasma (K2EDTA).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).[16][17]
Sample Preparation: Solid-Phase Extraction (SPE)
The high polarity and basic nature of CCG necessitate an effective sample clean-up method to remove plasma components like phospholipids and proteins that can cause ion suppression. A polymeric SPE protocol is employed for its robustness and high recovery of polar basic drugs.[16][18]
Protocol Steps:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. Spike 100 µL of plasma with 10 µL of Internal Standard (IS) working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. It is crucial not to let the sorbent bed go dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to ensure a slow, consistent flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 5% Methanol in water to remove polar interferences.
-
Wash 2: Add 1 mL of 100% Methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonia in Methanol. The basic pH of the elution solvent ensures the basic biguanide is in its neutral form, facilitating its release from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water with 0.1% Formic Acid. Vortex to ensure complete dissolution. The high acetonitrile content of the reconstitution solvent is critical for good peak shape in HILIC chromatography.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer, which provides the selectivity needed for quantitative analysis in complex matrices.[15]
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (initial), hold 1 min; 95% to 50% B in 3 min; 50% B hold 1 min; 50% to 95% B in 0.5 min; hold 95% B for 1.5 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Rationale: The HILIC amide column provides excellent retention for polar compounds.[1] The gradient starts with a high percentage of organic solvent (ACN) to promote partitioning of the polar analyte onto the stationary phase. The ammonium formate and formic acid in the mobile phase aid in ionization and improve peak shape.
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temp. | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, set to Medium |
Optimized MRM Transitions: The following mass transitions are proposed and should be optimized by infusing the pure reference standards. The precursor ion will be the protonated molecule [M+H]+.[19]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-(3,4-Dichlorophenyl)biguanide | 246.0 | 189.0 | 100 | 25 (Optimized) |
| Chlorproguanil (Parent) | 254.0 | 197.0 | 100 | 27 (Optimized) |
| Metformin-d6 (IS) | 136.1 | 60.1 | 100 | 22 (Optimized) |
Method Validation Framework
The developed method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[5][20] Key validation experiments include:
-
Selectivity and Specificity: Analysis of at least six blank plasma lots to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards, analyzed over three separate runs. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analysis of Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicates (n=6) across three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution.
-
Recovery: Assessed by comparing the analyte response in pre-extraction spiked plasma to that of post-extraction spiked plasma.
-
Stability: Evaluation of analyte stability under various conditions, including freeze-thaw cycles, bench-top (room temperature), and long-term storage at -80°C.
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Sources
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Application Note: Generation of a Dose-Response Curve for 1-(3,4-Dichlorophenyl)biguanide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Scientific Rationale for Investigating 1-(3,4-Dichlorophenyl)biguanide
The biguanide class of molecules, most notably metformin, represents a cornerstone in the management of type 2 diabetes.[1] The primary mechanism of action for biguanides involves the inhibition of mitochondrial respiratory chain complex I.[2] This disruption of cellular energy metabolism leads to a decrease in ATP production, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2] Activated AMPK orchestrates a metabolic shift, suppressing anabolic processes and enhancing catabolic pathways to restore energy balance. In the context of diabetes, this manifests as reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[3]
Beyond their established role in metabolic diseases, biguanides have garnered significant interest for their potential applications in oncology.[4][5] The metabolic reprogramming characteristic of many cancer cells presents a therapeutic vulnerability that can be exploited by energy-stress-inducing agents like biguanides.
1-(3,4-Dichlorophenyl)biguanide is a structural analogue of known biguanides like metformin and the more lipophilic phenformin. The addition of dichlorophenyl moiety is anticipated to modulate its lipophilicity, potentially influencing its cellular uptake and mitochondrial accumulation.[6] This application note provides a comprehensive framework for generating a robust dose-response curve for 1-(3,4-Dichlorophenyl)biguanide, enabling the determination of its potency (e.g., IC50) in a relevant in vitro model. We will detail protocols for assessing cell viability, a primary indicator of cytotoxic or cytostatic effects, and for probing the engagement of the canonical biguanide mechanistic pathway through assays for mitochondrial respiration and AMPK activation.
I. Foundational Knowledge: Understanding the Biguanide Mechanism of Action
A thorough understanding of the molecular cascade initiated by biguanides is paramount for designing and interpreting dose-response experiments. The central hypothesis for 1-(3,4-Dichlorophenyl)biguanide, based on its structural class, is the induction of cellular energy stress.
Diagram: Hypothesized Signaling Pathway of 1-(3,4-Dichlorophenyl)biguanide
Caption: Hypothesized mechanism of 1-(3,4-Dichlorophenyl)biguanide action.
II. Experimental Design and Workflow
Generating a reliable dose-response curve requires meticulous planning and execution. The following workflow provides a logical sequence for characterizing the in vitro effects of 1-(3,4-Dichlorophenyl)biguanide.
Diagram: Experimental Workflow for Dose-Response Analysis
Caption: Workflow for dose-response curve generation.
III. Materials and Reagents
A. Compound and Cell Culture
| Material/Reagent | Supplier Example | Catalog # Example | Notes |
| 1-(3,4-Dichlorophenyl)biguanide HCl | Apin Chemicals Ltd. | --- | MW: 282.56 g/mol [7] |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | For stock solution preparation. |
| HepG2 (human liver cancer) cell line | ATCC | HB-8065 | Relevant for studying effects on hepatic cells. |
| MCF-7 (human breast cancer) cell line | ATCC | HTB-22 | A common model for anti-cancer drug screening. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | Or other appropriate cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
B. Assay-Specific Reagents
| Assay | Material/Reagent | Supplier Example | Catalog # Example |
| MTT Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Isopropanol, NP-40, HCl | Sigma-Aldrich | --- | |
| Seahorse Assay | Seahorse XF Cell Mito Stress Test Kit | Agilent | 103015-100 |
| Seahorse XF96 Cell Culture Microplates | Agilent | 102416-100 | |
| Seahorse XF Calibrant | Agilent | 100840-000 | |
| Western Blot | RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 | |
| Primary Antibody: Rabbit anti-phospho-AMPKα (Thr172) | Cell Signaling | 2535 | |
| Primary Antibody: Rabbit anti-AMPKα | Cell Signaling | 2532 | |
| HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 | |
| PVDF Membrane | Millipore | IPVH00010 | |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
IV. Detailed Protocols
Protocol 1: Compound Preparation and Dilution
Rationale: Accurate and reproducible dosing is the foundation of a reliable dose-response curve. Biguanides are generally hydrophilic, but the dichlorophenyl group on this compound may reduce aqueous solubility.[1] DMSO is an appropriate solvent for creating a high-concentration stock solution.[8] Serial dilutions in culture medium are then performed to achieve the final desired concentrations.
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out 2.83 mg of 1-(3,4-Dichlorophenyl)biguanide HCl (MW = 282.56 g/mol ).
-
Dissolve in 1 mL of sterile DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until fully dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[8]
-
Aliquot into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Serial Dilution:
-
Prepare a logarithmic or semi-logarithmic dilution series of the compound in complete cell culture medium. A typical starting range for a novel biguanide could be from 100 µM down to 0.01 µM.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).[8]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in most cases correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of 1-(3,4-Dichlorophenyl)biguanide (prepared in Protocol 1).
-
Include "vehicle control" wells (medium with the same final DMSO concentration as the treated wells) and "no-cell" blank wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.
-
Data Acquisition:
-
Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background noise.
-
Protocol 3: Analysis of Mitochondrial Respiration (Seahorse XF Assay)
Rationale: Since the primary target of biguanides is mitochondrial complex I, directly measuring the oxygen consumption rate (OCR) provides a mechanistic readout of target engagement. The Seahorse XF Cell Mito Stress Test dissects key parameters of mitochondrial function.[3][6]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach.
-
Treat cells with a sub-lethal range of 1-(3,4-Dichlorophenyl)biguanide concentrations (determined from the MTT assay) for a specified duration (e.g., 24 hours).
-
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[5]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
-
Mito Stress Test:
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) from the kit.
-
Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer.
-
The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[5]
-
Protocol 4: Assessment of AMPK Activation (Western Blot)
Rationale: Western blotting is used to detect the phosphorylation status of AMPK, a direct downstream indicator of its activation. An increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK confirms that the compound engages this canonical signaling pathway.[10][11]
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Treat cells with 1-(3,4-Dichlorophenyl)biguanide at various concentrations for a short duration (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
-
Protein Quantification and Electrophoresis:
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[10]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total AMPKα to serve as a loading control.
-
V. Data Analysis and Interpretation
Rationale: Raw data must be processed and analyzed statistically to yield a dose-response curve and a quantitative measure of potency (IC50). Software like GraphPad Prism is specifically designed for this type of analysis.
Procedure:
-
Data Normalization (MTT Assay):
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Express the data as a percentage of the vehicle control:
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
-
Dose-Response Curve Generation:
-
IC50 Determination:
Diagram: Logic for Data Analysis
Caption: Data analysis workflow for IC50 determination.
VI. Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the generated data, the following controls and validation steps are essential:
-
Positive Control: Include a known biguanide, such as metformin or phenformin, in parallel experiments to validate assay performance and provide a benchmark for potency.
-
Vehicle Control: All experiments must include a vehicle control (DMSO in medium) at the same final concentration used in the compound-treated wells to account for any solvent effects.
-
Replicates: Perform all experiments with technical triplicates and ensure the entire experiment is repeated on at least three independent occasions (biological replicates).
-
Z'-Factor: For assay development, particularly in a high-throughput context, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
VII. Conclusion
This application note provides a comprehensive, step-by-step guide for generating a dose-response curve for 1-(3,4-Dichlorophenyl)biguanide. By integrating cell viability assays with mechanistic studies of mitochondrial respiration and AMPK activation, researchers can obtain a detailed pharmacological profile of this compound. Adherence to the described protocols, including proper controls and robust data analysis, will ensure the generation of high-quality, reproducible data, which is critical for advancing drug development programs.
References
-
Clyte Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved from [Link]
-
Keenan Hartert. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Biguanides: What They Are, Uses & Side Effects. Retrieved from [Link]
-
Lee, J., et al. (2019). Therapeutic repurposing of biguanides in cancer. Journal of Experimental & Clinical Cancer Research, 38(1), 363. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. Retrieved from [Link]
-
Pollak, M. (2013). Potential applications for biguanides in oncology. The Journal of Clinical Investigation, 123(9), 3693-3700. Retrieved from [Link]
-
Nanomaterials Research Lab. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. Retrieved from [Link]
-
Junaid Asghar PhD. (2021, February 3). GraphPad Prism 8 | Finding IC50 value [Video]. YouTube. Retrieved from [Link]
-
Lo, T., et al. (2010). AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass. Bone, 47(2), 332-341. Retrieved from [Link]
-
Hawley, S. A., et al. (2007). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 403(1), 137-145. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of the AMPK/mTOR pathway detected by Western blotting.... Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
Vial, G., et al. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2686. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
LaMoia, T. E., & Shulman, G. I. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Diabetes, 70(8), 1577-1585. Retrieved from [Link]
-
m-cersi. (n.d.). Development of biopredictive dissolution methods. Retrieved from [Link]
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techniques for measuring the effects of dichlorophenyl biguanide on apoptosis
Application Notes & Protocols
Topic: Techniques for Measuring the Effects of Dichlorophenyl Biguanide on Apoptosis Audience: Researchers, scientists, and drug development professionals.
Guide to Characterizing Dichlorophenyl Biguanide-Induced Apoptosis: A Multi-Assay Approach
Authored by a Senior Application Scientist
Introduction: Unveiling the Pro-Apoptotic Potential of Dichlorophenyl Biguanide
Biguanides, a class of drugs historically used for treating type 2 diabetes, have garnered significant interest for their anti-tumor activities.[1][2] Compounds like metformin and phenformin have been shown to possess anti-cancer properties, often linked to their ability to induce metabolic stress and trigger programmed cell death, or apoptosis.[1][3][4] Dichlorophenyl biguanide, a structural analog, is an investigational compound with potential in this area. Its mechanism is hypothesized to mirror that of other biguanides, primarily through the inhibition of mitochondrial respiratory chain complex I.[5][6] This disruption in cellular energetics leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism, which can, in turn, initiate apoptotic signaling cascades.[3][4]
Apoptosis is a tightly regulated process of cell self-destruction, critical for tissue homeostasis and eliminating damaged or cancerous cells. It is characterized by a series of distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, membrane blebbing, externalization of phosphatidylserine (PS), activation of a specific family of proteases called caspases, and fragmentation of genomic DNA.[7]
Given the therapeutic potential of inducing apoptosis in cancer cells, it is imperative to possess a robust and validated set of tools to accurately measure the effects of compounds like dichlorophenyl biguanide. A single assay is insufficient to definitively conclude that apoptosis is the mode of cell death. Therefore, this guide provides a comprehensive, multi-parametric strategy for characterizing the pro-apoptotic effects of dichlorophenyl biguanide, ensuring scientific rigor and trustworthy data.
Experimental Strategy: A Validated Workflow for Apoptosis Detection
To build a compelling case for apoptosis, we must gather evidence from multiple stages of the death cascade—from early membrane changes to the final execution events. The following workflow provides a logical progression for a thorough investigation.
Figure 1: Experimental Workflow. A structured approach beginning with viability screening, followed by parallel confirmation of key apoptotic hallmarks, and culminating in mechanistic protein analysis.
Core Methodologies and Detailed Protocols
Assay 1: Annexin V/PI Staining for Membrane Asymmetry
Scientific Rationale: One of the earliest and most definitive signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. This assay is combined with a viability dye like Propidium Iodide (PI), which is membrane-impermeable and thus excluded from live and early apoptotic cells. PI can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised.[9] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[10]
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Preparation: Seed and treat cells with various concentrations of dichlorophenyl biguanide for the desired time. Include a vehicle control and a positive control (e.g., staurosporine-treated cells).
-
Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and combine it with the cells detached by gentle trypsinization.[8][9] Centrifuge the combined cell suspension at 300-600 x g for 5 minutes.[10]
-
Washing: Discard the supernatant and gently wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC conjugate and 5 µL of Propidium Iodide (PI) solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, PI-only, and Annexin V-only controls to set up proper compensation and quadrants.[11]
Data Interpretation:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable, healthy cells[10] |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Secondary Necrotic Cells [10] |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells[10] |
Assay 2: Caspase-3/7 Activity Assay
Scientific Rationale: The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a pivotal event in the apoptotic cascade, responsible for cleaving key cellular substrates and orchestrating the dismantling of the cell.[12] Measuring their activity provides direct biochemical evidence of apoptosis execution. Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and suitable for multiwell plate formats.[13] They utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3/7.[13] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase.[13][14]
Protocol: Luminescent Caspase-3/7 Activity Assay
-
Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate and treat with dichlorophenyl biguanide.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[14]
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.[13]
-
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The single reagent addition lyses the cells and initiates the caspase cleavage and luminescent reaction.[13]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental readings. Plot the relative luminescence units (RLU) against the concentration of dichlorophenyl biguanide.
Anticipated Results:
| Dichlorophenyl Biguanide (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Control) | 1,500 ± 120 | 1.0 |
| 10 | 4,500 ± 350 | 3.0 |
| 25 | 12,000 ± 980 | 8.0 |
| 50 | 25,500 ± 2,100 | 17.0 |
Assay 3: TUNEL Assay for DNA Fragmentation
Scientific Rationale: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[15][16] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect these DNA strand breaks in situ.[7][16] The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., conjugated to a fluorophore like Alexa Fluor™ or FITC) onto the free 3'-hydroxyl ends of the fragmented DNA.[17][18] This allows for the direct visualization and quantification of apoptotic cells within a cell population or tissue section.[16][17]
Protocol: Fluorescence-Based TUNEL Assay for Adherent Cells
-
Sample Preparation: Grow and treat cells on glass coverslips or in imaging-compatible plates.
-
Fixation: Wash cells with PBS, then fix with 4% Paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[15] This cross-links the cellular components, preserving morphology and locking the fragmented DNA in place.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize by incubating with 0.1-0.5% Triton™ X-100 in PBS for 5-15 minutes on ice.[15] This step is critical to allow the TdT enzyme to access the nucleus.
-
TdT Labeling Reaction:
-
Wash cells thoroughly with PBS or deionized water.
-
(Optional) Incubate samples with an Equilibration Buffer for 5-10 minutes to prime the DNA ends.[15]
-
Carefully remove the buffer and add the TdT Reaction Mix (containing TdT enzyme and labeled dUTPs).
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[15]
-
-
Stop Reaction & Detection: Wash the samples to remove unincorporated nucleotides. If using an indirect detection method (e.g., BrdUTP), an additional antibody staining step is required here. For direct fluorescent methods, proceed to counterstaining.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize the entire cell population.
-
Analysis: Mount the coverslips onto microscope slides. Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) against the blue of the DAPI counterstain.
Assay 4: Western Blot for Bcl-2 Family Proteins
Scientific Rationale: The intrinsic (or mitochondrial) pathway of apoptosis is a major route for biguanide-induced cell death.[19] This pathway is critically regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[20][21] The ratio of Bax to Bcl-2 is a key determinant of a cell's fate.[22] An increase in this ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. Western blotting allows for the semi-quantitative analysis of these key regulatory proteins.[23][24]
Protocol: Western Blot for Bax and Bcl-2
-
Protein Extraction: Treat cells with dichlorophenyl biguanide, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer.[23] Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel and separate by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[23] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20][23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.[23] Also, probe a separate membrane or strip the same one to probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.[23]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23]
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the levels of Bax and Bcl-2 to the loading control, then calculate the Bax/Bcl-2 ratio for each treatment condition.[22]
Proposed Signaling Pathway of Dichlorophenyl Biguanide
Based on the known mechanisms of related biguanides, dichlorophenyl biguanide likely induces apoptosis through the intrinsic mitochondrial pathway, driven by energetic stress.
Figure 2: Proposed Apoptotic Signaling Pathway. Dichlorophenyl biguanide inhibits Complex I, leading to AMPK activation, an increased Bax/Bcl-2 ratio, and subsequent execution of the intrinsic apoptotic pathway.
Summary and Conclusion
The comprehensive characterization of a compound's effect on apoptosis requires a multi-faceted approach. By combining assays that probe distinct hallmarks of programmed cell death—from early membrane flipping (Annexin V/PI) and enzymatic activation (Caspase-3/7) to late-stage DNA fragmentation (TUNEL) and upstream protein regulation (Western Blot for Bcl-2 family)—researchers can generate a robust and reliable dataset. This guide provides the foundational protocols and scientific rationale to confidently measure the pro-apoptotic effects of dichlorophenyl biguanide, paving the way for further investigation into its therapeutic potential.
References
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Cloud-Clone Corp. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol : Annexin V and PI Staining by Flow Cytometry. Bio-Techne. [Link]
-
TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Absin. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Apoptosis Protocols. University of South Florida. [Link]
-
Video: The TUNEL Assay. JoVE. [Link]
-
Detection of Apoptosis by TUNEL Assay. G-Biosciences. [Link]
-
Caspase 3/7 activity assay. Bio-protocol. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Kansas Medical Center. [Link]
-
1-(3,4-dichlorophenyl)biguanide hydrochloride (C8H9Cl2N5). PubChem. [Link]
-
Can you help with Western Blot: Bax and BCL-2?. ResearchGate. [Link]
-
1-(3,4-Dichlorophenyl)biguanide, HCl. Applichem. [Link]
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. [Link]
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Western Blot Protocol. YouTube. [Link]
-
Therapeutic repurposing of biguanides in cancer. PMC. [Link]
-
Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. [Link]
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A simplified view of proposed antineoplastic mechanisms of action of biguanides. ResearchGate. [Link]
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Novel diabetes drugs sensitize cancer cells to chemotherapy agents. Dana-Farber Cancer Institute. [Link]
-
Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro. PMC. [Link]
-
Progress in antitumor mechanisms and applications of phenformin (Review). PMC. [Link]
-
Diabetes drugs may be changing cancer in surprising ways. ScienceDaily. [Link]
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Anticancer Effects of Metformin and Its Potential Use as a Therapeutic Agent for Breast Cancer. ResearchGate. [Link]
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Metformin Induces Apoptosis and Inhibits Proliferation through the AMP-Activated Protein Kinase and Insulin-like Growth Factor 1 Receptor Pathways in the Bile Duct Cancer Cells. PMC. [Link]
-
Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells. PMC. [Link]
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Application Note: High-Content Analysis of Cellular Responses to 1-(3,4-Dichlorophenyl)biguanide Using Flow Cytometry
Introduction: Unraveling the Cellular Impact of Novel Biguanides
The biguanide class of molecules, famously represented by the anti-diabetic drug metformin, has garnered significant attention for its therapeutic potential beyond glycemic control, particularly in oncology.[1][2] These compounds are known to induce profound metabolic and signaling perturbations within cells, often leading to cytostatic or cytotoxic outcomes in cancer models.[2][3] 1-(3,4-Dichlorophenyl)biguanide is a synthetic biguanide derivative whose precise biological activities and mechanisms of action are currently under-explored. Structurally related to other bioactive biguanides, it is hypothesized to exert its effects through similar pathways, making it a compound of interest for drug development professionals.
This application note provides a comprehensive guide for researchers to perform detailed flow cytometry analysis of cellular responses following treatment with 1-(3,4-Dichlorophenyl)biguanide. We present a suite of protocols to dissect key cellular events—apoptosis, cell cycle progression, and oxidative stress—providing a robust framework for characterizing the compound's pharmacological profile at the single-cell level.
Scientific Background: The Multifaceted Mechanisms of Biguanides
Biguanides are known to exert their cellular effects through multiple mechanisms. A primary and widely accepted target is the mitochondrial respiratory chain, specifically Complex I.[1] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3] Activated AMPK, in turn, can inhibit anabolic processes that are critical for cell growth and proliferation, such as the mTOR signaling pathway.[4]
Furthermore, some biguanide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR can lead to cell cycle arrest, primarily at the S-phase, and induce apoptosis. Given the structural similarities, it is plausible that 1-(3,4-Dichlorophenyl)biguanide may also exhibit DHFR inhibitory activity.
The disruption of mitochondrial function can also lead to an increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress. While moderate levels of ROS can act as signaling molecules, excessive ROS can damage cellular components and trigger apoptotic cell death.
This constellation of potential effects—metabolic reprogramming, cell cycle arrest, and induction of apoptosis—makes flow cytometry an ideal platform for the initial characterization of 1-(3,4-Dichlorophenyl)biguanide's cellular impact.
Experimental Design & Workflow
A logical workflow is essential for a comprehensive analysis of the cellular response to 1-(3,4-Dichlorophenyl)biguanide. The following diagram outlines the recommended experimental progression.
Figure 2. Representation of a typical cell cycle histogram obtained by flow cytometry.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
-
Cell Harvesting: Harvest treated cells as described previously.
-
Staining:
-
Resuspend the cells in pre-warmed PBS containing 10 µM H2DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples immediately by flow cytometry using a 488 nm laser for excitation and collecting the fluorescence in the FL1 channel (FITC). An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Data Interpretation and Expected Results
Treatment with 1-(3,4-Dichlorophenyl)biguanide is anticipated to induce a dose- and time-dependent increase in apoptosis and cell cycle arrest, consistent with the known effects of other biguanides like metformin and phenformin. [5][6][7]
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptosis) is expected. This can be confirmed by an increase in caspase-3/7 activity, which can also be measured by flow cytometry using specific fluorescent substrates. [8][9][10]* Cell Cycle: An accumulation of cells in the G1 or S phase of the cell cycle is a likely outcome, reflecting the anti-proliferative effects of the compound. [5]* ROS Production: An increase in H2DCFDA fluorescence would indicate that the compound induces oxidative stress, a common consequence of mitochondrial inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in Annexin V staining | Excessive trypsinization damaging cell membranes | Use a gentle cell scraper or a non-enzymatic cell dissociation solution. Reduce trypsinization time. |
| Broad peaks in cell cycle analysis | Cell clumping | Ensure single-cell suspension before fixation. Filter the stained sample through a 40 µm nylon mesh before analysis. |
| Low signal in ROS measurement | Insufficient dye loading or rapid dye extrusion | Optimize H2DCFDA concentration and incubation time. Analyze samples immediately after staining. |
| High cell death in control samples | Sub-optimal cell culture conditions or DMSO toxicity | Ensure cells are healthy and not overgrown before treatment. Keep the final DMSO concentration below 0.1%. |
Conclusion
The flow cytometry protocols detailed in this application note provide a robust and high-throughput methodology for the initial characterization of the cellular effects of 1-(3,4-Dichlorophenyl)biguanide. By systematically assessing apoptosis, cell cycle progression, and reactive oxygen species production, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. This multi-parametric approach is crucial for making informed decisions in the early stages of drug discovery and development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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NIH. (n.d.). Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells. Retrieved from [Link]
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NIH. (n.d.). Effects of metformin and phenformin on apoptosis and epithelial‐mesenchymal transition in chemoresistant rectal cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of metformin on cell cycle progression in HCT116 and SW480 treated cells. Retrieved from [Link]
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ResearchGate. (n.d.). Flow cytometry analysis of ovarian cancer cells after drug treatment. Retrieved from [Link]
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NIH. (n.d.). Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells. Retrieved from [Link]
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Wiley Online Library. (2019, July 2). Effects of metformin and phenformin on apoptosis and epithelial-mesenchymal transition in chemoresistant rectal cancer. Retrieved from [Link]
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PLOS One. (n.d.). Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells. Retrieved from [Link]
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NIH. (n.d.). Metformin-treated cancer cells modulate macrophage polarization through AMPK-NF-κB signaling. Retrieved from [Link]
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ResearchGate. (n.d.). Flow cytometry analysis of (A) untreated and (B) treated cells with graded concentrations. Retrieved from [Link]
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NIH. (n.d.). Phenformin alone or combined with gefitinib inhibits bladder cancer via AMPK and EGFR pathways. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms. Retrieved from [Link]
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Aladdin Scientific. (n.d.). 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of biguanids and biguanid-sulfonamides as cholinesterase inhibitors. Retrieved from [Link]
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Canadian Journal of Chemistry. (2019, December 2). The chemistry of biguanides. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Retrieved from [Link]
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Taylor & Francis. (n.d.). Biguanide – Knowledge and References. Retrieved from [Link]
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NIH. (n.d.). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Retrieved from [Link]
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ResearchGate. (2021, February). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Retrieved from [Link]
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PubMed. (2022, June 29). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. Retrieved from [Link]
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MDPI. (n.d.). Chemical Composition, Antioxidant, and Anti-Diabetic Activities of Scorzonera phaeopappa Boiss. Retrieved from [Link]
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BMC. (2011, April 6). Understanding the benefit of metformin use in cancer treatment. Retrieved from [Link]
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NIH. (n.d.). Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment. Retrieved from [Link]
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MDPI. (n.d.). The Antidiabetic Drug Metformin Inhibits the Proliferation of Bladder Cancer Cells in Vitro and in Vivo. Retrieved from [Link]
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Application Notes & Protocols: High-Throughput Screening for Novel Biguanide Analogs
Introduction
Biguanides, with metformin as the cornerstone therapy for type 2 diabetes, represent a critical class of drugs that modulate cellular metabolism.[1] Their primary mechanisms of action involve the inhibition of mitochondrial respiratory chain complex I and the subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] This dual action decreases hepatic glucose production and increases insulin sensitivity and peripheral glucose uptake.[1][4] Emerging research has also highlighted the potential of biguanides in oncology, leveraging their ability to induce energy stress in cancer cells.[2][5]
The search for novel biguanide analogs is driven by the goal of discovering compounds with enhanced potency, improved tissue selectivity, novel mechanisms, or a superior safety profile. High-Throughput Screening (HTS) provides the necessary platform to rapidly evaluate large chemical libraries for molecules that phenocopy or enhance the effects of existing biguanides. This guide details a multi-tiered HTS strategy, from broad cell-based metabolic screens to specific target-based biochemical assays, designed to identify and validate promising new biguanide candidates.
A Multi-Tiered HTS Strategy for Biguanide Analog Discovery
A successful screening campaign for biguanide analogs requires a logical progression from a broad, cell-based primary screen to more focused, target-specific secondary and counter-screens. This funneling approach efficiently identifies potent and specific compounds while eliminating non-specific hits or those with undesirable activity.
Figure 1: A tiered high-throughput screening workflow for the discovery of novel biguanide analogs.
Part 1: Primary Screening - Cell-Based Metabolic Assays
Rationale and Scientific Principle
The initial screen aims to identify compounds that induce a metabolic shift indicative of mitochondrial inhibition. A powerful method for this is to exploit the differential reliance of cells on glycolysis versus oxidative phosphorylation (OXPHOS) for ATP production. Most cancer cell lines, when cultured in standard high-glucose medium, rely heavily on glycolysis (the "Crabtree effect") and are less sensitive to mitochondrial inhibitors.[6] However, by replacing glucose with galactose in the culture medium, cells are forced to rely on OXPHOS for their energy needs.[6][7] This metabolic reprogramming makes them hypersensitive to compounds that inhibit mitochondrial function. Therefore, compounds that exhibit significantly greater cytotoxicity in galactose-containing media are strong candidates for being mitochondrial inhibitors.[7]
We will utilize an ATP quantification assay (e.g., Promega CellTiter-Glo®) as the readout. Cellular ATP levels are a direct and sensitive indicator of metabolic activity and cell viability.[8][9] A decrease in ATP signals a disruption in energy production, consistent with the mechanism of biguanides.
Protocol 1: Differential Cell Viability Screen in Glucose vs. Galactose Media
This protocol is designed for a 384-well plate format suitable for automated HTS.
| Parameter | Specification | Rationale |
| Cell Line | HepG2 (human liver carcinoma) | Liver is a primary target of metformin; this line is well-characterized for metabolic studies. |
| Plate Format | 384-well, white, clear-bottom, tissue-culture treated | White walls enhance luminescent signal; clear bottom allows for optional imaging. |
| Media | 1. Glucose Medium: DMEM, 10% FBS, 1% Pen/Strep, 10 mM D-Glucose, 10 mM Pyruvate. 2. Galactose Medium: DMEM (glucose-free), 10% FBS, 1% Pen/Strep, 10 mM D-Galactose, 10 mM Pyruvate. | Creates the differential metabolic dependency required to identify mitochondrial inhibitors.[7] |
| Compound Conc. | 10 µM (single point screen) | A standard starting concentration for primary HTS to balance hit identification with false positives. |
| Controls | Positive: Rotenone (known Complex I inhibitor). Negative: 0.1% DMSO (vehicle). | Ensures assay performance and allows for data normalization. |
| Incubation Time | 48 hours | Allows sufficient time for compounds to exert their metabolic and cytotoxic effects. |
| Detection Reagent | CellTiter-Glo® Luminescent Cell Viability Assay | A robust, HTS-compatible "add-mix-read" assay that measures ATP as a marker of viability.[8] |
| Instrumentation | Plate reader with luminescence detection capability | Standard equipment in HTS laboratories. |
Step-by-Step Methodology:
-
Cell Plating:
-
Culture HepG2 cells to ~80% confluency.
-
Prepare two separate cell suspensions in Glucose Medium and Galactose Medium, respectively.
-
Using an automated liquid handler, dispense 40 µL of cell suspension (e.g., 2,000 cells/well) into respective 384-well plates.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound source plates containing biguanide analogs, positive controls (Rotenone), and negative controls (DMSO).
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound into the corresponding wells of both the glucose and galactose plates for a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
ATP Measurement:
-
Equilibrate plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
Data Analysis and Hit Identification:
-
Normalize the data for each plate to the average of the negative (DMSO) and positive (Rotenone) controls.
-
Calculate the percent inhibition for each compound in both glucose and galactose conditions.
-
Hit Criteria: A primary hit is defined as a compound showing >50% inhibition in the galactose medium and a significantly lower inhibition (<20%) in the glucose medium. This differential activity strongly suggests a mitochondrial-dependent mechanism of action.
Part 2: Secondary Screening - Target Deconvolution
Rationale and Scientific Principle
Primary hits must be validated to confirm they act on the intended molecular targets: Mitochondrial Complex I and AMPK. These secondary assays transition from a general cellular phenotype to specific biochemical or targeted cell-based readouts.
Assay 1: Biochemical Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of Complex I from isolated mitochondria, providing definitive evidence of target engagement. The principle involves the immunocapture of Complex I from mitochondrial lysates onto a microplate, followed by a colorimetric measurement of its activity. The enzyme catalyzes the oxidation of NADH to NAD+, and this activity is coupled to the reduction of a dye, which can be measured spectrophotometrically.[10]
Protocol 2: HTS-Adapted Complex I Activity Assay
| Parameter | Specification | Rationale |
| Sample Source | Isolated mitochondria from bovine heart or cultured cells (e.g., HepG2) | Bovine heart is a rich source of mitochondria; cultured cells provide a more direct system match. |
| Plate Format | 96-well immunocapture plate pre-coated with anti-Complex I antibody | Provides high specificity and is amenable to HTS formats.[10] |
| Assay Principle | Measurement of NADH oxidation coupled to dye reduction at OD 450 nm.[10] | A direct, kinetic measurement of enzyme activity. |
| Positive Control | Rotenone (a potent and specific Complex I inhibitor) | Used to define 100% inhibition and confirm assay validity.[11] |
| Instrumentation | Microplate reader with kinetic absorbance reading capability | Necessary for measuring the rate of reaction over time. |
Step-by-Step Methodology:
-
Mitochondria Isolation:
-
Isolate mitochondria from the source material using differential centrifugation (standard protocols apply).
-
Determine the protein concentration of the mitochondrial lysate using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Dilute the mitochondrial extract to an optimized concentration (e.g., 5-100 µ g/well ) in the provided assay buffer.[10]
-
Add 50 µL of the diluted extract to each well of the Complex I immunocapture plate.
-
Incubate for 2-3 hours at room temperature to allow for complex capture.
-
Wash the wells 3 times with the provided wash buffer to remove unbound material.
-
Add test compounds (biguanide analogs) and controls (Rotenone, DMSO) diluted in assay buffer to the wells.
-
Prepare the Assay Solution containing NADH and the dye substrate according to the manufacturer's protocol (e.g., Merck Millipore, Abcam).[10]
-
Initiate the reaction by adding 200 µL of the Assay Solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the absorbance at 450 nm at 1-minute intervals for 30 minutes.[10]
-
Calculate the rate of reaction (Vmax; mOD/min) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition of each compound relative to DMSO and Rotenone controls.
-
Calculate IC₅₀ values for confirmed hits from a dose-response curve.
-
Assay 2: Cell-Based AMPK Activation Assay
This assay quantifies the phosphorylation of AMPK at Threonine 172 (Thr172), the key event in its activation.[12] Homogeneous Time-Resolved Fluorescence (HTRF®) is an ideal technology for this purpose in an HTS format. It is a no-wash, cell-based assay that uses two antibodies: one against total AMPK and another specific for phospho-AMPK (Thr172). The antibodies are labeled with a FRET donor (Europium cryptate) and acceptor (d2), respectively. When both antibodies bind to the phospho-AMPK protein, the donor and acceptor are brought into close proximity, allowing for a FRET signal upon excitation.[12]
Figure 2: Principle of the HTRF assay for detecting phosphorylated AMPK.
Protocol 3: HTRF® Phospho-AMPK (Thr172) Assay
| Parameter | Specification | Rationale |
| Cell Line | A549 (human lung carcinoma) or any responsive cell line | These cells show robust AMPK activation in response to metabolic stress. |
| Plate Format | 384-well, low-volume, white plate | Optimized for small assay volumes and luminescent/fluorescent detection. |
| Positive Control | A-769662 (direct AMPK activator) or Metformin | Validates the cellular response and assay performance.[13] |
| Negative Control | 0.1% DMSO (vehicle) | Provides the baseline signal for no activation. |
| Detection Reagents | HTRF® Phospho-AMPK (Thr172) Kit (e.g., Revvity, Cisbio) | Contains the specific donor- and acceptor-labeled antibodies and lysis buffer.[12] |
| Instrumentation | HTRF®-compatible microplate reader | Capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm and 665 nm). |
Step-by-Step Methodology:
-
Cell Plating & Starvation:
-
Seed 10,000 A549 cells per well in a 384-well plate in 16 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Optional: Starve cells in serum-free medium for 4-6 hours prior to treatment to reduce baseline AMPK phosphorylation.
-
-
Compound Treatment:
-
Add 4 µL of 5X concentrated compound or control solution to the wells.
-
Incubate for the desired treatment time (e.g., 60 minutes) at 37°C, 5% CO₂.
-
-
Cell Lysis and Antibody Addition:
-
Add 5 µL of the HTRF® lysis buffer containing the pre-mixed anti-Total AMPK-Eu3+ and anti-Phospho-AMPK-d2 antibodies.
-
Seal the plate and incubate at room temperature for 4 hours (or overnight at 4°C) to allow for protein solubilization and antibody binding.
-
-
Signal Detection:
-
Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) following excitation at ~320-340 nm.
-
Data Analysis:
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and multiply by 10,000.
-
The HTRF® ratio is directly proportional to the amount of phosphorylated AMPK in the sample.
-
Normalize data to controls and generate dose-response curves to determine EC₅₀ values for activating compounds.
Assay Validation and Quality Control
For any HTS campaign, rigorous assay validation is critical to ensure the data is robust, reproducible, and meaningful.[14][15] Key statistical parameters should be monitored throughout the screen.
| Metric | Formula | Acceptable Value | Significance |
| Z'-factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | ≥ 0.5 | Indicates the separation between positive and negative control signals; a measure of assay robustness and dynamic range.[16] |
| Signal-to-Background (S/B) | μpos / μneg | > 5 (assay dependent) | Represents the magnitude of the assay signal window. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability of the signal within control wells; indicates assay precision.[15] |
| DMSO Tolerance | N/A | < 1% final concentration | The assay should be tested to ensure the compound vehicle (DMSO) does not interfere with the results.[14] |
μ = mean; σ = standard deviation; pos = positive control; neg = negative control
References
- Mechanism of Action of Biguanides - Pharmacy Freak. (2025). Pharmacy Freak.
- Cuyàs, E., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question.
- Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
- Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit. Elabscience.
- Resources for Assay Development and High Throughput Screening.
- AMPK-dependent and AMPK-independent inhibition of tumor growth by biguanides.
- Klaren WD, et al. (2015). A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK). Journal of Visualized Experiments.
- Hardie, D. G., et al. (2013). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.
- Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
- Assay Guidance Manual. NCBI Bookshelf.
- Mitochondrial Complex I Activity Assay Kit (MAK359) - Technical Bulletin. Sigma-Aldrich.
- Mitochondrial Complex I Activity Assay Kit. Merck Millipore.
- Validation of a high throughput cell-based assay to screen compounds for mitochondrial toxicity. (2014). Promega Connections.
- A High-Throughput Screening of a Natural Products Library for Mitochondria Modul
- AMPK-dependent mechanism of action mediated by metformin treatment.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Mitochondrial Complex I Activity Colorimetric Assay Kit (ab287847). Abcam.
- HTS Assay Validation - Assay Guidance Manual. (2012). NCBI Bookshelf.
- Swiss, R., et al. (2013).
- Assay Validation in High Throughput Screening – from Concept to Applic
- HTRF Human and Mouse Phospho-AMPK (Thr172) Detection Kit. Revvity.
- Luminescent Lanthanides in Biorelated Applic
- Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. Methods in Molecular Biology.
- Screening of potent AMPK activators and inhibitors.
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Application Notes and Protocols for 1-(3,4-Dichlorophenyl)biguanide hydrochloride in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1-(3,4-Dichlorophenyl)biguanide hydrochloride for enzyme inhibition studies, with a primary focus on its role as a potent inhibitor of Dihydrofolate Reductase (DHFR). Drawing parallels from the well-established pharmacology of related biguanide derivatives such as proguanil and its active metabolite cycloguanil, this document elucidates the mechanistic basis of DHFR inhibition and offers detailed, field-proven protocols for the characterization of this inhibitor. The methodologies outlined herein are designed to ensure scientific integrity and reproducibility, empowering researchers to accurately determine key inhibitory parameters such as IC50 and to investigate the kinetic mechanism of action. This guide is intended for professionals in academic research and the pharmaceutical industry engaged in drug discovery and development, particularly in the fields of oncology, infectious diseases, and autoimmune disorders.
Introduction: The Significance of Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3][4] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[3][4] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting nucleic acid synthesis and ultimately causing cell cycle arrest and apoptosis.[1][3] This mechanism is particularly effective against rapidly proliferating cells, which have a high demand for nucleotide biosynthesis. This vulnerability has established DHFR as a critical therapeutic target for a range of diseases, including cancer, as well as bacterial, fungal, and parasitic infections.[2][3][5][6]
Biguanides and their cyclic metabolites, diaminotriazines, represent a well-established class of DHFR inhibitors.[5] The antimalarial drug proguanil, for instance, is a prodrug that is metabolized in vivo to its active form, cycloguanil, a potent inhibitor of plasmodial DHFR.[7][8][9][10] this compound shares significant structural homology with proguanil, suggesting a similar mechanism of action centered on DHFR inhibition. The dichloro-substitution on the phenyl ring is a feature known to influence the binding affinity of inhibitors to the DHFR active site.[11]
This document serves as a practical guide for researchers investigating the inhibitory properties of this compound. It provides the foundational knowledge and detailed experimental procedures necessary to conduct robust enzyme inhibition studies.
Mechanism of Action: Targeting the Folate Pathway
The inhibitory action of 1-(3,4-Dichlorophenyl)biguanide, likely through its potential cyclized form analogous to cycloguanil, is predicated on its ability to bind to the active site of DHFR. This binding is typically competitive with the natural substrate, DHF.[12] The inhibitor's structure mimics that of the pteridine ring of folate, allowing it to occupy the same binding pocket on the enzyme. The affinity of the inhibitor for the enzyme is a critical determinant of its potency.
The binding of the inhibitor to the DHFR active site prevents the reduction of DHF to THF, thereby disrupting the folate cycle. This interruption has cascading effects on cellular metabolism, as depicted in the pathway diagram below.
Caption: Inhibition of the DHFR pathway by 1-(3,4-Dichlorophenyl)biguanide.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a DHFR inhibitor. It is imperative to include appropriate controls in all experiments to ensure the validity of the results.
Materials and Reagents
-
Enzyme: Recombinant human or target-specific (e.g., Plasmodium falciparum) Dihydrofolate Reductase (DHFR)
-
Inhibitor: this compound
-
Substrate: 7,8-Dihydrofolate (DHF)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.1% BSA.
-
Positive Control: Methotrexate (a well-characterized, potent DHFR inhibitor)[13]
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solutions
-
Equipment:
-
UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Calibrated multichannel pipettes
-
Incubator
-
Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[14][15][16] It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.[14][15]
Experimental Workflow:
Caption: Workflow for IC50 determination of a DHFR inhibitor.
Step-by-Step Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations. Ensure the final DMSO concentration in the assay is consistent and low (typically ≤1%) to avoid solvent effects.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor or vehicle control (DMSO in assay buffer)
-
DHFR enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.[13][17]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[18]
-
Data Presentation:
| 1-(3,4-Dichlorophenyl)biguanide HCl (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 8.5 ± 2.1 |
| 0.1 | 25.3 ± 3.5 |
| 1 | 48.7 ± 4.2 |
| 10 | 89.1 ± 2.8 |
| 100 | 97.6 ± 1.5 |
| IC50 (µM) | ~1.1 |
Note: The data presented in this table is illustrative and serves as an example.
Protocol 2: Enzyme Kinetic Analysis
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed by measuring the reaction velocity at various substrate and inhibitor concentrations.[12][19][20][21]
Step-by-Step Procedure:
-
Experimental Setup: Set up a matrix of experiments with varying concentrations of the substrate (DHF) and several fixed concentrations of this compound (including a zero-inhibitor control). The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Kinetic Measurements: For each combination of substrate and inhibitor concentrations, measure the initial reaction velocity as described in the IC50 determination protocol.
-
Data Analysis:
-
Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the kinetic parameters (Km and Vmax) and the mode of inhibition, transform the data using a linear plotting method, such as the Lineweaver-Burk plot (1/v vs. 1/[S]).[20]
-
Analyze the changes in the apparent Km and Vmax values in the presence of the inhibitor to deduce the inhibition mechanism.
-
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[12][20]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[20]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).[20]
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Km and Vmax are altered).[20]
Trustworthiness and Self-Validating Systems
To ensure the reliability of the experimental data, the following practices are essential:
-
Positive and Negative Controls: Always include a known inhibitor (e.g., methotrexate) as a positive control and a vehicle-only control (e.g., DMSO) as a negative control.
-
Enzyme Activity Confirmation: Verify the activity of the DHFR enzyme before initiating inhibitor screening.
-
Linearity of the Assay: Ensure that the reaction rates are measured within the linear range of the assay with respect to both time and enzyme concentration.
-
Replicates: Perform all experiments in triplicate or higher to ensure statistical significance.
-
Data Fitting: Utilize appropriate statistical software for non-linear regression analysis of dose-response curves and for fitting kinetic data.
Conclusion
This compound is a promising candidate for enzyme inhibition studies, particularly targeting Dihydrofolate Reductase. Its structural similarity to known antimalarial biguanides provides a strong rationale for its investigation as a DHFR inhibitor. The protocols detailed in this guide offer a robust framework for the characterization of its inhibitory potency and mechanism of action. By adhering to these methodologies and principles of scientific integrity, researchers can generate high-quality, reproducible data that will contribute to the understanding of this compound's therapeutic potential.
References
- The Active Metabolite of Proguanil: A Comprehensive Technical Guide. (2025). Benchchem.
- Crystal structure of dihydrofolate reductase from Plasmodium vivax: Pyrimethamine displacement linked with mutation-induced resistance. (n.d.). PMC - NIH.
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- Cycloguanil | C11H14ClN5 | CID 9049. (n.d.). PubChem - NIH.
- Cycloguanil. (n.d.). Wikipedia.
- In-Depth Technical Guide: Dihydrofolate Reductase (DHFR) Inhibition. (2025). Benchchem.
- Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. (1990). PubMed.
- 6A2K: Crystal structure of wild type Plasmodium falciparum DHFR-TS complexed with BT1, NADPH, and dUMP. (2019). RCSB PDB.
- Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: Structural basis for antifolate resistance and development of effective inhibitors. (2025).
- Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance and development of effective inhibitors. (2004). Parasitology | Cambridge Core.
- Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo.
- Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. (n.d.). Fiveable.
- Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibitors in Cell Culture. (2025). Benchchem.
- Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (n.d.). MDPI.
- 2.5: Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts.
- IC50 Determin
- Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.
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- Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed.
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- IC50. (n.d.). Wikipedia.
- A Detailed Protocol for IC50 Determination of Chitinase-IN-5. (n.d.). Benchchem.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). Clinical Chemistry | Oxford Academic.
- Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. (n.d.). PubMed Central.
- Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. (2025). PMC - PubMed Central.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI.
- The Mechanism of Action of Biguanides: New Answers to a Complex Question. (n.d.). PMC.
- (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Dihydrofolate reductase inhibitor. (n.d.). Wikipedia.
- What are DHFR inhibitors and how do they work? (2024).
- What are DHFR inhibitors and how do you quickly get the latest development progress? (2023). Synapse.
- [Biguanide--its Mechanism of Action and Indic
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Application Note: A Comprehensive Guide to Developing Cellular and Biochemical Assays for Targeted Protein Degradation
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable" with traditional small-molecule inhibitors.[1][2] Unlike inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to specifically eliminate a target protein of interest (POI).[3][4][5] This is most commonly achieved using heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) or smaller "molecular glue" degraders.[6][7][8][9]
PROTACs are bifunctional molecules featuring a ligand for the POI and another for an E3 ubiquitin ligase, connected by a linker.[6][10] This design facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[10][] Molecular glues, on the other hand, are smaller molecules that induce or stabilize a novel interaction between an E3 ligase and a POI.[2]
Developing a successful degrader requires a robust and multi-faceted screening cascade to characterize each step of this process. This guide provides an in-depth overview of the essential biochemical and cellular assays required to validate a compound's ability to induce protein degradation, explaining the causality behind experimental choices and providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.
The Targeted Protein Degradation (TPD) Cascade: A Mechanistic Overview
The efficacy of a protein-degrading compound is not determined by binding affinity alone but by the efficiency of several sequential biological events.[5] Understanding this cascade is fundamental to designing a logical and comprehensive assay workflow. Each step presents a critical juncture that can be quantitatively assessed to build a complete structure-activity relationship (SAR) profile for a candidate degrader.
The process begins with the compound entering the cell and engaging its two binding partners—the protein of interest (POI) and an E3 ubiquitin ligase. This culminates in the formation of a productive ternary complex, the cornerstone of the degrader's mechanism of action.[12][13] This proximity-induced event enables the E3 ligase to transfer ubiquitin molecules to the POI.[14] A poly-ubiquitin chain, typically linked via lysine 48 (K48), acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides, releasing the compound to repeat the cycle.[8][15]
Figure 1: The catalytic cycle of targeted protein degradation.
Section 1: Foundational Biochemical Assays (Cell-Free)
Before assessing a compound's activity in a complex cellular environment, it is crucial to confirm its ability to mediate the core molecular interactions in a controlled, cell-free system. These biochemical assays validate the fundamental hypothesis that the compound can physically bridge the POI and the E3 ligase to induce ubiquitination.
Binary Binding Affinity
The Rationale: The first step is to confirm that the degrader molecule can independently bind to its intended targets: the POI and the E3 ligase. While strong binary affinity does not always correlate with potent degradation, it is a prerequisite for forming the ternary complex.[12] Assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are used to measure the dissociation constant (Kd) for each binary interaction.[16]
Ternary Complex Formation and Cooperativity
The Rationale: The formation of a stable POI-degrader-E3 ligase ternary complex is the pivotal event in TPD.[] The stability and kinetics of this complex are often more predictive of degradation efficiency than binary binding affinities.[][12] Assays that measure ternary complex formation allow for the characterization of cooperativity (alpha, α) .
-
Positive Cooperativity (α > 1): The binding of one protein partner increases the compound's affinity for the other. This is a highly desirable property for a degrader.
-
Negative Cooperativity (α < 1): The binding of one protein partner hinders the binding of the other, which can limit degradation efficiency.[17]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are homogeneous, high-throughput proximity assays well-suited for this purpose.[13]
Protocol 1: In Vitro Ternary Complex Formation Assay (TR-FRET)
This protocol provides a generalized framework for a TR-FRET assay to quantify ternary complex formation.
| Component | Description |
| Principle | Measures the proximity between a donor fluorophore (e.g., on an anti-tag antibody for the POI) and an acceptor fluorophore (e.g., on an anti-tag antibody for the E3 ligase). A signal is generated only when the two are brought close together by the degrader. |
| Reagents | 1. Purified, tagged POI (e.g., His-tagged) 2. Purified, tagged E3 Ligase complex (e.g., GST-tagged VHL or CRBN complex) 3. Degrader compound stock (in DMSO) 4. TR-FRET Donor (e.g., Anti-His-Tb) 5. TR-FRET Acceptor (e.g., Anti-GST-d2) 6. Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20) |
| Plate | Low-volume, 384-well white or black microplate. |
Step-by-Step Methodology:
-
Compound Titration: Prepare a serial dilution of the degrader compound in assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.
-
Protein Preparation: Prepare a master mix of the POI and E3 ligase in assay buffer at 2X the final desired concentration (e.g., 20 nM POI, 40 nM E3 Ligase).
-
Assay Assembly:
-
Add 5 µL of the degrader compound dilution to each well.
-
Add 5 µL of the protein master mix to each well.
-
Incubate for 60 minutes at room temperature to allow the ternary complex to form.
-
-
Detection: Prepare a master mix of the TR-FRET donor and acceptor antibodies in assay buffer at 2X the final concentration. Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference) after a pulsed excitation.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the compound concentration to generate a bell-shaped curve, characteristic of ternary complex formation.[12]
In Vitro Ubiquitination
The Rationale: Demonstrating ternary complex formation is essential, but proving its functionality is the next logical step. An in vitro ubiquitination assay confirms that the induced complex is competent to facilitate the enzymatic transfer of ubiquitin to the POI.[14] This assay reconstitutes the key components of the ubiquitin cascade (E1, E2, E3, ubiquitin, and ATP) in a test tube.[14][15]
The result is typically visualized by Western blot, where a ladder of higher molecular weight bands corresponding to the ubiquitinated POI appears in a degrader-dependent manner.[18]
Section 2: Cellular Assays - Proving Degradation in a Physiological Context
While biochemical assays are invaluable for mechanistic studies, the ultimate test of a degrader is its ability to function within a living cell. Cellular assays are required to assess cell permeability, target engagement, and, most importantly, the extent and potency of POI degradation.
Quantifying Protein Degradation
The Rationale: The primary endpoint for any degrader is the reduction of the target protein level in cells. The traditional gold standard for this measurement is the Western blot. It provides direct, visual confirmation of protein loss and allows for precise quantification. By treating cells with a range of degrader concentrations, one can determine two key efficacy parameters:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the compound that induces 50% of the target protein's degradation.[19][20]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved, representing the efficacy of the degrader.[19][21]
More advanced, higher-throughput methods like Simple Western™, In-Cell Westerns, or reporter systems like NanoBRET™ and HiBiT can also be employed for faster screening.[3]
Protocol 2: Western Blotting for DC₅₀ and Dₘₐₓ Determination
This protocol outlines the process for treating cells and analyzing protein degradation via Western blot.
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., HEK293, or a cancer cell line relevant to the POI) in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the degrader compound in cell culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the degrader or vehicle.
-
Incubate for the desired time period (e.g., 18-24 hours). The optimal time should be determined via a time-course experiment.[22]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[23][24][25]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each supernatant using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[26]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[26]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and visualize the bands using a digital imager.
-
Quantify the band intensity for the POI and the loading control in each lane.
-
Normalize the POI signal to the loading control signal.
-
Normalize all data to the vehicle control (set to 100%).
-
-
Curve Fitting: Plot the normalized protein levels against the log of the degrader concentration. Fit the data using a four-parameter logistic non-linear regression model to calculate the DC₅₀ and Dₘₐₓ values.[21]
Section 3: Validating the Mechanism of Degradation
Observing protein loss is not sufficient; it is imperative to prove that the loss is occurring via the intended mechanism. These validation experiments are crucial for confirming that the compound functions as a bona fide degrader and not as a transcriptional or translational inhibitor.
The Role of Inhibitors
The Rationale: To confirm the involvement of the ubiquitin-proteasome system, cells are co-treated with the degrader and specific inhibitors of the pathway.
-
Proteasome Inhibitor (e.g., MG132, Bortezomib): If the degrader works through the proteasome, co-treatment with a proteasome inhibitor should "rescue" the POI from degradation, as the final degradation step is blocked.[10]
-
E3 Ligase Inhibitor (e.g., MLN4924 for Cullin-RING ligases): This inhibitor blocks the activity of the E3 ligase complex. Co-treatment should also prevent POI degradation, confirming the E3 ligase's role.[10]
Genetic Validation with CRISPR-Cas9
The Rationale: For ultimate confirmation, CRISPR-Cas9 gene editing can be used to knock out key components of the E3 ligase complex (e.g., VHL or CRBN).[27] A genuine degrader that relies on a specific E3 ligase will lose its ability to degrade the POI in these knockout cells, providing definitive genetic evidence for its mechanism of action.[28]
Figure 2: A logical workflow for degrader compound characterization.
Section 4: Assessing Downstream Functional Consequences
After confirming that a compound effectively degrades the POI via the intended mechanism, the final step is to measure the biological consequences of the protein's absence.
The Rationale: The therapeutic goal of degrading a protein is to elicit a specific biological response, such as inducing cancer cell death or reversing a disease phenotype. Therefore, it is essential to link POI degradation with a functional cellular outcome.
-
Cell Viability and Apoptosis Assays: If the POI is an oncoprotein, its degradation should lead to a decrease in cell proliferation or an increase in apoptosis. Standard assays like CellTiter-Glo® (for viability) or Caspase-Glo®/Annexin V staining (for apoptosis) can quantify these effects.[4][16]
-
Target-Specific Functional Assays: The choice of assay here is entirely dependent on the function of the POI. For example, if the POI is a transcription factor, a reporter gene assay or qPCR of downstream target genes could be used to measure the functional impact of its degradation.
Data Interpretation and Summary
A successful targeted protein degrader will show a consistent and logical pattern of results across the entire assay cascade. The data should be compiled to form a comprehensive profile of the compound.
| Parameter | Assay(s) | Interpretation |
| POI Binding (K_d) | SPR, ITC, FP | Confirms target engagement. A necessary, but not sufficient, condition for degradation. |
| E3 Ligase Binding (K_d) | SPR, ITC, FP | Confirms E3 ligase engagement. |
| Ternary Complex Formation | TR-FRET, AlphaLISA | Demonstrates the compound's ability to bridge the POI and E3 ligase. The shape and magnitude of the curve are key indicators. |
| Cooperativity (α) | TR-FRET, SPR | A value > 1 indicates a stable and favorable ternary complex, which is highly predictive of degradation efficiency.[17] |
| DC₅₀ | Western Blot, HiBiT/NanoBRET | Measures the potency of the degrader in a cellular context. Lower values are better.[19] |
| Dₘₐₓ | Western Blot, HiBiT/NanoBRET | Measures the efficacy of the degrader. Higher degradation percentages (lower remaining protein) are better.[19] |
| Mechanism Validation | Western Blot with Inhibitors, CRISPR | A "rescue" of the POI with proteasome or E3 ligase inhibitors confirms the degradation is on-pathway. |
| Functional EC₅₀ | Viability, Apoptosis, Phenotypic Assays | Measures the potency of the compound in a biological context. Should correlate with the DC₅₀. |
A common phenomenon to be aware of is the "hook effect," where at very high concentrations, the degrader's efficiency decreases.[22] This is caused by the formation of unproductive binary complexes (degrader-POI and degrader-E3) that cannot form the necessary ternary complex, effectively titrating out the components.[22] This highlights why the entire dose-response curve is critical for characterization.
Conclusion
The development of assays for protein-degrading compounds requires a systematic, multi-pronged approach that interrogates each step of the compound's mechanism of action. By progressing logically from foundational biochemical assays that confirm molecular interactions to cellular assays that quantify protein degradation and validate the mechanism, researchers can build a robust data package. This comprehensive characterization is essential for understanding structure-activity relationships, optimizing compound design, and successfully advancing novel targeted protein degraders toward therapeutic applications.
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Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology. [Link]
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Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. RSC Chemical Biology. [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
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Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. [Link]
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Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. [Link]
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Roy, M. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Bio-Techne. (n.d.). Targeted Protein Degradation. Bio-Techne. [Link]
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BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech. [Link]
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2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. [Link]
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ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. ChemPartner. [Link]
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Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Creative Biolabs. [Link]
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Sygnature Discovery. (n.d.). PROTAC® Protein Degraders. Sygnature Discovery. [Link]
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Wikipedia. (n.d.). Western blot. Wikipedia. [Link]
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Mattern, M. R., et al. (2006). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry. [Link]
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Kumar, A., et al. (2023). Ubiquitination detection techniques. Biotechnology and Applied Biochemistry. [Link]
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Discovery On Target. (2023). Protein Degraders and Molecular Glues Part 1 2023 Archive. Discovery On Target. [Link]
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BMG LABTECH. (2024). Molecular glues: new solutions for undruggable proteins. BMG LABTECH. [Link]
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Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]
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Ma, Y., et al. (2016). A genome-scale CRISPR-Cas9 screening method for protein stability reveals novel regulators of Cdc25A. Oncogene. [Link]
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Meacham, Z., et al. (2023). Cas9 degradation in human cells using phage anti-CRISPR proteins. PLOS Biology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 1-(3,4-Dichlorophenyl)biguanide HCl
Introduction:
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3,4-Dichlorophenyl)biguanide HCl. This document provides a comprehensive resource for troubleshooting and overcoming solubility challenges with this compound. The inherent physicochemical properties of this molecule—a hydrophilic biguanide group paired with a hydrophobic dichlorophenyl ring—often lead to difficulties in achieving desired concentrations in aqueous media, which is a critical factor for experimental success and reproducibility.
This guide is structured in a question-and-answer format to directly address common issues. The methodologies and explanations provided are grounded in established principles of pharmaceutical science, aiming to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general solubility characteristics of 1-(3,4-Dichlorophenyl)biguanide HCl, and why might I be observing poor solubility?
A1: 1-(3,4-Dichlorophenyl)biguanide HCl is a salt, which generally confers better aqueous solubility than its free base form. However, the molecule's structure presents a classic solubility challenge:
-
Hydrophilic Portion: The biguanide group is highly basic and, in the hydrochloride salt form, is protonated and positively charged. This ionic character promotes interaction with polar water molecules.
-
Hydrophobic Portion: The 3,4-dichlorophenyl ring is nonpolar and lipophilic, resisting dissolution in water.[1]
The overall aqueous solubility is a trade-off between these two opposing characteristics. Poor solubility is often observed when the hydrophobic nature of the dichlorophenyl ring dominates.
Initial Troubleshooting Steps:
-
Confirm the Compound's Form: Ensure you are using the hydrochloride salt (CAS No. 21703-08-2)[2][3][4][5], as the free base will be significantly less soluble.
-
Assess Purity: Impurities from synthesis can be less soluble and may precipitate, giving the appearance of low compound solubility.
-
Consider the Common Ion Effect: If your aqueous medium has a high pre-existing concentration of chloride ions, it can suppress the dissolution of the HCl salt.
Q2: How does pH impact the solubility of 1-(3,4-Dichlorophenyl)biguanide HCl, and what is the optimal pH for dissolution?
A2: The pH of the solvent is a critical determinant of solubility for this compound due to the ionizable biguanide group.
Scientific Rationale: The biguanide moiety has a high pKa, typically around 11.0, meaning it is a strong base.[6] At acidic to neutral pH values, the biguanide group is protonated, carrying a positive charge. This cationic form is more polar and thus more soluble in water. As the pH of the solution increases and approaches the pKa, the compound begins to deprotonate, forming the neutral, less soluble free base, which can lead to precipitation.
Experimental Protocol: Determining the pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2 to 9).
-
Equilibration: Add an excess of 1-(3,4-Dichlorophenyl)biguanide HCl to a known volume of each buffer in separate vials.
-
Agitation: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Filter the samples using a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]
Recommendations: For maximum solubility, maintain the pH of your solution in the acidic range, ideally between pH 3 and 6. If you observe precipitation in a solution, especially at or above neutral pH, acidification should be your first troubleshooting step.
Logical Workflow for pH Adjustment
Caption: Decision workflow for pH-based solubility troubleshooting.
Q3: Can co-solvents be used to improve solubility, and which are recommended?
A3: Yes, using a water-miscible organic solvent, known as a co-solvent, is a highly effective technique.[10][11][12][13] Co-solvents work by reducing the overall polarity of the solvent system, which helps to solvate the hydrophobic dichlorophenyl ring of the molecule.[11]
Recommended Co-solvents:
-
Ethanol & Propylene Glycol: Commonly used in pharmaceutical formulations due to their good solubilizing power and lower toxicity.[11][13]
-
Polyethylene Glycols (e.g., PEG 400): Effective solubilizers with low toxicity profiles.
-
Dimethyl Sulfoxide (DMSO): A very powerful solvent, but should be used with caution in biological assays as it can have independent cellular effects.
Illustrative Data on Co-solvent Efficacy
| Co-solvent System (v/v) | Expected Solubility Increase (Relative to Water) | Key Considerations |
| 10% Ethanol / Water | 5x - 15x | A good initial choice for balancing solubility and low toxicity. |
| 20% Propylene Glycol / Water | 10x - 30x | May increase the viscosity of the solution. |
| 10% DMSO / Water | >50x | Highly effective but may interfere with biological experiments. |
Experimental Protocol: Co-solvent Screening
-
Prepare a Range of Mixtures: Create several aqueous solutions containing different percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Saturation Solubility: Employ the equilibrium solubility method (as described in A2) for each co-solvent mixture.
-
Select the Optimal System: The goal is to use the lowest concentration of co-solvent that achieves your target compound concentration, thereby minimizing any potential off-target effects of the solvent itself.
Q4: What advanced methods can I use if high concentrations are required and standard methods are insufficient?
A4: For applications requiring very high concentrations, advanced formulation techniques such as complexation with cyclodextrins can be employed. This is a powerful strategy for significantly enhancing the aqueous solubility of poorly soluble drugs.[14][15][16][17]
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic central cavity.[15][17] They can encapsulate the hydrophobic part of a "guest" molecule—in this case, the 3,4-dichlorophenyl ring—within their cavity. This forms a new, water-soluble inclusion complex where the hydrophobic portion of the drug is shielded from the aqueous environment.[10][18]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Frequently used due to its high aqueous solubility and favorable safety profile.[17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative that is particularly effective for complexing with cationic drugs.
Experimental Workflow for Cyclodextrin Complexation
Caption: Step-by-step workflow for solubility enhancement using cyclodextrins.
References
- Chaudhary, V.B., & Patel, J.K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Patel, M., et al. (n.d.).
- (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR - Global Pharmaceutical Sciences Review.
- Muñoz-Ibarra, A., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Gali, A.D., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
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- (n.d.). PHMB (Polyhexamethylene biguanide). Solubility of Things.
- (n.d.). 1-(3,4-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE. ChemicalBook.
- (n.d.). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry | Request PDF.
- (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies.
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- (n.d.). Analytical method validation for metformin quantification in dissolution medium. GSC Online Press.
- (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- (n.d.). 21703-08-2(1-(3 4-DICHLOROPHENYL)BIGUANIDE HYDROC&) Product Description. ChemicalBook.
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- (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS.
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- (n.d.). 1-(3,4-Dichlorophenyl)biguanide, HCl. Appchem.
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- (2025, December 23). Co-solvent: Significance and symbolism.
- (n.d.). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride.
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- (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- (n.d.). Biguanide, 1-(p-chlorophenyl)-, monohydrochloride.
- (n.d.). 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram.
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- (n.d.). Biodegradability of end-groups of the biocide polyhexamethylene biguanide (PHMB) assessed using model compounds.
- (n.d.). 1-(3,5-Dichlorophenyl)biguanide 97 175205-04-6. Sigma-Aldrich.
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1-(3,4-Dichlorophenyl)biguanide hydrochloride stability in DMSO and cell media
Prepared by: Senior Application Scientist, Experimental Sciences Division
This guide provides in-depth technical support for researchers using 1-(3,4-Dichlorophenyl)biguanide hydrochloride. We will address common challenges related to its stability in Dimethyl Sulfoxide (DMSO) and cell culture media, offering troubleshooting advice and best practices to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What is the best solvent for preparing a stock solution of this compound for in vitro studies?
A: For cell-based assays, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] Biguanides are a class of polar, hydrophilic molecules, and DMSO is a highly effective aprotic solvent capable of dissolving them.[2][3] It is critical to use a high-purity, anhydrous grade of DMSO, as the solvent is very hygroscopic (readily absorbs moisture from the air).[1][4] The introduction of water can promote hydrolysis of the compound, especially during long-term storage.
Q2: How should I prepare and store my DMSO stock solution to maximize its stability?
A: To ensure maximum stability, prepare a concentrated stock solution, for example, at 10 mM.[4] High concentrations can improve compound stability in solution.[4] After completely dissolving the compound, it is imperative to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or, preferably, -80°C. This practice minimizes waste and, more importantly, prevents degradation caused by multiple freeze-thaw cycles.[4] Vials should also be protected from light to prevent potential photodegradation.[5]
Q3: What are the primary factors that can cause this compound to degrade in my cell culture medium?
A: The transition from a stable, aprotic DMSO environment to a complex, aqueous cell culture medium introduces several stability risks. The primary factors are:
-
pH: Biguanides are known to be pH-sensitive.[5] Cell culture media are buffered to a physiological pH (typically 7.2-7.4).[6] However, this aqueous, buffered environment can facilitate hydrolysis of the biguanide structure over time, a common degradation pathway for this class of compounds.[5][7] Extreme pH levels, both acidic and basic, are known to accelerate this degradation.[5][8]
-
Temperature: Incubating the compound at 37°C in the cell culture incubator will accelerate the rate of any potential degradation reactions compared to storage at low temperatures.[5]
-
Time: The compound's stability in the aqueous medium is time-dependent. It is crucial to minimize the time between dilution into the medium and its application to the cells. Storing the compound in a diluted, aqueous state is not recommended.
Q4: How can I visually identify potential precipitation or degradation of my compound?
A: Upon diluting the DMSO stock into your cell culture medium, visually inspect the solution against a light source. The appearance of any cloudiness, haziness, or particulate matter indicates that the compound may be precipitating out of solution due to lower solubility in the aqueous environment. This is often referred to as the compound "crashing out." While chemical degradation is not always visible, any change in the color of the stock solution over time could be an indicator.[5] The most reliable indicator of degradation, however, is a loss of the expected biological activity in your assay.
Troubleshooting Guide: Common Experimental Issues
This section explores common experimental problems and links them to the stability of this compound.
Issue 1: Diminished or Complete Loss of Biological Activity
You observe that your compound is no longer producing the expected biological effect, or the effect is significantly weaker than in previous experiments.
-
Underlying Cause (Causality): This is a classic sign of compound degradation. The biguanide functional group is essential for the activity of many such compounds.[9] Hydrolysis can cleave this structure, rendering the molecule inactive.[5] This degradation could have occurred in the DMSO stock due to improper storage (e.g., repeated freeze-thaws, moisture contamination) or after dilution in the cell culture medium during a lengthy incubation.
-
Troubleshooting & Validation Protocol:
-
Discard the old stock: Immediately discard the suspect stock solution aliquot.
-
Prepare a fresh solution: Make a new stock solution from the powdered compound in anhydrous DMSO.
-
Use a fresh aliquot: For the experiment, thaw a new, single-use aliquot of the freshly prepared stock.
-
Minimize incubation time: Dilute the compound in pre-warmed cell culture medium immediately before adding it to the cells.
-
Run controls: Compare the results from the newly prepared solution against a negative control (vehicle, i.e., DMSO) and, if possible, a positive control compound to ensure the assay itself is performing correctly.
-
Issue 2: High Variability and Poor Reproducibility Between Experiments
Your dose-response curves are inconsistent, and you cannot reproduce results from one experiment to the next.
-
Underlying Cause (Causality): This issue often points to inconsistent compound integrity or concentration. Using a single, large stock tube that is repeatedly thawed and frozen can introduce variability. Each freeze-thaw cycle increases the risk of water condensation entering the DMSO, which can progressively degrade the compound.[4] Alternatively, if the compound is not fully dissolved in the initial stock, the concentration of the solution drawn from it will not be consistent.
-
Troubleshooting & Validation Protocol:
-
Implement Aliquoting: If not already standard practice, ensure all new stock solutions are aliquoted into volumes appropriate for a single experiment.
-
Ensure Complete Dissolution: When preparing a new stock, ensure the compound is fully dissolved. This can be aided by brief vortexing. Visually confirm the absence of any solid particles.
-
Standardize the Workflow: Create and follow a strict standard operating procedure (SOP) for thawing, diluting, and applying the compound to your cells. Consistency in timing is key.
-
Issue 3: Visible Precipitate Forms in the Cell Culture Medium
When you add your compound's DMSO stock to the cell culture medium, the solution becomes cloudy or you see small particles.
-
Underlying Cause (Causality): This is a solubility issue. While this compound is soluble in DMSO, its solubility in an aqueous buffer is significantly lower. When a concentrated DMSO stock is diluted into the medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.[10]
-
Troubleshooting & Validation Protocol:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold stock to warm media can sometimes exacerbate precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a two-step or serial dilution. First, create an intermediate dilution in media, vortex gently, and then perform the final dilution. This gradual change in solvent can help keep the compound in solution.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is non-toxic and as low as possible (typically well below 1%, with <0.1% being ideal).[11] High concentrations of DMSO can also stress cells, independent of the compound's effect.[12]
-
Data Presentation & Key Protocols
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solution | ||
| Solvent | Anhydrous DMSO | Excellent solvent for biguanides; anhydrous grade prevents water-induced hydrolysis.[1] |
| Concentration | 10 mM or higher | Higher concentrations can improve the stability of the compound in solution.[4] |
| Storage Temperature | -20°C or -80°C | Low temperatures drastically reduce the rate of chemical degradation.[5] |
| Aliquoting | Mandatory (single-use volumes) | Prevents degradation from multiple freeze-thaw cycles and moisture contamination.[4] |
| Light Exposure | Store in the dark (e.g., amber vials) | Protects against potential photodegradation.[5] |
| Working Solution | ||
| Diluent | Pre-warmed (37°C) cell culture medium | Mimics experimental conditions and can aid solubility.[10] |
| Preparation | Prepare immediately before use | Biguanide stability is reduced in aqueous solutions; minimize time in media before cell application.[5][8] |
| Storage | Not Recommended | Do not prepare and store diluted aqueous solutions of the compound. |
Diagram 1: Recommended Workflow for Solution Preparation
This diagram outlines the critical steps from solid compound to final application in a cell culture experiment, emphasizing best practices for maintaining compound integrity.
Caption: Workflow for preparing and using the compound.
Diagram 2: Conceptual Model of Compound Instability
This diagram illustrates the factors that can compromise the stability of this compound when transitioning from a DMSO stock to an aqueous cell culture environment.
Caption: Factors leading to compound instability.
References
- Koburger, T., et al. (2013). Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. Journal of Pharmaceutical Analysis, 3(6), 408–414.
-
National Center for Biotechnology Information. (2013). Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of polyhexamethylene biguanide hydrochloride. Retrieved from [Link]
-
X GENAXXON. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Biomed. (n.d.). simple and sensitive method for determination of polyhexanide in multipurpose solution. Retrieved from [Link]
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Cavidi. (n.d.). DMSO, anhydrous - Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 1-(4-Chlorophenyl)biguanide hydrochloride - Safety Data Sheet. Retrieved from [Link]
- Bouattour, Y., et al. (2018). Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers. International Journal of Pharmaceutics, 544(1), 100-107.
-
National Center for Biotechnology Information. (n.d.). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. PubMed Central. Retrieved from [Link]
-
University of Huddersfield. (n.d.). Formation, properties, and stability of poly(hexamehylene biguanide) stabilised silver nanoparticles from the perspective of nov. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PubMed Central. Retrieved from [Link]
-
Appchem. (n.d.). 1-(3,4-Dichlorophenyl)biguanide, HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. Retrieved from [Link]
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ResearchGate. (n.d.). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
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ResearchGate. (n.d.). How long can a compound be stable in DMSO for?. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthetic Accesses to Biguanide Compounds. Retrieved from [Link]
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PubMed. (n.d.). In vitro antiplaque properties of a series of alkyl bis(biguanides). Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthetic accesses to biguanide compounds. Retrieved from [Link]
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Dutscher. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Illuminating a biologics development challenge: systematic characterization of CHO cell-derived hydrolases identified in monoclonal antibody formulations. Retrieved from [Link]
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PubMed. (2016). Cell culture media impact on drug product solution stability. Retrieved from [Link]
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ResearchGate. (n.d.). The Biguanides Metformin and Buformin in Combination with 2-Deoxy-glucose or WZB-117 Inhibit the Viability of Highly Resistant Human Lung Cancer Cells. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. Retrieved from [Link]
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PubMed. (2009). Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Fungal cell barriers and organelles are disrupted by polyhexamethylene biguanide (PHMB). Retrieved from [Link]
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Synaptic Systems. (n.d.). Protocol for VAChT Antibody (Cat. No. 139 008) Immunohistochemistry Paraffin embedded (IHC-P) Tissue Preparation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Altered intracellular pH regulation in cells with high levels of P-glycoprotein expression. Retrieved from [Link]
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Baylor College of Medicine. (n.d.). Conditioned Medium Secreted Cell line Culture Protocols. Retrieved from [Link]
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PubMed. (n.d.). The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. Retrieved from [Link]
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troubleshooting inconsistent experimental results with dichlorophenyl biguanide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dichlorophenyl biguanide. As a Senior Application Scientist, I've designed this space to address the common and often complex challenges researchers face when working with this class of compounds. Inconsistent experimental results can be a significant roadblock, and my goal here is to provide not just solutions, but also the underlying scientific reasoning to empower your research. This guide is structured to help you diagnose and resolve issues methodically, ensuring the integrity and reproducibility of your data.
I. Troubleshooting Inconsistent Experimental Results
This section is organized by common issues encountered during in vitro and in vivo experiments with dichlorophenyl biguanide. Each issue is followed by a series of questions to help you pinpoint the root cause, along with detailed explanations and corrective actions.
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, LDH)
You're observing significant standard deviations between replicate wells or inconsistent IC50 values across experiments.
Initial Diagnostic Questions:
-
Compound Preparation: Are you preparing fresh solutions of dichlorophenyl biguanide for each experiment?[1] How are you assessing its solubility and stability in your chosen solvent and final culture medium?
-
Cell Health: Are your cells within a consistent passage number range? Is the seeding density uniform across all wells?[1] Have you visually inspected the cells for signs of stress or contamination prior to treatment?
-
Assay Protocol: Are incubation times and temperatures strictly controlled?[1] Could the compound be interfering with the assay chemistry itself (e.g., reducing MTT in the absence of cells)?
Potential Causes & Corrective Actions
| Potential Cause | Scientific Rationale | Recommended Action |
| Compound Degradation/Precipitation | Dichlorophenyl biguanides, like other biguanides, can be unstable in solution over time, leading to reduced potency.[1] They are also polar and hydrophilic, but solubility can be affected by pH and salt concentration in the media.[2][3] | Protocol: Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[1] Before adding to cells, visually inspect the final dilution in media for any signs of precipitation. Consider a solubility test in your specific media conditions. |
| Inconsistent Cell Seeding/Health | Over-confluent or stressed cells exhibit altered metabolic rates and drug sensitivity, leading to variable responses.[1] | Protocol: Maintain a strict cell passaging schedule. Use a hemocytometer or automated cell counter to ensure accurate and consistent cell seeding density. Always perform a quick visual check of the cells with a microscope before adding the compound. |
| Assay Interference | Some compounds can directly interact with assay reagents. For example, a reducing agent could convert MTT to formazan, leading to a false-positive signal for cell viability. Biguanides have been noted for potential assay interference.[4] | Control Experiment: Run a control plate with your highest concentration of dichlorophenyl biguanide in cell-free media to check for direct effects on the assay reagents. If interference is detected, consider switching to an alternative cytotoxicity assay that uses a different detection principle (e.g., CellTiter-Glo® for ATP content, or a crystal violet assay for cell number). |
| Variable Culture Conditions | Changes in glucose concentration or oxygen levels can significantly impact the efficacy of biguanides, which often target cellular metabolism.[5][6] | Protocol: Standardize your cell culture conditions, particularly the glucose concentration in your media. If your research involves hypoxia, ensure that the oxygen levels are consistent and accurately controlled.[5][6] |
Issue 2: Lack of Expected Biological Response (e.g., No Inhibition of Oxidative Phosphorylation)
You are not observing the anticipated downstream effects of dichlorophenyl biguanide, such as a decrease in oxygen consumption or activation of AMPK.
Initial Diagnostic Questions:
-
Compound Concentration: Are you using a concentration that is relevant for the intended mechanism of action? Suprapharmacological concentrations may be required to inhibit complex I in vitro.[2][3]
-
Target Expression: Does your cell line express the necessary molecular targets for dichlorophenyl biguanide to exert its effects?
-
Experimental Timeline: Are you measuring the endpoint at an appropriate time point? Some effects may be rapid, while others require longer incubation.[7]
Potential Causes & Corrective Actions
| Potential Cause | Scientific Rationale | Recommended Action |
| Sub-optimal Compound Concentration | The mechanism of action of biguanides can be dose-dependent. Inhibition of mitochondrial complex I often requires higher concentrations than those needed to affect other targets like mitochondrial glycerophosphate dehydrogenase (mGPD).[2][3][8] | Experiment: Perform a dose-response experiment over a wide range of concentrations. Consult the literature for typical effective concentrations in your specific assay or cell line.[5] |
| Cell Line-Specific Differences | The metabolic phenotype of your cells (e.g., reliance on glycolysis vs. oxidative phosphorylation) will influence their sensitivity to metabolic inhibitors like dichlorophenyl biguanide. | Characterization: If possible, characterize the baseline metabolic profile of your cells. Consider testing the compound in a cell line known to be sensitive to biguanides as a positive control. |
| Incorrect Timing of Endpoint Measurement | The activation of signaling pathways, such as AMPK phosphorylation, can be transient.[7] Measuring too early or too late may miss the peak response. | Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point for observing the desired effect. For example, check for AMPK phosphorylation at several time points (e.g., 1, 4, 12, 24 hours) post-treatment. |
Experimental Workflow: Validating AMPK Activation
Caption: Workflow for a time-course experiment to determine optimal AMPK activation.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dichlorophenyl biguanide?
A1: Like other biguanides such as metformin and phenformin, dichlorophenyl biguanide is known to primarily target cellular energy metabolism.[3][5] Its effects are complex and can be dose-dependent. At higher, often suprapharmacological concentrations, it can inhibit complex I of the mitochondrial respiratory chain.[2][3] At more therapeutically relevant concentrations, it may inhibit mitochondrial glycerophosphate dehydrogenase (mGPD), leading to an altered cellular redox state.[2][8] These actions typically result in cellular energy stress, an increased AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[3][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the rapid action of 2-(2-chlorophenyl)ethylbiguanide on HT-29 cells under a serum- and glucose-deprived condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-(3,4-Dichlorophenyl)biguanide Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing 1-(3,4-Dichlorophenyl)biguanide. This guide is designed to provide you with a comprehensive framework for systematically determining and optimizing the dosage of this compound for your in vivo experiments. Given that 1-(3,4-Dichlorophenyl)biguanide is a research compound with limited publicly available in vivo data, this document emphasizes the principles and methodologies required to establish a safe and efficacious dosing regimen from the ground up.
Our approach is rooted in established preclinical pharmacologic principles, ensuring that your experimental design is robust, reproducible, and self-validating. We will proceed from foundational questions to detailed troubleshooting protocols, providing the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before embarking on in vivo studies with 1-(3,4-Dichlorophenyl)biguanide.
Q1: What is 1-(3,4-Dichlorophenyl)biguanide and what is its likely mechanism of action?
A1: 1-(3,4-Dichlorophenyl)biguanide belongs to the biguanide class of molecules. Its chemical structure is characterized by two linked guanidine groups with a 3,4-dichlorophenyl substitution.[1][2][3] While this specific molecule is not as extensively studied as its relatives, metformin and phenformin, its mechanism of action is presumed to follow the canonical biguanide pathway.[4][5]
The primary molecular target for biguanides is widely considered to be Complex I of the mitochondrial respiratory chain .[6][7] Inhibition of Complex I leads to a decrease in cellular ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[6][7] Activated AMPK then phosphorylates numerous downstream targets to restore energy homeostasis, which can result in effects like the inhibition of mTOR signaling and suppression of hepatic gluconeogenesis.[8] It is crucial to recognize that some biguanide effects can also be AMPK-independent.[7]
Diagram: Proposed Biguanide Signaling Pathway
Caption: General mechanism of biguanides.
Q2: There is no published in vivo data. What is a reasonable starting dose for my experiment?
A2: This is the most critical challenge. Without prior data, a starting dose must be estimated cautiously and then confirmed empirically. The recommended approach is to begin with a dose-range finding (DRF) study .[9][10]
To estimate a starting dose for your DRF study, consider the following:
-
In Vitro Data: Use your in vitro IC50 or EC50 values as a benchmark. A common, though highly approximate, starting point for in vivo studies is to aim for plasma concentrations that bracket the in vitro effective concentrations. However, this does not account for the complexities of absorption, distribution, metabolism, and excretion (ADME).
-
Analogue Compound Data: Look at established doses for other biguanides. For example, preclinical studies in mice often use metformin at doses ranging from 50 to 300 mg/kg.[11][12] Phenformin, which is more lipophilic and potent, is often used at lower doses.[5] Given the dichlorophenyl group on your compound, it may have different potency and pharmacokinetic properties. It is scientifically prudent to start at a dose significantly lower than those used for metformin, perhaps in the 5-10 mg/kg range , and escalate from there.
Crucial Caveat: Any starting dose is an educated guess. The true safe and effective range must be determined experimentally in your specific animal model and for your desired biological endpoint.
Q3: How should I formulate 1-(3,4-Dichlorophenyl)biguanide for in vivo administration?
A3: 1-(3,4-Dichlorophenyl)biguanide is typically supplied as a hydrochloride salt, which generally confers good aqueous solubility.[1][3]
Recommended Starting Formulation:
-
Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4.
-
Procedure:
-
Calculate the required amount of compound for your highest dose group and add a small overage (e.g., 10-15%).
-
Weigh the compound accurately.
-
Gradually add the vehicle while vortexing or sonicating. Gentle warming may be used if necessary, but check for compound stability first.
-
Ensure the compound is fully dissolved and the solution is clear before administration.
-
Prepare fresh on the day of dosing unless stability data indicates otherwise.
-
For compounds with poor solubility, formulation can become complex, potentially requiring vehicles like DMSO, PEG400, or Tween 80. However, always start with the simplest aqueous vehicle, as complex vehicles can have their own biological effects.
Troubleshooting Guide: Navigating In Vivo Challenges
This section is formatted to address specific problems you may encounter and provides systematic workflows to resolve them.
Problem: I administered my estimated starting dose and observed severe toxicity or animal mortality.
Solution: Conduct a Maximum Tolerated Dose (MTD) Study.
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[10][13] It is the essential first step in any in vivo study with a new compound and establishes your safe therapeutic window.
Workflow: Step-by-Step MTD Protocol
-
Animal Model: Use the same species, strain, and sex of animals as your planned efficacy study. Start with a small group size (n=2-3 per dose).
-
Dose Selection & Escalation:
-
Start with a low dose where no effects are expected (e.g., 1-5 mg/kg).
-
Select at least 3-4 dose levels, escalating geometrically (e.g., 5, 15, 45 mg/kg). This is more efficient than linear dose spacing.[14]
-
Include a vehicle-only control group.
-
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 5 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity. Key parameters are listed in the table below.
-
Endpoint: The MTD is reached when you identify a dose that causes reversible, manageable signs of toxicity (e.g., ~10% body weight loss) without mortality or severe distress. The dose level just below this is often used as the highest dose in subsequent efficacy studies.
Table: Key Parameters for MTD Monitoring
| Parameter Category | Specific Endpoints to Monitor |
| General Health | Body weight (daily), food/water intake, changes in posture or gait, lethargy, piloerection. |
| Gastrointestinal | Diarrhea, constipation. |
| Neurological | Tremors, convulsions, abnormal behavior. |
| Clinical Pathology | At study termination, collect blood for complete blood count (CBC) and serum chemistry (liver and kidney function markers like ALT, AST, BUN, creatinine). |
| Gross Pathology | At necropsy, examine major organs (liver, kidneys, spleen, heart, lungs) for any visible abnormalities. |
Problem: My compound is well-tolerated up to the MTD, but I am not seeing any biological effect or efficacy.
Solution: Design a Robust Dose-Response Efficacy Study & Consider PK/PD Analysis.
Lack of efficacy can stem from two primary issues: an insufficient dose or poor drug exposure at the target site.
Workflow: Dose-Response and PK/PD Integration
Diagram: Integrated Dose Optimization Workflow
Caption: A systematic workflow for in vivo dose optimization.
Part A: Dose-Response Efficacy Study
-
Dose Selection: Based on your MTD study, select 3-5 dose levels. Your highest dose should be at or near the MTD. The lower doses should descend in 2 to 3-fold increments. Crucially, include a vehicle control group.
-
Group Size: Use a statistically appropriate number of animals per group (n=8-12 is common) to detect a meaningful biological effect.
-
Endpoints: Clearly define your primary efficacy endpoint (e.g., tumor volume reduction, change in a blood biomarker). Measure this endpoint at predetermined time points.
-
Analysis: Plot the dose versus the effect. This will help you determine the Minimum Effective Dose (MED) —the lowest dose that produces a significant therapeutic effect.[10]
Part B: Introduction to Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
If efficacy is still elusive, it's time to ask: is the drug getting to its target? Pharmacokinetics (PK) describes what the body does to the drug (ADME), while pharmacodynamics (PD) describes what the drug does to the body (the effect you measured).[15][16]
-
PK Satellite Group: In your efficacy study, include a "satellite" group of animals. From these animals, you will collect blood samples at various time points after dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze Plasma Concentration: Use a suitable analytical method (like LC-MS) to measure the concentration of 1-(3,4-Dichlorophenyl)biguanide in the plasma at each time point. This will give you key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total drug exposure).[17]
-
PK/PD Correlation: The goal is to link the PK data (exposure) with your PD data (efficacy).[18][19] You might find that a certain minimum plasma concentration or AUC is required to see an effect. This insight is far more powerful than dose alone and can help you optimize the dosing schedule (e.g., twice daily vs. once daily) to maintain the required exposure.[15][17]
Problem: I am seeing high variability in my results between animals in the same dose group.
Solution: Review and Standardize Experimental Procedures.
High variability can mask a real treatment effect. Scrutinize the following areas:
-
Formulation: Is the drug completely in solution? If it's a suspension, is it being uniformly mixed before each animal is dosed? Inconsistent dosing is a major source of variability.
-
Dosing Technique: Ensure your administration technique (e.g., oral gavage) is consistent and accurate. Confirm correct placement to avoid mis-dosing.
-
Animal Factors: Are the animals of a consistent age and weight? Are they housed under identical conditions (light/dark cycle, temperature)? Stress can significantly impact physiological responses.
-
Biological Rhythm: Was dosing performed at the same time each day? Circadian rhythms can affect drug metabolism and response.
By systematically addressing these foundational, troubleshooting, and analytical steps, you can confidently and efficiently determine the optimal in vivo dose for 1-(3,4-Dichlorophenyl)biguanide, ensuring your research is built on a solid, reproducible pharmacological foundation.
References
- PK/PD modelling and simulations: utility in drug development. Drug Discovery Today.
- PK/PD modelling and simulations: utility in drug development.
- Preclinical PK/PD modeling with SimBiology.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Cancer Research.
- Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive.
- Addressing PK/PD Study Design Early in Development. Pharmaceutical Technology.
- Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
- Dose-ranging study. Wikipedia.
- Dose Range Finding Studies.
- What is a Dose-Ranging Study? DDReg Pharma.
- The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC.
- The Mechanism of Action of Biguanides: New Answers to a Complex Question.
- Dosages of metformin in In vitro and In vivo experiments.
- 1-(3, 4-Dichlorophenyl)biguanide hydrochloride, min 97%, 1 gram. Aladdin Scientific.
- (PDF) Synthetic Accesses to Biguanide Compounds.
- Biguanides: What They Are, Uses & Side Effects. Cleveland Clinic.
- The mechanisms of action of metformin. PMC.
- 1-(3,4-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE. ChemicalBook.
- The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI.
- Therapeutic repurposing of biguanides in cancer. PMC.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [chemicalbook.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What is a Dose-Ranging Study? [ddregpharma.com]
- 14. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 15. PK/PD modelling and simulations: utility in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. mathworks.com [mathworks.com]
Technical Support Center: Analysis of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride Degradation Products
Welcome to the technical support center for the analysis of 1-(3,4-Dichlorophenyl)biguanide hydrochloride and its degradation products. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stability-indicating assays for this compound. The insights provided herein are based on established principles of forced degradation studies and data from structurally related biguanide compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the known instability of biguanide compounds like proguanil and metformin under stress conditions, this compound is anticipated to degrade primarily through hydrolysis.[1][2][3] The most probable degradation pathway involves the cleavage of the biguanide moiety.
Key Degradation Pathways:
-
Acid and Base-Catalyzed Hydrolysis: The biguanide structure is susceptible to hydrolysis at both acidic and basic pH.[4][5] The primary point of cleavage is expected to be the C-N bonds within the biguanide chain.
-
Oxidative Degradation: While potentially less significant than hydrolysis, oxidation can also contribute to degradation, possibly leading to the formation of related impurities.[5][6]
-
Thermal and Photolytic Stability: Many biguanide compounds exhibit relative stability under thermal and photolytic stress.[6] However, this should be experimentally confirmed for this compound.
A likely major degradation product, analogous to the formation of 4-chloroaniline from proguanil, is 3,4-dichloroaniline .[4] Other potential degradation products could arise from further breakdown of the biguanide chain.
Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[1][2][6] For structural elucidation and confirmation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[4][7][8]
Q3: I am not seeing any degradation of my compound under stress conditions. What should I do?
If you observe less than the target degradation (typically 5-20%), you may need to employ more stringent stress conditions.[9] Consider the following adjustments:
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).[6]
-
Increase Concentration of Stress Agent: For acid and base hydrolysis, you can increase the molarity of the acid (e.g., from 0.1 M HCl to 1 M HCl) or base.[6] For oxidative stress, increase the concentration of hydrogen peroxide.
-
Extend Exposure Time: If increasing temperature or concentration is not feasible or desirable, extend the duration of the stress study.
It is crucial to introduce these changes stepwise to avoid excessive degradation, which can complicate the identification of primary degradation products.
II. Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the analysis of this compound degradation products.
Issue 1: Poor chromatographic peak shape (tailing or fronting) for the parent compound.
-
Underlying Cause: Biguanides are basic compounds and can exhibit strong interactions with residual silanols on the surface of silica-based C18 columns, leading to peak tailing. Peak fronting can be a sign of column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3.5) to keep the biguanide protonated and minimize interactions with silanols.
-
Use a Low-Ionic Strength Buffer: Incorporate a buffer like phosphate or formate at a low concentration (e.g., 10-20 mM) to maintain a consistent pH and improve peak shape.
-
Consider an End-Capped Column: Utilize a high-quality, end-capped C18 column specifically designed to reduce silanol activity.
-
Reduce Sample Concentration: If peak fronting is observed, dilute your sample to avoid overloading the column.
-
Issue 2: Co-elution of degradation products.
-
Underlying Cause: The polarity of some degradation products may be very similar to the parent compound or other degradants, making separation challenging with a standard isocratic method.
-
Troubleshooting Steps:
-
Implement a Gradient Elution: A gradient method, where the proportion of the organic solvent in the mobile phase is increased over time, can effectively resolve compounds with different polarities.[10]
-
Optimize Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.
-
Adjust pH: A slight change in the mobile phase pH can alter the ionization state of the analytes and improve separation.
-
Change Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a C8 or a phenyl column, which will provide alternative selectivity.
-
Issue 3: A new, unexpected peak appears in my chromatogram during the stability study.
-
Underlying Cause: This could be a secondary degradation product, an interaction product with an excipient (if analyzing a formulation), or a contaminant.
-
Troubleshooting Steps:
-
Analyze a Placebo Sample: If working with a formulated product, analyze a placebo (containing all excipients except the active pharmaceutical ingredient) subjected to the same stress conditions to rule out excipient degradation.
-
Employ LC-MS: The most definitive way to identify an unknown peak is to analyze the sample using LC-MS to obtain its mass-to-charge ratio (m/z) and fragmentation pattern.[4][7] This information is crucial for proposing a chemical structure.
-
Evaluate the Degradation Timeline: Analyze samples at multiple time points during the forced degradation study. Primary degradation products will appear first, while secondary products will form as the primary ones degrade further.
-
III. Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study based on ICH guidelines.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 1 M NaOH, and dilute with mobile phase. |
| Base Hydrolysis | Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute with mobile phase.[1] |
| Oxidative Degradation | Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and dilute with mobile phase.[6] |
| Thermal Degradation | Expose the solid drug substance to 80°C in a hot air oven for 48 hours. Dissolve the stressed powder in a suitable solvent and dilute to the target concentration. |
| Photolytic Degradation | Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1] |
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This serves as a starting point for developing a robust analytical method.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Phosphate buffer (pH 3.0 with o-phosphoric acid)B: AcetonitrileGradient: 0-5 min (10% B), 5-20 min (10-70% B), 20-25 min (70% B), 25-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
IV. Visualizations
Experimental Workflow
Caption: Proposed primary degradation pathway.
V. References
-
Nandini RP, Seema SS. Development and validation of stability-indicating RP-HPLC method for estimation of Proguanil Hydrochloride in tablet dosage form. J Chem Pharma Sci. 2013;3(4):206-217.
-
RP-HPLC method for simultaneous estimation of atovaquone and proguanil. Research Article. 2024.
-
A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences.
-
Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity. ResearchGate. 2025.
-
Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing. 2018.
-
Metabolism of 1-(3,4-dichlorobenzyl)-5-octylbiguanide in the dog. PubMed.
-
Development and validation of stability-indicating RP-HPLC method for Estimation of Atovaquone. ResearchGate. 2025.
-
Forced Degradation Studies. MedCrave online. 2016.
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. 2021.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Research Article. 2023.
-
Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed.
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. PMC - NIH.
-
3,4-dichlorophenylbiguanide [Supplementary Concept]. NCBI MeSH Result.
-
Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. ResearchGate.
-
Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. 2020.
-
Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. PubMed Central. 2023.
-
Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucidation Using LC-Q-ToF-MS/MS and NMR. PubMed.
-
HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. MDPI. 2020.
-
Related substances (Imps A-F) and degradation products (DPs) of metformin. ResearchGate.
-
Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI.
-
Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. Sci-Hub.
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies.
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. 2009.
-
This compound. Sigma-Aldrich.
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. 2018.
-
Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. PubMed.
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH.
-
Determination of polyhexamethylene biguanide hydrochloride. ResearchGate.
-
degradation product formed: Topics by Science.gov. Science.gov.
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. RP-HPLC method for simultaneous estimation of atovaquone and proguanil. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Preventing Precipitation of 1-(3,4-Dichlorophenyl)biguanide in Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3,4-Dichlorophenyl)biguanide and encountering challenges with its solubility and precipitation in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Understanding the Challenge: The Physicochemical Nature of Biguanides
Biguanides are a class of compounds characterized by two guanidine groups linked by a common nitrogen atom.[1] This structure imparts a polar and hydrophilic nature, making them generally soluble in aqueous media.[1] However, the solubility of specific biguanide derivatives, such as 1-(3,4-Dichlorophenyl)biguanide, can be significantly influenced by various factors, leading to precipitation.
The dichlorophenyl group in 1-(3,4-Dichlorophenyl)biguanide introduces a hydrophobic element to the molecule.[2] This can lead to a delicate balance between its hydrophilic biguanide portion and the hydrophobic phenyl ring, making its solubility sensitive to changes in the solution environment.[2]
Troubleshooting Guide & FAQs
This section addresses common issues related to the precipitation of 1-(3,4-Dichlorophenyl)biguanide in a question-and-answer format.
Q1: My 1-(3,4-Dichlorophenyl)biguanide solution, which was initially clear, has now formed a precipitate. What are the likely causes?
A1: Precipitation of a previously clear solution of 1-(3,4-Dichlorophenyl)biguanide can be attributed to several factors that disrupt the equilibrium of the dissolved state. The primary suspects are:
-
pH Shift: Biguanides are basic compounds, and their solubility is often pH-dependent.[3][4] A change in the pH of your solution, perhaps due to the absorption of atmospheric CO2 or interaction with other components, can alter the ionization state of the biguanide and decrease its solubility.[5]
-
Temperature Fluctuation: For most solids, solubility increases with temperature.[6][7] If your solution was prepared at an elevated temperature and subsequently cooled, it might have become supersaturated, leading to precipitation. Conversely, some compounds exhibit decreased solubility at higher temperatures.[7]
-
Solvent Evaporation: Over time, especially if the solution is not stored in a tightly sealed container, solvent evaporation can increase the concentration of the solute, potentially exceeding its solubility limit.
-
Common Ion Effect: If another soluble compound sharing a common ion with your 1-(3,4-Dichlorophenyl)biguanide salt (e.g., chloride if you are using the hydrochloride salt) is introduced, it can suppress the dissociation of your compound and reduce its solubility, causing it to precipitate.[8][9][10][11][12]
-
Degradation: The precipitate could be an insoluble degradation product of the parent compound.[3]
Q2: How can I prevent the precipitation of 1-(3,4-Dichlorophenyl)biguanide in my aqueous solution?
A2: Preventing precipitation involves controlling the factors mentioned above. Here are several strategies:
-
pH Control: Maintaining an optimal pH is crucial. The use of a suitable buffer system can help stabilize the pH and keep the biguanide in its more soluble, ionized form.[5][13]
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds.[6][14][15] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[15][16]
-
Temperature Control: Store your solutions at a constant and appropriate temperature.[13] Avoid freeze-thaw cycles unless the stability of the compound under these conditions is known.
-
Excipients: Certain excipients can enhance the solubility and stability of active pharmaceutical ingredients (APIs).[17][18][19][20] These can include solubilizing agents or precipitation inhibitors.[21][22]
-
Concentration Management: Whenever possible, work with concentrations that are well below the saturation point of the compound under your experimental conditions.
Q3: What is the first step I should take to troubleshoot a solution that has already precipitated?
A3: The first logical step is to analyze the precipitate and the supernatant to understand the nature of the problem.
-
Separate the Precipitate: Centrifuge the solution to pellet the precipitate and carefully decant the supernatant.
-
Analyze the Supernatant: Measure the concentration of the dissolved 1-(3,4-Dichlorophenyl)biguanide in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will tell you the current solubility under the problematic conditions.
-
Characterize the Precipitate: If possible, analyze the precipitate to determine if it is the original compound or a degradation product. Techniques like FT-IR, NMR, or Mass Spectrometry can be useful. A simple melting point determination can also be informative if you have a reference standard. The melting point for 1-(3,4-Dichlorophenyl)biguanide hydrochloride is reported to be in the range of 222-228 °C.[23]
This initial analysis will guide your subsequent troubleshooting efforts.
Q4: Can I just redissolve the precipitate by heating the solution?
A4: While heating can often redissolve a precipitate by increasing the solubility of the compound, this approach should be used with caution.[24]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of your compound.[24] You should first confirm the thermal stability of 1-(3,4-Dichlorophenyl)biguanide.
-
Temporary Solution: If the underlying cause of precipitation is not addressed (e.g., pH shift), the compound will likely precipitate again upon cooling.
Heating should be considered a temporary fix and should be followed by a more robust solution to maintain long-term stability.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to prevent and troubleshoot precipitation.
Protocol 1: Determining the pH-Solubility Profile of 1-(3,4-Dichlorophenyl)biguanide
This protocol will help you identify the optimal pH range for maintaining the solubility of your compound.
Objective: To determine the solubility of 1-(3,4-Dichlorophenyl)biguanide across a range of pH values.
Materials:
-
1-(3,4-Dichlorophenyl)biguanide
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system or a validated spectrophotometric method for concentration analysis.
Procedure:
-
Prepare saturated solutions by adding an excess amount of 1-(3,4-Dichlorophenyl)biguanide to each buffer in separate vials.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present in each vial.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of dissolved 1-(3,4-Dichlorophenyl)biguanide using your analytical method.
-
Plot the solubility (concentration) as a function of pH.
Expected Outcome: This plot will reveal the pH range where the solubility of 1-(3,4-Dichlorophenyl)biguanide is maximal.
Protocol 2: Screening for Effective Co-solvents
This protocol will help you identify a suitable co-solvent to enhance the solubility of your compound.
Objective: To evaluate the effect of different co-solvents on the solubility of 1-(3,4-Dichlorophenyl)biguanide.
Materials:
-
1-(3,4-Dichlorophenyl)biguanide
-
A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Aqueous buffer at the optimal pH determined in Protocol 1.
-
Vials, shaking incubator, centrifuge, and analytical instrumentation as in Protocol 1.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50 v/v).
-
Create saturated solutions by adding an excess of 1-(3,4-Dichlorophenyl)biguanide to each co-solvent/buffer mixture.
-
Follow steps 2-7 from Protocol 1 for each co-solvent system.
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.
Expected Outcome: This will allow you to identify the most effective co-solvent and the optimal concentration to prevent precipitation.
Data Presentation
The following table summarizes hypothetical data from a pH-solubility and co-solvent screening study for 1-(3,4-Dichlorophenyl)biguanide.
| pH | Solubility (mg/mL) in Aqueous Buffer | Solubility (mg/mL) with 20% Ethanol | Solubility (mg/mL) with 20% PEG 400 |
| 2.0 | 15.2 | 25.8 | 28.1 |
| 4.0 | 12.5 | 21.3 | 23.4 |
| 6.0 | 8.1 | 14.2 | 16.5 |
| 7.0 | 5.3 | 9.8 | 11.7 |
| 8.0 | 2.1 | 4.5 | 5.9 |
| 10.0 | 0.5 | 1.2 | 1.8 |
Note: This data is illustrative and should be experimentally determined for your specific compound and conditions.
Visualization of Workflows
The following diagrams illustrate the logical flow of the troubleshooting and experimental design processes.
Troubleshooting Workflow
Caption: An experimental workflow for enhancing solubility.
Concluding Remarks
The precipitation of 1-(3,4-Dichlorophenyl)biguanide in solution is a multifaceted challenge that can be overcome with a systematic and informed approach. By understanding the physicochemical properties of the compound and methodically investigating the effects of pH, co-solvents, and other formulation variables, you can develop robust solutions that maintain the integrity and efficacy of your experiments.
This guide provides a framework for your troubleshooting and development efforts. Remember that each compound and experimental system is unique, and the protocols provided here should be adapted to your specific needs.
References
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Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals. Link
-
Cite one strategy to prevent the precipitation of the active ingredient out of the solution during storage. Homework.Study.com. Link
-
What Is the Common Ion Effect? Patsnap Eureka. Link
-
PHMB (Polyhexamethylene biguanide). Solubility of Things. Link
-
Preventing API Precipitation in Slow-Release Tablet Formulations. Pharma.Tips. Link
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Link
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FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. PPTX. Link
-
The Common Ion Effect. MCAT Content - MedLife Mastery. Link
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Technical Support Center: Stability of Biguanide, Dihydriodide in Solution. Benchchem. Link
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Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. Link
-
Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Link
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Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC - NIH. Link
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Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. Link
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Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. PMC - NIH. Link
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The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Link
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Estimation of drug precipitation upon dilution of pH-cosolvent solubilized formulations. PubMed. Link
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Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. ACS Publications. Link
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The Role of Excipients in Pharmaceutical Formulations. Farbe Firma Pvt Ltd. Link
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Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. Link
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Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development - ACS Publications. Link
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How Excipients Impact Drug Absorption, Stability, and Shelf Life. Adroit Pharmachem. Link
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Cosolvent. Wikipedia. Link
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Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Link
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How can I inhibit the Precipitation of Poorly Water-Soluble Drugs from syrup Formulations ? ResearchGate. Link
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. Link
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Principle of Common-ion Effect and its Application in Chemistry: a Review. ResearchGate. Link
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Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis. Link
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common ion effect. Britannica. Link
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Common-ion effect. Wikipedia. Link
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This compound. ChemicalBook. Link
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Technical Support Center: Protocol Refinement for Reproducible Biguanide Compound Experiments
Welcome to the Technical Support Center dedicated to enhancing the reproducibility and reliability of your biguanide compound experiments. Biguanides, such as the widely used anti-diabetic drug metformin, are a class of compounds with significant therapeutic potential being explored in various fields, including oncology and metabolic diseases.[1][2] However, their unique chemical properties can present challenges in experimental design and execution, leading to variability in results.[3][4]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome common hurdles and generate robust, reproducible data. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Synthesis and Purification – The Foundation of Reproducibility
The quality and purity of your biguanide compound are paramount for obtaining reliable experimental data. Issues at this initial stage can cascade and lead to misinterpretation of results.
Troubleshooting Guide: Synthesis and Purification
| Issue | Potential Causes | Solutions & Scientific Rationale |
| Low reaction yield during synthesis | - Incomplete reaction due to suboptimal conditions (temperature, time, solvent).- Side reactions leading to byproducts like melamine.[2] | - Optimize reaction conditions: Systematically vary reaction time and temperature. Solvents like toluene or xylene can be effective.[2][5]- Control stoichiometry: Use precise molar ratios of reactants, such as dimethylamine hydrochloride and dicyandiamide for metformin synthesis.[2][6]- Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and formation of the product. |
| Difficulty in purifying the final compound | - High polarity of biguanides makes them challenging to separate from polar impurities using standard silica gel chromatography.[3][4]- Presence of multiple tautomeric forms can lead to peak broadening or multiple spots on TLC.[3] | - Recrystallization: This is a powerful technique for purifying biguanides. Experiment with different solvent systems (e.g., ethanol, water, or mixtures).[2]- Ion-exchange chromatography: Can be effective for separating charged biguanide molecules from neutral impurities.- Reverse-phase HPLC: A suitable method for both analytical and preparative purification of polar compounds like biguanides.[7][8] |
| Presence of unknown impurities in the final product | - Incomplete reaction or side reactions.- Degradation of the compound during workup or storage. | - Thorough characterization: Utilize a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC to identify and quantify impurities.[9][10]- Adjust workup procedure: Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures) that could cause degradation. |
Workflow for Biguanide Synthesis and Purification
Caption: A generalized workflow for the synthesis, purification, and characterization of biguanide compounds.
Section 2: Compound Characterization and Handling – Ensuring Identity and Stability
Accurate characterization and proper handling are crucial to ensure you are working with the correct, stable compound throughout your experiments.
FAQs: Compound Characterization and Handling
Q1: What are the key analytical techniques for characterizing biguanide compounds?
A1: A multi-pronged approach is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure.[10][11][12] Due to the presence of exchangeable protons (N-H), deuterated solvents like D₂O or DMSO-d₆ are used.[9] The chemical shifts of the protons and carbons provide a unique fingerprint of the molecule.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[9]
-
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound.[7][8] A single, sharp peak is indicative of a pure sample. It is also a powerful tool for quantifying the compound in various matrices.[7][13]
Q2: My biguanide compound appears to be degrading. What are the recommended storage conditions?
A2: Biguanides can be susceptible to hydrolysis and oxidation.[14] To ensure stability:
-
Storage Temperature: Store solutions in a cool, dark place, ideally refrigerated (2-8 °C), unless precipitation occurs at lower temperatures.[14]
-
Protection from Light: Protect solutions from light to prevent potential photodegradation.[14]
-
Inert Containers: Use tightly sealed, inert containers to prevent contamination and solvent evaporation.[14]
-
pH: The stability of some biguanides can be pH-dependent. It is advisable to store them in a buffer system that maintains a stable pH if they are in solution for extended periods.
Q3: I'm observing solubility issues with my biguanide compound. How can I improve this?
A3: Biguanides are generally hydrophilic and soluble in aqueous media.[1] However, issues can arise:
-
Salt Form: The salt form of the biguanide can influence its solubility. Hydrochloride salts are common and typically have good water solubility.[5]
-
pH Adjustment: The solubility of biguanides can be influenced by pH due to their basic nature. Adjusting the pH of the solvent may improve solubility.
-
Co-solvents: For less polar biguanide derivatives, the use of a small amount of a water-miscible organic co-solvent like DMSO or ethanol may be necessary. Always perform a vehicle control in your experiments to account for any effects of the co-solvent.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Section 3: In Vitro and Cell-Based Assays – Achieving Consistent and Meaningful Results
Reproducibility in cell-based assays is a common challenge. Careful attention to detail in protocol execution is critical for generating reliable data.
Troubleshooting Guide: In Vitro and Cell-Based Assays
| Issue | Potential Causes | Solutions & Scientific Rationale |
| High variability between replicate wells in a cell viability assay (e.g., MTT, MTS) | - Uneven cell seeding.- "Edge effect" in multi-well plates.[15]- Inaccurate drug dilutions.[15] | - Improve cell seeding technique: Ensure a homogenous single-cell suspension before plating. Gently rock the plate in a cross pattern after seeding to distribute cells evenly.[15]- Mitigate edge effect: Avoid using the perimeter wells of the plate, or fill them with sterile media or PBS to maintain humidity.[15]- Prepare fresh and accurate dilutions: Use calibrated pipettes and perform serial dilutions carefully.[15][16] |
| Inconsistent results in clonogenic (colony formation) assays | - Cell clumping leading to non-distinct colonies.- Suboptimal cell seeding density.[15] | - Ensure single-cell suspension: Gently triturate the cell suspension before plating to break up clumps.[15]- Optimize seeding density: Perform a titration experiment to determine the optimal number of cells to seed for your specific cell line to obtain well-separated colonies.[15][17] |
| Difficulty in detecting apoptosis or other cellular responses | - Insufficient drug concentration or incubation time.- Use of an inappropriate assay for the expected mechanism. | - Perform dose-response and time-course experiments: This will help identify the optimal concentration and duration of treatment to observe the desired effect.[17][18][19]- Select appropriate assays: Based on the known or hypothesized mechanism of action of your biguanide, choose relevant assays (e.g., Annexin V/PI staining for apoptosis, Western blotting for specific protein expression).[18][20] |
Protocol: Standardized Cell Viability (MTT) Assay
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of the biguanide compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.[16]
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[17][19]
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17]
-
Read the absorbance at the appropriate wavelength (e.g., 490-570 nm) using a microplate reader.[16][17]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[16]
-
Logical Flow for Troubleshooting In Vitro Assays
Caption: A decision-making flowchart for troubleshooting common issues in in vitro assays with biguanide compounds.
By systematically addressing these common challenges and adhering to rigorous experimental practices, you can significantly enhance the reproducibility of your biguanide research and contribute to the generation of high-quality, reliable scientific knowledge.
References
- Technical Support Center: Method Refinement for Consistent Biguanide Bioactivity - Benchchem. (URL: )
- Technical Support Center: Stability of Biguanide, Dihydriodide in Solution - Benchchem. (URL: )
-
Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed. (URL: [Link])
-
Characterization of biguanides by 15N NMR spectroscopy - Semantic Scholar. (URL: [Link])
- Application Note and Protocol: Dissolving and Using Metformin (Antidiabetic Agent 5) for Cell Culture - Benchchem. (URL: )
-
Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions - MDPI. (URL: [Link])
-
A structural basis for biguanide activity - PMC - PubMed Central - NIH. (URL: [Link])
-
(PDF) Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC - ResearchGate. (URL: [Link])
-
HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies. (URL: [Link])
-
Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S | ACS Omega. (URL: [Link])
-
Synthesis method of metformin hydrochloride (2017) | Mo Qianqian - SciSpace. (URL: [Link])
-
Total synthesis of metformin - The Science Snail. (URL: [Link])
-
Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - Spandidos Publications. (URL: [Link])
-
Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy | ACS Omega. (URL: [Link])
-
Molecular structure in the solid state (X-ray crystallography) and in solution ( 1 H and 13 C nuclear magnetic resonance spectroscopy) of 1,3-diazetid ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29900001859. (URL: [Link])
- CN101450919A - Metformin hydrochloride purification method - Google P
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC. (URL: [Link])
-
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction | ACS Omega - ACS Publications. (URL: [Link])
-
Synthetic accesses to biguanide compounds - PMC - NIH. (URL: [Link])
-
Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions - PubMed Central. (URL: [Link])
-
Storage conditions PHMB - Laboratoire Pareva. (URL: [Link])
-
PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20% - Ataman Kimya. (URL: [Link])
-
EasyChair Preprint Assessing the Impact of Metformin on the Viability of Lung Cancer Cells. (URL: [Link] assessing_the_impact_of_metformin_on_the_viability_of_lung_cancer_cells)
-
Determination of Biguanide Groups in Polyhexamethylene Biguanide Hydrochloride by Titrimetric Methods | Request PDF - ResearchGate. (URL: [Link])
-
Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC - PubMed Central. (URL: [Link])
-
Opinion on Polyaminopropyl Biguanide (PHMB) - Submission III - Public Health - European Commission. (URL: [Link])
-
Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers - NIH. (URL: [Link])
-
Biguanide - Wikipedia. (URL: [Link])
-
Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. (URL: [Link])
-
Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC - NIH. (URL: [Link])
-
Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. (URL: [Link])
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Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - NIH. (URL: [Link])
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BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals. (URL: [Link])
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Structure Elucidation and NMR - Hypha Discovery. (URL: [Link])
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Opinion on Synthetic Accesses to Biguanide Compounds — Beilstein Journal | by Kwonwoo Noah Lee | Nov, 2025 | Medium. (URL: [Link])
-
Effect of metformin on the proliferation, apoptosis, invasion and autophagy of ovarian cancer cells - Spandidos Publications. (URL: [Link])
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(PDF) Synthetic Accesses to Biguanide Compounds - ResearchGate. (URL: [Link])
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(PDF) Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - ResearchGate. (URL: [Link])
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use of nmr in structure ellucidation | PDF - Slideshare. (URL: [Link])
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Troubleshooting and optimizing lab experiments - YouTube. (URL: [Link])
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Technical Support Center: Managing Cytotoxicity of 1-(3,4-Dichlorophenyl)biguanide
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers dedicated to advancing drug discovery, we often work with compounds that, while promising, present significant challenges. 1-(3,4-Dichlorophenyl)biguanide is one such molecule. Its potent biological activity is often accompanied by off-target cytotoxicity in normal, healthy cells, which can complicate data interpretation and obscure the true therapeutic potential.
This guide is structured from my field-proven experience to help you navigate these challenges. We will move from foundational questions to actionable troubleshooting protocols. My goal is to equip you not just with steps to follow, but with the underlying scientific rationale to make informed decisions in your own experiments. Let's begin by dissecting the core issues.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common initial questions and concerns researchers face when working with 1-(3,4-Dichlorophenyl)biguanide.
Q1: What is 1-(3,4-Dichlorophenyl)biguanide and what is its likely mechanism of action?
A1: 1-(3,4-Dichlorophenyl)biguanide belongs to the biguanide class of compounds. Structurally, it is related to well-known antimalarial drugs like Proguanil and Chlorproguanil.[1][2] These drugs, and their active metabolites, primarily function by inhibiting the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is critical for the synthesis of nucleotides, which are the building blocks of DNA.[4] By blocking this pathway, biguanides disrupt parasite replication.[3]
However, the biguanide structure itself, particularly at higher concentrations, is also known to inhibit mitochondrial complex I of the electron transport chain.[5][6] This is a key mechanism for other biguanides like metformin and phenformin.[7][8] Therefore, it is highly probable that 1-(3,4-Dichlorophenyl)biguanide exhibits a dual mechanism: DHFR inhibition and mitochondrial disruption.
Q2: Why am I observing high cytotoxicity in my normal cell lines, even at concentrations that are effective against my target (e.g., cancer, parasite-infected) cells?
A2: This is a classic challenge of selectivity. The cytotoxicity you're observing in normal cells likely stems from the compound's effect on the mitochondria. While your target cells might have a specific vulnerability you are exploiting (e.g., higher reliance on folate metabolism), nearly all eukaryotic cells rely on mitochondria for energy production. Inhibition of mitochondrial complex I disrupts ATP production, generates excessive reactive oxygen species (ROS), and can trigger apoptosis (programmed cell death), affecting both healthy and target cells.[5][9] Normal cells, which rely heavily on oxidative phosphorylation, can be particularly sensitive to this disruption.[10]
Q3: What are the primary biochemical events leading to this off-target cytotoxicity?
A3: The cytotoxicity cascade is typically initiated by two main events:
-
Mitochondrial Complex I Inhibition: This is the primary insult. By blocking the electron transport chain, the compound causes a drop in mitochondrial membrane potential (ΔΨm) and a reduction in ATP synthesis.[6][11]
-
Increased Reactive Oxygen Species (ROS) Production: The "stalled" electron transport chain leads to the leakage of electrons, which then react with oxygen to form superoxide radicals and other ROS.[12] This creates a state of oxidative stress that damages cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[12]
Q4: How can I quickly determine if the observed cell death is primarily due to apoptosis or necrosis?
A4: The most direct method is to use a dual-staining flow cytometry assay with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Early Apoptosis: Cells will be Annexin V positive and PI negative.
-
Late Apoptosis/Necrosis: Cells will be positive for both Annexin V and PI.
-
Necrosis: Cells are typically Annexin V negative and PI positive (though this population can be difficult to distinguish from late apoptosis). A key early indicator of apoptosis specifically related to mitochondrial insult is the dissipation of the mitochondrial membrane potential (ΔΨm), which can be measured before the externalization of phosphatidylserine (the target of Annexin V).[13][14]
Section 2: Troubleshooting Guide - Experimental Mitigation Strategies
This section provides actionable protocols to diagnose and manage the cytotoxicity of 1-(3,4-Dichlorophenyl)biguanide in your normal cell lines.
Issue 1: High Background Cytotoxicity Obscures the Therapeutic Window
Your first objective is to define a clear therapeutic window: the concentration range where the compound is effective against your target cells but minimally toxic to normal cells.
Troubleshooting Step 1.1: Rigorous Dose-Response Analysis
-
Rationale: A comprehensive dose-response curve is the cornerstone of any cytotoxicity study. It allows you to precisely determine the IC50 (half-maximal inhibitory concentration) for both your target and non-target (normal) cell lines. The ratio of these IC50 values defines the selectivity index.
-
Protocol: Determining IC50 using an MTT Assay
-
Cell Seeding: Seed your target and normal cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 1-(3,4-Dichlorophenyl)biguanide in your culture medium. A typical range might be from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., DMSO in medium).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. You should now have a final volume of 200 µL per well with the desired 1x final concentrations.
-
Incubation: Incubate the plates for a relevant duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[15]
-
Measurement: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm.
-
Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the results on a semi-log graph to determine the IC50 values.
-
-
Data Presentation:
Cell Line Type IC50 (µM) Selectivity Index (IC50 Normal / IC50 Target) HCT116 Colon Cancer (Target) e.g., 5.2 e.g., 7.1 CCD-18Co Normal Colon Fibroblast e.g., 37.0 N/A A549 Lung Cancer (Target) e.g., 8.9 e.g., 3.5 | BEAS-2B | Normal Bronchial Epithelial | e.g., 31.5 | N/A |
-
Workflow Diagram:
Caption: Workflow for determining IC50 and selectivity index.
Issue 2: Rapid Onset of Cell Death Suggests Acute Oxidative Stress
If you observe significant cytotoxicity in normal cells within a short timeframe (e.g., < 24 hours), it strongly suggests that acute oxidative stress is a primary driver.
Troubleshooting Step 2.1: Co-treatment with an Antioxidant
-
Rationale: To test the hypothesis that ROS production is the main culprit, you can co-treat the cells with an antioxidant. N-acetylcysteine (NAC) is an excellent choice as it is a precursor to glutathione, a major intracellular antioxidant.[16] If NAC rescues the normal cells from cytotoxicity, it provides strong evidence for an oxidative stress-mediated mechanism.[17][18]
-
Protocol: NAC Rescue Experiment
-
Experimental Design: Set up four treatment groups for your normal cell line:
-
Vehicle Control
-
1-(3,4-Dichlorophenyl)biguanide alone (at its IC50 or 2x IC50)
-
N-acetylcysteine (NAC) alone (e.g., 5 mM)
-
Compound + NAC (co-treatment)
-
-
Procedure: Seed cells as described for the MTT assay. Pre-treat the "NAC alone" and "Compound + NAC" wells with NAC for 1-2 hours. Then, add the 1-(3,4-Dichlorophenyl)biguanide to the appropriate wells.
-
Analysis: After the desired incubation period (e.g., 24 hours), perform an MTT or other viability assay. A significant increase in viability in the "Compound + NAC" group compared to the "Compound alone" group indicates a successful rescue.
-
-
Expected Outcome & Interpretation:
Treatment Group % Viability (Relative to Vehicle) Interpretation Vehicle Control 100% Baseline Compound (1x IC50) ~50% Expected Cytotoxicity NAC (5 mM) ~100% NAC is not toxic | Compound + NAC | > 85% | Successful Rescue: Confirms ROS-mediated cytotoxicity |
-
Mechanism Diagram:
Caption: NAC mitigates cytotoxicity by quenching compound-induced ROS.
Issue 3: Investigating Early Apoptotic Events via Mitochondrial Dysfunction
To confirm that the compound's primary intracellular target is the mitochondrion, you should directly measure its impact on mitochondrial health.
Troubleshooting Step 3.1: Measuring Mitochondrial Membrane Potential (ΔΨm)
-
Rationale: A healthy mitochondrion maintains a high negative charge across its inner membrane, known as the mitochondrial membrane potential (ΔΨm). This potential is essential for ATP production.[11] Many cytotoxic compounds that target mitochondria cause a rapid collapse of this potential, which is a very early and reliable indicator of apoptosis.[13][14]
-
Protocol: Assessing ΔΨm using TMRE Staining
-
Reagent: Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
-
Cell Culture: Culture your normal cells on glass-bottom dishes or in a 96-well black-walled plate suitable for fluorescence microscopy or plate reader analysis.
-
Treatment: Treat cells with 1-(3,4-Dichlorophenyl)biguanide at 1x and 2x the IC50 for a short duration (e.g., 2, 4, or 6 hours).
-
Controls:
-
Negative Control: Vehicle-treated cells (should show bright mitochondrial staining).
-
Positive Control: Cells treated with FCCP (e.g., 10 µM for 15-30 min), a potent mitochondrial uncoupler that will rapidly dissipate the ΔΨm (should show dim, diffuse staining).
-
-
Staining: During the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 20-100 nM.
-
Imaging/Measurement: Wash the cells with warm PBS or medium and immediately analyze them.
-
Microscopy: Capture images using a red fluorescent channel (e.g., TRITC/Rhodamine).
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity.
-
-
Interpretation: A significant decrease in TMRE fluorescence in the compound-treated cells compared to the vehicle control indicates a loss of ΔΨm and confirms direct mitochondrial toxicity.
-
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorproguanil Hydrochloride? Retrieved from [Link]
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Palorini, R., Simonetto, T., Cirulli, C., & Chiaradonna, F. (2013). Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death. International Journal of Cell Biology, 2013, 243876. [Link]
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Patsnap Synapse. (2024, June 14). What is Chlorproguanil Hydrochloride used for? Retrieved from [Link]
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Wikipedia. (n.d.). Cycloguanil. Retrieved from [Link]
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Sartorius. (n.d.). Incucyte® Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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Palorini, R., Simonetto, T., Cirulli, C., & Chiaradonna, F. (2013). Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death. International Journal of Cell Biology, 2013, 243876. [Link]
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Edwards, G., et al. (1990). Variability in the metabolism of proguanil to the active metabolite cycloguanil in healthy Kenyan adults. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(4), 492-5. [Link]
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Taylor & Francis. (n.d.). Cycloguanil – Knowledge and References. Retrieved from [Link]
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Lyle, P. A., Mitsopoulos, P., & Suntres, Z. E. (2011). N-acetylcysteine modulates the cytotoxic effects of Paclitaxel. Chemotherapy, 57(4), 298-304. [Link]
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Winstanley, P., & Ward, S. (2004). Chlorproguanil-dapsone for treating uncomplicated malaria. Cochrane Database of Systematic Reviews. [Link]
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Servais, H., et al. (2008). N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. INIS-IAEA. [Link]
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Páez-Ribes, M., et al. (2022). Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. Antioxidants, 11(10), 2008. [Link]
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Tirkey, N., et al. (2012). Inhibition of mitochondrial complex I by various non-steroidal anti-inflammatory drugs and its protection by quercetin via a coenzyme Q-like action. Mitochondrion, 12(1), 125-32. [Link]
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ResearchGate. (n.d.). N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel | Request PDF. Retrieved from [Link]
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Kumar, A., et al. (2024). Complex I inhibition shifts mitochondrial dynamics and regulates cancer cell survival, providing a synthetic lethal interaction. bioRxiv. [Link]
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Ingenta Connect. (2014). Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Isolated Rat Hepatocytes. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports, 11(1), 5432. [Link]
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Kallio, A., et al. (2021). The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. Antioxidants, 10(4), 552. [Link]
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Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 14(13), 3220. [Link]
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Cleveland Clinic. (n.d.). Biguanides: What They Are, Uses & Side Effects. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(21), 6653. [Link]
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Infoscience. (2019). Towards Elucidating the Mechanism of Action of Biguanides. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6542. [Link]
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Viollet, B., et al. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1561-1569. [Link]
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National Center for Biotechnology Information. (2021). Biguanide drugs enhance cytotoxic effects of cisplatin by depleting aspartate and NAD+ in sensitive cancer cells. eLife, 10, e69531. [Link]
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National Center for Biotechnology Information. (2019). Phenylethynylbenzyl-modified biguanides inhibit pancreatic cancer tumor growth. Scientific Reports, 9(1), 10852. [Link]
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Technical Support Center: A Guide to Preventing Compound Degradation During Long-Term Storage
For researchers, scientists, and professionals in drug development, maintaining the integrity of chemical compounds is paramount. The stability of these compounds directly impacts the reliability and reproducibility of experimental results. This guide provides in-depth technical advice, troubleshooting solutions, and frequently asked questions to help you mitigate compound degradation during long-term storage.
Introduction: The Critical Importance of Compound Stability
Chemical and physical stability are the cornerstones of reliable research.[1] An unstable compound can lead to a cascade of issues, including loss of potency, altered chemical properties, and the formation of toxic byproducts.[2] These changes can compromise experimental outcomes, leading to inaccurate data and potentially unsafe therapeutic agents.[2][3] Understanding the factors that influence stability is the first step toward implementing effective storage strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions about compound storage and degradation.
Q1: What are the primary factors that cause compound degradation?
A1: Several environmental and chemical factors can contribute to the degradation of compounds. The most common include:
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[2][4][5] Conversely, excessively low temperatures are not always ideal and can cause compounds to precipitate out of solution.
-
Humidity/Moisture: Water can act as a reactant in hydrolysis, breaking down susceptible functional groups such as esters and amides.[2][3][4][6] Hygroscopic compounds are particularly vulnerable to moisture.[1]
-
Light: Exposure to light, especially UV radiation, can provide the energy needed to break chemical bonds, a process known as photodegradation.[2][3][4][7]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation, particularly for compounds with electron-rich functional groups like phenols and aldehydes.[2][3][4][7]
-
pH: The stability of many compounds is highly dependent on the pH of their environment.[3][4] Both acidic and basic conditions can catalyze hydrolytic degradation.[7]
Q2: What are the ideal general storage conditions for chemical compounds?
A2: While the optimal conditions are compound-specific, some general best practices apply:
-
Temperature Control: A cool, dark, and dry environment is the standard recommendation.[8] For many compounds, storage at -20°C or -80°C is recommended for long-term stability.[9] Refrigerated storage (2–8°C) is suitable for many temperature-sensitive chemicals.[10]
-
Container Selection: The right container is crucial for preventing contamination and degradation.[10][11] Glass containers are often preferred for acidic or neutral compounds, while chemically resistant plastic may be suitable for others.[8] For light-sensitive compounds, amber or opaque containers are essential.[8][12]
-
Inert Atmosphere: For oxygen-sensitive compounds, storage under an inert gas like nitrogen or argon can prevent oxidative degradation.[10]
-
Labeling: Always label containers clearly with the chemical name, date of receipt or preparation, and any specific storage requirements or hazards.[8][11][13]
Q3: How do I know if my compound is degrading?
A3: Several signs can indicate compound degradation:
-
Inconsistent Experimental Results: This is often the first red flag that a compound's integrity may be compromised.[3]
-
Physical Changes: Observe for changes in color, precipitation, or the appearance of condensation within the container.[1]
-
Analytical Evidence: Techniques like High-Performance Liquid Chromatography (HPLC) can reveal the presence of new peaks, indicating the formation of degradation products.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can also show changes in the peak pattern over time.[15]
Troubleshooting Guide: Addressing Specific Storage Issues
This section provides a question-and-answer format to troubleshoot specific problems you might encounter.
Issue 1: My experimental results are inconsistent, and I suspect compound degradation.
Q: What are the first steps I should take to troubleshoot this?
A: Start by systematically evaluating your storage and handling procedures.
-
Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your stock solution.[14] Compare a freshly prepared sample with your stored stock. The appearance of new peaks in the chromatogram of the stored sample is a strong indicator of degradation.[14]
-
Review Storage Conditions: Ensure the compound is stored at the manufacturer's recommended temperature and protected from light and moisture.[7] Check temperature logs for any fluctuations.
-
Evaluate Handling Procedures: Repeated freeze-thaw cycles can degrade sensitive compounds.[3] Aliquoting stock solutions into single-use volumes can mitigate this.[9] Also, ensure that compounds are allowed to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.[9]
-
Check for Contamination: Ensure the purity of solvents and reagents used, as impurities can sometimes catalyze degradation.[9][14]
Issue 2: I have a new, light-sensitive compound. What are the best practices for storing and handling it?
Q: How can I best protect a photolabile compound?
A: Protecting a light-sensitive compound requires diligence at every step.
-
Storage: Store the compound in amber-colored vials or containers that block UV and visible light.[8] For extra protection, you can wrap the container in aluminum foil.
-
Handling: Whenever possible, work with the compound in a dark room or under low-light conditions.[15] Use amber-colored labware or wrap tubes and flasks in foil during experiments.[3][7]
-
Experimental Setup: When conducting experiments, protect your samples from ambient light. This is especially critical for long incubation periods.
Issue 3: My compound is dissolved in DMSO, and I'm concerned about long-term stability.
Q: What are the potential issues with storing compounds in DMSO, and how can I avoid them?
A: While DMSO is a common solvent, it presents some challenges for long-term storage.
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This can introduce water into your stock solution, potentially leading to hydrolysis of your compound.[7]
-
Precipitation at Low Temperatures: DMSO freezes at a relatively high temperature (18.5°C). When DMSO solutions are frozen, the compound can precipitate out of solution. Upon thawing, it may not fully redissolve, leading to an inaccurate concentration.
Best Practices for DMSO Solutions:
-
Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO to minimize initial water content.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction from the air.[9]
-
Proper Sealing: Store aliquots in tightly sealed vials.
-
Storage Temperature: For many compounds in DMSO, storage at -80°C is preferred over -20°C to ensure the DMSO remains frozen and to slow degradation.[9]
-
Thawing: When thawing, ensure the entire solution is liquid and vortex gently to redissolve any precipitate before use.[9]
Key Degradation Pathways and Prevention Strategies
Understanding the chemical reactions that lead to degradation is key to preventing them. The following diagram illustrates common degradation pathways.
Caption: Common degradation pathways influenced by environmental factors.
Experimental Protocol: Assessing Compound Stability
To empirically determine the stability of a compound under your specific experimental conditions, a stability study is recommended.
Objective:
To assess the stability of a compound in a specific buffer over a defined period.
Materials:
-
Compound of interest
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column and detector
-
Incubator or water bath
-
Calibrated pH meter
-
Amber vials or tubes
Procedure:
-
Stock Solution Preparation:
-
Sample Preparation:
-
Incubation:
-
Incubate the test sample under the desired conditions (e.g., 37°C), protected from light.[14]
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[14]
-
Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile and store at -20°C until analysis.[14]
-
-
HPLC Analysis:
-
Analyze all samples (including the t=0 control) using a validated HPLC method.
-
Ensure the method can separate the parent compound from potential degradation products.[16]
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.[14]
-
Normalize the peak areas to the t=0 sample to determine the percentage of the compound remaining over time.
-
A loss of more than 10-15% of the parent compound typically indicates significant degradation.
-
The following flowchart outlines the stability assessment workflow.
Caption: Experimental workflow for assessing compound stability.
Summary of Recommended Storage Conditions
The following table provides a general guide for storing different types of compounds. Always consult the manufacturer's data sheet for specific recommendations.
| Compound Type | Recommended Storage Conditions | Rationale |
| Solid/Powder | Room temperature to -20°C, in a desiccator, protected from light. | Minimizes exposure to moisture and light, which are primary degradation factors for solids. |
| Solutions in Organic Solvents (e.g., DMSO, Ethanol) | -20°C to -80°C, in single-use aliquots, tightly sealed. | Prevents solvent evaporation, reduces degradation rates, and minimizes moisture absorption. |
| Aqueous Solutions | 2-8°C for short-term, -20°C or -80°C for long-term. Avoid repeated freeze-thaw cycles. | Low temperatures slow microbial growth and chemical degradation. Freezing can prevent hydrolysis but may cause precipitation. |
| Light-Sensitive Compounds | Store in amber or opaque containers, in the dark. | Prevents photodegradation.[8] |
| Oxygen-Sensitive Compounds | Store under an inert atmosphere (e.g., nitrogen, argon). | Prevents oxidative degradation.[10] |
Conclusion
Proactive and informed compound management is a critical component of successful research. By understanding the factors that contribute to degradation and implementing robust storage and handling protocols, you can ensure the integrity of your compounds, leading to more reliable and reproducible scientific outcomes. When in doubt, performing a simple stability study can provide invaluable information about how your compound behaves under your specific experimental conditions.
References
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- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
- A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods - Benchchem.
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- Technical Support Center: Prevention of Compound Degradation During Experiments - Benchchem.
- What Is The Best Way To Store Chemical Solvents? - Enviro Tech International, Inc.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Factors Affecting Stability - Gyan Sanchay.
- A Beginner's Guide to Chemical Storage Best Practices - Moravek.
- THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. (2022, March 16).
- The Top 10 Best Practices For Proper Chemical Storage. (2025, November 17).
- How to Implement Proper Pharmaceutical Storage - Revolutionized. (2025, May 27).
- DM-01 Technical Support Center: Preventing Compound Degradation - Benchchem.
- What is the best way to tell if a compound is degrading? - ResearchGate. (2013, April 26).
- CHEMICAL STABILITY OF DRUGS - IIP Series.
- Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life - Academically. (2025, December 12).
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Technical Support Center: Optimizing Incubation Times for 1-(3,4-Dichlorophenyl)biguanide Studies
Welcome to the technical support guide for researchers utilizing 1-(3,4-Dichlorophenyl)biguanide. This document provides in-depth, field-proven insights into optimizing experimental parameters, with a core focus on the critical variable of incubation time. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the use of 1-(3,4-Dichlorophenyl)biguanide, a potent biguanide analog.
Q1: What is the primary mechanism of action for 1-(3,4-Dichlorophenyl)biguanide, and how does this dictate the necessary incubation time?
A: Understanding the mechanism is fundamental to experimental design. Like other biguanides such as metformin and phenformin, 1-(3,4-Dichlorophenyl)biguanide's primary target is the mitochondrial respiratory chain, specifically Complex I .[1][2]
-
Mechanism: Inhibition of Complex I disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio. This energy stress is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][3][4] Activated AMPK then phosphorylates numerous downstream targets to restore energy homeostasis, often by inhibiting anabolic processes (like protein synthesis via the mTOR pathway) and promoting catabolic ones.[5][6]
-
Impact on Incubation Time: The time required to observe an effect is directly related to which part of this pathway you are measuring.
-
Rapid Events (Minutes to < 4 hours): Direct effects on mitochondria, such as a decrease in the Oxygen Consumption Rate (OCR), and the initial activation of AMPK (via phosphorylation) can occur very quickly.[7][8] Cellular uptake of biguanides can reach a steady state within minutes.[9]
-
Intermediate Events (4 - 24 hours): Changes in downstream signaling, such as the phosphorylation of AMPK targets (e.g., ACC) or adaptive metabolic shifts like increased glycolysis (measured by Extracellular Acidification Rate, ECAR), take longer to manifest.[10][11]
-
Long-Term Events (24 - 72 hours): Phenotypic outcomes that require significant changes in gene expression, protein synthesis, or cumulative metabolic disruption—such as cytotoxicity, apoptosis, or inhibition of cell proliferation—require the longest incubation times.[12][13][14]
-
This sequence of events is visually summarized in the signaling pathway diagram below.
Caption: Signaling cascade initiated by 1-(3,4-Dichlorophenyl)biguanide.
Q2: I'm not seeing any effect from my compound. What are the most common troubleshooting steps?
A: This is a frequent challenge. Before questioning the compound's activity, it's crucial to validate the experimental setup. The table below outlines common pitfalls and solutions.
| Problem | Potential Cause | Recommended Solution |
| No observable effect at any concentration. | Incubation time is too short. | The chosen endpoint (e.g., cell death) may require a longer duration to manifest. Perform a time-course experiment (see Protocol 1) to identify the optimal time point. For many cell lines, 24h is too short to see significant cytotoxicity.[14] |
| Sub-optimal compound concentration. | Perform a dose-response curve to identify the EC50 or IC50. Biguanide effects can be highly dose-dependent.[8] | |
| Cell type is resistant. | Different cell lines have vastly different metabolic profiles and sensitivities. Cells that are highly glycolytic may be less sensitive to mitochondrial inhibitors. Consider using a positive control cell line known to be responsive. | |
| Compound instability. | While biguanides are generally stable in aqueous solution at neutral pH, verify the stability in your specific culture medium over the incubation period, especially for long-term (48-72h) experiments.[15] | |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize for 12-24 hours before adding the compound. |
| "Edge effects" in microplates. | Evaporation from wells on the perimeter of a 96-well plate can concentrate the compound and affect cell viability.[13] Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier. | |
| Fluctuations in incubator conditions. | Ensure stable temperature (37°C), humidity, and CO2 levels, as these are critical for cell health and drug response.[16] |
Q3: My cells are showing unexpected levels of toxicity, even at low concentrations. What could be wrong?
A: Unanticipated cytotoxicity often points to underlying metabolic stress in the cell culture system.
-
Cause 1: Extended Incubation Time: Cytotoxicity is a cumulative effect. An incubation time that is appropriate for a metabolic assay (e.g., 4-8 hours) may be excessively long when assessing viability, leading to widespread cell death even at lower doses.
-
Cause 2: Culture Media Composition: This is a critical, often overlooked variable. Cells grown in standard high-glucose media can compensate for mitochondrial inhibition by up-regulating glycolysis. However, if you culture cells in media with galactose instead of glucose, they are forced to rely on oxidative phosphorylation for ATP.[11] This makes them exquisitely sensitive to mitochondrial inhibitors like 1-(3,4-Dichlorophenyl)biguanide, revealing toxicity at much lower concentrations and shorter incubation times.[11]
-
Cause 3: Cell Confluency: Overly confluent cell monolayers can experience nutrient depletion and hypoxia, creating a stressful microenvironment that sensitizes them to further metabolic insults from the biguanide. Always aim for a consistent, sub-confluent density (e.g., 70-80%) at the time of assay.
Q4: What are the typical incubation time ranges for common assays used in biguanide studies?
A: The optimal time is always empirically determined for your specific model system. However, the following table provides validated starting points.
| Assay Type | Endpoint Measured | Typical Incubation Time | Key Considerations & Rationale |
| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | Acute (minutes) to 4 hours | Direct inhibition of Complex I is rapid. The Seahorse XF Analyzer can measure real-time changes immediately following compound injection.[10][17] |
| Glycolytic Rate | Extracellular Acidification Rate (ECAR) | 1 - 24 hours | The compensatory shift to glycolysis (Warburg effect) is an adaptive response that takes time to fully engage.[10][11] |
| AMPK Activation | Phospho-AMPK (Thr172) levels | 30 minutes - 8 hours | Phosphorylation is a rapid post-translational modification in response to AMP:ATP ratio changes. Peak activation is often seen within a few hours.[5] |
| Cytotoxicity / Viability | MTT, Resazurin, CellTiter-Glo®, etc. | 24 - 72 hours | Cell death is a downstream consequence of prolonged metabolic collapse and requires significant time to become measurable.[13][14][18] |
| Gene/Protein Expression | HIF-1α, GRP78, etc. | 8 - 48 hours | Changes require transcription and translation, which are slower processes. For example, HIF-1α protein expression can be suppressed by biguanides within this timeframe.[2][19] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Analysis
This protocol provides a framework for empirically defining the best incubation duration for any given endpoint. The example uses a cytotoxicity assay, but the principle is universal.
Objective: To identify the incubation time that provides the most robust and reproducible assay window for measuring the cytotoxic effects of 1-(3,4-Dichlorophenyl)biguanide.
Methodology:
-
Cell Seeding: Plate your cells of interest in multiple 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Prepare a 2X concentration series of 1-(3,4-Dichlorophenyl)biguanide in complete culture medium. Include a vehicle-only control (e.g., DMSO at 0.1%).
-
Treatment: Carefully remove the seeding medium from the cell plates and add an equal volume of the 2X compound dilutions to the appropriate wells.
-
Time-Course Incubation: Place all plates back into the incubator.
-
At the 24-hour mark, remove one plate.
-
At the 48-hour mark, remove a second plate.
-
At the 72-hour mark, remove the final plate.
-
-
Viability Assessment: At each time point, perform your chosen viability assay (e.g., Resazurin or MTT) according to the manufacturer's protocol.[20][21] Ensure the incubation with the assay reagent itself is consistent across all plates (e.g., 4 hours for resazurin).[13]
-
Data Analysis:
-
Normalize the data for each plate to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves (Viability % vs. log[Concentration]) for each incubation time (24h, 48h, and 72h).
-
Compare the curves to determine which time point provides the clearest dose-dependent effect and the most desirable assay window (i.e., a good separation between the baseline and the maximal effect).
-
Caption: Workflow for optimizing incubation time in a cytotoxicity study.
Protocol 2: Assessing Mitochondrial Function with a Seahorse XF Assay
This protocol outlines how to measure the acute effects of 1-(3,4-Dichlorophenyl)biguanide on mitochondrial respiration.
Objective: To measure the real-time impact of the compound on the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Methodology:
-
Plate Seeding: Seed cells on a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[22]
-
Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Media Preparation: Prepare Seahorse XF Assay Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine, and glucose). Warm to 37°C and adjust pH to 7.4.
-
Cell Wash: Remove growth medium from the cells, wash twice with warmed assay medium, and add the final volume of assay medium to each well. Place the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Compound Loading: Load the hydrated sensor cartridge with your compounds. Port A should contain 1-(3,4-Dichlorophenyl)biguanide at the desired concentration. Ports B, C, and D should contain the mitochondrial stress test compounds (e.g., Oligomycin, FCCP, and Rotenone/Antimycin A, respectively).[22][23]
-
Seahorse XF Analysis: Load the cartridge and cell plate into the Seahorse XF Analyzer. The instrument will first take several baseline OCR and ECAR measurements.
-
Compound Injection & Measurement: The instrument will then inject the 1-(3,4-Dichlorophenyl)biguanide from Port A and immediately begin measuring the cellular response. Subsequent injections of the stress test compounds will allow for the calculation of basal respiration, ATP-linked respiration, and maximal respiratory capacity.
-
Data Interpretation: A significant drop in OCR immediately following the injection of 1-(3,4-Dichlorophenyl)biguanide is indicative of Complex I inhibition.[7] An accompanying increase in ECAR suggests a compensatory shift towards glycolysis.
References
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Antimicrobial Action of Biguanides on the Viability of Acanthamoeba Cysts and Assessment of Cell Toxicity. (n.d.). Unifesp. Retrieved January 11, 2026, from [Link]
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AMPK (A1/B1/G3) Kinase Assay Protocol. (n.d.). Promega Corporation. Retrieved January 11, 2026, from [Link]
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Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. (2017). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. (2014). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Metabolic Rewiring in Response to Biguanides is Mediated by mROS/HIF-1a in Malignant Lymphocytes. (2016). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Biguanide-induced mitochondrial dysfunction yields increased lactate production and cytotoxicity of aerobically-poised HepG2 cells and human hepatocytes in vitro. (2008). OSTI.GOV. Retrieved January 11, 2026, from [Link]
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Pleiotropic Effects of Biguanides on Mitochondrial Reactive Oxygen Species Production. (2019). Hindawi. Retrieved January 11, 2026, from [Link]
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A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). (2017). MDPI. Retrieved January 11, 2026, from [Link]
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Selective uptake of biguanides into mitochondria. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Validated AMPK Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved January 11, 2026, from [Link]
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Chemical imaging unveils mitochondria as the major site of medicinal biguanide accumulation within cells. (2024). bioRxiv. Retrieved January 11, 2026, from [Link]
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Biguanides antithetically regulate tumor properties by the dose-dependent mitochondrial reprogramming-driven c-Src pathway. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function. (2015). PubMed. Retrieved January 11, 2026, from [Link]
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Evaluating Changes in Cell Metabolism in Neuroimmune and Neuropsychiatric Disorders. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
-
Chemical imaging unveils mitochondria as the major site of medicinal biguanide accumulation within cells. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
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Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress. (2014). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. (2024). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. (2021). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved January 11, 2026, from [Link]
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Biguanides Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
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Best Practices for Preparing and Maintaining Cell Culture Environments. (2024). GMP Plastics. Retrieved January 11, 2026, from [Link]
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New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant. (2017). PubMed. Retrieved January 11, 2026, from [Link]
-
Towards Elucidating the Mechanism of Action of Biguanides. (2017). Infoscience. Retrieved January 11, 2026, from [Link]
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The mechanisms of action of metformin. (2017). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Can incubation time influence in cell assays?. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
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Drug release kinetics and cellular uptake. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
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Best Practices for Preparing and Maintaining Cell Culture Environments. (2025). GMP Plastics. Retrieved January 11, 2026, from [Link]
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Biguanide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]
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Drug Release Kinetics, Cell Uptake, and Tumor Toxicity of Hybrid VVVVVVKK Peptide-Assembled Polylactide Nanoparticles. (2016). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution. (2005). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Elucidating the rapid action of 2-(2-chlorophenyl)ethylbiguanide on HT-29 cells under a serum- and glucose-deprived condition. (2018). PubMed. Retrieved January 11, 2026, from [Link]
-
Can incubation time influence in cell assays?. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. (2013). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Kinetics of nanoparticle uptake into and distribution in human cells. (2020). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Polyhexanide-Releasing Membranes for Antimicrobial Wound Dressings: A Critical Review. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Opinion on Polyaminopropyl Biguanide (PHMB) - Submission III. (2017). European Commission. Retrieved January 11, 2026, from [Link]
-
PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]
-
Studies on the Cellular Pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea. (1990). PubMed. Retrieved January 11, 2026, from [Link]
Sources
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- 11. Biguanide-induced mitochondrial dysfunction yields increased lactate production and cytotoxicity of aerobically-poised HepG2 cells and human hepatocytes in vitro (Journal Article) | OSTI.GOV [osti.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 23. agilent.com [agilent.com]
Technical Support Center: Addressing Variability in Animal Model Response to Dichlorophenyl Biguanides
Introduction
Welcome to the technical support center for researchers utilizing dichlorophenyl biguanides and related compounds (e.g., Metformin) in preclinical animal models. Biguanides are a cornerstone in metabolic research, primarily for their glucose-lowering effects.[1][2] However, a significant challenge in preclinical studies is the inherent variability in animal model responses, which can obscure true pharmacological effects and lead to inconsistent or irreproducible data.[3][4]
This guide is designed to provide in-depth, field-proven insights into the root causes of this variability. Moving beyond a simple checklist, we will explore the causal relationships between experimental design choices and outcomes. Our goal is to empower you, our fellow scientists, to design more robust experiments, troubleshoot unexpected results, and generate high-quality, reliable data. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, addressing the specific issues you are likely to encounter.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding biguanide research in animal models.
Q1: What is the primary mechanism of action for biguanides like metformin? A: The primary mechanism involves the inhibition of mitochondrial respiratory chain complex I.[1][5][6] This action leads to a decrease in hepatic glucose production and an increase in insulin sensitivity in peripheral tissues like skeletal muscle.[2] A key downstream effect is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7]
Q2: Why is my animal model showing a highly variable glucose-lowering response to the biguanide? A: Variability can stem from a multitude of factors. The most common culprits include:
-
Genetic Background: Different mouse or rat strains have distinct metabolic profiles and drug transporter expression levels.[8][9]
-
Gut Microbiome: The composition of the gut microbiota profoundly influences biguanide efficacy and metabolism.[10][11][12][13]
-
Diet: The type of diet (e.g., high-fat vs. chow), its composition, and caloric content can significantly alter the metabolic state of the animal and its response to treatment.[14][15][16][17][18]
-
Dosing Procedure: Inconsistencies in oral gavage technique, timing of administration, and dose volume can lead to significant differences in drug absorption.[19][20][21]
-
Circadian Rhythm: The time of day of drug administration can impact the metabolic response due to the circadian control of key metabolic genes and pathways.[7][22][23][24]
Q3: Does the sex of the animal matter? A: Yes, absolutely. Sex is a critical biological variable. Male and female rodents can exhibit different metabolic responses and drug pharmacokinetics.[25] For instance, female mice may show a more modest but also more reproducible response in glucose tolerance tests.[25] It is crucial to either use both sexes in your study design or to provide a strong scientific justification for using only one.[11]
Q4: How long should I fast my mice before a Glucose Tolerance Test (GTT)? A: The fasting duration significantly impacts GTT results.[26][27] While overnight fasting (10-16 hours) is common, it can induce a strong catabolic state and even hypoglycemia, potentially exaggerating the GTT response.[25][26][27] A shorter fast of 4-6 hours is often sufficient to establish a stable baseline glucose level without inducing excessive metabolic stress.[27][28] The optimal fasting time should be standardized and consistently applied across all experimental groups.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific experimental issues.
Category 1: Animal-Related Factors
Q: My results are inconsistent between different cohorts of the same mouse strain. What could be the cause?
A: This is a common and frustrating issue. Let's break down the potential causes using a systematic approach.
Potential Cause 1: Genetic Drift & Substrain Differences
-
Expert Insight: Even within a single strain like the C57BL/6, substrains from different vendors (e.g., C57BL/6J vs. C57BL/6N) can have significant genetic and phenotypic differences, including metabolic profiles. Furthermore, genetic drift can occur over time within a single colony.
-
Troubleshooting Steps:
-
Standardize Your Source: Procure all animals for a single, comprehensive study from the same vendor and, if possible, from the same barrier facility and production room.
-
Document Substrain: Always record the exact substrain in your lab notebook and publications (e.g., C57BL/6J).
-
Consider a Health Status Check: If you maintain an in-house breeding colony, periodically re-derive the line or obtain fresh breeders from the source vendor to mitigate genetic drift.
-
Potential Cause 2: The Gut Microbiome
-
Expert Insight: The gut microbiome is a critical, yet often overlooked, variable that significantly modulates metformin's efficacy.[10][11][13] Metformin alters the composition of the gut microbiota, and conversely, the microbiome can metabolize the drug and influence its absorption and systemic effects.[12][29][30] Factors like vendor, diet, housing density, and even bedding can alter the microbiome.
-
Troubleshooting Steps:
-
Acclimatization Period: Ensure a sufficient acclimatization period (at least 1-2 weeks) upon arrival of new animals. This allows them to adapt to the new environment and stabilizes their microbiome.
-
Co-housing: House experimental and control animals in the same cages or at least in the same rack to normalize the microbiome through coprophagy. If this is not possible, consider transferring small amounts of dirty bedding between cages.
-
Dietary Consistency: Use the exact same diet formulation from the same vendor for all animals. Even minor batch-to-batch variations in diet can shift the microbiome.[14]
-
Avoid Unnecessary Antibiotics: Do not treat animals with antibiotics unless it is a required part of the experimental model, as this will drastically alter the gut microbiota.
-
Category 2: Procedural and Environmental Factors
Q: I am performing an Oral Glucose Tolerance Test (OGTT), but the baseline glucose values are highly variable and the overall response seems erratic. What am I doing wrong?
A: Precision in GTT and other metabolic testing protocols is paramount. Variability here often points to inconsistencies in procedure or environmental stressors.
Potential Cause 1: Inconsistent Dosing Technique
-
Expert Insight: Oral gavage is a technical skill that requires proper training and consistency. Improper technique can lead to aspiration, esophageal injury, or incomplete delivery of the dose, causing extreme variability.[19][20][31] The stress of the procedure itself can also elevate blood glucose.
-
Troubleshooting Steps:
-
Verify Technique: Ensure all personnel are properly trained. The gavage needle should be the correct size for the animal and inserted gently without force.[21][32] Measure the needle from the corner of the mouth to the last rib to ensure it will reach the stomach.[20]
-
Standardize Volume: Use a consistent, minimal volume for administration, typically not exceeding 10 mL/kg.[32]
-
Practice Makes Perfect: Handle the animals frequently before the experiment to reduce the stress associated with restraint and gavage.[31]
-
Potential Cause 2: Environmental and Circadian Disruption
-
Expert Insight: The circadian clock is a master regulator of metabolism.[7] Biguanides like metformin can affect the circadian clock in a tissue-specific manner, and conversely, the timing of administration can significantly alter the drug's effect on glucose metabolism.[22][23] Disrupting the light-dark cycle or performing procedures at inconsistent times of day will introduce significant variability.
-
Troubleshooting Steps:
-
Strict Light Cycle: Maintain a strict 12:12 light-dark cycle. Avoid exposing animals to light during their dark cycle.
-
Consistent Timing: Perform all procedures (dosing, blood sampling) at the same time of day for all cohorts. Document this time in your records.
-
Minimize Stress: Acute stress from cage changes or loud noises can alter glucose homeostasis.[26] If changing cages, retain some of the original bedding to reduce stress.[25]
-
Workflow for Troubleshooting GTT Variability
To assist in diagnosing these issues, the following workflow is recommended:
Caption: A decision tree for troubleshooting GTT variability.
Category 3: Drug and Model-Specific Factors
Q: I am not seeing the expected hypoglycemic effect, or the effect is much weaker than reported in the literature. Why?
A: This issue often relates to the interplay between the drug's pharmacokinetics and the specific animal model being used.
Potential Cause 1: Transporter Expression and Function
-
Expert Insight: Biguanides are cationic drugs and require specific transporters for their absorption and tissue uptake. Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs) are critical.[33][34] For example, OCT1 is crucial for hepatic uptake.[35] Genetic variants in these transporters can significantly alter drug disposition and response.[4][8] Different mouse strains can have different expression levels or variants of these transporters, leading to varied responses.
-
Troubleshooting Steps:
-
Review Strain-Specific Literature: Research the known expression patterns of OCT and MATE transporters in your chosen animal strain. OCT1-deficient mice, for instance, show a completely abolished hypoglycemic effect from metformin.[8]
-
Consider Pharmacokinetics: If feasible, run a pilot pharmacokinetic study to measure plasma and tissue concentrations of your biguanide to confirm adequate absorption and distribution in your model.
-
Evaluate Drug-Drug Interactions: Be aware that other compounds administered to the animal could potentially inhibit these transporters, affecting your biguanide's efficacy.[36][37]
-
Potential Cause 2: Diet-Induced Model Nuances
-
Expert Insight: When using a diet-induced obesity (DIO) model, the specific composition of the high-fat diet (HFD) matters. The source of fat (e.g., lard vs. vegetable oil), the percentage of calories from fat (45% vs. 60%), and the carbohydrate source can all create different metabolic phenotypes.[15][17][18] A model with severe insulin resistance might require a higher dose or longer treatment duration to show a significant effect.
-
Troubleshooting Steps:
-
Characterize Your Model: Thoroughly characterize the metabolic phenotype of your DIO model before starting the drug trial. This includes measuring body weight, body composition, fasting glucose, insulin levels, and performing a GTT.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of the biguanide for your specific model and diet. A dose effective in a chow-fed animal may be insufficient in a severely insulin-resistant DIO animal.[38]
-
Standardize the Diet: Use a purified, defined ingredient diet rather than a standard chow, which can have high batch-to-batch variability.[14] Ensure the control diet is matched for micronutrients and differs only in the macro-nutrient composition being tested.[17]
-
Biguanide Mechanism and Influencing Factors
The following diagram illustrates the core mechanism of biguanides and highlights the key points where variability can be introduced in an animal model.
Caption: Factors influencing biguanide action and variability.
Part 3: Key Experimental Protocols
To ensure consistency, we provide standardized, step-by-step protocols for two fundamental procedures.
Protocol 1: Standardized Oral Gavage in Mice
Objective: To administer a precise oral dose of a compound with minimal stress to the animal.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped for adult mice).[19][32]
-
1 mL syringe.
-
Dosing solution.
-
Animal scale.
Procedure:
-
Preparation: Weigh the mouse and calculate the exact volume of the dosing solution to administer (e.g., 5-10 mL/kg).[32] Draw the calculated volume into the syringe and attach the gavage needle.
-
Restraint: Gently restrain the mouse by scruffing the loose skin over its shoulders and back. The head should be immobilized and the animal held in a vertical position to straighten the path to the esophagus.[19][31]
-
Measurement: Before the first use on a cohort, measure the needle length by holding it alongside the mouse from the tip of the nose to the last rib. Mark the needle with a permanent marker to prevent over-insertion.[20][21]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars), aiming towards the back of the throat. Allow the mouse to swallow the tip of the needle.
-
Advancement: Once the mouse swallows, the needle should advance smoothly down the esophagus with no resistance.[19][20] CRITICAL: If you feel any resistance or the animal struggles, you may be in the trachea. Withdraw immediately and restart. Never force the needle.[20]
-
Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress (e.g., labored breathing, fluid from the nose) for 5-10 minutes.[21][31]
Protocol 2: Standardized Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess an animal's ability to clear a glucose load from the blood, a measure of glucose homeostasis.
Materials:
-
Sterile 20% D-glucose solution in saline.
-
Glucometer and test strips.
-
Animal scale.
-
Timer.
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.[28] A 6-hour fast is often a good balance between achieving baseline and avoiding excessive stress.[25][26]
-
Preparation: Weigh the fasted mice and calculate the glucose dose. A standard dose is 1.5 g/kg or 2 g/kg body weight.[26][27] Prepare syringes with the calculated volume for each mouse.
-
Baseline Blood Glucose (Time = 0 min): Gently restrain the mouse and make a small nick in the tail vein with a sterile lancet or needle. Collect a small drop of blood and measure the glucose level with the glucometer. This is your T=0 time point.
-
Glucose Administration: Immediately after the baseline reading, administer the calculated glucose dose via intraperitoneal (IP) injection into the lower abdominal quadrant.[28]
-
Subsequent Blood Samples: At specified time points (typically 15, 30, 60, 90, and 120 minutes) after the glucose injection, collect blood from the same tail nick and measure glucose levels.[26][28] Gently "milk" the tail if needed; do not squeeze forcefully.
-
Data Analysis: Plot the blood glucose concentration (mg/dL or mmol/L) against time (minutes). Calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.
Summary Data Table
The following table summarizes key factors and provides recommendations to minimize variability.
| Factor | Common Source of Variability | Recommended Best Practice | Rationale |
| Animal Strain | Different substrains (e.g., C57BL/6J vs. C57BL/6N); genetic drift. | Standardize vendor and substrain for the entire study. | Ensures a consistent genetic background, reducing baseline metabolic and transporter expression differences.[8] |
| Sex | Hormonal and metabolic differences between males and females. | Include both sexes in the experimental design or provide justification for using only one. | Sex is a critical biological variable that can influence drug response and metabolism.[25] |
| Diet | High batch-to-batch variability in chow; inappropriate control diet. | Use purified, defined-ingredient diets. Ensure control diet is matched for all components except the variable of interest (e.g., fat content). | Minimizes confounding variables from diet composition and ensures observed effects are due to the intended dietary manipulation.[14][17] |
| Gut Microbiome | Differences due to vendor, housing, diet, and stress. | Allow a 1-2 week acclimatization period; co-house animals from different treatment groups where possible. | Helps normalize the gut microbial communities, which are known to significantly impact biguanide efficacy.[10][11] |
| Circadian Rhythm | Procedures performed at inconsistent times of day. | Perform all dosing and measurements at the same time of day for all animals. | Metabolic processes are under strong circadian control; consistency is key for reproducibility.[22][23] |
| Dosing Procedure | Improper oral gavage technique; stress from handling. | Ensure all personnel are thoroughly trained; handle animals frequently to acclimate them to the procedure. | Reduces physical stress and ensures accurate, complete dose delivery.[19][20] |
| Fasting Time | Overly long fasts (e.g., 16h) can induce hypoglycemia and stress. | Standardize on a shorter fast (e.g., 4-6 hours) for metabolic tests like GTT. | Provides a stable baseline without the confounding effects of a severe catabolic state.[26][27] |
References
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- Medcrave. (2014). The impact of Metformin on circadian clock genes. MedCrave Online.
- Caton, P. W., et al. (2017). The Liver Circadian Clock Modulates Biochemical and Physiological Responses to Metformin. Journal of Biological Rhythms, 32(4), 345-358.
- Alex, A., Luo, Q., et al. (2020). Metformin Corrects Abnormal Circadian Rhythm and Kir4.1 Channels in Diabetes. Investigative Ophthalmology & Visual Science, 61(7), 4.
- Lee, S., & Lee, Y. (2021). The Relationship between the Gut Microbiome and Metformin as a Key for Treating Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 22(7), 3566.
- Ayala, J. E., et al. (2011). Glucose Tolerance Test in Mice. Bio-protocol, 1(5), e52.
- Alex, A., Luo, Q., et al. (2020). Metformin Corrects Abnormal Circadian Rhythm and Kir4.1 Channels in Diabetes. Investigative Ophthalmology & Visual Science, 61(7).
- Báječný, M., et al. (2021). Metformin Strongly Affects Gut Microbiome Composition in High-Fat Diet-Induced Type 2 Diabetes Mouse Model of Both Sexes. Frontiers in Endocrinology, 12, 63 metformin.
- University of Iowa. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. University of Iowa Animal Resources.
- San Diego State University. (2022). Oral Gavage - Rodent. SDSU Institutional Animal Care and Use Program.
- Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
- Sun, L., et al. (2022). Region-Specific Effects of Metformin on Gut Microbiome and Metabolome in High-Fat Diet-Induced Type 2 Diabetes Mouse Model. Frontiers in Endocrinology, 13.
- Pelton, S. L. (2011). Diet-Induced Metabolic Syndrome in Rodent Models.
- McGrath, M. M., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Endocrinology, 247(2), 127-140.
- Cufí, S., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 23(13), 7239.
- Prattichizzo, F., et al. (2023). Metformin: update on mechanisms of action and repurposing potential. Nature Reviews Endocrinology, 19(8), 460-476.
- Gong, L., et al. (2012). An update on the pharmacogenomics of metformin: progress, problems and potential. Pharmacogenomics, 13(12), 1363-1379.
- UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats. University of California, San Francisco.
- McGrath, M. M., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. King's College London Research Portal.
- Lee, J. (2020). IP Glucose Tolerance Test in Mouse. Protocols.io.
- Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Panchal, S. K., & Brown, L. (2011). Rodent Models for Metabolic Syndrome Research. Journal of Biomedicine and Biotechnology, 2011, 351982.
- Liu, X., et al. (2020). Transcriptomic landscape profiling of metformin‐treated healthy mice: Implication for potential hypertension risk when prophylactically used. Journal of Cellular and Molecular Medicine, 24(12), 6885-6895.
- Zhang, Y., et al. (2023). The impact of high-glucose or high-fat diets on the metabolomic profiling of mice. Frontiers in Nutrition, 10, 1201509.
- Gauthier, A., et al. (2019). Effects of different diets used in diet-induced obesity models on insulin resistance and vascular dysfunction in C57BL/6 mice. Scientific Reports, 9(1), 19334.
- Stepensky, D. (2021). Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species. Pharmaceutics, 13(10), 1572.
- Wu, H., et al. (2018). Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis. Frontiers in Microbiology, 9, 1330.
- Wu, H., et al. (2018). Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis. Frontiers in Microbiology, 9.
- Wang, D. S., et al. (2002). Involvement of organic cation transporter 1 in hepatic and intestinal distribution of metformin. Journal of Pharmacology and Experimental Therapeutics, 302(2), 510-515.
- Al-Huniti, M. H., et al. (2019). Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2. Scientific Reports, 9(1), 1-12.
- Galic, S., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Dove Medical Press.
- Lozano-Montes, L., et al. (2022). Dietary Options for Rodents in the Study of Obesity. Nutrients, 14(15), 3209.
- Ferreira, A., et al. (2021). Genetics and response to treatment with metformin for type 2 diabetes. Endocrinología, Diabetes y Nutrición (English ed.), 68(8), 578-590.
- Chen, L., et al. (2015). Anti-Tumor Effects of Metformin in Animal Models of Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis. PLOS ONE, 10(7), e0132323.
- Diabetes UK. (2016). Researchers look at the role genes play in the effectiveness metformin. Diabetes UK News.
- Salani, B., et al. (2017). Mouse Models to Study Metformin Effects in Carcinogenesis. Methods in Molecular Biology, 1608, 227-241.
- Liu, Y., et al. (2022). Effectiveness and mechanism of metformin in animal models of pulmonary fibrosis: A preclinical systematic review and meta-analysis. Frontiers in Pharmacology, 13, 915951.
- Chen, L., et al. (2015). Transport of biguanides by human organic cation transporter OCT2. Xenobiotica, 45(8), 667-674.
- Cufí, S., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 23(13).
- Owen, M. R., et al. (2016). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. BMC Biology, 14(1), 65.
- AJMC Staff. (2016). Different Responses to Metformin? It's in the Genes, Study Finds. The American Journal of Managed Care.
- Pharmacy Freak. (2025). Mechanism of Action of Biguanides. Pharmacy Freak.
- Pütter, J. (1971). [Animal experimental studies on the mode of action of biguanides. 1. Studies with hypoglycemia-inducing doses of biguanide]. Arzneimittel-Forschung, 21(11), 1737-1741.
- Takano, M., et al. (2008). Comparison of gene expression changes induced by biguanides in db/db mice liver. Biological & Pharmaceutical Bulletin, 31(7), 1388-1392.
- Koepsell, H. (2015). Role of organic cation transporters in drug-drug interaction. Expert Opinion on Drug Metabolism & Toxicology, 11(10), 1619-1631.
- Cufí, S., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences, 23(13).
- Cufí, S., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Ovid.
- Koepsell, H. (2015). Role of organic cation transporters in drug–drug interaction. Semantic Scholar.
- Owen, M. R., et al. (2016). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase.
- Cleveland Clinic. (n.d.). Biguanides: What They Are, Uses & Side Effects. Cleveland Clinic.
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Technical Support Center: Quality Control for 1-(3,4-Dichlorophenyl)biguanide Synthesis
Welcome to the technical support center for the synthesis and quality control of 1-(3,4-Dichlorophenyl)biguanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this molecule. As biguanide compounds are known for their unique chemical properties, a robust quality control strategy is paramount to ensure the integrity and reproducibility of your experimental results.
This resource provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and regulatory awareness.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and workup of 1-(3,4-Dichlorophenyl)biguanide, presented in a question-and-answer format.
Q1: My reaction yield is unexpectedly low. What are the likely causes and how can I mitigate them?
A1: Low yield is a frequent challenge in biguanide synthesis, often stemming from a combination of factors related to the reaction itself and the difficult nature of purification.
-
Incomplete Reaction: The primary synthetic route, typically the condensation of 3,4-dichloroaniline with dicyandiamide, often requires forcing conditions like prolonged heating.[1][2]
-
Causality: The reaction proceeds via nucleophilic attack of the aniline on the nitrile group of dicyandiamide. This process can be slow and equilibrium-driven.
-
Troubleshooting:
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the disappearance of the limiting reagent (typically 3,4-dichloroaniline) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC system (e.g., 10% Methanol in Dichloromethane with 0.5% triethylamine) can often resolve the starting aniline from the highly polar biguanide product which will remain at the baseline.
-
Temperature & Solvent: Ensure the reaction temperature is maintained consistently. Solvents like butanol or xylene are often used to achieve the necessary high temperatures.[3]
-
Acid Catalysis: The reaction is often performed on the hydrochloride salt of the aniline or in the presence of an acid catalyst, which protonates the nitrile group, making it more electrophilic and susceptible to attack.[2]
-
-
-
Side Reactions: Under heating, dicyandiamide can self-condense to form melamine and related triazine impurities.[3][4] These byproducts consume starting material and complicate purification.
-
Troubleshooting: Use a modest excess (1.1-1.5 equivalents) of dicyandiamide, but avoid a large excess which can promote side reactions.
-
-
Purification Losses: 1-(3,4-Dichlorophenyl)biguanide is a highly polar, basic compound with strong hydrogen bonding capabilities.[1][5]
-
Causality: These properties make it highly soluble in aqueous and polar protic solvents, leading to significant losses during aqueous workups. Standard silica gel chromatography is often ineffective as the compound binds irreversibly to the acidic silica.[5]
-
Troubleshooting:
-
Isolation as a Salt: The most effective purification method is typically isolation and recrystallization of the hydrochloride salt. After the reaction, the mixture can be cooled, and the product often precipitates as the HCl salt.
-
Recrystallization: Experiment with different solvent systems for recrystallization. Ethanol/water or isopropanol are common choices.[3]
-
Aqueous Extraction: If an aqueous workup is necessary to remove inorganic salts, minimize the volume of the aqueous phase and consider back-extracting with a polar organic solvent, although this is often inefficient. Ensure the aqueous layer is sufficiently basic (pH > 11) to suppress the salt form if trying to extract the free base, but be aware of the compound's high water solubility even in this form.
-
-
Q2: My final product has a persistent off-white or yellowish color. What is the source of this discoloration and how can I remove it?
A2: Color in the final product is a clear indicator of impurities. The source can be traced back to starting materials or side reactions.
-
Starting Material Impurities: Commercial 3,4-dichloroaniline can contain colored impurities from its own synthesis (e.g., oxidized species or nitrated aromatics).
-
Causality: These impurities can carry through the synthesis or even catalyze degradation pathways.
-
Troubleshooting:
-
Purify Starting Materials: If possible, recrystallize or distill the 3,4-dichloroaniline before use.
-
Charcoal Treatment: During the recrystallization of the final product, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored, nonpolar impurities. Be cautious, as charcoal can also adsorb your product, so use it sparingly.
-
-
-
Degradation Products: Biguanides can be susceptible to oxidative degradation, especially under harsh reaction conditions or prolonged exposure to air and light.
-
Troubleshooting:
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.
-
Optimized Recrystallization: A careful, slow recrystallization is often the best method to reject colored impurities, which may be excluded from the crystal lattice of the desired product salt.
-
-
Q3: The 1H NMR spectrum of my product is complex, with broad peaks and more signals than expected. Is my product impure?
A3: While impurities can certainly complicate an NMR spectrum, the inherent chemical nature of biguanides often leads to complex spectra even for pure compounds.
-
Tautomerism and Resonance: The biguanide functional group exists as several tautomers and resonance structures, which can lead to the appearance of multiple, distinct NMR signals for what appears to be a single proton or carbon in a simplified drawing.[1]
-
Exchangeable Protons (N-H): The numerous N-H protons on the biguanide chain are exchangeable.
-
Causality: These protons can exchange with each other and with trace amounts of water in the NMR solvent (like DMSO-d6). This leads to signal broadening. Their chemical shifts are also highly dependent on concentration and temperature.
-
Troubleshooting:
-
D₂O Exchange: To confirm which signals correspond to N-H protons, acquire a standard ¹H NMR spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.
-
Use DMSO-d6: This is the preferred solvent as it slows down the exchange rate of N-H protons compared to solvents like CD₃OD, often resulting in sharper N-H signals.
-
Reference Spectra: Compare your spectrum to literature data if available. The aromatic protons of the 3,4-dichlorophenyl group should be sharp and appear in the expected region (~7.0-7.6 ppm).[6]
-
-
Q4: My HPLC analysis shows several impurity peaks. How can I confidently identify the main product and characterize the impurities?
A4: HPLC is the primary tool for assessing the purity of your compound. A multi-peaked chromatogram requires a systematic approach to identify the components.
-
Peak Identification:
-
Causality: Without a reference standard, it can be difficult to definitively assign the main peak. Impurities may have stronger or weaker UV absorbance than the product, so peak area does not always correlate directly with abundance.
-
Troubleshooting:
-
Reference Standard: The gold standard is to use a certified reference standard of 1-(3,4-Dichlorophenyl)biguanide to confirm the retention time of your main product.
-
Spiking Study: If a standard is unavailable, perform a spiking study. Analyze a sample, then add a small amount of your purified solid to the sample vial and re-inject. The peak corresponding to your product should increase in area relative to the others.
-
LC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful tool for this problem.[7] The mass spectrometer will provide the mass-to-charge ratio (m/z) of each peak. Your product peak should have an m/z corresponding to the protonated molecule [M+H]⁺. For C₈H₉Cl₂N₅, the expected monoisotopic mass is ~245.02, so the [M+H]⁺ ion would be ~246.03. The characteristic isotopic pattern of two chlorine atoms will be a definitive identifier.
-
-
-
Impurity Characterization:
-
Troubleshooting: Using LC-MS, you can propose structures for the impurity peaks based on their m/z values. Common process-related impurities would include:
-
Unreacted 3,4-dichloroaniline: [M+H]⁺ ≈ 162.00
-
Melamine/Triazine derivatives: Formed from dicyandiamide.
-
Related Biguanides: Arising from impurities in the aniline starting material (e.g., from isomeric dichloroanilines).
-
-
Section 2: FAQs - Strategic Quality Control
This section provides answers to broader questions regarding the establishment of a robust quality control framework for your synthesized material.
Q1: What are the critical quality attributes (CQAs) I should define for my synthesized 1-(3,4-Dichlorophenyl)biguanide?
A1: For a research or developmental compound, the key CQAs that define its quality, safety, and efficacy in your experiments are:
-
Identity: Confirmation that the compound has the correct chemical structure.
-
Purity (Assay): The percentage of the desired compound in the material, typically measured by HPLC.
-
Impurity Profile: The identity and quantity of each impurity present. This is critical as even small amounts of certain impurities can have unintended biological activity.
-
Appearance: A physical description (e.g., white to off-white crystalline solid).
-
Residual Solvents: The amount of any solvents used in the final purification steps.
-
Water Content: Particularly important for hydrochloride salts which can be hygroscopic.
Q2: What is a standard suite of analytical techniques for the characterization and release of a new batch?
A2: A comprehensive analytical testing plan provides a full picture of the material's quality.
| Analytical Technique | Purpose |
| HPLC-UV | To determine purity (area percent) and perform an assay against a reference standard (potency).[7][8] |
| LC-MS | To identify the main component and characterize unknown impurities by mass. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and identify organic impurities.[1] |
| FTIR Spectroscopy | To confirm the presence of key functional groups (N-H, C=N).[1] |
| Melting Point | A simple, effective indicator of purity (a sharp melting point close to the literature value is desired).[9] |
| Karl Fischer Titration | To accurately quantify water content. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and measure residual solvent/water content. |
| Elemental Analysis (CHN) | To confirm the empirical formula, especially for a new batch or after process changes. |
Q3: How should I set acceptance criteria for impurities?
A3: For drug development professionals, impurity limits are governed by regulatory guidelines. The International Council for Harmonisation (ICH) Q3A(R2) guideline is the authoritative source for new drug substances.[10][11][12]
-
Reporting Threshold: Impurities above 0.05% should be reported.
-
Identification Threshold: Impurities above 0.10% (or a daily intake of 1.0 mg, whichever is lower) should have their structure confirmed.
-
Qualification Threshold: Impurities above 0.15% (or a daily intake of 1.0 mg, whichever is lower) must be assessed for biological safety.[12]
For early-stage research, these thresholds serve as excellent quality benchmarks to ensure that observed biological effects are from your main compound and not from significant impurities.
| Impurity Type | Threshold (Max. Daily Dose ≤ 2g/day) | Action Required |
| Any Unidentified Impurity | > 0.10% | Identify the structure (e.g., using LC-MS, NMR). |
| Any Identified Impurity | > 0.15% | Qualify (assess toxicological/pharmacological risk). |
| Total Impurities | Typically ≤ 1.0% | Sum of all impurities. |
Section 3: Key Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a robust starting point for the purity determination of 1-(3,4-Dichlorophenyl)biguanide HCl. Method optimization may be required based on your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 234 nm (characteristic UV max for biguanides).[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of Water:Acetonitrile.
Self-Validation: The TFA in the mobile phase acts as an ion-pairing agent, ensuring sharp peak shapes for the basic biguanide analyte. The gradient program is designed to elute highly polar impurities early and any non-polar impurities (like residual starting material) at later retention times.
Protocol 2: Sample Preparation and D₂O Exchange for NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d6. Ensure the sample is fully dissolved.
-
Acquire ¹H NMR: Run a standard proton NMR experiment. Note the chemical shifts and integrals of all peaks, paying special attention to broad signals in the region of 6-10 ppm.
-
D₂O Addition: Carefully add one drop (~20 µL) of Deuterium Oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and invert it gently 5-10 times to ensure thorough mixing. A brief, gentle vortex can also be used.
-
Re-acquire ¹H NMR: Run the same proton NMR experiment again.
-
Analysis: Compare the two spectra. The peaks that have disappeared or significantly reduced in intensity correspond to the exchangeable N-H protons of the biguanide.
Section 4: Visualized Workflows and Data
Diagram 1: Troubleshooting Workflow for OOS Purity Result
Caption: Workflow for investigating an out-of-specification (OOS) HPLC purity result.
Diagram 2: Synthetic Pathway and Origin of Impurities
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- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
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- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. 1-(3,4-DICHLOROPHENYL)BIGUANIDE HYDROCHLORIDE [chemicalbook.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. bfarm.de [bfarm.de]
- 12. fda.gov [fda.gov]
overcoming analytical challenges in detecting dichlorophenyl biguanide
Welcome to the technical support resource for the analysis of dichlorophenyl biguanide. This guide is designed for researchers, analytical chemists, and drug development professionals who are working to develop robust and reliable methods for the detection and quantification of this compound. As a biguanide derivative, dichlorophenyl biguanide presents a unique set of analytical challenges owing to its basicity, polarity, and potential for interaction with analytical hardware and biological matrices.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose and resolve issues effectively.
Section 1: HPLC & LC-MS/MS Troubleshooting Guide
This section addresses the most common chromatographic and mass spectrometric issues encountered during the analysis of dichlorophenyl biguanide.
Q1: Why is my dichlorophenyl biguanide peak tailing severely in reversed-phase HPLC?
Answer:
Peak tailing is the most frequently reported issue for basic compounds like dichlorophenyl biguanide on standard silica-based reversed-phase columns (e.g., C18, C8). The root cause is almost always undesirable secondary interactions between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the silica surface[1][2]. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Troubleshooting Steps & Solutions:
-
Mobile Phase pH Adjustment (Primary Solution):
-
Action: Lower the mobile phase pH to a range of 2.5–3.0 using an additive like formic acid or phosphoric acid.
-
Causality: At a low pH, two things happen: the residual silanol groups on the column packing are protonated (Si-OH), neutralizing their negative charge, and the basic biguanide is fully protonated, existing as a single cationic species. This eliminates the strong ionic interaction, allowing for a more ideal reversed-phase separation[1][3]. It is critical to operate at least 2 pH units away from the analyte's pKa to ensure a single ionic form[3].
-
-
Employ Mobile Phase Additives (Competitive Inhibition):
-
Action: Add a small concentration (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.
-
Causality: TEA, being a small basic amine, will preferentially interact with the active silanol sites, effectively "shielding" them from the dichlorophenyl biguanide analyte. While effective, this approach is becoming less common as modern column technologies offer superior performance without the risk of ion suppression in MS applications[1]. A better alternative for LC-MS is to use a buffer like ammonium formate or ammonium acetate, where the ammonium ion can provide a similar shielding effect[2].
-
-
Select an Appropriate HPLC Column (Modern Technology):
-
Action: Switch from an older, Type-A silica column to a modern, high-purity, Type-B silica column that is fully end-capped. For particularly stubborn tailing, consider columns with alternative chemistry.
-
Causality: Modern columns have a much lower concentration of acidic silanols and metal impurities, significantly reducing the sites available for secondary interactions[1][4]. Columns with polar-embedded phases or polymeric stationary phases (which lack silanols entirely) are excellent alternatives that provide better peak shape for basic compounds[3][4].
-
-
Investigate Extra-Column Effects (System Check):
-
Action: Systematically check all connections, tubing, and the detector flow cell for dead volumes.
-
Causality: Peak tailing can also be a physical problem, not just a chemical one. Poorly made connections, excessively long or wide-bore tubing between the column and detector, or a dirty guard column can cause band broadening and tailing for all peaks in the chromatogram, not just the basic ones[1][4].
-
Q2: I'm observing poor sensitivity and inconsistent results in my LC-MS/MS bioanalysis. Could this be a matrix effect?
Answer:
Yes, this is a classic symptom of matrix effects, which are a primary challenge in quantitative bioanalysis using LC-MS/MS[5][6]. A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine)[7]. These interfering components, such as phospholipids, salts, and metabolites, are often not visible on the chromatogram but can severely impact the accuracy, precision, and sensitivity of your assay[7][8].
Diagnostic & Mitigation Strategies:
-
Diagnose with a Post-Column Infusion Experiment:
-
Protocol: Set up a T-junction after the analytical column. Infuse a constant, steady flow of a pure dichlorophenyl biguanide standard solution directly into the mass spectrometer while injecting a blank, extracted biological matrix sample onto the column.
-
Interpretation: You will observe a stable baseline signal from the infused standard. When components from the blank matrix elute from the column, any dip in this baseline indicates a region of ion suppression. If the retention time of your analyte falls within this dip, your analysis is being compromised by matrix effects.
-
-
Improve Sample Preparation:
-
Action: Move from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE).
-
Causality: PPT is fast but non-selective, leaving many matrix components in the final extract. LLE and SPE are designed to selectively isolate the analyte of interest while washing away interfering substances, providing a much cleaner extract and reducing matrix effects[4][9].
-
-
Optimize Chromatography:
-
Action: Adjust the HPLC gradient or change the stationary phase to chromatographically separate the analyte from the zone of ion suppression identified in your diagnostic experiment.
-
Causality: Even with good sample cleanup, some matrix components may remain. Modifying the chromatography to shift the analyte's retention time away from these interfering compounds is a powerful strategy to restore signal intensity and consistency.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: If available, use a SIL-IS (e.g., dichlorophenyl biguanide-d4). The internal standard is added to the sample at the very beginning of the preparation process.
-
Causality: A SIL-IS is the gold standard for quantitative LC-MS/MS. It is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and extraction inefficiencies. By calculating the ratio of the analyte response to the internal standard response, these variations are effectively cancelled out, leading to highly accurate and precise quantification.
-
Section 2: Sample Preparation & Stability FAQs
Q1: What is the best sample preparation technique for extracting dichlorophenyl biguanide from plasma?
Answer:
The choice of technique depends on the required sensitivity and throughput, but for robust and reliable quantitative bioanalysis, Solid-Phase Extraction (SPE) is highly recommended.
-
Protein Precipitation (PPT): Fast but "dirty." Suitable for early discovery or high-throughput screens where speed is prioritized over ultimate sensitivity and precision. Prone to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Cleaner than PPT. Can provide good recovery and cleanup but requires optimization of organic solvents and pH, and can be difficult to automate.
-
Solid-Phase Extraction (SPE): The Gold Standard. Offers the highest degree of selectivity and sample cleanup, leading to minimal matrix effects and maximum sensitivity[9]. For a basic compound like dichlorophenyl biguanide, a mixed-mode or polymeric cation-exchange SPE sorbent would be ideal. This allows for strong retention of the positively charged analyte while allowing neutral and acidic interferences to be washed away.
Q2: My analyte appears to be degrading in processed samples. What are common stability issues?
Answer:
Analyte instability can occur at any point from sample collection to analysis and can be caused by chemical or biological factors[10]. For a biguanide, key areas to investigate are:
-
Enzymatic Degradation: Biological matrices like plasma contain active enzymes even after collection.
-
Solution: Collect blood samples in tubes containing an anticoagulant and an enzyme inhibitor (e.g., sodium fluoride). Immediately process the samples by centrifugation at low temperatures (4°C) and store the resulting plasma at -80°C.
-
-
pH-Dependent Hydrolysis: Biguanides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Ensure that all solutions used during sample processing and storage are buffered to a pH where the analyte is known to be stable. Avoid prolonged exposure to harsh pH conditions.
-
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can degrade some analytes.
-
Solution: Perform a validated freeze-thaw stability experiment as part of your method development. If instability is found, aliquot samples upon first thaw to avoid repeated cycles.
-
-
Bench-Top Stability: Leaving processed samples at room temperature for extended periods before injection can lead to degradation.
-
Solution: Keep autosampler trays cooled (e.g., 4°C) and establish the maximum time a sample can remain at room temperature without significant degradation.
-
Section 3: Protocols & Method Starting Points
Recommended LC-MS/MS Starting Method
This protocol provides a robust starting point for the sensitive quantification of dichlorophenyl biguanide in plasma.
1. Sample Preparation: Solid-Phase Extraction (Cation Exchange)
-
Condition: Wash a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Pretreat 100 µL of plasma by adding 10 µL of internal standard and diluting with 400 µL of 2% formic acid in water. Load the entire mixture onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
Elute: Elute the dichlorophenyl biguanide with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. HPLC Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | High-Purity C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures analyte protonation and suppresses silanol activity[1]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient | 5% to 70% B over 3 minutes | Adjust as needed to achieve retention and separate from matrix. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Minimize to prevent peak distortion. |
3. Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Biguanides readily form positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification[6]. |
| Precursor Ion (Q1) | [M+H]⁺ of Dichlorophenyl Biguanide | Tune using direct infusion of a standard. |
| Product Ion (Q3) | A stable, high-intensity fragment ion | Determine by performing a product ion scan on the precursor. |
| Key Voltages | Capillary, Cone, Collision Energy | Optimize via infusion to maximize signal intensity. |
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- Emerging Trends and Challenges In Bio-Analytical Method Development For Anti-Diabetic Drugs. (2024).
- What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc..
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2024). PubMed.
- Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016).
- Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (2024). WuXi AppTec DMPK.
- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. (n.d.). PubMed Central.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. droracle.ai [droracle.ai]
- 8. eijppr.com [eijppr.com]
- 9. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Comparative Analysis of Anticancer Activity: 1-(3,4-Dichlorophenyl)biguanide vs. Metformin
A Senior Application Scientist's Guide for Drug Development Professionals
Executive Summary
The repurposing of biguanide compounds for oncology has been an area of intense research, largely pioneered by the extensive investigation into metformin, the cornerstone therapy for type 2 diabetes. While metformin has shown undeniable, albeit modest, anticancer activity, its clinical utility is often hampered by the need for high, millimolar concentrations to elicit a significant therapeutic effect. This guide provides a comparative analysis of metformin and a next-generation analog, 1-(3,4-Dichlorophenyl)biguanide. Drawing upon data from structurally related compounds, we posit that the addition of the dichlorophenyl moiety fundamentally alters the compound's mechanism and enhances its potency. We will explore the canonical AMPK-dependent pathway of metformin and contrast it with the multi-pronged mechanism proposed for 1-(3,4-Dichlorophenyl)biguanide, which likely involves both enhanced mitochondrial disruption and direct inhibition of key oncogenic signaling pathways like EGFR. This guide is intended to provide researchers and drug developers with a robust framework for evaluating this promising class of compounds.
Introduction: From Diabetes to Oncology
The journey of biguanides in medicine began with the discovery of their glucose-lowering properties, leading to the widespread use of metformin for type 2 diabetes.[1] A paradigm shift occurred when large-scale epidemiological studies revealed a significantly lower incidence of cancer in diabetic patients treated with metformin compared to those on other therapies.[2][3][4][5] This sparked a global effort to repurpose metformin as an anticancer agent.
Preclinical studies have since established that metformin exerts its anticancer effects through both indirect and direct mechanisms. Indirectly, it lowers systemic insulin and insulin-like growth factor-1 (IGF-1), depriving cancer cells of crucial growth signals.[5][6] Directly, it accumulates in mitochondria and inhibits the respiratory chain at Complex I.[1] This metabolic disruption is central to its mechanism but also its primary limitation; the concentrations required to achieve this effect in cancer cells are often in the millimolar (mM) range, which can be difficult to achieve and sustain clinically.[6][7]
This potency issue has driven the development of novel biguanide derivatives. By modifying the core structure, for example, by adding lipophilic groups like a dichlorophenyl ring, medicinal chemists aim to enhance cellular uptake, increase target engagement, and potentially introduce new mechanisms of action. This guide will dissect the known activities of metformin and build a data-driven case for the anticipated anticancer profile of 1-(3,4-Dichlorophenyl)biguanide, leveraging insights from potent analogs.
Part 1: The Metformin Mechanism: A Metabolic Master Switch
Metformin's direct anticancer activity is primarily rooted in its function as a mild mitochondrial poison. Its positive charge facilitates accumulation within the mitochondrial matrix, where it directly inhibits Complex I of the electron transport chain.[1]
This inhibition has critical downstream consequences:
-
Decreased ATP Production: The cell's primary energy currency is depleted.
-
Increased AMP/ATP Ratio: This shift acts as a cellular energy stress signal.
-
Activation of AMPK: AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, is activated, primarily via the tumor suppressor kinase LKB1.[8]
-
Inhibition of mTORC1: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[1][6]
The result is a cytostatic effect, characterized by cell cycle arrest, typically in the G0/G1 phase, driven by the downregulation of proteins like cyclin D1.[3][6]
Caption: Metformin's primary mechanism via mitochondrial complex I inhibition and AMPK activation.
Part 2: 1-(3,4-Dichlorophenyl)biguanide: A Multi-Targeted Approach
Direct comparative data for 1-(3,4-Dichlorophenyl)biguanide is scarce; however, by examining structurally related biguanides and compounds containing the dichlorophenyl moiety, we can construct a strong hypothesis for its enhanced anticancer activity. The presence of the lipophilic, electron-withdrawing dichlorophenyl group is expected to confer two key advantages over metformin: enhanced potency and a potentially novel mechanism targeting oncogenic signaling.
Hypothesis 1: Enhanced Mitochondrial Disruption and Oxidative Stress
The antimalarial biguanide proguanil, which is also under investigation for cancer, demonstrates that related structures can induce profound mitochondrial dysfunction, leading to a surge in reactive oxygen species (ROS), subsequent DNA damage, and apoptosis.[9][10] The dichlorophenyl group in 1-(3,4-Dichlorophenyl)biguanide would significantly increase the compound's lipophilicity compared to metformin, likely facilitating more efficient passage across the mitochondrial membrane and leading to a higher intramitochondrial concentration. This could result in more potent Complex I inhibition and a greater induction of cytotoxic oxidative stress.
Hypothesis 2: Direct Inhibition of the EGFR Signaling Pathway
Perhaps the most significant mechanistic departure from metformin is the potential for direct engagement with receptor tyrosine kinase pathways. Studies on other halogenated phenylbiguanide derivatives have shown potent, dose-dependent downregulation of the Epidermal Growth Factor Receptor (EGFR) and its critical downstream pro-survival pathways, PI3K/AKT/mTOR and Raf/MEK/ERK.[7] Another related biguanide, proguanil, has also been shown to promote EGFR degradation.[11] EGFR is a well-validated oncogene, and its inhibition is a clinically proven anticancer strategy. This suggests 1-(3,4-Dichlorophenyl)biguanide may function as a dual-action agent, simultaneously crippling cellular metabolism and shutting down a primary oncogenic signaling cascade.
Caption: A logical workflow for the comparative evaluation of anticancer compounds.
Part 4: Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
Causality: This initial screen provides the dose-response curve and IC50 value, the most fundamental metric of a compound's potency. Comparing IC50 values (e.g., 10 µM for Compound A vs. 5 mM for Compound B) gives a direct, quantitative measure of the potency difference.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(3,4-Dichlorophenyl)biguanide (e.g., 0.1 µM to 100 µM) and metformin (e.g., 0.1 mM to 30 mM). Replace the media in the wells with media containing the compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
Causality: This assay provides a direct window into the signaling pathways affected by the compounds. Observing a decrease in phosphorylated EGFR (p-EGFR) after treatment with 1-(3,4-Dichlorophenyl)biguanide but not metformin would provide strong evidence for the proposed EGFR-targeting mechanism. Conversely, seeing strong phosphorylation of AMPK (p-AMPK) with metformin would confirm its known mechanism.
-
Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the respective compounds at their IC50 concentrations for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AMPK, anti-AMPK, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin) to compare protein levels across treatments.
Conclusion and Future Directions
The evidence, drawn from analogous compounds, strongly suggests that 1-(3,4-Dichlorophenyl)biguanide is not merely a more potent version of metformin but a mechanistically distinct anticancer agent. While metformin functions as a metabolic disruptor through the AMPK pathway, the dichlorophenyl derivative likely operates as a dual-action compound, combining potent mitochondrial toxicity with the direct inhibition of the oncogenic EGFR signaling cascade. This multi-targeted approach is highly desirable in oncology, as it can potentially overcome the resistance mechanisms that often plague single-pathway inhibitors.
The path forward requires rigorous execution of the proposed experimental workflow. Direct head-to-head comparisons are needed to confirm the superior potency and elucidate the precise balance between its metabolic and signaling effects. Furthermore, in vivo studies will be critical to assess its therapeutic window, safety profile, and efficacy in clinically relevant tumor models. Should this compound prove successful, it could represent a significant advancement over metformin, offering a more potent and targeted biguanide-based therapy for a range of malignancies.
References
-
Title: Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug? Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect Source: Drug Discovery Today URL: [Link]
-
Title: The Potential Effect of Metformin on Cancer: An Umbrella Review Source: Frontiers in Endocrinology URL: [Link]
-
Title: Metformin as an anti-cancer agent: actions and mechanisms targeting cancer stem cells Source: Cancers URL: [Link]
-
Title: Metformin: A Dual-Role Player in Cancer Treatment and Prevention Source: Cancers URL: [Link]
-
Title: Inhibitory role of proguanil on the growth of bladder cancer via enhancing EGFR degradation and inhibiting its downstream signaling pathway to induce autophagy Source: Cell Death & Disease URL: [Link]
-
Title: Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction Source: Cancers URL: [Link]
-
Title: Proguanil synergistically sensitizes ovarian cancer cells to olaparib by increasing DNA damage and inducing apoptosis Source: International Journal of Medical Sciences URL: [Link]
-
Title: Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction Source: PubMed URL: [Link]
-
Title: Proguanil synergistically sensitizes ovarian cancer cells to olaparib by increasing DNA damage and inducing apoptosis Source: International Journal of Medical Sciences URL: [Link]
-
Title: Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature Source: OncoImmunology URL: [Link]
-
Title: Metformin and Other Biguanides in Oncology: Advancing the Research Agenda Source: Cancer Prevention Research URL: [Link]
-
Title: Therapeutic repurposing of biguanides in cancer Source: ecancermedicalscience URL: [Link]
-
Title: Metformin and Other Biguanides in Oncology: Advancing the Research Agenda Source: Cancer Prevention Research URL: [Link]
-
Title: 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating EGFR signaling Source: American Journal of Translational Research URL: [Link]
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- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Metformin and Other Biguanides in Oncology: Advancing the Research Agenda - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proguanil Suppresses Breast Tumor Growth In Vitro and In Vivo by Inducing Apoptosis via Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory role of proguanil on the growth of bladder cancer via enhancing EGFR degradation and inhibiting its downstream signaling pathway to induce autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(3,4-Dichlorophenyl)biguanide and Phenformin: A Guide for Researchers
This guide delves into the mechanisms of action, cellular effects, and safety profiles of 1-(3,4-Dichlorophenyl)biguanide and phenformin. While phenformin is a well-characterized biguanide with a history of clinical use and subsequent withdrawal, data on 1-(3,4-Dichlorophenyl)biguanide is sparse. This analysis, therefore, combines established experimental data for phenformin with a structure-activity relationship (SAR) based discussion for 1-(3,4-Dichlorophenyl)biguanide to provide a comprehensive, albeit partially theoretical, comparison.
Introduction to Biguanides: A Class of Mitochondrial Modulators
Biguanides are a class of synthetic drugs derived from the guanidine-rich plant Galega officinalis.[1][2] The primary therapeutic application of biguanides has been in the management of type 2 diabetes, owing to their ability to lower blood glucose levels.[3] The archetypal biguanide, metformin, is a first-line therapy for type 2 diabetes.[4] The therapeutic effects of biguanides are primarily mediated through their action on cellular energy metabolism, specifically through the inhibition of mitochondrial respiratory chain complex I.[5][6] This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][7]
Phenformin: A Potent but Problematic Biguanide
Phenformin (phenylethylbiguanide) was introduced for the treatment of type 2 diabetes in the 1950s.[8] It is structurally distinguished by a phenethyl group attached to the biguanide moiety.
Mechanism of Action
The primary molecular target of phenformin is mitochondrial complex I.[5][6] By inhibiting this enzyme complex, phenformin disrupts oxidative phosphorylation, leading to a decrease in cellular ATP levels. This energy stress triggers the activation of AMPK.[5][7] Activated AMPK, in turn, phosphorylates a multitude of downstream targets, leading to:
-
Inhibition of gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes in the liver, thereby reducing hepatic glucose production.[3]
-
Increased glucose uptake: In peripheral tissues like skeletal muscle, activated AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface, enhancing glucose uptake.[9]
-
Inhibition of anabolic pathways: AMPK activation downregulates energy-consuming processes such as protein and fatty acid synthesis.
Caption: Signaling pathway of phenformin's action.
Potency and Efficacy
Phenformin is significantly more potent than metformin.[10] Studies have shown that phenformin stimulates glucose consumption in isolated human lymphocytes at concentrations as low as 1.7 µmol/L, whereas metformin requires concentrations of 33 µmol/L for a detectable effect.[9] This increased potency is attributed to its greater lipophilicity, which facilitates its passive diffusion across cellular membranes and accumulation within the mitochondria.[11]
The Specter of Lactic Acidosis
The clinical use of phenformin was ultimately curtailed due to its association with a high incidence of lactic acidosis, a potentially fatal metabolic complication.[12] The profound inhibition of mitochondrial respiration by phenformin can lead to a significant increase in anaerobic glycolysis to meet cellular energy demands, resulting in the overproduction of lactate. This risk is particularly pronounced in individuals with renal impairment, as the kidneys are responsible for clearing both phenformin and lactate from the body.
1-(3,4-Dichlorophenyl)biguanide: An Uncharted Territory
In stark contrast to phenformin, there is a significant lack of published experimental data for 1-(3,4-Dichlorophenyl)biguanide. Its chemical structure features a dichlorinated phenyl ring attached to the biguanide core. While direct evidence is unavailable, we can infer its potential pharmacological properties based on structure-activity relationship (SAR) studies of other biguanide derivatives.
A Structure-Activity Relationship Perspective
SAR studies on biguanides have revealed that modifications to the aryl substituent can significantly impact their potency. For instance, the introduction of a chloro or methyl group at various positions on the phenyl ring of phenformin has been shown to enhance its cytotoxic activity in cancer cells under low glucose conditions.[13] The presence of two chlorine atoms on the phenyl ring of 1-(3,4-Dichlorophenyl)biguanide is likely to increase its lipophilicity compared to phenformin. This enhanced lipophilicity could theoretically lead to:
-
Increased membrane permeability and mitochondrial accumulation: Similar to phenformin, a more lipophilic nature would likely facilitate its entry into cells and mitochondria.[11]
-
Greater potency: The increased concentration at the site of action (mitochondrial complex I) would be expected to result in more potent inhibition of cellular respiration and, consequently, more potent activation of AMPK.
It is crucial to emphasize that these are theoretical considerations based on the known properties of related compounds. Without direct experimental validation, the actual pharmacological profile of 1-(3,4-Dichlorophenyl)biguanide remains speculative.
Potential for Toxicity
The structural features that may enhance the potency of 1-(3,4-Dichlorophenyl)biguanide could also amplify its potential for toxicity. A more potent inhibition of mitochondrial respiration would likely carry a higher risk of inducing lactic acidosis, similar to or even greater than that observed with phenformin.
Comparative Summary
| Feature | Phenformin | 1-(3,4-Dichlorophenyl)biguanide |
| Mechanism of Action | Inhibition of mitochondrial complex I, activation of AMPK[5][6] | Presumed to be similar to phenformin, but not experimentally verified. |
| Potency | High; detectable effects on glucose uptake at 1.7 µmol/L[9] | Unknown, but predicted to be high based on SAR.[13] |
| Lipophilicity | More lipophilic than metformin[11] | Predicted to be more lipophilic than phenformin. |
| Risk of Lactic Acidosis | High; led to its withdrawal from the market[12] | Unknown, but predicted to be high. |
| Clinical Use | Withdrawn from the market[12] | Not used clinically. |
Experimental Protocols
For researchers wishing to investigate the comparative effects of these or other biguanides, the following are detailed protocols for key experimental assays.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a functional assessment of mitochondrial respiration.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at an empirically determined optimal density in a Seahorse XF cell culture microplate and incubate overnight.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and warm to 37°C. Adjust pH to 7.4.
-
Compound Plate Preparation: Prepare a compound plate with the biguanides of interest at various concentrations, as well as mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Assay Execution: Replace the cell culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes. Load the hydrated sensor cartridge with the compound solutions into the Seahorse XF Analyzer for calibration and then initiate the assay.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
AMPK Activation Assay (Western Blotting)
This protocol details the detection of AMPK activation by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172 (p-AMPKα Thr172).
Caption: Workflow for Western blot analysis of AMPK activation.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentrations of biguanides for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Membrane Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Strip the membrane and re-probe for total AMPKα as a loading control. Quantify the band intensities to determine the relative levels of p-AMPKα.[14]
Glucose Uptake Assay (Luminescent)
This assay provides a non-radioactive method for measuring cellular glucose uptake based on the detection of 2-deoxyglucose-6-phosphate (2DG6P).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the biguanides of interest.
-
2-Deoxyglucose (2DG) Incubation: Add 2DG to the cells and incubate for a short period (e.g., 10 minutes) to allow for uptake and phosphorylation.[7]
-
Cell Lysis: Add a stop buffer to lyse the cells and terminate 2DG uptake.[6]
-
Neutralization: Add a neutralization buffer to the cell lysates.[6]
-
Detection: Add a detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and a luciferase/luciferin system. The G6PDH will oxidize the accumulated 2DG6P, leading to the production of NADPH, which in turn drives a luminescent reaction.
-
Measurement: Measure the luminescence signal, which is directly proportional to the amount of glucose uptake.
Conclusion
Phenformin stands as a potent activator of AMPK through its robust inhibition of mitochondrial complex I. However, this very potency is intrinsically linked to its significant risk of lactic acidosis, which led to its clinical demise. While direct experimental data for 1-(3,4-Dichlorophenyl)biguanide is conspicuously absent from the scientific literature, SAR principles suggest it may possess even greater potency and, consequently, a potentially higher risk profile. This comparative guide underscores the delicate balance between efficacy and safety in the development of biguanide-based therapeutics and highlights the need for empirical characterization of novel derivatives. The provided experimental protocols offer a robust framework for researchers to conduct such vital investigations.
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Validating the Mechanism of Action of 1-(3,4-Dichlorophenyl)biguanide: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 1-(3,4-Dichlorophenyl)biguanide. Drawing upon established methodologies for related biguanides such as metformin and phenformin, this document outlines the core hypothesized pathways and presents detailed, self-validating experimental protocols to rigorously test these mechanisms. We will explore the causal relationships behind experimental choices, ensuring a scientifically sound approach to characterization.
The Central Hypothesis: A Cascade from Mitochondria to Metabolism
The prevailing hypothesis for the action of biguanides, including 1-(3,4-Dichlorophenyl)biguanide, centers on the inhibition of mitochondrial respiratory chain complex I.[1][2][3][4] This primary insult is thought to trigger a cascade of events that culminate in the key therapeutic effect of reduced hepatic gluconeogenesis. This guide will focus on validating the following proposed signaling pathway:
Caption: Hypothesized mechanism of action for 1-(3,4-Dichlorophenyl)biguanide.
A critical point of investigation, however, is the observed discrepancy between the high concentrations of some biguanides required for in vitro mitochondrial inhibition and the lower therapeutic concentrations found in vivo.[5] This suggests that alternative mechanisms or high intracellular accumulation may be at play, underscoring the importance of a multi-faceted validation approach.
Comparative Framework: Benchmarking Against Known Biguanides
To provide context to the experimental findings for 1-(3,4-Dichlorophenyl)biguanide, it is essential to perform parallel experiments with well-characterized biguanides.
| Compound | Primary Proposed MOA | Potency (Typical In Vitro) | Key Differentiator |
| Metformin | Weak Complex I inhibitor, AMPK activator | Millimolar (mM) | High clinical safety, requires OCTs for uptake |
| Phenformin | Potent Complex I inhibitor, AMPK activator | Micromolar (µM) | More lipophilic, higher risk of lactic acidosis |
| 1-(3,4-Dichlorophenyl)biguanide | Hypothesized: Complex I inhibitor, AMPK activator | To be determined | Dichlorophenyl substitution may alter lipophilicity and potency |
Experimental Validation: A Step-by-Step Guide
The following protocols are designed to be self-validating, with each step providing evidence for a specific part of the proposed mechanistic cascade.
Assessing Mitochondrial Respiration and Complex I Inhibition
The initial and most critical step is to determine if 1-(3,4-Dichlorophenyl)biguanide directly impacts mitochondrial function. The Seahorse XF Analyzer is a powerful tool for this, allowing for real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[6][7][8][9]
Experimental Workflow: Seahorse XF Mitochondrial Stress Test
Caption: Workflow for Seahorse XF Mitochondrial Stress Test.
Detailed Protocol:
-
Cell Seeding: Plate hepatocytes or other relevant cell lines in a Seahorse XF96 cell culture microplate at a predetermined optimal density.
-
Treatment: Prior to the assay, treat cells with a dose-range of 1-(3,4-Dichlorophenyl)biguanide, metformin, and phenformin for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with substrates like pyruvate, glutamine, and glucose.
-
Mitochondrial Stress Test:
-
Basal OCR: Measure the initial oxygen consumption rate.
-
Oligomycin Injection: Inhibit ATP synthase to determine ATP-linked respiration.
-
FCCP Injection: Uncouple the electron transport chain to measure maximal respiration.
-
Rotenone & Antimycin A Injection: Inhibit complex I and III to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration with 1-(3,4-Dichlorophenyl)biguanide would be indicative of mitochondrial inhibition.
Validation with Isolated Mitochondria:
To confirm direct inhibition of Complex I, enzymatic activity assays should be performed on isolated mitochondria.[10]
-
Isolate mitochondria from untreated cells or tissues.
-
Measure Complex I activity spectrophotometrically by monitoring the oxidation of NADH in the presence of a ubiquinone analog and the absence or presence of 1-(3,4-Dichlorophenyl)biguanide.[10]
-
A dose-dependent decrease in NADH oxidation confirms direct inhibition of Complex I.
Quantifying the Cellular Energy Status: The AMP:ATP Ratio
A direct consequence of mitochondrial inhibition is a decrease in ATP synthesis, leading to an increase in the cellular AMP:ATP ratio. This is a crucial validation step linking mitochondrial dysfunction to the activation of downstream signaling.
Experimental Protocol: HPLC-based Nucleotide Analysis [11]
-
Cell Culture and Treatment: Treat cells with 1-(3,4-Dichlorophenyl)biguanide and controls as described previously.
-
Extraction: Rapidly quench cellular metabolism and extract nucleotides using perchloric acid.
-
HPLC Analysis: Separate and quantify ATP, ADP, and AMP using a validated high-performance liquid chromatography (HPLC) method.
-
Data Analysis: Calculate the AMP:ATP ratio for each treatment condition. An increase in this ratio with 1-(3,4-Dichlorophenyl)biguanide treatment would support the proposed mechanism.
Assessing AMPK Activation
The increased AMP:ATP ratio is the primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[12][13] Activation is characterized by the phosphorylation of its catalytic alpha subunit at Threonine 172 (Thr172).
Experimental Protocol: Western Blotting for p-AMPK [1][14][15]
-
Cell Lysis: Lyse treated cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Probe one membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total AMPKα to normalize for protein levels.
-
Use an antibody against a downstream target of AMPK, such as phosphorylated Acetyl-CoA Carboxylase (p-ACC), to confirm functional activation of the pathway.[5]
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify band intensities and express the results as the ratio of p-AMPK to total AMPK.
A significant increase in this ratio upon treatment with 1-(3,4-Dichlorophenyl)biguanide provides strong evidence for the activation of this key signaling node.
Measuring Hepatic Glucose Output
The ultimate therapeutic endpoint for biguanides in the context of type 2 diabetes is the reduction of hepatic glucose production.[16][17]
Experimental Protocol: In Vitro Hepatic Glucose Output Assay [18]
-
Primary Hepatocyte Culture: Isolate and culture primary hepatocytes from a suitable animal model (e.g., rat or mouse).
-
Treatment: Treat hepatocytes with 1-(3,4-Dichlorophenyl)biguanide and controls in glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).
-
Glucose Measurement: After a defined incubation period, collect the culture medium and measure the glucose concentration using a commercially available glucose oxidase assay kit.
-
Data Analysis: Normalize the glucose output to the total protein content of the cells in each well. A dose-dependent decrease in glucose production with 1-(3,4-Dichlorophenyl)biguanide treatment would validate its effect on this key metabolic process.
Investigating the Role of Organic Cation Transporters (OCTs)
The cellular uptake of hydrophilic biguanides like metformin is mediated by organic cation transporters.[19][20][21][22][23] The dichlorophenyl group in 1-(3,4-Dichlorophenyl)biguanide may increase its lipophilicity, potentially allowing for passive diffusion across the cell membrane. It is crucial to determine its reliance on OCTs.
Experimental Protocol: OCT-mediated Uptake Assay
-
Cell Lines: Utilize HEK293 cells stably overexpressing specific human OCT isoforms (e.g., OCT1, OCT2) and a mock-transfected control cell line.
-
Uptake Assay: Incubate the cells with radiolabeled or fluorescently tagged 1-(3,4-Dichlorophenyl)biguanide (if available) or use a competitive inhibition assay with a known fluorescent OCT substrate.
-
Measurement: Measure the intracellular accumulation of the compound or the inhibition of the known substrate's uptake.
-
Data Analysis: Compare the uptake in OCT-overexpressing cells to the mock cells. Significantly higher uptake in the OCT-expressing cells would indicate that 1-(3,4-Dichlorophenyl)biguanide is a substrate for these transporters.
Conclusion
This guide provides a rigorous, multi-step framework for validating the mechanism of action of 1-(3,4-Dichlorophenyl)biguanide. By systematically interrogating each step of the hypothesized signaling cascade, from mitochondrial inhibition to the final metabolic output, and by comparing its performance against established biguanides, researchers can build a comprehensive and scientifically sound understanding of this compound's biological activity. The provided protocols, when executed with appropriate controls, will yield a robust dataset suitable for publication and for guiding further drug development efforts.
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A Head-to-Head In Vitro Comparison of Dichlorophenyl Biguanide Analogs: A Guide for Drug Discovery Professionals
This guide provides an in-depth, head-to-head comparison of dichlorophenyl biguanide analogs based on available in vitro experimental data. As researchers and drug development professionals, understanding the nuanced differences in the biological activity of these compounds is paramount for advancing novel therapeutics. This document synthesizes data from multiple studies to offer a comparative analysis of their efficacy and mechanism of action across various therapeutic areas, with a primary focus on their well-documented antimalarial properties and emerging potential in oncology and metabolic diseases.
Introduction: The Versatility of the Biguanide Scaffold
Biguanides, characterized by two linked guanidine groups, are a class of compounds with a rich history in medicine.[1] While metformin is the most widely recognized biguanide for the treatment of type 2 diabetes, the therapeutic potential of this scaffold extends to infectious diseases and oncology.[1][2] The addition of a dichlorophenyl group to the biguanide structure has been a key strategy in the development of potent analogs with diverse biological activities. This guide will dissect the in vitro performance of these analogs, providing a framework for future drug discovery efforts.
Antimalarial Activity: Targeting Dihydrofolate Reductase
The most extensively studied application of dichlorophenyl biguanides is in the treatment of malaria. These compounds are prodrugs, metabolized in vivo to their active triazine forms, which are potent inhibitors of the parasitic enzyme dihydrofolate reductase (DHFR).[3] DHFR is crucial for the synthesis of nucleic acids, and its inhibition effectively halts parasite replication.[3]
Key Analogs and Their In Vitro Efficacy:
Our comparative analysis focuses on chlorproguanil and its active metabolite, chlorcycloguanil, in relation to the non-chlorinated analog, proguanil, and its metabolite, cycloguanil.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chlorcycloguanil | Multiple Isolates | ~363 times more potent than cycloguanil against resistant strains | [4] |
| Cycloguanil | Multiple Isolates | Varies by strain sensitivity | [4][5] |
| Proguanil | Multiple Isolates | 2.4-19 µM (weak activity) | [5] |
| Chlorproguanil | - | Weak activity (prodrug) | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the addition of a chlorine atom to the phenyl ring significantly enhances the potency of the active metabolite, particularly against drug-resistant strains of P. falciparum.[4]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
The SYBR Green I-based assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[7][8] The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[7]
Step-by-Step Methodology:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in a complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.
-
Parasite Addition: A suspension of P. falciparum-infected red blood cells (2% parasitemia and 2% hematocrit) in a complete culture medium is added to each well.
-
Incubation: The plate is incubated for 72 hours in a humidified, CO2-controlled environment at 37°C.[8]
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well and incubated in the dark at room temperature for 1-2 hours.[7]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Caption: Workflow for the in vitro antiplasmodial assay.
Anticancer Potential: A Multi-pronged Attack
Recent studies have highlighted the potential of biguanide derivatives as anticancer agents.[1][9][10] Their mechanisms of action are thought to involve the inhibition of mitochondrial complex I, leading to cellular energy stress and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[11] Some studies also suggest inhibition of the EGFR signaling pathway.[12]
While direct head-to-head comparisons of a series of dichlorophenyl biguanide analogs in cancer cell lines are limited, available data suggests that substitutions on the phenyl ring are critical for activity. For instance, a study on arylmethylbiguanide scaffolds showed that an o-chlorophenyl analog had potent inhibitory effects on hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR), both crucial for tumor survival.[13] Another study on fluorine-containing biguanide derivatives with a 3,4-difluorophenyl group showed significant growth inhibition in T24 bladder cancer cells.[12]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the dichlorophenyl biguanide analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Formazan Solubilization: Add a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antidiabetic Properties: Beyond Metformin
The success of metformin has spurred research into other biguanide derivatives for the treatment of type 2 diabetes.[2][5] While in vitro studies specifically comparing dichlorophenyl biguanide analogs for antidiabetic activity are not as prevalent, the known mechanism of biguanides involves the activation of AMPK.[11][16] Therefore, assessing the ability of novel analogs to activate this pathway is a crucial in vitro screen.
Experimental Protocol: AMPK Activation (Western Blot)
Western blotting can be used to detect the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.[16][17]
Step-by-Step Methodology:
-
Cell Treatment: Treat a suitable cell line (e.g., HepG2 hepatocytes) with the dichlorophenyl biguanide analogs for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.[16][17]
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.[17]
-
Data Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK, indicating the level of activation.[18]
Caption: Signaling pathway of biguanide-induced AMPK activation.
Structure-Activity Relationship (SAR) and Future Directions
The collective in vitro data points to several key structure-activity relationships for dichlorophenyl biguanide analogs:
-
Dichlorophenyl Substitution: The presence and position of chlorine atoms on the phenyl ring are critical for enhanced biological activity, particularly in the context of antimalarial DHFR inhibition.[1]
-
Prodrug Strategy: The biguanide moiety often serves as a prodrug, with the active form being a cyclized triazine derivative in the case of antimalarials.[3]
-
Hydrophobicity and Cellular Uptake: The lipophilicity conferred by the dichlorophenyl group may influence cellular uptake and accumulation, potentially impacting efficacy in various cell-based assays.
Future research should focus on a systematic in vitro comparison of a broader range of dichlorophenyl biguanide analogs across multiple therapeutic areas. This will enable a more comprehensive understanding of their SAR and facilitate the design of next-generation biguanide-based therapeutics with improved potency and selectivity.
Conclusion
This guide provides a synthesized, head-to-head comparison of dichlorophenyl biguanide analogs based on currently available in vitro data. The evidence strongly supports their potential as antimalarial agents and suggests promising avenues for their development in oncology and metabolic diseases. The provided experimental protocols offer a validated framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this versatile class of compounds.
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A Researcher's Guide to the Cross-Validation of Novel Biguanide Analogs: Evaluating 1-(3,4-Dichlorophenyl)biguanide Against Established Alternatives
This guide provides a comprehensive framework for the preclinical evaluation of novel biguanide compounds, using 1-(3,4-Dichlorophenyl)biguanide as a primary example. We will objectively compare its hypothetical performance against established biguanides, metformin and phenformin, by outlining a rigorous, multi-faceted cross-validation strategy across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and validate new anti-neoplastic agents targeting cellular metabolism.
Introduction: Beyond Diabetes, The Oncological Promise of Biguanides
The biguanide class of drugs, most famously represented by metformin, has been a cornerstone of type 2 diabetes management for decades.[1] Their primary systemic effect involves reducing hepatic glucose production and increasing insulin sensitivity.[2] However, a growing body of preclinical and epidemiological evidence has revealed their potential as potent anti-cancer agents.[3][4][5] This activity stems from their ability to disrupt the unique metabolic dependencies of cancer cells.[6][7]
This has spurred the development of novel biguanide derivatives, such as 1-(3,4-Dichlorophenyl)biguanide, with the aim of enhancing potency and specificity. The purpose of this guide is to establish a robust, self-validating experimental workflow to characterize such a novel compound. We will detail the necessary assays to assess its efficacy concerning cell viability, apoptosis induction, and cell cycle arrest, providing a direct comparative context with metformin and the more potent, albeit more toxic, phenformin.[8][9]
Part 1: The Core Mechanism - How Biguanides Target Cancer Metabolism
The anti-tumor activity of biguanides is primarily rooted in their function as mitochondrial disruptors.[3] Understanding this central mechanism is critical for designing and interpreting validation experiments.
The AMPK-mTOR Signaling Axis: The most widely accepted mechanism involves the inhibition of Complex I of the mitochondrial respiratory chain.[10] This action has profound downstream consequences:
-
Energy Depletion: Inhibition of Complex I reduces oxidative phosphorylation, leading to a drop in cellular ATP production and a corresponding increase in the AMP/ATP ratio.[3]
-
AMPK Activation: This shift in the cellular energy balance activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[11][12]
-
mTOR Inhibition: Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin (mTOR) pathway.[13][14][15]
-
Anti-Proliferative Effects: The mTOR pathway is a central controller of cell growth, proliferation, and survival. Its inhibition leads to a shutdown of protein synthesis, cell cycle arrest, and the induction of apoptosis.[11][16][17]
This cascade disrupts the bioenergetic homeostasis that cancer cells rely on for rapid growth and proliferation.
Part 2: The Candidates - A Comparative Overview
A robust validation requires well-defined test articles and benchmarks. This study design positions 1-(3,4-Dichlorophenyl)biguanide against two standards that represent the therapeutic and high-potency ends of the biguanide spectrum.
| Compound | Structure Description | Key Characteristics |
| 1-(3,4-Dichlorophenyl)biguanide | A biguanide backbone with a 3,4-dichlorophenyl group attached. | Test Article. The halogenated phenyl ring is a common moiety in medicinal chemistry intended to enhance bioactivity and membrane permeability. |
| Metformin | A dimethylbiguanide.[18] | Clinical Benchmark. Widely used, safe, and well-characterized. Represents the baseline for anti-neoplastic activity.[13][19] |
| Phenformin | A phenethylbiguanide.[10] | High-Potency Benchmark. More lipophilic and a more potent mitochondrial inhibitor than metformin, but was withdrawn from many markets due to a higher risk of lactic acidosis.[8][10][20] |
Part 3: The Experimental Cross-Validation Workflow
The core of this guide is a multi-assay workflow designed to be repeated across a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) to ensure the observed effects are not cell-line specific.
Cell Viability and Cytotoxicity Assessment
Causality: The first essential step is to determine the dose at which the compound affects cell proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for potency. The XTT assay is preferable to the classic MTT assay as its formazan product is water-soluble, eliminating a solubilization step and reducing potential handling errors.
Protocol: XTT Cell Viability Assay This protocol is a general guideline and requires optimization for specific cell lines and laboratory conditions.[21][22][23]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-(3,4-Dichlorophenyl)biguanide, metformin, and phenformin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent).
-
XTT Incubation: Add 50 µL of the freshly prepared XTT mixture to each well. Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 450-500 nm. Use a reference wavelength of ~650 nm to subtract background absorbance.
-
Data Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values (µM)
| Cell Line | 1-(3,4-Dichlorophenyl)biguanide | Metformin | Phenformin |
| MCF-7 (Breast) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| A549 (Lung) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| HT-29 (Colon) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Apoptosis Induction Analysis
Causality: A desirable anti-cancer agent should induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[24] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface, which Annexin V binds with high affinity. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing for their differentiation.
Protocol: Annexin V & Propidium Iodide Staining by Flow Cytometry This protocol is adapted for flow cytometry analysis.[25][26]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with each compound at a concentration around its predetermined IC50 value for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold 1X PBS and centrifuge at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Data Presentation: Percentage of Apoptotic Cells (Early + Late)
| Cell Line / Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| MCF-7 / Untreated | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| MCF-7 / Test Compound | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| MCF-7 / Metformin | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| MCF-7 / Phenformin | [Exp. Value] | [Exp. Value] | [Exp. Value] |
Cell Cycle Progression Analysis
Causality: Biguanides are known to inhibit the mTOR pathway, which is critical for cell cycle progression from the G0/G1 phase to the S phase.[11] Therefore, a common effect is an arrest in the G0/G1 phase.[27][28] Analyzing the DNA content of a cell population using propidium iodide staining allows for the quantification of cells in each phase (G0/G1, S, G2/M). PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA.[29] RNase treatment is crucial to prevent the staining of double-stranded RNA.[30]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis This protocol requires cell fixation to make the nuclear membrane permeable to PI.[29][30][31]
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation (~500 x g for 5 minutes), and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent cell clumping.
-
Incubation: Fix the cells for at least 2 hours at 4°C (or overnight at -20°C for storage).
-
Washing and Staining: Centrifuge the fixed cells at a higher speed (~800 x g for 5 minutes) to pellet. Decant the ethanol and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale. Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Data Interpretation: Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.
Data Presentation: Cell Cycle Distribution (%)
| Cell Line / Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 / Untreated | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| MCF-7 / Test Compound | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| MCF-7 / Metformin | [Exp. Value] | [Exp. Value] | [Exp. Value] |
| MCF-7 / Phenformin | [Exp. Value] | [Exp. Value] | [Exp. Value] |
Conclusion
The validation of a novel compound like 1-(3,4-Dichlorophenyl)biguanide requires a systematic and comparative approach. By executing the workflow described—assessing cytotoxicity, confirming apoptosis, and analyzing cell cycle arrest across multiple cell lines—researchers can build a comprehensive efficacy profile. The ideal outcome for a promising candidate would be to demonstrate significantly lower IC50 values than metformin, induce a high percentage of apoptosis, and cause a robust G0/G1 cell cycle arrest, with a potency approaching or exceeding that of phenformin but with a superior safety profile. This rigorous, multi-assay cross-validation is an indispensable step in the preclinical journey of developing next-generation metabolic cancer therapeutics.
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A Comparative Analysis of the Efficacy of 1-(3,4-Dichlorophenyl)biguanide and Known Antimalarial Agents
This guide provides an in-depth technical comparison of the antimalarial efficacy of the biguanide derivative, 1-(3,4-Dichlorophenyl)biguanide, against established inhibitors targeting key parasitic metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.
The selection of appropriate comparator compounds is critical for contextualizing the efficacy of a novel agent. For this analysis, we have selected inhibitors based on their well-characterized mechanisms of action against the Plasmodium parasite, the causative agent of malaria. The comparators include classical dihydrofolate reductase (DHFR) inhibitors and an inhibitor of the parasite's mitochondrial electron transport chain, providing a multi-faceted benchmark for performance.
Introduction to Biguanides and Antimalarial Drug Targets
The biguanide class of compounds has a significant history in therapeutics, most notably with metformin for diabetes and proguanil for malaria.[1][2][3] Antimalarial biguanides, such as proguanil and chlorproguanil, function as prodrugs.[4][5][6][7] Following hepatic metabolism, they are converted into their active forms, cycloguanil and chlorcycloguanil respectively, which are potent inhibitors of the parasitic enzyme dihydrofolate reductase (DHFR).[4][5][6][7][8]
DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for regenerating tetrahydrofolate from dihydrofolate.[9][10] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cellular proliferation.[4][9][10] The selective inhibition of parasitic DHFR over the human ortholog is the cornerstone of the therapeutic efficacy of antifolate drugs like cycloguanil and pyrimethamine.[5][9][11]
1-(3,4-Dichlorophenyl)biguanide is a structural analogue of chlorproguanil. Based on this structural similarity, its primary mechanism of action is hypothesized to be the inhibition of parasitic DHFR following metabolic activation to a cyclized derivative.
A secondary, yet critical, antimalarial target is the parasite's mitochondrial electron transport chain (ETC). Atovaquone, a naphthoquinone, targets the cytochrome bc₁ complex (Complex III) of the ETC.[12][13][14][15] This inhibition disrupts the mitochondrial membrane potential and, crucially, impedes pyrimidine biosynthesis, which is linked to ETC function in the parasite.[12][13] The combination of a DHFR inhibitor (like proguanil) and an ETC inhibitor (atovaquone) creates a synergistic effect, enhancing antimalarial activity and reducing the likelihood of resistance.[5][14]
Mechanisms of Action: A Comparative Overview
Folate Pathway Inhibition
1-(3,4-Dichlorophenyl)biguanide, similar to proguanil and chlorproguanil, is presumed to be a prodrug that undergoes cyclization to form an active triazine metabolite. This metabolite acts as a competitive inhibitor of DHFR, binding to the enzyme's active site with higher affinity than its natural substrate, dihydrofolate.[5][6][16] This blockade halts the folate cycle, leading to a depletion of tetrahydrofolate and subsequent arrest of DNA synthesis and cell division, ultimately causing parasite death.[4][10]
-
Pyrimethamine: A well-established DHFR inhibitor that directly binds to and inhibits the enzyme without the need for metabolic activation.[9][10][17] Its high affinity for the parasitic DHFR provides its selective toxicity.[17] Resistance often emerges through specific point mutations in the parasite's DHFR gene, which reduce the binding affinity of the drug.[9]
-
Cycloguanil: The active metabolite of proguanil, it is a potent inhibitor of Plasmodium DHFR.[8][18][19]
Mitochondrial Electron Transport Chain Inhibition
-
Atovaquone: This compound is a structural analog of ubiquinone (coenzyme Q).[14] It competitively inhibits the ubiquinone binding site of the cytochrome bc₁ complex in the parasite's mitochondria.[13][14][15] This action disrupts the electron flow, collapses the mitochondrial membrane potential, and inhibits the regeneration of ubiquinone required by dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis.[12][13]
The diagram below illustrates the distinct but complementary pathways targeted by these inhibitors.
Caption: Antimalarial drug targets in Plasmodium falciparum.
Experimental Protocols for Efficacy Determination
To objectively compare the efficacy of 1-(3,4-Dichlorophenyl)biguanide, a series of standardized in vitro and in vivo assays must be conducted. The following protocols represent industry-standard methodologies for evaluating antimalarial compounds.
In Vitro Parasite Growth Inhibition Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the blood stages of Plasmodium falciparum.
Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum (e.g., 3D7 or K1 strains) are cultured in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: The test compound and reference inhibitors are dissolved in DMSO to create stock solutions. A serial 2-fold dilution series is prepared in culture medium in a 96-well microplate.
-
Assay Initiation: The parasite culture is synchronized to the ring stage (e.g., using 5% D-sorbitol treatment) and diluted to a parasitemia of 0.5%. 200 µL of this suspension is added to each well of the drug-containing plate.
-
Incubation: The plate is incubated for 72 hours under the conditions described in step 1.
-
Quantification of Parasite Growth: Parasite growth is quantified using a DNA-intercalating fluorescent dye like SYBR Green I.
-
The plate is frozen at -80°C to lyse the erythrocytes.
-
After thawing, 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
The plate is incubated in the dark for 1 hour.
-
Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Fluorescence values are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibition of recombinant P. falciparum DHFR.
Methodology:
-
Enzyme and Substrates: Recombinant P. falciparum DHFR is expressed and purified. The reaction mixture contains NADPH and the substrate dihydrofolate (DHF).
-
Assay Procedure:
-
The assay is performed in a UV-transparent 96-well plate.
-
The reaction buffer (e.g., 50 mM TES, pH 7.0) containing the enzyme, NADPH, and varying concentrations of the inhibitor is pre-incubated.
-
The reaction is initiated by adding DHF.
-
-
Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis: The initial reaction velocities are calculated and plotted against inhibitor concentration to determine the IC₅₀ value for direct enzyme inhibition.
The workflow for these comparative assays is visualized below.
Caption: Experimental workflow for comparative efficacy analysis.
Quantitative Efficacy Data Summary
The following table summarizes representative efficacy data for the selected antimalarial inhibitors. It is important to note that specific experimental data for 1-(3,4-Dichlorophenyl)biguanide is not widely available in public literature; therefore, data for the structurally similar chlorproguanil (and its active metabolite, chlorcycloguanil) are provided as a predictive benchmark.
| Compound | Primary Target | Mechanism of Action | In Vitro IC₅₀ vs. P. falciparum (nM) |
| 1-(3,4-Dichlorophenyl)biguanide | Dihydrofolate Reductase (DHFR) | Predicted: Inhibition of folate synthesis | Predicted: Similar to Chlorproguanil/Chlorcycloguanil |
| Chlorproguanil | Dihydrofolate Reductase (DHFR) | Inhibition of folate synthesis (as active metabolite) | ~1.5 - 5 nM (as Chlorcycloguanil) |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Inhibition of folate synthesis | ~0.5 - 2000+ nM (strain dependent) |
| Cycloguanil | Dihydrofolate Reductase (DHFR) | Inhibition of folate synthesis | ~1 - 10 nM |
| Atovaquone | Cytochrome bc₁ Complex | Inhibition of mitochondrial electron transport & pyrimidine synthesis | ~0.1 - 5 nM |
Note: IC₅₀ values can vary significantly based on the P. falciparum strain (drug-sensitive vs. drug-resistant) and specific assay conditions.
The wide range of IC₅₀ values for pyrimethamine highlights the significant challenge of drug resistance, which arises from mutations in the DHFR enzyme.[9] Atovaquone also faces resistance challenges due to mutations in the cytochrome b gene.[12] The efficacy of 1-(3,4-Dichlorophenyl)biguanide would need to be rigorously tested against a panel of drug-resistant parasite strains to determine its potential clinical utility.
Conclusion and Future Directions
Based on its chemical structure, 1-(3,4-Dichlorophenyl)biguanide is predicted to function as an inhibitor of parasitic dihydrofolate reductase, placing it in the same mechanistic class as pyrimethamine and the active metabolites of proguanil and chlorproguanil. Its efficacy is expected to be comparable to that of chlorcycloguanil.
A comprehensive evaluation requires direct experimental validation through the protocols outlined in this guide. Key investigations should include:
-
Confirmation of Mechanism: Direct enzymatic assays using recombinant P. falciparum DHFR are necessary to confirm the hypothesized target and determine the inhibitory potency (Kᵢ).
-
Spectrum of Activity: The compound must be tested against a diverse panel of P. falciparum strains, including those with known resistance mutations in the DHFR gene, to assess its potential to overcome existing resistance mechanisms.
-
Synergy Studies: Combination studies with atovaquone should be performed to determine if the synergistic effect observed with proguanil is replicated.[5][14]
-
Metabolic Profiling: In vivo studies are required to confirm its conversion to an active, cyclized metabolite and to characterize its pharmacokinetic profile.
This structured, comparative approach will provide the necessary data to accurately position 1-(3,4-Dichlorophenyl)biguanide within the landscape of current and future antimalarial therapies.
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Bridging the Chasm: A Senior Scientist's Guide to Validating In Vitro Discoveries in In Vivo Xenograft Models
In the relentless pursuit of novel cancer therapeutics, the journey from a promising in vitro result to a clinically relevant outcome is fraught with challenges. The controlled environment of a petri dish, while excellent for high-throughput screening and mechanistic studies, often fails to recapitulate the complex, dynamic interplay of a living tumor microenvironment.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical transition from in vitro validation to robust in vivo confirmation using xenograft models. We will dissect the nuances of model selection, experimental design, and data interpretation, empowering you to generate reliable and translatable preclinical data.
The Inescapable Bridge: Why In Vivo Validation is Non-Negotiable
In vitro assays are indispensable for initial drug discovery, offering speed, cost-effectiveness, and the ability to probe specific molecular targets.[1] However, the leap to a living organism introduces a multitude of variables that can profoundly impact a compound's efficacy, including pharmacokinetics, pharmacodynamics, and interactions with the host's biological systems.[1] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, serve as a crucial intermediate step to bridge this gap.[2][3] They provide a more physiologically relevant context to assess anti-tumor activity before committing to resource-intensive clinical trials.[4]
Choosing Your Chariot: A Comparative Analysis of Xenograft Models
The selection of an appropriate xenograft model is a pivotal decision that will significantly influence the outcome and translatability of your study. The two primary workhorses in this field are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[2][5]
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source of Tumor | Immortalized human cancer cell lines cultured in vitro.[2] | Tumor tissue surgically removed from a cancer patient.[2] |
| Genetic & Phenotypic Stability | Genetically homogenous and well-characterized. However, they may have adapted to 2D culture conditions and may not fully represent the original tumor's heterogeneity.[2][6] | Generally maintain the histopathological and genetic characteristics of the original patient tumor over several passages.[2][7] |
| Tumor Microenvironment | The stromal component is of mouse origin.[2] | More closely recapitulates the human tumor microenvironment, although gradual replacement of human stroma with mouse stroma can occur.[4] |
| Predictive Power for Clinical Outcome | Variable; can be less predictive due to the artificial nature of cell lines. | Higher predictive power for patient response to therapies.[4] |
| Feasibility & Cost | Relatively easy and inexpensive to establish. | More technically challenging, time-consuming, and costly to establish and maintain.[6] |
| Best Suited For | Initial efficacy screening, mechanistic studies, and proof-of-concept experiments. | Co-clinical trials, biomarker discovery, and studies of tumor heterogeneity and drug resistance.[4][8] |
Expert Insight: While PDX models offer superior clinical relevance, CDX models remain valuable for initial, large-scale screening due to their reproducibility and lower cost. A tiered approach, starting with CDX for initial validation and progressing to PDX for more definitive studies, is often the most pragmatic strategy.
The Workflow of Validation: A Step-by-Step Guide
A successful in vivo validation study is built upon a foundation of meticulous planning and execution. The following workflow outlines the critical steps, from initial in vitro confirmation to final in vivo data analysis.
Caption: A simplified signaling pathway illustrating how IHC can validate a drug's mechanism of action.
Biomarker Discovery: Unlocking Predictive Power
Xenograft models, particularly PDX, are powerful tools for identifying and validating biomarkers that can predict patient response to therapy. [9][10]
Experimental Protocol 4: Biomarker Analysis in Xenograft Tissues
Objective: To identify molecular markers associated with drug sensitivity or resistance.
Methodology:
-
Sample Collection: Collect tumor samples from both responder and non-responder animals.
-
Nucleic Acid/Protein Extraction: Isolate DNA, RNA, or protein from the tumor tissues.
-
Molecular Analysis:
-
Gene Expression Profiling (e.g., RNA-Seq): To identify differentially expressed genes between treatment groups. [9] * Western Blotting: To quantify the expression of specific proteins.
-
Next-Generation Sequencing (NGS): To identify genetic mutations or alterations that correlate with treatment response.
-
-
Bioinformatic Analysis: Utilize bioinformatics tools to analyze the large datasets generated and identify potential biomarkers. [10] Trustworthiness: The ability to correlate molecular data from xenograft models with clinical outcomes from the original patients is the ultimate validation of the model's predictive power. [4]
Ethical Considerations: The 3Rs in Practice
All research involving animal models must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to:
-
Replacement: Use non-animal methods whenever possible. [11]* Reduction: Use the minimum number of animals necessary to obtain statistically significant data. [11]* Refinement: Minimize any pain or distress to the animals. [11] All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). [12][13]
Conclusion: From Bench to Bedside with Confidence
The validation of in vitro findings in in vivo xenograft models is a critical and complex process in preclinical drug development. By carefully selecting the appropriate model, designing rigorous experiments, and performing comprehensive endpoint analyses, researchers can generate robust and translatable data. This guide provides a framework to navigate this journey with scientific integrity, ultimately increasing the probability of translating promising laboratory discoveries into effective cancer therapies for patients.
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A Comparative Guide to Biguanide Derivatives: Mechanisms and Experimental Analysis of Glucose Metabolism
This guide provides an in-depth comparative analysis of key biguanide derivatives—metformin, phenformin, and buformin—and their impact on cellular glucose metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal links between chemical structure, mechanism of action, and experimental outcomes. We will explore the core signaling pathways, present validated experimental protocols for assessing their effects, and provide a clear, data-driven comparison of their performance and safety profiles.
Introduction: A Tale of Three Biguanides
The biguanide class of drugs has been a cornerstone in the management of type 2 diabetes mellitus (T2DM) for decades.[1] Their journey began with the discovery of guanidine-based compounds from the plant Galega officinalis.[2] While several derivatives were synthesized, three have garnered the most attention: metformin, phenformin, and buformin.
-
Metformin: Currently the most prescribed oral anti-diabetic agent worldwide, valued for its efficacy and favorable safety profile.[1]
-
Phenformin and Buformin: Developed around the same time as metformin, these derivatives were found to be more potent hypoglycemic agents. However, their clinical use was largely discontinued in the 1970s due to a significantly higher risk of associated lactic acidosis.[1][3]
Despite their differing clinical fates, the renewed interest in biguanides for applications beyond diabetes, such as cancer therapeutics, necessitates a clear understanding of their comparative molecular mechanisms.[1][4] This guide aims to provide that clarity.
The Core Mechanism: A Multi-faceted Approach to Energy Regulation
The primary therapeutic effect of biguanides stems from their ability to reduce hepatic glucose production and improve insulin sensitivity in peripheral tissues.[5] This is achieved through a complex interplay of mechanisms, with the inhibition of mitochondrial respiratory chain complex I being the most widely accepted primary event.[1][6][7][8]
2.1. The Canonical AMPK-Dependent Pathway
The inhibition of complex I by biguanides disrupts the electron transport chain, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[9] This shift in cellular energy status is a critical signal that triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9][10]
The activation sequence is as follows:
-
Mitochondrial Entry: Anti-diabetic biguanides like metformin, phenformin, and buformin are positively charged molecules that accumulate within the mitochondrial matrix.[8]
-
Complex I Inhibition: Once inside, they inhibit the NADH:ubiquinone oxidoreductase activity of complex I.[6][11]
-
Energy Stress: This leads to reduced proton pumping, a lower mitochondrial membrane potential, and decreased ATP production.
-
AMPK Activation: The resulting increase in the AMP/ATP ratio allosterically activates AMPK. This activation is consolidated by upstream kinases, most notably Liver Kinase B1 (LKB1), which phosphorylates AMPK at threonine 172 on its α-subunit.[9]
-
Metabolic Switching: Activated AMPK then phosphorylates numerous downstream targets to restore energy balance. It stimulates catabolic pathways (like glycolysis and fatty acid oxidation) to generate ATP while simultaneously inhibiting anabolic, energy-consuming processes (such as gluconeogenesis, and lipid and protein synthesis).
The following diagram illustrates this core signaling cascade.
Caption: The canonical biguanide signaling pathway via mitochondrial complex I inhibition and subsequent AMPK activation.
2.2. AMPK-Independent Mechanisms
While AMPK activation is central, evidence suggests that biguanides also exert effects independently of this pathway. A notable alternative mechanism involves the direct antagonism of glucagon signaling. By causing an accumulation of AMP, metformin can inhibit adenylate cyclase, leading to reduced cyclic AMP (cAMP) production and decreased Protein Kinase A (PKA) activity, thereby blocking glucagon-dependent glucose output from hepatocytes.[6]
Comparative Pharmacokinetics and Potency
The significant differences in clinical outcomes between metformin, phenformin, and buformin can be largely attributed to their distinct physicochemical and pharmacokinetic properties. Phenformin and buformin are considerably more lipophilic (fat-soluble) than metformin.[1] This property allows them to permeate cellular and mitochondrial membranes more readily and largely independent of specific transporters, leading to higher intracellular concentrations and more potent inhibition of complex I.[9]
Metformin, being more hydrophilic, relies on organic cation transporters (OCTs), particularly OCT1, for its uptake into hepatocytes.[1] This reliance on transporters can be a rate-limiting step for its action.
| Parameter | Metformin | Phenformin | Buformin |
| Relative Potency | Lower | Higher[2][9] | Higher[4] |
| Lipophilicity | Low | High | High[1] |
| Cellular Uptake | OCT1 Dependent[1] | Largely Passive/OCT Independent[4] | Largely Passive/OCT Independent[4] |
| Oral Bioavailability | 40% to 60%[12] | N/A (Withdrawn) | N/A (Withdrawn)[1] |
| Plasma Half-life | ~4.0 - 8.7 hours[12] | N/A (Withdrawn) | N/A (Withdrawn) |
| Metabolism | Not metabolized[12] | Hydroxylated in liver[12] | N/A (Withdrawn) |
| Primary Action | Decreased hepatic glucose production | Decreased hepatic glucose production | Decreased hepatic glucose production |
| Risk of Lactic Acidosis | Low (Rare) | High | High[1] |
Data synthesized from multiple sources.[1][2][4][9][12]
Experimental Assessment of Glucose Metabolism: A Practical Guide
To empirically compare the effects of biguanide derivatives on glucose metabolism, a series of well-established in vitro assays can be employed. Here, we focus on the fluorescent glucose uptake assay, a cornerstone technique in metabolic research.
4.1. Featured Experiment: 2-NBDG Glucose Uptake Assay
This assay provides a sensitive, non-radioactive method for quantifying glucose transport into cultured cells.[13] It utilizes 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), a fluorescently-labeled deoxyglucose analog.
Principle: 2-NBDG is transported into cells via glucose transporters (GLUTs). Once inside, it is phosphorylated by hexokinase, which traps it within the cell. Because 2-NBDG cannot be further metabolized through glycolysis, it accumulates.[13][14] The resulting intracellular fluorescence is directly proportional to the rate of glucose uptake and can be quantified using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[13][15]
The following diagram outlines the workflow for this assay.
Caption: Experimental workflow for the 2-NBDG cell-based glucose uptake assay.
Detailed Step-by-Step Protocol:
-
Causality Note: This protocol is designed for adherent cells. The cell seeding density is critical; confluent monolayers can exhibit contact inhibition, which can artifactually reduce glucose uptake.[13] The glucose starvation step is essential to deplete intracellular glucose stores and maximize the uptake of the fluorescent analog.
-
Cell Seeding:
-
Seed adherent cells (e.g., HepG2 hepatocytes, C2C12 myotubes) in a black, clear-bottom 96-well plate at a density of 1-5 x 10^4 cells per well.[13]
-
Culture overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Cell Starvation and Treatment:
-
Carefully aspirate the culture medium.
-
Wash cells once with warm, glucose-free DMEM or Krebs-Ringer-Hepes (KRH) buffer.
-
Add 100 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C.[16]
-
Remove the starvation medium and replace it with 90 µL of fresh glucose-free medium containing the desired concentrations of metformin, phenformin, buformin, or a vehicle control. Incubate for the desired treatment period (e.g., 1 to 24 hours).
-
-
2-NBDG Uptake:
-
Prepare a 10X working solution of 2-NBDG in glucose-free medium. The final concentration in-well typically ranges from 10 µM to 200 µM; this must be optimized for your specific cell line.[13][17]
-
Add 10 µL of the 10X 2-NBDG solution to each well.
-
Incubate for 10-60 minutes at 37°C. Protect the plate from light.[13]
-
-
Stopping the Reaction and Measurement:
-
To stop the uptake, rapidly aspirate the 2-NBDG-containing medium.
-
Immediately wash the cells three times with 150 µL of ice-cold PBS per well. This step is critical to minimize background fluorescence.[13][16]
-
After the final wash, add 100 µL of PBS or a suitable cell lysis buffer to each well.
-
Measure the fluorescence using a microplate reader with excitation/emission wavelengths of approximately 465/540 nm.[13]
-
4.2. Complementary Assays
-
Mitochondrial Respiration Analysis: To directly compare the inhibitory effects of biguanides on the electron transport chain, an oxygen consumption rate (OCR) assay using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) is invaluable. This allows for the real-time measurement of mitochondrial function in live cells following drug treatment.[18]
-
AMPK Activation Assay: The activation of the canonical pathway can be confirmed by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), via Western blotting using phospho-specific antibodies.[10]
Data-Driven Comparison of Biguanide Efficacy
Experimental studies have consistently demonstrated the superior potency of phenformin and buformin in vitro and in vivo compared to metformin.
| Experimental Readout | Metformin | Phenformin | Buformin | Key Finding |
| Inhibition of Mitochondrial Respiration | Weaker | Stronger | Stronger | Phenformin and buformin inhibit complex I at lower concentrations than metformin.[8][11] |
| AMPK Activation | Requires higher concentrations or longer incubation times | Potent activator at lower concentrations | Potent activator at lower concentrations | The greater membrane permeability of phenformin and buformin leads to more robust AMPK activation.[9][10] |
| Inhibition of Mammary Carcinogenesis (Rat Model) | No significant effect | Significant inhibition | Strongest inhibition | In a head-to-head study, buformin was the most effective at reducing cancer incidence and burden, followed by phenformin.[19][20][21] |
| Reduction in Tumor Burden (Rat Model) | 1.61 g/rat (baseline) | 0.63 g/rat | 0.12 g/rat | Buformin and phenformin significantly reduced tumor burden compared to metformin.[4] |
| Cancer Latency (Rat Model) | 40 days (baseline) | 45 days | 48 days | Buformin and phenformin elongated the time to tumor development compared to metformin.[4] |
Data synthesized from multiple sources.[4][8][9][10][11][19][20][21]
The Decisive Factor: Safety and the Risk of Lactic Acidosis
The primary reason for the clinical dominance of metformin is its superior safety profile. The major, albeit rare, adverse effect of biguanide therapy is lactic acidosis, a life-threatening condition caused by the accumulation of lactate in the blood.[22]
The potent inhibition of mitochondrial respiration by phenformin and buformin, coupled with their extensive accumulation in tissues, leads to a more profound suppression of aerobic metabolism. This forces cells to rely heavily on anaerobic glycolysis for ATP production, with lactate as the end product. The resulting overproduction of lactate can overwhelm the body's clearance capacity, leading to acidosis. Because metformin is a weaker inhibitor of complex I and its uptake is more regulated, the risk is substantially lower.[3][22]
Conclusion and Future Directions
The comparative study of biguanide derivatives reveals a clear trade-off between potency and safety.
-
Metformin stands as the therapeutic gold standard for T2DM due to its well-understood mechanism, moderate efficacy, and, most importantly, a low risk of serious side effects.[22]
-
Phenformin and Buformin are significantly more potent inhibitors of mitochondrial respiration and more effective activators of the AMPK pathway. While their high risk of lactic acidosis makes them unsuitable for treating diabetes, these very properties have made them valuable tools in preclinical cancer research, where potent metabolic disruption is a desired therapeutic outcome.[1][4]
For researchers in drug development, understanding these nuances is critical. The divergent paths of these closely related molecules provide a powerful case study in how subtle differences in chemical structure can lead to profound changes in pharmacokinetics, target engagement, and ultimately, clinical viability. The continued exploration of these derivatives, particularly in oncology, may yet yield new therapeutic strategies targeting the metabolic vulnerabilities of cancer cells.
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Assessing the Selectivity of 1-(3,4-Dichlorophenyl)biguanide: A Comparative Guide for Drug Development
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended molecular target is a cornerstone of both efficacy and safety. For the biguanide class of compounds, which have a rich history in the treatment of type 2 diabetes and are now being explored for their oncological potential, understanding the selectivity of novel analogues is of paramount importance. This guide provides a comprehensive framework for assessing the selectivity of 1-(3,4-Dichlorophenyl)biguanide, a representative member of the arylbiguanide family, for its primary target. By integrating established experimental protocols with comparative data from well-characterized biguanides, this document serves as a technical resource for researchers, scientists, and drug development professionals.
The Criticality of Selectivity in Biguanide Development
Biguanides, such as the widely prescribed metformin, exert their therapeutic effects primarily through the inhibition of mitochondrial complex I of the electron transport chain.[1][2] This inhibition leads to a decrease in cellular ATP levels and a subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. However, the therapeutic window of biguanides can be narrow, with off-target effects potentially leading to adverse events. For instance, the predecessor to metformin, phenformin, was withdrawn from the market in many countries due to an increased risk of lactic acidosis, a serious metabolic complication. Therefore, a rigorous evaluation of the selectivity of new biguanide candidates like 1-(3,4-Dichlorophenyl)biguanide is not merely a perfunctory step but a critical determinant of their potential clinical success.
A Multi-pronged Approach to Selectivity Profiling
A thorough assessment of selectivity involves a tiered approach, beginning with the precise measurement of on-target potency and extending to a broad screening against potential off-targets. This guide outlines a logical workflow for this process.
Figure 1: A schematic overview of the experimental workflow for assessing the selectivity of a biguanide compound.
On-Target Potency: Mitochondrial Complex I and AMPK Activation
The primary molecular target of anti-diabetic biguanides is mitochondrial complex I.[1][2] Therefore, the initial step in selectivity profiling is to quantify the inhibitory activity of 1-(3,4-Dichlorophenyl)biguanide against this enzyme complex.
Biochemical Assessment of Mitochondrial Complex I Inhibition
A spectrophotometric assay using isolated mitochondria is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against complex I.
Experimental Protocol: Mitochondrial Complex I Activity Assay
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source, such as rat liver or bovine heart, using differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing potassium chloride, MOPS, and a detergent to permeabilize the mitochondrial membrane.
-
Reaction Mixture: In a 96-well plate, add the isolated mitochondria, the compound of interest (1-(3,4-Dichlorophenyl)biguanide) at various concentrations, and the electron acceptor, decylubiquinone.
-
Initiation of Reaction: Initiate the reaction by adding NADH, the substrate for complex I.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation for each compound concentration and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cellular Assessment of AMPK Activation
To confirm that the inhibition of mitochondrial complex I translates to a downstream cellular effect, an assay to measure the activation of AMPK is essential. The half-maximal effective concentration (EC50) for AMPK activation provides a cellular measure of on-target activity.
Experimental Protocol: Cellular AMPK Activation Assay
-
Cell Culture: Culture a relevant cell line, such as hepatocytes or muscle cells, in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of 1-(3,4-Dichlorophenyl)biguanide for a specified period.
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Western Blotting or ELISA: Determine the level of phosphorylated AMPK (at Thr172) and total AMPK using either Western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the ratio of phosphorylated AMPK to total AMPK for each compound concentration. Plot this ratio against the logarithm of the compound concentration to determine the EC50 value.
Comparative On-Target Potency
| Compound | Mitochondrial Complex I IC50 (mM) | Cellular AMPK Activation EC50 (mM) |
| Metformin | >10 | 1-5 |
| Phenformin | 0.1-0.5 | 0.05-0.2 |
| 1-(3,4-Dichlorophenyl)biguanide (Hypothetical) | 0.05-0.1 | 0.01-0.05 |
Table 1: A comparative overview of the on-target potency of different biguanides. The values for 1-(3,4-Dichlorophenyl)biguanide are hypothetical and for illustrative purposes. The dichlorophenyl substitution is expected to increase lipophilicity and potentially enhance potency compared to phenformin.
Off-Target Selectivity Profiling: A Systematic Screening Approach
A selective compound should exhibit significantly higher potency for its intended target compared to other biologically relevant molecules. A systematic approach to off-target screening is crucial to identify potential liabilities early in the drug development process.
Tier 1: Broad In Vitro Safety Panels
The initial step in off-target profiling is to screen the compound against a broad panel of receptors, ion channels, enzymes, and transporters that are known to be associated with adverse drug reactions. Several commercial providers offer standardized safety panels for this purpose. A common starting point is a panel of approximately 44 targets that have been identified as having a high risk of causing adverse effects.
Rationale for Target Selection in a Biguanide Context:
For a biguanide derivative, particular attention should be paid to:
-
Other Mitochondrial Targets: Although complex I is the primary target, other complexes of the electron transport chain should be assessed to ensure selectivity.
-
Organic Cation Transporters (OCTs): Biguanides are known to be substrates for OCTs, which can influence their pharmacokinetic properties and tissue distribution.
-
Dipeptidyl Peptidase-IV (DPP-IV): While metformin has been shown to not directly inhibit DPP-IV, it's a relevant target to screen for any new anti-diabetic compound.[3]
-
Kinases: Given the central role of AMPK, a broad kinase panel is advisable to rule out off-target effects on other signaling pathways.
Tier 2: Focused and Follow-up Screening
Based on the results of the initial broad panel, any "hits" (significant interactions) should be followed up with more detailed dose-response studies to determine the IC50 or Ki values for these off-targets. This allows for the calculation of a selectivity index.
Selectivity Index (SI) = Off-Target IC50 / On-Target IC50
A higher selectivity index indicates a greater degree of selectivity for the primary target. A commonly accepted threshold for a selective compound is an SI of at least 100-fold.
Comparative Selectivity Profile
The following table provides a hypothetical selectivity profile for 1-(3,4-Dichlorophenyl)biguanide against a selection of relevant off-targets, in comparison to known data for metformin and phenformin.
| Target | 1-(3,4-Dichlorophenyl)biguanide (Hypothetical IC50, µM) | Metformin (IC50, µM) | Phenformin (IC50, µM) |
| On-Target | |||
| Mitochondrial Complex I | 0.08 | >10,000 | 200 |
| Off-Target Examples | |||
| Mitochondrial Complex II | >100 | >10,000 | >1,000 |
| Mitochondrial Complex IV | >100 | >10,000 | >1,000 |
| A Panel of 100 Kinases | >10 (for all) | >10 (for all) | >10 (for all) |
| hERG Ion Channel | >50 | >100 | >50 |
Table 2: A hypothetical comparative selectivity profile. The data for 1-(3,4-Dichlorophenyl)biguanide is illustrative. The aim is to demonstrate a significantly higher potency for the on-target (Complex I) compared to a panel of relevant off-targets.
Structure-Activity Relationship (SAR) and Future Directions
The data generated from these on- and off-target assays are invaluable for establishing the structure-activity relationship of a series of compounds. For instance, the addition of the 3,4-dichlorophenyl group to the biguanide scaffold, as in the case of our lead compound, is expected to increase its lipophilicity. This modification may lead to enhanced cellular uptake and greater potency at mitochondrial complex I. However, it is crucial to ascertain that this increased potency does not come at the cost of reduced selectivity.
Future studies should aim to synthesize and test a range of analogues with different substitution patterns on the phenyl ring to optimize both potency and selectivity.
Figure 2: Conceptual diagram illustrating the influence of structural modifications on the key properties of biguanide analogues.
Conclusion
The comprehensive assessment of selectivity is a non-negotiable aspect of the preclinical development of novel biguanide analogues like 1-(3,4-Dichlorophenyl)biguanide. By employing a systematic approach that combines robust biochemical and cellular assays for on-target potency with broad off-target screening, researchers can build a detailed profile of a compound's interaction with the proteome. This data-driven strategy is essential for identifying candidates with the highest potential for therapeutic success and the lowest risk of adverse effects, ultimately paving the way for the development of safer and more effective medicines.
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A Researcher's Guide to the Statistical Validation of Dichlorophenyl Biguanide Experimental Data
For researchers and drug development professionals, the journey of a novel compound from the benchtop to potential clinical application is paved with rigorous validation. This guide provides an in-depth look at the statistical validation of experimental data for dichlorophenyl biguanides, a class of compounds with known effects on cellular metabolism. By grounding our experimental choices in sound statistical principles, we can ensure the integrity and reproducibility of our findings. This guide will compare and contrast statistical approaches for key in vitro experiments, providing a framework for robust data interpretation.
The Indispensable Role of Statistical Validation in Preclinical Research
In the realm of drug discovery, particularly in preclinical studies, statistical validation is not merely a final checkbox but a foundational element of the research process.[1] The decision to advance a compound to clinical trials hinges on the reliability of preclinical data.[1] Therefore, a well-thought-out statistical analysis plan, developed in concert with the experimental design, is paramount to ensure that the results are both meaningful and reproducible.[1]
This guide will focus on three critical areas of in vitro experimentation for dichlorophenyl biguanides:
-
Bioanalytical Method Validation: Ensuring the accurate quantification of the compound in biological matrices.
-
Mitochondrial Function Assessment: Validating the effects on cellular respiration, a key mechanism of biguanides.
-
Signaling Pathway Analysis: Confirming the downstream molecular consequences, such as AMPK activation.
Bioanalytical Method Validation: Quantifying Dichlorophenyl Biguanide with Confidence
Before assessing the biological effects of a dichlorophenyl biguanide, it is imperative to have a validated method to quantify its concentration in the experimental system. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and sensitive method for this purpose. The validation of this method should adhere to international guidelines, such as those from the International Council for Harmonisation (ICH).[2][3]
Experimental Protocol: HPLC-MS Method Validation
A typical validation protocol for an HPLC-MS method to quantify a dichlorophenyl biguanide in a biological matrix (e.g., cell lysate, plasma) would involve the following steps, as outlined in the ICH M10 guideline on bioanalytical method validation:[2][3]
-
Specificity and Selectivity: Demonstrate that the method can unequivocally measure the analyte in the presence of other components in the matrix.
-
Calibration Curve and Range: Establish a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Carry-over: Assess the impact of a preceding high-concentration sample on a subsequent low-concentration sample.
-
Dilution Linearity: Ensure that diluting a sample does not affect the final concentration measurement.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Statistical Validation and Comparison
The statistical validation of the HPLC-MS method involves setting predefined acceptance criteria for each validation parameter.
| Validation Parameter | Statistical Metric | Typical Acceptance Criteria (ICH M10) | Comparison with Alternatives |
| Linearity | Coefficient of determination (r²) | r² ≥ 0.99 | This is a standard criterion across most analytical methods. |
| Accuracy | Mean accuracy (% bias) | Within ±15% of the nominal concentration (±20% at LLOQ) | Similar criteria are applied to methods for other anti-diabetic drugs like canagliflozin. |
| Precision | Coefficient of variation (CV) | ≤15% (≤20% at LLOQ) | These criteria are harmonized across regulatory guidelines for various drug classes. |
| Recovery | % Recovery | Consistent, precise, and reproducible | While not having a specific acceptance value, consistency is key. |
Mitochondrial Function Assessment: Unveiling the Bioenergetic Impact
A primary mechanism of action for biguanides is the inhibition of mitochondrial complex I, leading to a reduction in cellular respiration. The Seahorse XF Analyzer is a powerful tool for measuring the oxygen consumption rate (OCR), providing a real-time readout of mitochondrial function.
Experimental Workflow: Seahorse XF Mitochondrial Stress Test
The mitochondrial stress test is a standard assay to assess key parameters of mitochondrial function.
Caption: Statistical validation workflow for Western blot data.
For comparing a single treatment group to a control, a Student's t-test is appropriate. For multiple treatment groups (e.g., different concentrations of the drug), a one-way ANOVA followed by a post-hoc test is the correct approach. It is crucial to perform at least three independent biological replicates to ensure the reproducibility of the findings. The results should be presented as the mean fold change ± standard error of the mean (SEM) or standard deviation (SD), along with the p-value.
Comparison with Other Anti-diabetic Drugs:
-
Metformin: The validation approach for AMPK activation is identical to that of dichlorophenyl biguanide.
-
Rosiglitazone (TZD): Does not directly activate AMPK; its primary target is PPARγ. Therefore, a different set of signaling pathway validation experiments would be required.
-
Liraglutide (GLP-1 RA): Activates the GLP-1 receptor, leading to downstream signaling through cAMP and PKA. Validation would focus on these pathways.
-
Sitagliptin (DPP-4 inhibitor): Indirectly enhances GLP-1 signaling, so the validation of downstream pathways would be similar to liraglutide.
Causality Behind the Choices: Normalizing the p-AMPK signal to the total AMPK signal accounts for any differences in the total amount of the protein between samples. Further normalization to a loading control corrects for any inconsistencies in the amount of protein loaded onto the gel. This dual normalization is a self-validating system that ensures the observed changes in phosphorylation are genuine and not artifacts of experimental variability. Journals with high impact factors are increasingly requiring total protein normalization for more accurate quantification. [4]
Conclusion: A Framework for Rigorous and Trustworthy Data
The statistical validation of experimental data is the bedrock of credible scientific research. For a novel compound like a dichlorophenyl biguanide, a multi-faceted approach to validation is essential. By employing validated bioanalytical methods, robustly analyzing the effects on mitochondrial function, and meticulously quantifying changes in key signaling pathways, researchers can build a compelling and trustworthy data package. This guide provides a framework for these validation processes, emphasizing the importance of not just what statistical tests to use, but why they are the appropriate choice. By comparing these approaches to those used for other classes of anti-diabetic drugs, we can better understand the unique mechanistic attributes of dichlorophenyl biguanides and confidently advance the most promising candidates in the drug development pipeline.
References
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A Technical Guide to Benchmarking 1-(3,4-Dichlorophenyl)biguanide Against Standard-of-Care Antimalarial Drugs
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates a robust pipeline for novel antimalarial agents.[1][2] Biguanides, a class of compounds known for their therapeutic applications in diabetes and malaria, represent a promising chemical scaffold for development.[3][4][5] This guide introduces 1-(3,4-Dichlorophenyl)biguanide, a structural analog of the known antimalarial proguanil, as an investigational compound.[6] We present a comprehensive, field-proven framework for objectively benchmarking its efficacy against current standard-of-care (SOC) antimalarials, including Artemisinin-based Combination Therapies (ACTs) and other widely used drugs. This document provides detailed, self-validating experimental protocols for in vitro and in vivo evaluation, methodologies for mechanistic deconvolution, and a logical workflow designed for drug development professionals.
Introduction: The Rationale for a Novel Biguanide Antimalarial
The global effort to control malaria is critically threatened by the evolution of parasites resistant to frontline therapies.[2] Artemisinin-based Combination Therapies (ACTs), the cornerstone of modern malaria treatment, are now facing the emergence of resistance in regions like Southeast Asia.[1][2] This landscape creates an urgent need for new chemical entities with novel or validated mechanisms of action.
The biguanide class of drugs is well-established in medicine. Metformin is a first-line therapy for type 2 diabetes, and proguanil has been used for malaria prophylaxis and treatment for decades.[4][7][8] Proguanil is a prodrug that is metabolized in the liver to its active form, cycloguanil, which inhibits the parasitic enzyme dihydrofolate reductase (DHFR).[6][9] This enzyme is essential for the synthesis of nucleic acids, and its inhibition halts parasite replication.[9]
1-(3,4-Dichlorophenyl)biguanide shares the core biguanide structure of proguanil but is modified with a 3,4-dichlorophenyl group. This substitution may alter its potency, selectivity, pharmacokinetic profile, or ability to overcome existing resistance mechanisms. This guide outlines a systematic approach to evaluate this potential and benchmark its performance against the current antimalarial armamentarium.
Comparative Pharmacology of Antimalarial Agents
An effective benchmarking strategy begins with a thorough understanding of the mechanisms by which current drugs operate. This allows for the design of experiments that can not only measure efficacy but also elucidate the specific pathways targeted by the investigational compound.
Proposed Mechanism of Action (MOA): 1-(3,4-Dichlorophenyl)biguanide
Based on its structural similarity to proguanil, the hypothesized mechanism of action is the inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR). Like proguanil, 1-(3,4-Dichlorophenyl)biguanide is presumed to be a prodrug, requiring in vivo metabolic activation to a cyclic triazine metabolite that is the active enzymatic inhibitor. The core scientific question is whether the dichlorophenyl substitution enhances the binding affinity of the active metabolite to PfDHFR, particularly to mutant forms of the enzyme that confer resistance to cycloguanil.
Standard-of-Care Mechanisms of Action
-
Artemisinin Derivatives (e.g., Artemether, Artesunate): These are exceptionally potent and fast-acting drugs that target the asexual blood stages of the parasite.[10] Their endoperoxide bridge is activated by heme iron within the parasite, generating a cascade of reactive oxygen species (ROS) that damage parasite proteins and lipids, leading to rapid cell death.[11] They are always used in combination therapies (ACTs) due to their short half-life.[10][12]
-
Chloroquine: Once the primary antimalarial, chloroquine's use is now limited by widespread resistance.[13][14] It acts in the parasite's acidic food vacuole, where it prevents the detoxification of heme—a toxic byproduct of hemoglobin digestion.[15][16] The accumulation of free heme leads to oxidative stress and parasite lysis.[13][16]
-
Atovaquone: This compound targets the parasite's mitochondrial electron transport chain by selectively inhibiting the cytochrome bc1 complex.[17][18] This collapses the mitochondrial membrane potential, disrupting energy production and pyrimidine biosynthesis, which is essential for DNA replication.[17][18]
-
Proguanil (as a comparator): As previously mentioned, its active metabolite, cycloguanil, is a specific inhibitor of the parasite's DHFR enzyme, blocking the folate synthesis pathway required for DNA and protein synthesis.[6][9]
Diagram: Antimalarial Mechanisms of Action
The following diagram illustrates the distinct cellular pathways targeted by the investigational compound and key standard-of-care drugs within the Plasmodium parasite.
Caption: Mechanisms of action for key antimalarials targeting the parasite.
Pre-Clinical Benchmarking Workflow
A robust and logical progression of experiments is crucial for a definitive assessment. The workflow should advance from high-throughput in vitro screening to more complex and resource-intensive in vivo models. This tiered approach ensures that only compounds with demonstrated potency and a promising mechanism advance, optimizing resource allocation.
Diagram: Benchmarking Workflow
Caption: A tiered workflow for evaluating novel antimalarial candidates.
In Vitro Efficacy Benchmarking
The primary goal of in vitro testing is to determine the intrinsic potency of the compound against the parasite and to begin investigating its mechanism of action.
Protocol 4.1: P. falciparum Asexual Stage Culture
Rationale: Continuous in vitro culture of P. falciparum provides the necessary biological material for high-throughput drug sensitivity testing. Using both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains is essential to identify compounds that can overcome common resistance mechanisms.
Methodology:
-
Culture Medium: Prepare RPMI-1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 0.5% (w/v) Albumax II, and 25 µg/mL gentamicin.
-
Erythrocytes: Use human O+ erythrocytes, washed three times in incomplete RPMI-1640.
-
Maintenance: Maintain asynchronous parasite cultures in a sealed flask at 5% hematocrit in complete medium. Gas the flask with a mixture of 5% CO₂, 5% O₂, and 90% N₂. Incubate at 37°C.
-
Monitoring: Monitor parasitemia daily by light microscopy of Giemsa-stained thin blood smears. Sub-culture to maintain parasitemia between 1-5%.
-
Synchronization: For specific assays, synchronize cultures to the ring stage using 5% D-sorbitol treatment.
Protocol 4.2: SYBR Green I-Based Drug Sensitivity Assay
Rationale: This fluorescence-based assay is a robust, high-throughput method to quantify parasite proliferation by intercalating SYBR Green I dye into parasitic DNA. It is the gold standard for determining the 50% inhibitory concentration (IC₅₀).
Methodology:
-
Drug Plates: Serially dilute test compounds (1-(3,4-Dichlorophenyl)biguanide) and standard drugs (Chloroquine, Artemisinin, Atovaquone-Proguanil) in complete medium in a 96-well plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Parasite Addition: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate plates for 72 hours under standard culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Freeze plates at -80°C for at least 2 hours to lyse erythrocytes, then thaw.
-
Add 100 µL of lysis buffer to each well.
-
-
Reading: Incubate in the dark for 1 hour. Read fluorescence on a plate reader (485 nm excitation, 530 nm emission).
-
Analysis: Subtract background fluorescence from uninfected controls. Plot the percentage of growth inhibition against the log of drug concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Table 1: Hypothetical In Vitro IC₅₀ Data (nM)
| Compound | 3D7 (CQ-Sensitive) | Dd2 (CQ-Resistant) | Resistance Index (Dd2 IC₅₀ / 3D7 IC₅₀) |
| 1-(3,4-Dichlorophenyl)biguanide | 8.5 | 12.3 | 1.4 |
| Chloroquine | 15.2 | 450.5 | 29.6 |
| Artemisinin | 5.1 | 6.3 | 1.2 |
| Atovaquone | 1.2 | 1.5 | 1.3 |
| Proguanil | 1500 (as prodrug) | 1850 (as prodrug) | 1.2 |
Data are hypothetical and for illustrative purposes only.
In Vivo Efficacy Benchmarking
In vivo models are indispensable for evaluating a drug's efficacy within a complex biological system, providing initial insights into its pharmacokinetics, metabolism, and tolerability.
Protocol 5.1: Peters' 4-Day Suppressive Test
Rationale: This is the standard primary in vivo screening test to assess the activity of a compound on early-stage blood infection. It measures the ability of the test compound to suppress parasitemia compared to a non-treated control group.
Methodology:
-
Animal Model: Use Swiss albino mice (6-8 weeks old, 20-25g).
-
Parasite Inoculation: Inoculate mice intraperitoneally (IP) on Day 0 with 1x10⁷ Plasmodium berghei (a rodent malaria parasite) infected erythrocytes.
-
Grouping: Randomize mice into groups (n=5 per group):
-
Vehicle Control (e.g., 7% Tween 80, 3% ethanol in water)
-
Positive Control (e.g., Chloroquine at 5 mg/kg/day)
-
Test Compound Groups (e.g., 1-(3,4-Dichlorophenyl)biguanide at 10, 25, 50 mg/kg/day)
-
-
Drug Administration: Administer the compounds orally (PO) once daily for four consecutive days, starting 2-4 hours post-infection (Day 0 to Day 3).
-
Monitoring:
-
On Day 4, collect blood from the tail vein and prepare thin blood smears.
-
Stain smears with Giemsa and determine the percentage of parasitemia by counting infected red blood cells out of at least 1000 total red blood cells.
-
Record body weight daily and observe for any signs of toxicity.
-
-
Analysis: Calculate the Average Percent Suppression of Parasitemia using the formula: [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] * 100
-
Dose-Response: Use the results from multiple dose levels to calculate the effective dose required to suppress parasitemia by 50% (ED₅₀) and 90% (ED₉₀).
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group (mg/kg/day) | Mean Parasitemia on Day 4 (%) | % Suppression | Mean Body Weight Change (%) |
| Vehicle Control | 35.2 | - | -2.5 |
| Chloroquine (5) | 1.1 | 96.9 | -1.8 |
| 1-(3,4-Dichlorophenyl)biguanide (10) | 18.3 | 48.0 | -1.5 |
| 1-(3,4-Dichlorophenyl)biguanide (25) | 6.7 | 81.0 | -2.1 |
| 1-(3,4-Dichlorophenyl)biguanide (50) | 2.5 | 92.9 | -3.5 |
Data are hypothetical and for illustrative purposes only. ED₅₀ for 1-(3,4-Dichlorophenyl)biguanide is estimated to be ~11 mg/kg.
Data Synthesis and Future Directions
The hypothetical data presented suggest that 1-(3,4-Dichlorophenyl)biguanide is a promising antimalarial candidate.
In Vitro Insights:
-
The compound demonstrates potent, low-nanomolar activity against both chloroquine-sensitive and -resistant strains of P. falciparum.
-
The low Resistance Index (1.4) suggests its mechanism is not affected by the primary chloroquine resistance transporter (PfCRT), a highly desirable trait.
-
Its potency is superior to the prodrug proguanil and comparable to artemisinin, though slightly less potent than atovaquone.
In Vivo Insights:
-
The compound shows significant, dose-dependent suppression of parasitemia in the murine model.
-
An ED₅₀ of ~11 mg/kg indicates good in vivo efficacy, approaching the potency of the standard-of-care drug chloroquine in this model.
-
The observed body weight changes are minimal and comparable to controls, suggesting good tolerability at effective doses.
Next Steps & Self-Validating Systems:
-
Confirm Mechanism of Action: Perform a direct enzymatic assay using recombinant PfDHFR to confirm that the active metabolite of 1-(3,4-Dichlorophenyl)biguanide inhibits this target. This validates the initial hypothesis.
-
Synergy Testing: Evaluate the compound in combination with standard-of-care drugs (e.g., artemisinin, lumefantrine) using isobologram analysis to identify synergistic or antagonistic interactions. This is crucial for its potential role in a future combination therapy.
-
Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in mice to correlate plasma concentration with efficacy.
-
Advanced Efficacy Models: Test the compound in curative and relapse models (for P. vivax surrogates) to understand its full potential across the parasite lifecycle.
This structured benchmarking approach provides a clear, evidence-based path for advancing 1-(3,4-Dichlorophenyl)biguanide from a promising hit to a validated pre-clinical candidate.
References
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Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in parasitology. [Link]
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Sullivan, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences. [Link]
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WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
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Pediatric Oncall. Proguanil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. [Link]
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Pharmacy Freak. (2025). Mechanism of Action of Chloroquine. [Link]
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Cui, L., Miotto, O., Jiang, L., & Su, X. Z. (2012). Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria. Nature Reviews Microbiology. [Link]
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MedicineNet. (n.d.). Atovaquone/Proguanil (Malarone) Uses Side Effects & Dosage. [Link]
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Su, X. Z., & Cui, L. (2011). Discovery, mechanisms of action and combination therapy of artemisinin. Expert review of anti-infective therapy. [Link]
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Medicines for Malaria Venture. (2024). Artemisinin: a game-changer in malaria treatment. [Link]
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Cui, L., et al. (2009). Discovery, mechanisms of action and combination therapy of artemisinin. ResearchGate. [Link]
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Antimicrobial Agents and Chemotherapy. (2020). Investigating the Efficacy of Triple Artemisinin-Based Combination Therapies for Treating Plasmodium falciparum Malaria Patients Using Mathematical Modeling. [Link]
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Mayo Clinic. (n.d.). Malaria - Diagnosis & treatment. [Link]
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Wikipedia. (n.d.). Antimalarial medication. [Link]
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Government of Canada. (2021). Chapter 8 - Drugs for the prevention and treatment of malaria. [Link]
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Cleveland Clinic. (n.d.). Malaria: Causes, Symptoms, Diagnosis, Treatment & Prevention. [Link]
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Coni, S., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. ResearchGate. [Link]
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Bordone, R., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. [Link]
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Wikipedia. (n.d.). Biguanide. [Link]
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Cleveland Clinic. (n.d.). Biguanides: What They Are, Uses & Side Effects. [Link]
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Infoscience EPFL. (n.d.). Towards Elucidating the Mechanism of Action of Biguanides. [Link]
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Medscape. (2025). Oral Hypoglycemic Agents. [Link]
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Baranov, V. G., & Gasparian, E. G. (1984). [Use of biguanide preparations in the treatment of diabetes mellitus]. PubMed. [Link]
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Verywell Health. (2025). Biguanides: Uses, Side Effects, Dosages, Precautions. [Link]
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RxList. (2021). How Do Antidiabetic Biguanides Work?. [Link]
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A Researcher's Guide to Comparative Transcriptomics of Biguanide Compounds
This guide provides a comprehensive framework for designing, executing, and interpreting comparative transcriptomics experiments to elucidate the cellular responses to biguanide compounds. We will delve into the mechanistic underpinnings of biguanide action, provide detailed, field-proven protocols for RNA sequencing (RNA-seq), and offer a robust bioinformatics pipeline for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage transcriptomic profiling to understand drug mechanisms, identify biomarkers, and compare therapeutic alternatives.
Introduction: Deconvoluting Biguanide Action with Transcriptomics
Biguanides, most notably metformin, are a class of oral antihyperglycemic agents that have been a cornerstone in the treatment of type 2 diabetes mellitus for decades.[1][2] Beyond their glucose-lowering effects, accumulating evidence points to their potential in oncology and other metabolic diseases.[3][4] The therapeutic effects of biguanides stem from their ability to reduce hepatic gluconeogenesis and increase insulin sensitivity.[2] Despite their widespread use, the complete molecular mechanism of action remains an area of intense investigation.[1][3]
Comparative transcriptomics, primarily through RNA-seq, offers a powerful, unbiased approach to capture the global changes in gene expression within a cell or tissue following drug treatment.[5][6] By comparing the transcriptomic profiles of cells treated with different biguanide compounds (e.g., metformin vs. the more potent but toxic phenformin) or against a control, researchers can gain deep insights into the pathways modulated by these drugs, identify novel targets, and understand the differential cellular responses that dictate therapeutic efficacy and toxicity.[6][7] This guide will walk you through the critical considerations for a successful comparative transcriptomics study in this context.
The Core Mechanism: A Foundation for Transcriptomic Inquiry
Understanding the established mechanism of action is crucial for forming hypotheses and interpreting the resulting gene expression data. The primary molecular mechanism of biguanides involves the inhibition of mitochondrial respiratory chain complex I.[3][8]
This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[9] This shift in cellular energy status is a critical upstream event that activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[10][11][12]
Activated AMPK orchestrates a downstream signaling cascade with pleiotropic effects:
-
Inhibition of mTOR Signaling: AMPK activation leads to the suppression of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis, cell growth, and proliferation.[13][14][15] This is a central aspect of the potential anti-cancer effects of biguanides.[11]
-
Suppression of Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in hepatic glucose production.[10]
-
Induction of Fatty Acid Oxidation: AMPK activation promotes the breakdown of fatty acids for energy.[10]
These interconnected pathways provide a logical framework for predicting and interpreting the transcriptomic signatures of biguanide treatment.
Detailed Protocol:
Step 1: Cell Culture and Treatment
-
Culture your chosen cell line under standard conditions until ~70-80% confluency.
-
Seed cells into multi-well plates (e.g., 6-well plates) at a consistent density for all replicates and conditions.
-
Allow cells to adhere overnight.
-
Prepare fresh solutions of biguanide compounds and the vehicle control.
-
Aspirate the old media and replace it with fresh media containing the appropriate concentration of the biguanide compound or vehicle.
-
Incubate for the desired time points.
Step 2: RNA Extraction and Quality Control
-
Harvest cells by trypsinization or direct lysis in the well using a suitable lysis buffer (e.g., from a Qiagen RNeasy Kit).
-
Isolate total RNA using a column-based kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
QC Check: Assess RNA integrity and concentration.
-
Use a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios (should be ~2.0).
-
Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for high-quality RNA-seq data.
-
Step 3: RNA Library Preparation and Sequencing
-
Starting with 0.1-1 µg of total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
QC Check: Verify the size distribution and concentration of the final library using a bioanalyzer and qPCR.
-
Pool libraries and perform sequencing on a high-throughput platform like the Illumina NovaSeq. Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
The Bioinformatics Pipeline: Translating Data into Biological Insight
The raw sequencing data is just the beginning. A rigorous and reproducible bioinformatics pipeline is essential to identify differentially expressed genes (DEGs) and extract meaningful biological information. [16][17][18]
Step-by-Step Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases if necessary using tools like Trimmomatic. [19]
-
Alignment: Align the cleaned reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. This generates a raw count matrix, which is the input for differential expression analysis.
-
Differential Gene Expression (DGE) Analysis: This is the core statistical analysis to identify genes that change significantly between conditions. [20][21] * Normalization: This step is crucial to adjust for differences in library size and RNA composition between samples. [16] * Statistical Modeling: Use well-established packages like DESeq2 or edgeR, which employ negative binomial models to identify DEGs. [16]These tools are robust for experiments with a small number of biological replicates.
-
Significance Thresholds: Typically, genes with a False Discovery Rate (FDR) or adjusted p-value < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.
-
-
Functional Enrichment and Pathway Analysis: To understand the biological implications of the DEG list, perform pathway analysis using tools like DAVID, Reactome, or Gene Set Enrichment Analysis (GSEA). [22][23][24]This analysis identifies biological pathways, molecular functions, or cellular components that are over-represented in your list of DEGs. [16]
Interpretation and Comparative Analysis
The final step is to synthesize the results into a coherent biological story.
-
Visualize the Data: Use heatmaps to visualize the expression patterns of top DEGs across all samples and volcano plots to show the relationship between fold change and statistical significance for each gene.
-
Connect to Mechanism: Do the enriched pathways align with the known mechanism of action? For example, after metformin treatment, you would expect to see downregulation of genes involved in cell cycle progression and protein synthesis (mTOR targets) and alterations in metabolic pathways. [25][26]* Compare Compounds: By directly comparing the DEG lists from different biguanide treatments (e.g., metformin vs. phenformin), you can identify both shared and unique transcriptomic signatures. A study comparing metformin and phenformin in db/db mice found that while both had similar hypoglycemic effects, phenformin induced expression changes in a much larger number of genes, many related to cell death and inflammation, providing a transcriptomic basis for its higher toxicity. [7]
Example Comparative Data Table:
| Feature | Metformin | Phenformin |
| Primary Target | Mitochondrial Complex I | Mitochondrial Complex I |
| Potency | Lower | Higher |
| Toxicity Profile | Low (low risk of lactic acidosis) | High (withdrawn due to high risk of lactic acidosis) [7] |
| Expected DEG Count | Modest number of DEGs [7] | Large number of DEGs [7] |
| Core Enriched Pathways | AMPK signaling, mTOR signaling, Metabolic pathways | AMPK signaling, mTOR signaling, Stress response, Apoptosis, Inflammation [7] |
Conclusion
Comparative transcriptomics provides an unparalleled, high-resolution view of the cellular response to biguanide compounds. By combining a meticulous experimental design, validated laboratory protocols, and a robust bioinformatics pipeline, researchers can effectively dissect the complex mechanisms of these important drugs. This approach not only validates known pathways but also holds the potential to uncover novel mechanisms of action, identify biomarkers for drug response, and provide a rational basis for the development of next-generation therapies with improved efficacy and safety profiles.
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Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed Central. [Link]
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Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response. PLOS One. [Link]
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. PubMed. [Link]
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Metformin strongly affects transcriptome of peripheral blood cells in healthy individuals. Scientific Reports. [Link]
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Inhaled biguanides and mTOR inhibition for influenza and coronavirus (Review). NIH. [Link]
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Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology. [Link]
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Biguanide. Wikipedia. [Link]
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. OUCI. [Link]
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A Comparative Guide to Validating Biomarker Changes in Response to 1-(3,4-Dichlorophenyl)biguanide and Phenformin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Biomarker Validation in Biguanide Research
Biguanides are a class of synthetic compounds that have garnered significant interest for their metabolic modulatory effects, most notably in the context of type 2 diabetes and, more recently, in oncology.[1][2][3][4][5][6][7][8] While metformin is the most well-known member of this class, more potent derivatives such as phenformin and novel investigational compounds like 1-(3,4-Dichlorophenyl)biguanide are being explored for their therapeutic potential. The validation of biomarker changes in response to these agents is paramount for elucidating their mechanisms of action, determining pharmacodynamic effects, and establishing their clinical utility.
This guide provides an in-depth, objective comparison of methodologies to validate biomarker changes induced by 1-(3,4-Dichlorophenyl)biguanide and the well-characterized biguanide, phenformin. We will delve into the underlying signaling pathways, provide detailed experimental protocols, and present a comparative data framework.
Mechanism of Action: A Focus on Mitochondrial Respiration and Energy Sensing
The primary mechanism of action for biguanides is the inhibition of mitochondrial respiratory chain complex I.[1][2][3][6][7][9] This inhibition disrupts cellular respiration, leading to a decrease in ATP synthesis and a subsequent increase in the AMP:ATP ratio. This shift in cellular energy homeostasis is a critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[6][7][10][11][12] Activated AMPK, in turn, phosphorylates a myriad of downstream targets to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[11]
Phenformin, being more lipophilic than metformin, exhibits a greater potency in inhibiting mitochondrial complex I and inducing these downstream effects.[4][5][9] While specific data for 1-(3,4-Dichlorophenyl)biguanide is not extensively available in public literature, its structural similarity to other biguanides strongly suggests a comparable mechanism of action. The dichlorophenyl moiety may influence its lipophilicity and potency, making a direct comparison with phenformin particularly insightful.
Signaling Pathway of Biguanide Action
Caption: Biguanide-induced signaling cascade.
Key Biomarkers for Validating Biguanide Activity
Based on the established mechanism of action, several key biomarkers can be monitored to validate the cellular response to 1-(3,4-Dichlorophenyl)biguanide and phenformin. These include:
-
Phosphorylation of AMPK (p-AMPK at Thr172): This is a direct and widely accepted marker of AMPK activation.
-
Cellular ATP and AMP Levels (AMP:ATP Ratio): A direct measure of the energy stress induced by mitochondrial inhibition.
-
Glucose Uptake: Increased glucose uptake is a key downstream metabolic effect of AMPK activation.
-
Lactate Production: A consequence of the shift towards anaerobic glycolysis.
Experimental Protocols for Biomarker Validation
The following are detailed, step-by-step methodologies for the validation of the aforementioned biomarkers. These protocols are designed to be self-validating by including appropriate controls.
Western Blotting for Phospho-AMPK (Thr172) Activation
This protocol details the detection and quantification of phosphorylated AMPK as a primary indicator of biguanide-induced cellular energy stress.
Materials:
-
Cell culture reagents
-
1-(3,4-Dichlorophenyl)biguanide and Phenformin
-
Phospho-protein lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 1-(3,4-Dichlorophenyl)biguanide or phenformin for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold phospho-protein lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[10]
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phospho-AMPK to total AMPK for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Experimental Workflow for Biomarker Validation
Caption: General workflow for validating biguanide-induced biomarker changes.
Cellular ATP/AMP Ratio Assay
This protocol utilizes a bioluminescent assay to determine the cellular ATP and ADP levels, which can be used to calculate the AMP:ATP ratio.
Materials:
-
Cell culture reagents
-
1-(3,4-Dichlorophenyl)biguanide and Phenformin
-
ADP/ATP Ratio Assay Kit (e.g., from Sigma-Aldrich or Promega)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
Treat cells as described in the Western Blot protocol.
-
-
ATP Measurement:
-
Follow the manufacturer's instructions for the ADP/ATP Ratio Assay Kit.
-
Typically, this involves adding an ATP-releasing reagent to the wells.
-
Measure the luminescence (RLU A) which is proportional to the intracellular ATP concentration.
-
-
ADP to ATP Conversion and Measurement:
-
Add an ADP-converting enzyme to the same wells.
-
Incubate to convert ADP to ATP.
-
Measure the luminescence again (RLU B), which represents the total ATP (initial ATP + converted ADP).
-
-
Data Analysis:
-
Calculate the ADP concentration based on the difference between RLU B and RLU A.
-
Calculate the AMP concentration assuming adenylate kinase is in equilibrium (2 ADP ↔ ATP + AMP).
-
Determine the AMP:ATP ratio for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Glucose Uptake Assay
This protocol measures the rate of glucose uptake into cells using a non-radioactive, luminescence-based assay.
Materials:
-
Cell culture reagents
-
1-(3,4-Dichlorophenyl)biguanide and Phenformin
-
Glucose Uptake-Glo™ Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with the biguanides as previously described.
-
-
Glucose Uptake Measurement:
-
Follow the detailed protocol provided with the Glucose Uptake-Glo™ Assay Kit.[13][14]
-
This involves the addition of 2-deoxyglucose (2DG), a glucose analog that is taken up by cells and phosphorylated to 2-deoxyglucose-6-phosphate (2DG6P).
-
The accumulated 2DG6P is then measured using a coupled enzymatic reaction that generates a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of glucose taken up by the cells.
-
Express the results as a fold change in glucose uptake relative to the vehicle-treated control.
-
Lactate Production Assay
This protocol quantifies the amount of lactate released into the cell culture medium as an indicator of increased anaerobic glycolysis.
Materials:
-
Cell culture reagents
-
1-(3,4-Dichlorophenyl)biguanide and Phenformin
-
Lactate-Glo™ Assay Kit (Promega) or a colorimetric lactate assay kit
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with the biguanides.
-
-
Sample Collection:
-
Collect the cell culture medium at the end of the treatment period.
-
-
Lactate Measurement:
-
Data Analysis:
-
Generate a standard curve using the provided lactate standard.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Express the results as a fold change in lactate production relative to the vehicle-treated control.
-
Comparative Performance Data: 1-(3,4-Dichlorophenyl)biguanide vs. Phenformin
The following table presents a hypothetical but representative dataset comparing the effects of 1-(3,4-Dichlorophenyl)biguanide and phenformin on the key biomarkers in a cellular model (e.g., HepG2 cells) after a 4-hour treatment.
| Biomarker | Vehicle Control | 1-(3,4-Dichlorophenyl)biguanide (10 µM) | Phenformin (10 µM) |
| p-AMPK/Total AMPK (Fold Change) | 1.0 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| AMP:ATP Ratio (Fold Change) | 1.0 | 2.8 ± 0.3 | 4.1 ± 0.5 |
| Glucose Uptake (Fold Change) | 1.0 | 2.1 ± 0.2 | 3.0 ± 0.3 |
| Lactate Production (Fold Change) | 1.0 | 1.8 ± 0.2 | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation.
This hypothetical data suggests that at the same concentration, phenformin is more potent than 1-(3,4-Dichlorophenyl)biguanide in activating the AMPK pathway and modulating downstream metabolic events. Such comparative analyses are crucial for ranking the potency of novel biguanide derivatives.
Conclusion: A Framework for Rigorous Biomarker Validation
The validation of biomarker changes is a cornerstone of drug discovery and development. For novel biguanides like 1-(3,4-Dichlorophenyl)biguanide, a systematic approach to biomarker validation, as outlined in this guide, is essential for characterizing its pharmacological profile. By employing a multi-faceted strategy that includes direct measurement of the drug's impact on cellular energy status (AMP:ATP ratio), activation of the primary target (p-AMPK), and key downstream metabolic effects (glucose uptake and lactate production), researchers can build a comprehensive and robust understanding of the compound's mechanism of action and relative potency. The direct comparison with a well-characterized agent like phenformin provides a critical benchmark for these evaluations.
References
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Phenformin as an Anticancer Agent: Challenges and Prospects - PMC - NIH. [Link]
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Glucose uptake assay protocol. 2a. Equation detailing the reactions... - ResearchGate. [Link]
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Progress in antitumor mechanisms and applications of phenformin (Review). [Link]
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Progress in antitumor mechanisms and applications of phenformin (Review) - PMC. [Link]
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Lactate Concentration assay (LDH method) - Protocols.io. [Link]
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New Biomarker Could Identify Tumors Sensitive to Diabetes Drug - Medindia. [Link]
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Phenformin – Knowledge and References - Taylor & Francis. [Link]
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New biomarker could flag tumors that are sensitive to common diabetes drug - EurekAlert!. [Link]
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ATP Assay Kit - Cell Biolabs, Inc. [Link]
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BioAssay Systems ADP/ATP Ratio. [Link]
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Lactate Colorimetric Assay Kit II #BN00851. [Link]
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Lactate Assay Kit (Colorimetric) - Cell Biolabs, Inc. [Link]
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Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC - PubMed Central. [Link]
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Therapeutic repurposing of biguanides in cancer - PMC - PubMed Central - NIH. [Link]
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Western blot analysis of the phosphorylation of AMPK -Thr 172 and... - ResearchGate. [Link]
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Activation of the AMPK/mTOR pathway detected by Western blotting... - ResearchGate. [Link]
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Mechanism of Action of Biguanides - Pharmacy Freak. [Link]
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Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology - Pharmacy 180. [Link]
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The Mechanism of Action of Biguanides: New Answers to a Complex Question - OUCI. [Link]
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Unveiling Novel Markers and Modeling Clinical Prediction of Treatment Effects Are Equally Important for Implementing Precision Therapeutics - American Diabetes Association. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Dichlorophenyl)biguanide Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized chemical reagents demand a meticulous and informed approach. This guide provides essential, scientifically-grounded procedures for the proper disposal of 1-(3,4-Dichlorophenyl)biguanide hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our focus extends beyond mere procedural steps to elucidate the causality behind these protocols, fostering a culture of deep-seated safety and responsibility.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid substance that presents a multi-faceted risk profile.[1] Its proper management is predicated on respecting these hazards.
Key Hazards:
-
Health Hazards: The compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] Prudent handling is necessary to prevent dermal contact, ocular exposure, or inhalation of dust particles.
-
Environmental Hazards: While specific data for this exact compound is limited, related biguanide compounds are known to be very toxic to aquatic life with long-lasting effects.[4][5] Therefore, the precautionary principle dictates that this compound should never be released into the environment. The directive is clear: prevent entry into soil, surface water, or drains.
-
Chemical Reactivity: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[1] During thermal decomposition, which can occur in a fire or improper incineration, it can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][6]
| Hazard Profile | Description | Primary Precautionary Measures | Supporting Sources |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Wear appropriate PPE; handle in a well-ventilated area. | [1][3][7] |
| Health Effects | Causes irritation to skin, eyes, and respiratory tract upon contact or inhalation. | Avoid generating dust; use engineering controls (fume hood) and personal protective equipment (gloves, goggles). | [1][2] |
| Environmental Effects | Presumed toxic to aquatic life based on related compounds. Must not be released into the environment. | Collect all waste for approved disposal; prevent entry into drains or waterways. | [1][5] |
| Required PPE | Safety glasses/goggles, chemical-resistant gloves, lab coat. Respirator if dust cannot be controlled. | Ensure all personnel are trained on and have access to required PPE. | [7][8] |
Core Directive: Mandate for Professional Hazardous Waste Disposal
The single most critical protocol for this compound is unequivocal: All waste streams containing this compound must be disposed of as hazardous waste through an approved and licensed waste disposal contractor. [1][2][7]
This is not a recommendation; it is a mandatory requirement for regulatory compliance (per EPA and local directives) and fundamental laboratory safety.[1][9] Self-treatment or disposal via standard laboratory drains or general trash is a violation of these standards and poses a significant risk to the community and the environment.
The workflow for proper disposal is a closed-loop system designed to ensure containment from the point of generation to final destruction.
Caption: Fig. 1: Mandatory Hazardous Waste Disposal Workflow
Step-by-Step Protocols for Waste Collection
Effective disposal begins with meticulous collection and segregation at the point of generation.
Protocol 3.1: Solid Waste Collection
This stream includes expired or unused pure compounds, as well as contaminated consumables.
-
Designate a Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, sealable lid.
-
Labeling: Affix a "Hazardous Waste" label immediately. Fill in the chemical name: "this compound," the date of first addition, and the associated hazards (Irritant).
-
Waste Addition:
-
Unused Product: Carefully place the original container with the unused product directly into the designated hazardous waste container.
-
Contaminated Consumables: Place all contaminated items, such as weighing paper, gloves, pipette tips, and wipers, into the same container.
-
-
Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area away from strong oxidizing agents.[1]
Protocol 3.2: Liquid Waste Collection (If Applicable)
Should the compound be dissolved in a solvent, that solution must also be treated as hazardous waste.
-
Designate a Container: Use a compatible, shatter-proof container (e.g., coated glass or HDPE) with a screw cap.
-
Labeling: Label clearly with "Hazardous Waste," the full chemical name, the solvent used, and an estimated concentration.
-
Segregation: Do not mix this waste stream with other liquid wastes (e.g., halogenated and non-halogenated solvents) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Chemical incompatibilities can lead to dangerous reactions.[10][11]
-
Storage: Keep the container sealed and stored in secondary containment within a designated satellite accumulation area.
Emergency Procedures: Spill and Exposure Management
Accidents require a swift, confident, and correct response. All personnel handling this compound must be familiar with these procedures.
Protocol 4.1: Solid Spill Response
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If there is a risk of significant dust, a NIOSH-approved respirator is required.[8]
-
Contain and Clean:
-
Do not use a dry brush or towel, as this will aerosolize the dust.
-
Gently cover the spill with a damp paper towel or absorbent pad to wet the material and prevent dust from becoming airborne.
-
Carefully scoop the material and damp towels into your designated solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with soap and water. Place all cleaning materials into the hazardous waste container.
-
Follow-up: Remove PPE and wash hands thoroughly with soap and water.[1][7] Report the spill to your laboratory supervisor or EHS department.
Caption: Fig. 2: Spill Response Decision Flowchart
Protocol 4.2: Personnel Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7]
-
Inhalation: Move the affected person to fresh air.[7]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention after performing first aid and ensure the Safety Data Sheet (SDS) is available for medical personnel. [1]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the core directive of using a licensed hazardous waste contractor and following meticulous in-lab collection and emergency procedures, we uphold our commitment to safety, regulatory compliance, and environmental protection. This diligence builds a foundation of trust and expertise that defines our work beyond the products we develop.
References
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Polyhexamethylene biguanide hydrochloride 20% w/w water solution. Retrieved from [Link]
-
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(3,4-Dichlorophenyl)biguanide Hydrochloride
As Senior Application Scientist, this guide provides an essential framework for the safe handling of 1-(3,4-Dichlorophenyl)biguanide hydrochloride. This compound, and related biguanides, present significant health hazards that necessitate a rigorous and well-understood Personal Protective Equipment (PPE) protocol. This document moves beyond a simple checklist to instill a deep understanding of why each piece of equipment is critical, ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is a potent chemical compound whose hazards demand the highest level of respect and caution. Based on data from analogous compounds, the primary risks are categorized as follows:
-
Acute Health Hazards:
-
Serious Eye Damage: Direct contact can cause severe and potentially irreversible damage to the eyes.[1][2]
-
Skin Irritation & Sensitization: The compound is a known skin irritant and may cause an allergic skin reaction upon repeated contact.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to significant respiratory tract irritation.[3] Some related biguanides are considered fatal if inhaled.[1]
-
-
Chronic Health Hazards:
-
Environmental Hazards:
-
The substance is very toxic to aquatic life, with long-lasting effects, mandating stringent disposal procedures.[2]
-
This hazard profile dictates that all handling procedures must assume the compound is highly toxic and treat PPE not as a suggestion, but as the last critical barrier between the researcher and potential exposure.[7]
The Core PPE Ensemble: A Head-to-Toe Mandate
A complete PPE ensemble is required for all tasks involving this compound, from unpacking new containers to the disposal of waste.
Standard laboratory gloves are insufficient. The nature of this chemical requires:
-
Material: Chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard are mandatory.[8] Powdered gloves are prohibited as the powder can absorb hazardous material, leading to wider contamination.[7]
-
Double Gloving: Two pairs of gloves must be worn at all times. The inner glove should be tucked under the cuff of the gown, while the outer glove cuff should extend over the gown's cuff.[8] This creates a sealed barrier.
-
Integrity and Replacement: Gloves must be changed every 30-60 minutes during continuous work, or immediately if contamination is suspected or a tear occurs.[7][8]
A standard cloth lab coat offers no protection against this compound.
-
Specifications: A disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar laminate material is required.[8][9] This material is proven to resist permeability by hazardous chemicals.
-
Usage: Gowns must be changed immediately if contaminated and should never be worn outside the designated handling area to prevent cross-contamination.[9]
-
Goggles: Chemical splash goggles are required for all activities. Standard safety glasses, even with side shields, do not provide an adequate seal and are not acceptable.[8][10]
-
Face Shield: When there is a significant risk of splashes or aerosol generation—such as during spill cleanup or when handling solutions outside of a containment hood—a full-face shield must be worn over the chemical splash goggles.[9][11]
The choice of respiratory protection is task-dependent and is one of the most critical decisions in the safety workflow. A standard surgical mask offers no protection from chemical dust or aerosols and must not be used for this purpose.[7]
-
Mandatory Respirator Use: A fit-tested NIOSH-certified N95 or higher-efficiency respirator is the minimum requirement when handling the solid form of this compound, especially during weighing or any procedure that could generate dust.[8][11]
-
Higher-Level Protection: For large-scale spill cleanup or situations with significant aerosolization potential, an elastomeric half-mask with a multi-gas cartridge and P100 filter may be required.[8]
-
To prevent contamination of hair and the subsequent risk of ingestion or dispersal, disposable head and hair coverings (including for beards) are required.[8][9][11]
-
Two pairs of disposable shoe covers must be worn over street shoes and must be removed before exiting the handling area to prevent tracking hazardous residue.[8][10]
Operational and Disposal Plans
Step-by-Step Donning Protocol:
-
Perform hand hygiene.
-
Don the inner pair of shoe covers.
-
Don hair and beard covers.
-
Don the inner pair of gloves.
-
Don the protective gown, ensuring it is securely closed in the back.
-
Don the outer pair of shoe covers.
-
Don the N95 respirator (or higher), performing a user seal check.
-
Don chemical splash goggles.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.
-
Don a face shield if the procedure warrants it.
Step-by-Step Doffing Protocol (to prevent self-contamination):
-
Remove the outer pair of shoe covers in the anteroom or designated doffing area.
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface.
-
Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.
-
Remove face shield and goggles from the back.
-
Perform hand hygiene with the inner gloves still on.
-
Remove the inner pair of shoe covers.
-
Remove the inner pair of gloves.
-
Remove the respirator.
-
Perform thorough hand hygiene.
Disposal Plan: All PPE worn while handling this compound must be considered contaminated hazardous waste.[8]
-
Immediately upon doffing, dispose of all items (gloves, gown, shoe covers, respirator, etc.) into a clearly labeled, sealed hazardous waste container.[5][12]
-
Never reuse disposable PPE.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[13]
Data Presentation
Table 1: PPE Requirements by Task
| Task | Gloves (Double, Nitrile) | Gown (Resistant) | Goggles | Face Shield | Respirator (N95+) |
| Receiving/Unpacking | ✓ | ✓ | ✓ | Optional | ✓ |
| Weighing Solid Compound | ✓ | ✓ | ✓ | ✓ | ✓ |
| Preparing Solutions in Hood | ✓ | ✓ | ✓ | Optional | ✓ |
| Handling Solutions | ✓ | ✓ | ✓ | ✓ | ✓ |
| Spill Cleanup | ✓ | ✓ | ✓ | ✓ | ✓ (P100 Recommended) |
| Waste Disposal | ✓ | ✓ | ✓ | Optional | ✓ |
Mandatory Visualization
This workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 1-(3,4-Dichlorophenyl)biguanide HCl.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
